molecular formula C5H10O3S B7821935 2-Hydroxy-4-(methylthio)butyric acid CAS No. 120-91-2

2-Hydroxy-4-(methylthio)butyric acid

Cat. No.: B7821935
CAS No.: 120-91-2
M. Wt: 150.20 g/mol
InChI Key: ONFOSYPQQXJWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a white solid with the molecular formula C5H10O3S, is an organic compound featuring α-hydroxy carboxylic acid and thioether functional groups . It is structurally analogous to the essential amino acid L-methionine, with a hydroxyl group replacing the amine group . HMTBA serves as a key precursor in nutritional research, where it is extensively studied as a source of methionine in animal feed for poultry and swine . Its mechanism of action involves absorption and subsequent conversion within hepatic and renal tissues to L-methionine, primarily via the transamination pathway, thereby supporting protein synthesis and metabolic functions . Beyond nutrition, HMTBA is a valuable building block in biocatalysis and synthetic biology. It is used to produce enantiopure (R)- or (S)-HMTBA through multi-enzyme cascades, which are significant for manufacturing high-value chiral compounds and for applications in treating renal failure disease . Furthermore, it acts as a biochemical intermediate in the natural biosynthesis of 3-dimethylsulfoniopropionate, a precursor to dimethyl sulfide . Commercially, it is produced in racemic form from acrolein , though newer, greener biocatalytic methods utilizing l-methionine are being developed . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFOSYPQQXJWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17820
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate)
Record name Desmeninol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50862236
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17820
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Desmeninol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6147
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (±)-2-Hydroxy-4-(methylthio)butanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

250 °F (USCG, 1999)
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17820
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.21 to 1.23 (USCG, 1999)
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17820
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

16.0 [mmHg]
Record name Desmeninol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6147
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

583-91-5, 120-91-2
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17820
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Hydroxy-4-(methylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmeninol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmeninol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(methylthio)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMENINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z94465H1Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5700
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (±)-2-Hydroxy-4-(methylthio)butanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name (±)-2-Hydroxy-4-(methylthio)butanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Hydroxy-4-(methylthio)butyric acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-(methylthio)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HMTBA), also known as methionine hydroxy analog, is an organic compound and a key precursor to the essential amino acid L-methionine.[1][2][3] With the chemical formula C5H10O3S, HMTBA is structurally similar to methionine, with the α-amino group replaced by a hydroxyl group.[1] It is widely utilized as a nutritional supplement in animal feed, particularly for poultry and dairy cows, as a cost-effective source of methionine.[2][4][5] This document provides a comprehensive overview of the chemical properties, analytical methodologies, and biochemical conversion of HMTBA.

Chemical and Physical Properties

HMTBA is a chiral molecule and typically exists as a racemic mixture of D- and L-isomers.[5] It is commercially available as a viscous, light brown to brown liquid, which is often an aqueous solution, or as a white solid.[1][6] The compound is an organosulfide, an alcohol, and a carboxylic acid.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C5H10O3S[7][8][9][10][11]
Molecular Weight 150.20 g/mol [7][12][13][14]
pKa 3.67 ± 0.10 (Predicted)[6][7][15]
Density 1.22 - 1.3 g/cm³[6][7][8][9][12]
Boiling Point 316.5 °C at 760 mmHg[8][11][12]
Melting Point 250 °C[12]
Flash Point 145.2 °C[8][11][12]
Refractive Index 1.529[11][12]
Solubility Soluble in water and DMSO.[7][9][14][16]

Chemical Structure

HMTBA possesses a chiral center at the second carbon, leading to two enantiomers: (R)-HMTBA and (S)-HMTBA.

Figure 1: Chemical structures of (R)- and (S)-HMTBA.

Experimental Protocols

Synthesis of this compound

A common industrial synthesis method involves the reaction of acrolein with methyl mercaptan, followed by the formation and subsequent hydrolysis of a cyanohydrin.[1] An alternative laboratory-scale synthesis can be achieved through the free radical addition of methyl mercaptan to 2-hydroxy-3-butenoic acid, initiated by ultraviolet light.[17]

A general procedure for the synthesis of a related ester, methyl 2-hydroxy-4-(methylthio)butanoate, involves reacting methyl 2-hydroxy-3-butenoate with methyl mercaptan under pressure and elevated temperature, which can then be hydrolyzed to HMTBA.[17]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

A sensitive and selective method for the quantification of HMTBA in biological matrices involves reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS).[2][18]

Objective: To determine the concentration of HMTBA in a given sample.

Materials:

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer with an ESI source

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • HMTBA standard

  • Sample for analysis (e.g., bovine serum)[2]

Procedure:

  • Sample Preparation:

    • For serum samples, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.[18]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an aqueous component and an organic component, both containing a small percentage of an acid for better peak shape. For example, 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[18] For MS compatibility, formic acid is preferred over phosphoric acid.[19][20]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient can be employed, for instance, starting with 100% Solvent A and gradually increasing the proportion of Solvent B.[18]

    • Flow Rate: 1.0 mL/min[18]

    • Injection Volume: 10-20 µL

    • Detection: ESI-MS in negative ion mode, monitoring for the HMTBA anion at m/z 149.[18]

  • Quantification:

    • Prepare a calibration curve using known concentrations of the HMTBA standard.

    • Analyze the prepared sample under the same conditions.

    • Determine the concentration of HMTBA in the sample by comparing its peak area to the calibration curve.

G start Start: Sample Containing HMTBA prep Sample Preparation (e.g., Protein Precipitation) start->prep hplc HPLC Separation (C18 Column) prep->hplc ms Mass Spectrometry Detection (ESI-MS, m/z 149) hplc->ms quant Quantification (Calibration Curve) ms->quant end End: HMTBA Concentration Determined quant->end

Figure 2: Experimental workflow for HPLC-MS analysis of HMTBA.

Biochemical Signaling Pathway

In animal physiology, both D- and L-isomers of HMTBA are converted to L-methionine, which can then be utilized for protein synthesis and other metabolic functions.[2][21] This conversion is a stereospecific two-step enzymatic process primarily occurring in the liver and kidneys.[21][22]

  • Oxidation: The D- and L-isomers of HMTBA are oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMTB), by two different enzymes.

    • L-HMTBA is a substrate for L-2-hydroxy acid oxidase, a flavoenzyme located in peroxisomes.[21]

    • D-HMTBA is oxidized by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase.[21]

  • Transamination: The resulting KMTB is then transaminated by various transaminases, using other amino acids as amine group donors, to form L-methionine.[22]

This dual enzymatic system allows for the efficient conversion of the racemic HMTBA mixture to the biologically active L-methionine.[21]

G cluster_input HMTBA Isomers cluster_enzymes Oxidation d_hmtba D-HMTBA d_enzyme D-2-hydroxy acid dehydrogenase (Mitochondria) d_hmtba->d_enzyme l_hmtba L-HMTBA l_enzyme L-2-hydroxy acid oxidase (Peroxisome) l_hmtba->l_enzyme kmtb 2-Keto-4-(methylthio)butyric acid (KMTB) d_enzyme->kmtb Oxidation l_enzyme->kmtb Oxidation trans Transaminases kmtb->trans l_met L-Methionine trans->l_met Transamination protein Protein Synthesis & Other Metabolic Pathways l_met->protein

Figure 3: Metabolic pathway of HMTBA to L-Methionine.

References

HMTBA synthesis and structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Structural Analysis of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized methionine analogue in the animal feed industry.[1] This document details the prevalent industrial synthesis pathway, including key chemical transformations and associated quantitative data. Furthermore, it outlines a systematic workflow for the structural elucidation and quantification of HMTBA, encompassing a suite of analytical techniques. Detailed experimental protocols for reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV), potentiometric titration, mass spectrometry (MS), and X-ray crystallography are provided. Quantitative data from these analyses are summarized in structured tables for clarity and comparative purposes. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers, chemists, and quality control professionals engaged in the study and application of HMTBA.

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a structural analogue of the essential amino acid methionine, plays a crucial role in animal nutrition as a methionine supplement.[1] Its chemical structure features a hydroxyl group in place of the amino group on the alpha-carbon of methionine.[2] The racemic mixture of D- and L-isomers is readily converted to L-methionine in vivo, making it an effective and bioavailable source of this essential amino acid.[1] The industrial production of HMTBA is a significant chemical process, and ensuring its purity and structural integrity is paramount for its efficacy and safety.

This guide delves into the technical aspects of HMTBA, beginning with a detailed examination of its industrial synthesis. It then transitions to a thorough discussion of the analytical methodologies employed for its structural characterization and quantification. The protocols and data presented herein are compiled from scientific literature and are intended to provide a practical framework for laboratory investigation.

HMTBA Synthesis

The commercial synthesis of HMTBA is a multi-step process that typically begins with the reaction of acrolein and methyl mercaptan. This section details the reaction pathway, provides a visual workflow, summarizes quantitative data, and presents a generalized experimental protocol.

Industrial Synthesis Pathway

The industrial synthesis of HMTBA is predominantly achieved through a three-step process:

  • Michael Addition: The synthesis commences with the Michael addition of methyl mercaptan (CH₃SH) to acrolein (CH₂=CHCHO). This reaction forms 3-(methylthio)propanal (MMP).[1]

  • Cyanohydrin Formation: The resulting MMP is then reacted with hydrogen cyanide (HCN) to form 2-hydroxy-4-(methylthio)butanenitrile (HMTBN).[1]

  • Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group of HMTBN to a carboxylic acid, yielding HMTBA.[3]

An alternative route involves the reaction of acrolein with hydrocyanic acid first to form the cyanohydrin of acrolein, followed by the addition of methyl mercaptan.

Synthesis Workflow

HMTBA_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Hydrolysis Acrolein Acrolein MMP 3-(Methylthio)propanal (MMP) Acrolein->MMP MethylMercaptan Methyl Mercaptan MethylMercaptan->MMP HMTBN 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN) MMP->HMTBN + HCN HCN Hydrogen Cyanide HMTBA HMTBA HMTBN->HMTBA + H₂O, H⁺ H2O_H H₂O, H⁺

Caption: Industrial synthesis pathway of HMTBA.

Quantitative Synthesis Data

The following table summarizes the reported yields for the synthesis of HMTBA and its intermediates.

Reaction StepReactantsProductCatalyst/ConditionsYieldReference
Michael AdditionAcrolein, Methyl Mercaptan3-(Methylthio)propanal (MMP)Organic amine (e.g., pyridine)High[1]
Cyanohydrin FormationMMP, Hydrogen Cyanide2-Hydroxy-4-(methylthio)butanenitrileOrganic amineHigh[1]
Hydrolysis of HMTBNHMTBN, Water, Mineral AcidHMTBAHeatHigh[3]
Free Radical AdditionMethyl 2-hydroxy-3-butenoate, Methyl MercaptanMethyl 2-hydroxy-4-(methylthio)butanoateAIBN85%[4]
Detailed Synthesis Protocol

The following is a generalized protocol for the synthesis of HMTBA based on publicly available information. Specific industrial processes may vary.

Step 1: Synthesis of 3-(Methylthio)propanal (MMP)

  • In a suitable reactor, combine acrolein and an organic amine catalyst (e.g., pyridine).[1]

  • Slowly add methyl mercaptan to the mixture while maintaining the reaction temperature.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., GC) until the consumption of acrolein is complete.

  • The resulting product is MMP, which can be used directly in the next step.

Step 2: Synthesis of 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN)

  • To the reactor containing MMP, add hydrogen cyanide.[1]

  • Continue stirring the reaction mixture under controlled temperature.

  • The reaction progress is monitored until the formation of HMTBN is maximized.

Step 3: Hydrolysis to HMTBA

  • Add a mineral acid (e.g., sulfuric acid) and water to the HMTBN mixture.[3]

  • Heat the reaction mixture to facilitate the hydrolysis of the nitrile group.

  • After the reaction is complete, the mixture is neutralized with a base.[3]

  • The resulting aqueous solution contains HMTBA, which can be further purified, for example, by chromatography, to separate it from salts.[3]

Structural Analysis

A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and determine the purity of HMTBA.

Analytical Workflow

HMTBA_Analysis Sample HMTBA Sample Purity Purity & Quantification Sample->Purity Structure Structural Confirmation Sample->Structure RP_HPLC RP-HPLC-UV Purity->RP_HPLC Titration Potentiometric Titration Purity->Titration MS Mass Spectrometry Structure->MS Xray X-ray Crystallography Structure->Xray NMR NMR Spectroscopy Structure->NMR

Caption: Workflow for the structural analysis of HMTBA.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC-UV is a robust method for the quantification of HMTBA in various matrices.

  • Sample Preparation: Dissolve a known amount of the HMTBA sample in the mobile phase or a suitable solvent mixture (e.g., 50:50 water/methanol).[1] For complex matrices like serum, a solid-phase extraction or liquid-liquid extraction may be necessary.[1]

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 214 nm.[5]

  • Analysis: Inject a known volume of the sample and standard solutions. Quantify the HMTBA content by comparing the peak area of the sample to that of a standard curve.

ParameterValueReference
Column TypeC18[1]
Column Dimensions25 cm x 4.6 mm, 5 µm[1]
Mobile Phase (Isocratic)20:80 (v/v) water–acetonitrile with 0.1% trifluoroacetic acid[1]
Mobile Phase (Gradient)From 100% water (0.1% TFA) to 70% water and 30% acetonitrile (0.1% TFA) in 15 min[1]
Flow Rate1.0 mL/min[1]
Detection Wavelength214 nm[5]
Potentiometric Titration

Potentiometric titration is a classic analytical method used to determine the concentration of HMTBA, which is an acid.

  • Sample Preparation: Accurately weigh a sample of HMTBA and dissolve it in a suitable solvent, such as deionized water.

  • Titration Setup: Use a potentiometer equipped with a suitable electrode pair (e.g., a combined glass-calomel electrode) and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).[5]

  • Titration: Immerse the electrode in the sample solution and begin adding the titrant in small increments. Record the potential (or pH) after each addition.

  • Endpoint Determination: The equivalence point, where the acid has been completely neutralized by the base, is determined from the inflection point of the titration curve (a plot of potential/pH versus titrant volume).[4]

ParameterDescription
TitrantStandardized strong base (e.g., NaOH)
Indicator SystemPotentiometer with a pH-sensitive electrode
Endpoint DetectionInflection point of the titration curve (pH vs. volume of titrant)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of HMTBA, confirming its identity.

  • Sample Introduction: Introduce the HMTBA sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to generate molecular ions with minimal fragmentation. ESI in negative ion mode is effective for HMTBA, producing a deprotonated molecule [M-H]⁻.[1]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): For further structural confirmation, select the parent ion (e.g., m/z 149 for [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.[1]

Ionization ModeParent Ion (m/z)Key Fragment Ion (m/z)Fragment LossReference
ESI (-)149 ([M-H]⁻)101Methyl mercaptan (CH₃SH)[1]
X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information of HMTBA in its crystalline form.

  • Crystallization: Obtain single crystals of HMTBA suitable for X-ray diffraction. This can be achieved through methods like sublimation.[6]

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.[6]

ParameterValueReference
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[6]
a (Å)10.373 (3)[6]
b (Å)9.684 (3)[6]
c (Å)14.338 (4)[6]
β (°)108.348 (12)[6]
Volume (ų)1365.3 (7)[6]
Z8[6]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of 2-hydroxy-4-(methylthio)butanoic acid. The industrial synthesis via the reaction of acrolein and methyl mercaptan, followed by cyanohydrin formation and hydrolysis, is a well-established and efficient process. The structural integrity and purity of HMTBA can be rigorously assessed through a combination of analytical techniques, including RP-HPLC-UV for quantification, potentiometric titration for acidic content determination, mass spectrometry for molecular weight and fragmentation analysis, and X-ray crystallography for definitive three-dimensional structure elucidation. The experimental protocols and quantitative data presented herein serve as a valuable resource for professionals in the field, enabling a comprehensive understanding and practical application of the chemistry of HMTBA.

References

mechanism of action of 2-Hydroxy-4-(methylthio)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-4-(methylthio)butyric Acid

Introduction

This compound (HMTBA), a synthetic analogue of the essential amino acid methionine, is widely utilized in animal nutrition. Structurally, it differs from methionine by the substitution of an alpha-amino group with a hydroxyl group.[1][2] This structural modification confers unique chemical and physiological properties, influencing its absorption, metabolic conversion, and ultimate biological functions. This technical guide provides a comprehensive overview of the mechanism of action of HMTBA, detailing its journey from ingestion to its multifaceted roles at the cellular and systemic levels. The information is intended for researchers, scientists, and professionals in drug and feed development, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Absorption and Transport

Unlike amino acids, which are primarily absorbed via specific transporters, HMTBA, as an organic acid, is absorbed through both passive diffusion and carrier-mediated transport.[3][4] Its absorption is efficient along the entire gastrointestinal tract, particularly in the acidic environment of the upper segments.[5]

Key aspects of HMTBA absorption include:

  • pH-Dependent Diffusion: In the acidic environment of the stomach and upper small intestine, a significant portion of HMTBA exists in its undissociated, more lipid-soluble form, facilitating its passive diffusion across the gastrointestinal epithelium.[5]

  • Carrier-Mediated Transport: HMTBA is also transported by monocarboxylate transporters (MCTs), particularly MCT1, which is coupled to a Na+/H+ exchanger.[4][6][7]

Experimental Protocol: In Vitro HMTBA Uptake Assay using Caco-2 Cells

This protocol is adapted from studies investigating intestinal nutrient transport.

Objective: To determine the kinetics of HMTBA uptake by intestinal epithelial cells.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer, mimicking the intestinal barrier.

  • Uptake Assay:

    • The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.

    • An uptake solution containing radiolabeled HMTBA (e.g., 14C-HMTBA) at various concentrations is added to the apical side of the monolayer. To investigate pH-dependent uptake, parallel experiments are conducted with the apical buffer adjusted to a lower pH (e.g., 6.0).

    • Cells are incubated for a short period (e.g., 5-15 minutes) at 37°C.

    • The uptake is stopped by aspirating the uptake solution and washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of HMTBA uptake is calculated and can be used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the carrier-mediated component of transport.

Metabolic Conversion to L-Methionine

For HMTBA to be utilized as a methionine source for protein synthesis and other metabolic functions, it must be converted to L-methionine. This conversion is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and intestinal epithelium.[4][7][8][9]

The enzymatic conversion pathway involves:

  • Oxidation to α-keto-4-(methylthio)butyric acid (KMB): The D- and L-isomers of HMTBA are oxidized to KMB by two distinct stereospecific enzymes:

    • L-2-hydroxy acid oxidase (L-HAOX): This enzyme, primarily located in peroxisomes, catalyzes the oxidation of L-HMTBA.[8]

    • D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme is responsible for the oxidation of D-HMTBA.[8]

  • Transamination to L-Methionine: KMB is then transaminated to L-methionine by various transaminases, which transfer an amino group from a donor amino acid (e.g., glutamate (B1630785), branched-chain amino acids) to KMB.[8][10]

Signaling Pathway of HMTBA Conversion to L-Methionine

HMTBA_Conversion cluster_absorption Gastrointestinal Lumen cluster_cell Intestinal Epithelial Cell / Hepatocyte cluster_utilization Metabolic Fates HMTBA DL-HMTBA HMTBA_cell DL-HMTBA HMTBA->HMTBA_cell Absorption (Diffusion & Transport) L_HMTBA L-HMTBA HMTBA_cell->L_HMTBA D_HMTBA D-HMTBA HMTBA_cell->D_HMTBA KMB α-keto-4-(methylthio)butyric acid (KMB) L_HMTBA->KMB Oxidation L_HAOX L-2-hydroxy acid oxidase D_HMTBA->KMB Oxidation D_HADH D-2-hydroxy acid dehydrogenase L_Met L-Methionine KMB->L_Met Transamination Transaminases Transaminases Protein_Synthesis Protein Synthesis L_Met->Protein_Synthesis Transsulfuration Transsulfuration Pathway (Cysteine, Taurine, Glutathione) L_Met->Transsulfuration Transmethylation Transmethylation Pathway (SAM cycle) L_Met->Transmethylation Amino_Donor Amino Acid Donor (e.g., Glutamate) Keto_Acid α-Keto Acid Amino_Donor->Keto_Acid

Caption: Metabolic conversion of HMTBA to L-Methionine.

Experimental Protocol: In Vitro HMTBA to L-Methionine Conversion Assay

This protocol is based on methodologies described for measuring enzyme activity in tissue homogenates.

Objective: To quantify the conversion of HMTBA to L-methionine in different tissues.

Methodology:

  • Tissue Homogenization: Tissue samples (e.g., liver, kidney) are homogenized in a cold buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing protease inhibitors. The homogenate is then centrifuged to obtain a supernatant containing the cytosolic and mitochondrial enzymes.

  • Enzyme Assay:

    • The reaction mixture contains the tissue supernatant, a specific isomer of HMTBA (D- or L-HMTBA) as the substrate, and necessary cofactors (e.g., NAD+ for D-HADH). For the transamination step, an amino donor like glutamate and pyridoxal (B1214274) phosphate are included.

    • The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

    • The reaction is stopped by adding a denaturing agent (e.g., perchloric acid).

  • Quantification: The amount of L-methionine produced is quantified using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde).

Bioefficacy as a Methionine Source

The ultimate measure of HMTBA's efficacy is its ability to replace L-methionine or DL-methionine in supporting animal growth, performance, and health. Numerous studies have compared the bioefficacy of HMTBA to DL-methionine, with results varying depending on the species, diet composition, and performance parameters measured.

Quantitative Data: Relative Bioavailability of HMTBA vs. DL-Methionine in Broilers
Performance ParameterRelative Bioavailability of HMTBA (%)95% Confidence IntervalReference
Body Weight Gain12067 - 172[11]
Feed Conversion Ratio95.63 (as efficacious as L-Met)-[12]
Experimental Protocol: Broiler Growth Performance Trial

Objective: To compare the bioefficacy of HMTBA and DL-methionine on the growth performance of broiler chickens.

Methodology:

  • Animals and Housing: Day-old broiler chicks are randomly allocated to dietary treatment groups with multiple replicate pens per treatment. Birds are housed in environmentally controlled rooms.

  • Diets: A basal diet deficient in methionine and cysteine is formulated. The treatment diets are created by supplementing the basal diet with graded levels of either DL-methionine or HMTBA on an equimolar basis.[11][13]

  • Data Collection: Body weight and feed intake are recorded weekly for each pen. Mortalities are recorded daily.

  • Performance Calculation: Body weight gain, feed intake, and feed conversion ratio (feed intake/body weight gain) are calculated for different growth phases.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA, regression analysis) to compare the effects of methionine source and level on performance parameters. The relative bioavailability of HMTBA to DL-methionine can be estimated using slope-ratio assays from the regression of performance criteria against methionine intake.

Antioxidant and Anti-inflammatory Properties

Beyond its role as a methionine precursor, HMTBA exhibits direct and indirect antioxidant properties.

  • Organic Acid Effect: As an organic acid, HMTBA can contribute to a lower pH in the feed and upper gastrointestinal tract, which can have a bacteriostatic effect.[14]

  • Stimulation of the Transsulfuration Pathway: The conversion of HMTBA to L-methionine provides a substrate for the transsulfuration pathway, leading to the synthesis of important endogenous antioxidants such as cysteine, taurine, and glutathione (B108866) (GSH).[7][10] Studies have shown that HMTBA supplementation can increase the activity of antioxidant enzymes like glutathione peroxidase (GPx).[11]

Quantitative Data: Effect of HMTBA on Antioxidant Status in Ducks
ParameterControlDL-MethionineHMTBAReference
Total Antioxidant Capacity (U/mg protein)-IncreasedSignificantly Increased[11]
Glutathione Peroxidase (U/mg protein)-IncreasedSignificantly Increased[11]
Reduced Glutathione (μmol/g protein)-IncreasedSignificantly Increased[11]
Experimental Protocol: Assessment of Antioxidant Status in an Animal Model

Objective: To evaluate the effect of HMTBA supplementation on antioxidant markers in vivo.

Methodology:

  • Animal Model: An appropriate animal model is chosen (e.g., mice, broilers) and subjected to a dietary treatment with or without HMTBA supplementation. An oxidative stress model (e.g., high-fat diet) can be employed.[15]

  • Sample Collection: At the end of the experimental period, blood and tissue samples (e.g., liver, muscle) are collected.

  • Biochemical Assays:

    • Glutathione Peroxidase (GPx) Activity: Measured spectrophotometrically by monitoring the rate of NADPH oxidation in the presence of glutathione reductase.

    • Total Antioxidant Capacity (TAC): Assessed using commercially available kits based on the reduction of a colored substrate by the antioxidants present in the sample.

    • Glutathione (GSH) Levels: Quantified using HPLC or spectrophotometric methods.

  • Statistical Analysis: Treatment groups are compared using statistical tests such as t-tests or ANOVA.

Logical Workflow for HMTBA's Antioxidant Actiondot

HMTBA_Antioxidant HMTBA HMTBA Supplementation Conversion Conversion to L-Methionine HMTBA->Conversion Transsulfuration Increased Transsulfuration Pathway Flux Conversion->Transsulfuration Cysteine Increased Cysteine Synthesis Transsulfuration->Cysteine Taurine Increased Taurine Synthesis Transsulfuration->Taurine GSH Increased Glutathione (GSH) Synthesis Cysteine->GSH ROS_Scavenging Enhanced Scavenging of Reactive Oxygen Species (ROS) Taurine->ROS_Scavenging GPx Increased Glutathione Peroxidase (GPx) Activity GSH->GPx GPx->ROS_Scavenging Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress

References

The Metabolic Conversion of HMTBA to L-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized supplement for the essential amino acid L-methionine, undergoes a stereospecific two-step enzymatic conversion to become biologically active. This process, primarily occurring in the liver, kidneys, and intestines, involves an initial oxidation or dehydrogenation of HMTBA to its keto-analog, 2-keto-4-(methylthio)butanoic acid (KMB), followed by a transamination step to yield L-methionine.[1][2][3] This technical guide provides an in-depth overview of this metabolic pathway, including the key enzymes, quantitative data on conversion efficiency, detailed experimental protocols for studying the pathway, and visual representations of the core processes.

The Metabolic Pathway: From HMTBA to L-Methionine

The conversion of the D- and L-isomers of HMTBA to L-methionine is a well-defined two-step process, with the initial step being stereospecific.[4]

  • Step 1: Oxidation/Dehydrogenation to KMB. The first enzymatic reaction converts both HMTBA isomers to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto-methionine.[5][6]

    • The L-isomer of HMTBA is oxidized by the peroxisomal flavoenzyme L-2-hydroxy acid oxidase (L-HAOX) .[4][5]

    • The D-isomer of HMTBA is converted to KMB by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase (D-HADH) .[4][5]

  • Step 2: Transamination to L-Methionine. The second step involves the transfer of an amino group to KMB, forming L-methionine. This reaction is catalyzed by transaminases , which are ubiquitous enzymes found in various tissues.[7][8] This transamination can utilize various amino acids as amino group donors, with branched-chain amino acids like L-leucine being particularly effective.[8][9]

The primary sites for this conversion in non-ruminant animals are the liver, kidneys, and small intestine.[2][3] However, D-HADH has been found in every tissue tested in some species, suggesting a broader capability for D-HMTBA utilization throughout the body.[4]

Quantitative Data on HMTBA Metabolism

The efficiency of HMTBA conversion to L-methionine is a critical factor in its application. The following tables summarize key quantitative data from various studies.

ParameterSpeciesL-MethionineDL-MethionineDL-HMTBACitation
Excretion (% of dose) Chicken2%10%21%[10]
Oxidation (% of dose) Chicken4.2%5.5%3-7%[10]
Bioavailability vs. L-Met Chicken100%90.5%67%[10]

Table 1: Comparative Bioavailability and Metabolism of Methionine Sources in Chickens. This table illustrates the relative excretion, oxidation, and overall bioavailability of L-methionine, DL-methionine, and DL-HMTBA in chickens.

EnzymeSubstrateTissueSpeciesKm (mmol/L)Reference
L-2-hydroxy acid oxidase AL-2-hydroxy-4-methylthiobutanoateLiverChicken1.73[11]
L-2-hydroxy acid oxidase AGlycolateLiverChicken0.10[11]
L-2-hydroxy acid oxidase AL-2-hydroxyisocaproateLiverChicken0.63[11]

Table 2: Michaelis-Menten Constants (Km) for Chicken Liver L-2-hydroxy acid oxidase A. This table presents the substrate affinity of L-2-hydroxy acid oxidase A for L-HMTBA and other substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic pathway of HMTBA to L-methionine.

In Vitro Enzyme Activity Assays

3.1.1. L-2-hydroxy acid oxidase (L-HAOX) Activity Assay

This protocol is adapted from studies on Caco-2 cells and is based on the colorimetric detection of hydrogen peroxide produced during the oxidation of L-HMTBA.

  • Principle: L-HAOX oxidizes L-HMTBA to KMB, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate (e.g., o-dianisidine), resulting in a color change that can be measured spectrophotometrically.

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 0.5 mM Sodium azide

    • 0.315 mM o-dianisidine dihydrochloride

    • Horseradish peroxidase (6 IU/mL)

    • 40 mM L-HMTBA (substrate)

    • Tissue homogenate or cell lysate supernatant

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, sodium azide, o-dianisidine, and peroxidase.

    • Add 100 µL of the tissue homogenate or cell lysate supernatant to 1.5 mL of the reaction mixture.

    • Initiate the reaction by adding the L-HMTBA substrate.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer.

    • Enzyme activity can be calculated from the rate of change in absorbance.

3.1.2. D-2-hydroxy acid dehydrogenase (D-HADH) Activity Assay

This protocol is based on the reduction of an artificial electron acceptor, which is coupled to the dehydrogenation of D-HMTBA.

  • Principle: D-HADH catalyzes the dehydrogenation of D-HMTBA to KMB. The electrons transferred in this reaction can be accepted by an artificial electron acceptor like phenazine (B1670421) methosulfate (PMS), which in turn reduces a dye (e.g., dichlorophenolindophenol, DCPIP), leading to a measurable decrease in absorbance.

  • Reagents:

    • Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.2)

    • D-HMTBA (substrate)

    • Phenazine methosulfate (PMS)

    • Dichlorophenolindophenol (DCPIP)

    • Tissue homogenate or cell lysate (mitochondrial fraction is enriched in D-HADH)

  • Procedure:

    • Prepare a reaction mixture containing the buffer, PMS, and DCPIP.

    • Add the tissue homogenate or cell lysate to the reaction mixture.

    • Initiate the reaction by adding the D-HMTBA substrate.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

    • Enzyme activity is proportional to the rate of DCPIP reduction.

3.1.3. Transaminase Activity Assay

This protocol measures the formation of L-methionine from KMB and an amino group donor.

  • Principle: Transaminases catalyze the transfer of an amino group from a donor amino acid (e.g., L-leucine) to KMB, forming L-methionine. The resulting L-methionine can be quantified using High-Performance Liquid Chromatography (HPLC).

  • Reagents:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 1 mM KMB (substrate)

    • 5 mM Amino acid donor (e.g., L-leucine, L-glutamine)

    • Tissue homogenate or cell lysate

    • Metaphosphoric acid (for reaction termination)

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, KMB, and the amino acid donor.

    • Add the tissue homogenate or cell lysate to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding metaphosphoric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for L-methionine concentration using a validated HPLC method.

Quantification of HMTBA and L-Methionine in Biological Samples by HPLC
  • Principle: Reversed-phase HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA, for L-methionine) or direct UV detection for HMTBA can be used for their quantification in samples like plasma or tissue homogenates.

  • Sample Preparation:

    • Deproteinize the sample (e.g., plasma, tissue homogenate supernatant) by adding a precipitating agent like perchloric acid or metaphosphoric acid.

    • Centrifuge to remove the precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions for L-Methionine (OPA Derivatization):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol, acetonitrile).

    • Derivatization: Mix the sample with OPA reagent just before injection.

    • Detection: Fluorescence detector.

  • HPLC Conditions for HMTBA:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Quantification: Create a standard curve using known concentrations of L-methionine and HMTBA to quantify the amounts in the samples.

In Vivo Stable Isotope Tracing of HMTBA Metabolism
  • Principle: A stable isotope-labeled version of HMTBA (e.g., containing ¹³C or ²H) is administered to an animal. The appearance of the isotope label in KMB and L-methionine in various tissues and plasma over time is monitored using mass spectrometry (MS). This allows for the determination of conversion rates and metabolic fluxes in a living system.

  • Protocol Outline:

    • Animal Preparation: Acclimate animals to the experimental conditions. For some studies, surgical catheterization may be necessary for blood sampling from specific vessels.

    • Tracer Administration: Administer a bolus or continuous infusion of the stable isotope-labeled HMTBA.

    • Sample Collection: Collect blood samples at various time points. At the end of the experiment, collect tissue samples of interest (e.g., liver, kidney, intestine, muscle).

    • Sample Processing:

      • Extract metabolites from plasma and tissue homogenates.

      • Separate the metabolites of interest using techniques like gas chromatography (GC) or liquid chromatography (LC).

    • Mass Spectrometry Analysis:

      • Analyze the separated metabolites using a mass spectrometer to determine the isotopic enrichment (the ratio of labeled to unlabeled molecules).

    • Data Analysis: Use metabolic modeling software to calculate metabolic fluxes and conversion rates from the isotopic enrichment data.

Mandatory Visualizations

Metabolic_Pathway_of_HMTBA_to_L_Methionine cluster_step1 Step 1: Conversion to KMB cluster_step2 Step 2: Transamination L_HMTBA L-HMTBA KMB 2-Keto-4-(methylthio)butanoic Acid (KMB) L_HMTBA->KMB L-2-hydroxy acid oxidase (L-HAOX) D_HMTBA D-HMTBA D_HMTBA->KMB D-2-hydroxy acid dehydrogenase (D-HADH) L_Met L-Methionine Keto_Acid α-Keto Acid Amino_Donor Amino Acid Donor (e.g., L-Leucine) KMB2->L_Met Transaminases

Caption: Metabolic pathway of HMTBA to L-methionine.

Experimental_Workflow_HMTBA_Metabolism cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_sample_quant Sample Quantification Tissue_Prep Tissue Homogenization or Cell Lysis Enzyme_Assay Enzyme Activity Assays (L-HAOX, D-HADH, Transaminases) Tissue_Prep->Enzyme_Assay Quantification Spectrophotometric or HPLC-based Quantification Enzyme_Assay->Quantification Tracer_Admin Stable Isotope-Labeled HMTBA Administration Sample_Collection Blood and Tissue Sample Collection Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis for Isotopic Enrichment Metabolite_Extraction->LC_MS_Analysis Flux_Analysis Metabolic Flux Analysis LC_MS_Analysis->Flux_Analysis Sample_Prep Sample Preparation (Deproteinization, Derivatization) HPLC_Analysis HPLC-UV/Fluorescence Analysis Sample_Prep->HPLC_Analysis Data_Analysis Quantification using Standard Curves HPLC_Analysis->Data_Analysis

Caption: Experimental workflows for studying HMTBA metabolism.

References

The Natural Occurrence of 2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a structural analogue of the essential amino acid methionine, is widely recognized for its synthetic applications, particularly as a methionine supplement in animal nutrition. However, emerging scientific evidence has established its presence as a naturally occurring molecule in various biological systems. This technical guide provides a comprehensive overview of the endogenous presence of HMTBA, detailing its biosynthetic pathways in animals, marine algae, and plants. While quantitative data on its natural concentrations remain limited in publicly available literature, this document synthesizes the current understanding of its metabolic roles. Furthermore, it outlines the analytical methodologies employed for its detection and provides conceptual frameworks for experimental protocols.

Introduction

This compound (HMTBA), also known as methionine hydroxy analogue, is an alpha-hydroxy acid with the chemical formula CH₃SCH₂CH₂CH(OH)COOH[1]. While its commercial production and use as a racemic mixture to supplement methionine in animal feed are well-documented, its role as a natural metabolite has been a subject of growing interest. This guide focuses exclusively on the natural occurrence of HMTBA, exploring its endogenous biosynthesis and metabolic significance across different life forms.

Natural Occurrence and Biosynthesis

The natural presence of HMTBA has been confirmed in animals, particularly birds, and is an integral intermediate in the metabolic pathways of various marine organisms and plants.

In Animals: The Methionine Salvage Pathway

In animals, HMTBA is a naturally occurring precursor to L-methionine[2][3]. Its endogenous production has been identified in chicks, where it is formed as part of the methionine salvage pathway[3]. This pathway recycles the methylthio- group from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, to regenerate methionine[4][5].

The formation of HMTBA in this context is linked to the metabolism of MTA, though it is not considered an obligatory intermediate in the primary cytosolic pathway[1]. Studies with chick liver enzymes have demonstrated that radiolabeled MTA can be converted into both HMTBA and 2-oxo-4-(methylthio)butanoic acid (KMB), which is a direct precursor to methionine[3]. This indicates that HMTBA is a naturally synthesized intermediate that can be further metabolized to L-methionine within the peroxisomes and mitochondria[3].

Methionine_Salvage_Pathway MTA 5'-Deoxy-5'- methylthioadenosine (MTA) Intermediates Pathway Intermediates MTA->Intermediates Multiple Enzymatic Steps KMB 2-Oxo-4-(methylthio)butyric acid (KMB) Intermediates->KMB HMTBA This compound (HMTBA) Intermediates->HMTBA Chick Liver Enzymes L_Met L-Methionine KMB->L_Met Transamination HMTBA->KMB Oxidation (L-2-hydroxy acid oxidase or D-2-hydroxy acid dehydrogenase)

Figure 1: Simplified overview of HMTBA formation in the Methionine Salvage Pathway.
In Marine Algae and Plants: The DMSP Biosynthesis Pathway

HMTBA is a key intermediate in the biosynthesis of 3-dimethylsulfoniopropionate (DMSP), a significant organosulfur compound in marine environments[1][2]. DMSP plays a crucial role as an osmoprotectant and is the primary precursor for the climate-active gas dimethyl sulfide (B99878) (DMS). This biosynthetic route, often referred to as the transamination pathway, has been identified in various marine algae, including chlorophytes[6].

The pathway initiates with the amino acid methionine and proceeds through a series of enzymatic reactions where HMTBA is an essential intermediate[2][7]. The key steps involving HMTBA are:

  • Methionine Aminotransferase: Methionine is converted to 4-methylthio-2-oxobutyrate (MTOB)[2][8].

  • MTOB Reductase: MTOB is then reduced to form 4-methylthio-2-hydroxybutyrate (MTHB), which is HMTBA[2][7][8].

  • MTHB S-methyltransferase: HMTBA is subsequently methylated to produce 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB)[7][8].

  • DMSHB Decarboxylase: The final step involves the conversion of DMSHB to DMSP[7].

DMSP_Biosynthesis_Pathway Met L-Methionine MTOB 4-Methylthio-2-oxobutyrate (MTOB) Met->MTOB Methionine Aminotransferase HMTBA This compound (HMTBA) (MTHB) MTOB->HMTBA MTOB Reductase DMSHB 4-Dimethylsulfonio-2-hydroxybutyrate (DMSHB) HMTBA->DMSHB MTHB S-methyltransferase DMSP 3-Dimethylsulfoniopropionate (DMSP) DMSHB->DMSP DMSHB Decarboxylase

Figure 2: The transamination pathway for DMSP biosynthesis involving HMTBA.
In Humans and Microorganisms

Currently, there is a lack of direct evidence in the available scientific literature confirming the endogenous presence of HMTBA in humans. While the methionine salvage pathway exists in humans, the specific production of HMTBA as a natural intermediate has not been definitively reported[9].

Quantitative Data on Natural Occurrence

Despite the confirmation of its natural occurrence, there is a significant gap in the scientific literature regarding the quantitative concentrations of endogenous HMTBA in various biological tissues and fluids. The available quantitative studies predominantly focus on the levels of HMTBA and its metabolites following dietary supplementation.

Table 1: Summary of Natural HMTBA Occurrence (Qualitative)

Organism/System Tissue/Fluid Metabolic Pathway Evidence
Avian (Chick)Liver, ExcretaMethionine Salvage PathwayIdentification by GC-MS; Radiotracer studies from MTA[3]
Marine Algae (e.g., Enteromorpha intestinalis)-DMSP BiosynthesisIdentification of pathway intermediates and enzymes[2][6]
Plants (DMSP-producing species)-DMSP BiosynthesisImplied as an intermediate in the established pathway[11]

Note: Quantitative data on endogenous concentrations are not available in the reviewed literature.

Experimental Protocols for Detection and Quantification

The detection and quantification of HMTBA from biological matrices typically involve chromatographic techniques coupled with mass spectrometry. While detailed, standardized protocols for various natural sources are not ubiquitously published, the following sections outline the general workflow and key considerations for developing such methods.

Sample Preparation and Extraction

The extraction of HMTBA from complex biological samples is a critical step to remove interfering substances and concentrate the analyte.

Workflow for HMTBA Extraction from Animal Tissue (Conceptual)

Extraction_Workflow Start Tissue Sample Collection (e.g., Liver) Homogenization Homogenization in a suitable buffer/solvent Start->Homogenization Protein_Precipitation Protein Precipitation (e.g., with organic solvents like methanol (B129727) or acetonitrile) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collection of Supernatant Centrifugation1->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in a solvent compatible with analytical instrumentation Drying->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

References

The Discovery and Scientific Journey of 2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Metabolism, and Commercial Development of a Key Methionine Analogue

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific development of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA). It is intended for researchers, scientists, and drug development professionals interested in the foundational science and commercial evolution of this important methionine analogue. The guide covers the initial synthesis, key metabolic pathways, and pivotal experiments that established its efficacy as a nutritional supplement. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for both chemical synthesis and biological evaluation are provided, alongside visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

A Historical Perspective: From Discovery to Commercialization

The journey of this compound (HMTBA) from a laboratory curiosity to a cornerstone of animal nutrition is a story of chemical innovation and biological understanding. While the precise first synthesis in a purely academic context is not easily traced through readily available literature, its development as a commercial product is well-documented, with significant contributions from companies like Monsanto and later, Novus International.

The commercial synthesis of HMTBA is closely tied to the increasing demand for methionine supplementation in animal feed, particularly for poultry, which began in the mid-20th century. Methionine, an essential amino acid, is often the limiting amino acid in common feed ingredients like corn and soy.[1]

The commercial production of HMTBA, often referred to as a methionine hydroxy analogue, gained significant traction in the latter half of the 20th century. Patents filed by companies like Monsanto in the 1980s detail industrial processes for its preparation. For instance, a 1985 patent describes a process for preparing a liquid product of HMTBA with improved characteristics.[2] This indicates that by this time, the compound was already being produced on a large scale for commercial use.

Novus International, which emerged from Monsanto's animal nutrition division, has been a key player in the development and marketing of HMTBA under the brand name ALIMET®. Their research and development efforts have significantly contributed to understanding the efficacy and various applications of HMTBA in animal nutrition.[3][4]

Chemical Synthesis of HMTBA: A Step-by-Step Protocol

The commercial synthesis of HMTBA is a multi-step chemical process. The most common route involves the reaction of methyl mercaptan with acrolein to form 3-(methylthio)propanal, followed by the addition of hydrogen cyanide to create 2-hydroxy-4-(methylthio)butanenitrile. The final step is the hydrolysis of the nitrile to the carboxylic acid.[5][6]

Experimental Protocol: Laboratory-Scale Synthesis of HMTBA

This protocol is a generalized representation based on principles outlined in various patents and chemical literature.

Materials:

  • Methyl mercaptan

  • Acrolein

  • Hydrogen cyanide (or a cyanide salt such as sodium cyanide)

  • Sulfuric acid

  • A suitable organic solvent (e.g., toluene)

  • Pyridine (as a catalyst)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of 3-(methylthio)propanal: In a well-ventilated fume hood, slowly add methyl mercaptan to a cooled solution of acrolein in an organic solvent containing a catalytic amount of pyridine. Maintain the temperature below 20°C. The reaction is exothermic.

  • Synthesis of 2-hydroxy-4-(methylthio)butanenitrile: To the solution of 3-(methylthio)propanal, slowly add a solution of hydrogen cyanide (or an acidified solution of a cyanide salt). Maintain the temperature below 25°C.

  • Hydrolysis to this compound: Carefully add the 2-hydroxy-4-(methylthio)butanenitrile to a concentrated solution of sulfuric acid. Heat the mixture to approximately 90-100°C for several hours to facilitate hydrolysis.

  • Purification: After cooling, the HMTBA can be extracted from the reaction mixture using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the final product. Further purification can be achieved by distillation.

Experimental Workflow for HMTBA Synthesis

G cluster_synthesis Chemical Synthesis of HMTBA start Start Materials: Methyl Mercaptan, Acrolein step1 Reaction 1: Formation of 3-(methylthio)propanal start->step1 step2 Reaction 2: Formation of 2-hydroxy-4-(methylthio)butanenitrile step1->step2 hcn Hydrogen Cyanide hcn->step2 step3 Hydrolysis step2->step3 h2so4 Sulfuric Acid (Hydrolysis) h2so4->step3 purification Purification (Extraction & Distillation) step3->purification end Final Product: This compound purification->end

Caption: A simplified workflow for the chemical synthesis of HMTBA.

The Biological Fate of HMTBA: Metabolism and Mechanism of Action

Once ingested, HMTBA is absorbed and converted into L-methionine, the biologically active form of the amino acid. This conversion is a two-step enzymatic process that occurs in various tissues, including the liver and kidneys.

  • Oxidation: The D- and L-isomers of HMTBA are first oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMB). This step is catalyzed by two different enzymes: L-2-hydroxy acid oxidase for the L-isomer and D-2-hydroxy acid dehydrogenase for the D-isomer.

  • Transamination: KMB is then converted to L-methionine through a transamination reaction, which involves the transfer of an amino group from another amino acid.

Signaling Pathway of HMTBA Conversion to L-Methionine

G cluster_pathway Metabolic Conversion of HMTBA to L-Methionine hmtba_d D-HMTBA kmb 2-keto-4-(methylthio)butyric acid (KMB) hmtba_d->kmb Oxidation hmtba_l L-HMTBA hmtba_l->kmb Oxidation l_met L-Methionine kmb->l_met Transamination enzyme1 D-2-hydroxy acid dehydrogenase enzyme1->hmtba_d enzyme2 L-2-hydroxy acid oxidase enzyme2->hmtba_l enzyme3 Transaminase enzyme3->kmb

Caption: The enzymatic pathway for the conversion of HMTBA to L-methionine.

Efficacy and Performance: Quantitative Data from Key Studies

Numerous studies have evaluated the efficacy of HMTBA as a methionine source in animal nutrition, particularly in poultry. These studies have consistently demonstrated its ability to support growth, feed efficiency, and other key performance indicators.

Table 1: Effect of HMTBA Supplementation on Broiler Performance
Study ReferenceBroiler Age (days)HMTBA Inclusion (%)Body Weight Gain (g)Feed Conversion Ratio (FCR)
Study A1-210.05501.55
0.16001.45
0.26201.40
Study B1-420.020001.70
0.1521501.62
0.3022001.60
Study C22-420.012001.80
0.1213001.72
0.2413501.68

Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact results of a single study.

Experimental Methodologies for Biological Evaluation

To assess the metabolic fate and efficacy of HMTBA, a variety of in vitro and in vivo experimental models are employed.

In Vitro Metabolism Studies Using Liver Homogenates

Objective: To determine the rate of conversion of HMTBA to KMB and L-methionine in liver tissue.

Protocol:

  • Tissue Preparation: Fresh liver tissue from the target animal species is homogenized in a chilled buffer solution.

  • Incubation: The liver homogenate is incubated at a physiological temperature (e.g., 37°C for mammals, 41°C for poultry) with a known concentration of D-HMTBA or L-HMTBA.

  • Sampling: Aliquots of the reaction mixture are taken at various time points.

  • Analysis: The concentrations of HMTBA, KMB, and L-methionine in the samples are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

In Vivo Broiler Performance Trials

Objective: To evaluate the effect of dietary HMTBA supplementation on the growth performance of broiler chickens.

Protocol:

  • Animal Model: Day-old broiler chicks are randomly allocated to different dietary treatment groups.

  • Diets: A basal diet deficient in methionine is formulated. The treatment diets are created by supplementing the basal diet with graded levels of HMTBA. A positive control group receiving an adequate level of DL-methionine is also included.

  • Feeding Trial: The birds are fed their respective diets for a specified period (e.g., 42 days).

  • Data Collection: Body weight and feed intake are recorded weekly. At the end of the trial, key performance indicators such as body weight gain, feed conversion ratio (FCR), and mortality are calculated.

Experimental Workflow for Broiler Performance Trial

G cluster_workflow Broiler Performance Trial Workflow start Day-old Broiler Chicks allocation Random Allocation to Treatment Groups start->allocation diet_prep Diet Preparation: - Basal (Met-deficient) - HMTBA supplemented - DL-Met (Control) allocation->diet_prep feeding Feeding Trial (e.g., 42 days) diet_prep->feeding data_collection Weekly Data Collection: - Body Weight - Feed Intake feeding->data_collection analysis Data Analysis: - Body Weight Gain - Feed Conversion Ratio - Mortality data_collection->analysis end Performance Evaluation analysis->end

Caption: A typical workflow for conducting a broiler performance trial to evaluate HMTBA.

Conclusion

This compound has a rich history of scientific investigation and commercial development that has established it as a vital component in modern animal nutrition. Its efficient conversion to L-methionine, coupled with its ease of handling as a liquid product, has made it a preferred choice for methionine supplementation in many parts of the world. The detailed understanding of its chemical synthesis and metabolic pathways, as outlined in this guide, provides a solid foundation for further research and application in the fields of animal science and drug development.

References

A Deep Dive into HMTBA and DL-Methionine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Core Physical and Chemical Properties of HMTBA versus DL-Methionine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive comparison of the physical and chemical properties, metabolic pathways, and experimental evaluation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine, two key sources of the essential amino acid methionine used in various industrial and pharmaceutical applications.

Core Physical and Chemical Properties: A Comparative Analysis

HMTBA and DL-methionine, while both serving as precursors to L-methionine, possess distinct structural and chemical characteristics that influence their absorption, metabolism, and overall bioefficacy.[1] DL-methionine is an alpha-amino acid, featuring a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylthioethyl side chain.[2][3] In contrast, HMTBA is a methionine hydroxy analogue where the alpha-amino group is replaced by a hydroxyl group, classifying it as an organic acid.[1][4] This fundamental difference in their chemical structure dictates their differing properties, as detailed in the table below.

PropertyHMTBA (2-hydroxy-4-(methylthio)butanoic acid)DL-Methionine
IUPAC Name 2-hydroxy-4-(methylthio)butanoic acid[5](RS)-2-Amino-4-(methylthio)butyric acid[6]
CAS Number 583-91-5[5]59-51-8[2][6]
Molecular Formula C₅H₁₀O₃S[5]C₅H₁₁NO₂S[2][6]
Molecular Weight 150.2 g/mol [5]149.2 g/mol [2][6]
Appearance Light beige powder with a sulfurous odor[5]White, crystalline platelets or powder with a characteristic odor[2][7]
Solubility in Water 5% at 25°C[5]Sparingly soluble; 1 g dissolves in about 30 mL[2][7]
pKa 3.53[8]Not explicitly found, but exists as a zwitterion in aqueous solution[3][4]
Melting Point Not specified in search results284 °C (decomposes)[2]
Stability More slowly degraded in ruminants compared to DL-methionine[5]Stable, but incompatible with strong oxidizing agents[2][9]

Metabolic Conversion to L-Methionine: Distinct Pathways

Both HMTBA and DL-methionine are racemic mixtures of D- and L-enantiomers.[3][4] However, only L-methionine is directly utilized for protein synthesis and other metabolic functions in animals.[4] Therefore, the D-enantiomers of both compounds and both enantiomers of HMTBA must undergo enzymatic conversion to L-methionine.[4] This conversion is a two-step process, but the initial enzymes and sites of conversion can differ.

The conversion process for both molecules culminates in the formation of α-keto-4-(methylthio)butanoic acid (KMB), which is then transaminated to L-methionine.[4][10]

Metabolic_Conversion cluster_HMTBA HMTBA Conversion cluster_DLMet DL-Methionine Conversion D-HMTBA D-HMTBA KMB_H KMB D-HMTBA->KMB_H D-hydroxy acid dehydrogenase (D-HADH) L-HMTBA L-HMTBA L-HMTBA->KMB_H L-hydroxy acid oxidase (L-HAOX) L-Methionine_H L-Methionine KMB_H->L-Methionine_H Transaminases D-Methionine D-Methionine KMB_M KMB D-Methionine->KMB_M D-amino acid oxidase (D-AAOX) L-Methionine_direct L-Methionine (direct use) L-Methionine_M L-Methionine KMB_M->L-Methionine_M Transaminases Methionine_Metabolism L-Methionine L-Methionine SAM S-Adenosylmethionine (SAM) L-Methionine->SAM Methionine Adenosyltransferase Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L-Methionine Methionine Synthase (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (Transsulfuration) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Glutathione Glutathione (GSH) Cysteine->Glutathione Antioxidant_Study_Workflow Animal_Model Select Animal Model (e.g., male C57BL/6 mice) Dietary_Groups Divide into Dietary Groups: - Normal Diet (NFD) - High-Fat Diet (HFD) - HFD + 0.2% DLM - HFD + 0.2% HMTBA - etc. Animal_Model->Dietary_Groups Feeding_Period Feed for a defined period (e.g., 4 weeks) Dietary_Groups->Feeding_Period Sample_Collection Collect Serum and Tissue Samples (e.g., liver, intestine) Feeding_Period->Sample_Collection Biochemical_Analysis Analyze: - Serum lipid parameters - Antioxidant enzyme activities (e.g., GPx, CAT) - Malondialdehyde (MDA) levels - Gene expression of antioxidant enzymes Sample_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis and Comparison Biochemical_Analysis->Data_Analysis

References

An In-Depth Technical Guide on the Stability and Degradation of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in aqueous solutions. HMTBA, a widely utilized methionine analogue in the animal feed industry, exists in equilibrium with its oligomeric forms. Its stability is paramount to its bioavailability and efficacy. This document details the known degradation pathways, primarily hydrolysis, and the influence of key environmental factors such as pH and temperature. Furthermore, it outlines the analytical methodologies employed for stability testing and quantification, including potentiometric titration and stability-indicating chromatographic techniques. Detailed experimental protocols and quantitative data are presented to aid researchers in designing and executing robust stability studies.

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is a synthetic analogue of the essential amino acid methionine, where the alpha-amino group is replaced by a hydroxyl group.[1] It is commercially produced as a racemic mixture of D- and L-enantiomers and is extensively used as a methionine supplement in animal feed.[1][2] In aqueous solutions, HMTBA exists in a dynamic equilibrium with its dimer and trimer forms, which are formed through intermolecular esterification.[3] The stability of HMTBA and the hydrolysis of these oligomers back to the monomeric form are critical for its absorption and metabolic conversion to L-methionine in animals.[2][3] Understanding the factors that influence the stability and degradation of HMTBA in aqueous environments is therefore essential for ensuring its optimal utilization and for the development of stable formulations.

This guide will delve into the chemical properties of HMTBA, its degradation pathways, and the analytical methods used to assess its stability.

Chemical Properties and Inherent Stability

HMTBA is a water-soluble organic acid with a pKa of approximately 3.53.[3] Its structure, featuring a hydroxyl group, a carboxylic acid group, and a thioether linkage, dictates its chemical reactivity and stability. The primary characteristic of HMTBA in aqueous solution is its propensity to form oligomers (dimers and trimers) through ester bonds.[3] This equilibrium is influenced by the concentration of HMTBA and the presence of water; in feed, the equilibrium shifts towards the monomer.[3]

Degradation Pathways of HMTBA in Aqueous Solutions

The principal degradation pathway for HMTBA in aqueous solutions is hydrolysis of its oligomeric forms. Other potential degradation routes include oxidation and photodegradation, which are common for many organic molecules.

Hydrolysis

Hydrolysis is the cleavage of the ester bonds in the HMTBA dimers and trimers, yielding the monomeric form. This reaction is significantly influenced by pH and temperature and can also be enzyme-mediated.[2][4]

3.1.1 Influence of pH: The rate of hydrolysis of esters is highly dependent on pH.[5][6] While specific quantitative data for HMTBA across a wide pH range is limited in publicly available literature, general principles of ester hydrolysis suggest that the reaction is catalyzed by both acid and base. A study by Koban and Koberstein (1984) evaluated the in vitro hydrolysis of HMTBA dimer and trimer in a dilute hydrochloric acid solution, reporting half-lives of 1.8 and 1.6 days, respectively.[2] This indicates that under acidic conditions, hydrolysis occurs, but may not be rapid without enzymatic catalysis. The absorption of HMTBA is also influenced by pH, with lower pH environments favoring uptake.[2]

3.1.2 Influence of Temperature: As with most chemical reactions, the rate of HMTBA hydrolysis increases with temperature. While specific Arrhenius plots detailing the temperature dependence of HMTBA degradation are not readily available in the literature, it is a critical parameter to consider in stability studies.[7][8][9] Forced degradation studies are typically conducted at elevated temperatures (e.g., 40-80°C) to accelerate the degradation process and identify potential degradation products.[10][11]

3.1.3 Enzymatic Hydrolysis: In biological systems, the hydrolysis of HMTBA oligomers is significantly accelerated by enzymes.[2][4] This enzymatic activity is crucial for the bioavailability of HMTBA from its commercial preparations.

Oxidation

The thioether group in HMTBA is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone.[12][13] Oxidative stress can be induced in forced degradation studies using reagents like hydrogen peroxide.[10][14] While the antioxidant properties of HMTBA have been investigated, detailed studies on its oxidative degradation products in aqueous solutions are not extensively documented in the reviewed literature.[12][14]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[15][16][17] Photodegradation studies are a standard component of forced degradation testing to assess the light sensitivity of a compound. Specific data on the photodegradation kinetics and products of HMTBA in aqueous solutions is an area that warrants further investigation.

Quantitative Data on HMTBA Stability

Quantitative data on the stability of HMTBA in aqueous solutions is crucial for predicting its shelf-life and ensuring its quality. The following table summarizes the limited available data on the hydrolysis of HMTBA oligomers.

ParameterConditionValueReference
Half-life of HMTBA dimerDilute Hydrochloric Acid Solution1.8 days[2]
Half-life of HMTBA trimerDilute Hydrochloric Acid Solution1.6 days[2]

Note: This data is from a single in vitro study and may not be representative of all aqueous conditions. Further studies are needed to establish a comprehensive stability profile.

Experimental Protocols for Stability and Degradation Analysis

To thoroughly investigate the stability of HMTBA, a series of experiments should be conducted. These include forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][18][19][20][21]

5.1.1 General Protocol for Forced Degradation: A general protocol for the forced degradation of HMTBA in an aqueous solution (e.g., 1 mg/mL) is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20]

  • Acid Hydrolysis: Treat the HMTBA solution with 0.1 N HCl at 60°C for 30 minutes.[10]

  • Base Hydrolysis: Treat the HMTBA solution with 0.1 N NaOH at 60°C for 30 minutes.[10]

  • Neutral Hydrolysis: Reflux the HMTBA solution in water at 60°C for 30 minutes.[10]

  • Oxidative Degradation: Treat the HMTBA solution with 3% H₂O₂ at room temperature for a specified duration.[10]

  • Thermal Degradation: Heat the solid HMTBA or its aqueous solution at a temperature appropriate for its physical properties (e.g., 105°C if the melting point is >150°C).[10]

  • Photodegradation: Expose the HMTBA solution to a combination of UV and visible light as per ICH Q1B guidelines.[20]

Samples from each stress condition should be analyzed by a stability-indicating method to quantify the remaining HMTBA and detect any degradation products.

Analytical Methodologies

5.2.1 Potentiometric Titration: This method is commonly used for the quantification of HMTBA in feed additives.[22] It involves a redox reaction where the sulfur in HMTBA is oxidized. While precise for determining the overall HMTBA content, it may not be stability-indicating as it might not differentiate the intact monomer from certain degradation products where the sulfur atom is not oxidized.

Detailed Protocol for Potentiometric Titration:

  • Principle: A redox titration is performed. Bromate (B103136) reacts with bromide in an acidic medium to generate bromine, which then oxidizes the sulfur atom in HMTBA. The endpoint is detected by a change in potential.

  • Reagents:

    • Standardized potassium bromate solution

    • Potassium bromide

    • Hydrochloric acid

  • Procedure:

    • Accurately weigh a sample of HMTBA and dissolve it in an appropriate solvent.

    • Add potassium bromide and hydrochloric acid to the solution.

    • Titrate with the standardized potassium bromate solution using a potentiometric titrator equipped with a suitable electrode system (e.g., platinum-calomel).

    • The endpoint is determined by the maximum inflection in the titration curve.

    • Calculate the percentage of HMTBA in the sample based on the volume of titrant consumed.

  • Validation: The method should be validated for accuracy, precision, linearity, and specificity according to established guidelines.[23]

5.2.2 Stability-Indicating RP-HPLC-UV Method: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the preferred technique for stability studies as it can separate the parent drug from its degradation products.[11][24][25][26][27][28]

Detailed Protocol for a Stability-Indicating RP-HPLC-UV Method:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][28]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be optimized for separation.[11][26]

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Detection Wavelength: HMTBA can be detected at a low UV wavelength, such as 210 nm.[22]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.[11][24]

  • Sample Preparation:

    • For analysis of HMTBA in aqueous stability samples, dilute the sample to an appropriate concentration with the mobile phase.

    • To quantify total HMTBA (monomer + oligomers), an alkaline hydrolysis step (e.g., with potassium hydroxide) is performed to convert the oligomers to the monomer before acidification and injection.[22]

  • Method Validation: The stability-indicating method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.[10][11][25][28] Specificity is demonstrated by showing that the HMTBA peak is resolved from all degradation product peaks in the chromatograms from forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended.[24]

5.2.3 Identification of Degradation Products (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products.[4][13][23][29] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, the chemical structures of the degradants can be proposed.

Visualization of Workflows and Pathways

Experimental Workflow for HMTBA Stability Testing

HMTBA Stability Testing Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development & Validation cluster_2 Sample Analysis and Data Interpretation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analysis of Stressed Samples Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Neutral Neutral Hydrolysis (e.g., Water, 60°C) Neutral->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 105°C) Thermal->Analysis Photo Photodegradation (ICH Q1B) Photo->Analysis HPLC_Dev Stability-Indicating RP-HPLC-UV Method Development HPLC_Val Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->HPLC_Val HPLC_Val->Analysis Quantification Quantification of HMTBA and Degradation Products Analysis->Quantification ID Identification of Degradants (LC-MS/MS) Analysis->ID Pathway Elucidation of Degradation Pathways Quantification->Pathway ID->Pathway HMTBA_Sample HMTBA Aqueous Solution HMTBA_Sample->Acid Stress Conditions HMTBA_Sample->Base Stress Conditions HMTBA_Sample->Neutral Stress Conditions HMTBA_Sample->Oxidation Stress Conditions HMTBA_Sample->Thermal Stress Conditions HMTBA_Sample->Photo Stress Conditions HMTBA Degradation Pathways HMTBA_Oligomers HMTBA Dimers/Trimers HMTBA_Monomer HMTBA Monomer (2-hydroxy-4-(methylthio)butanoic acid) HMTBA_Oligomers->HMTBA_Monomer Hydrolysis (pH, Temp, Enzymes) Methionine_Sulfoxide Methionine Sulfoxide Analogue HMTBA_Monomer->Methionine_Sulfoxide Oxidation Photodegradation_Products Photodegradation Products HMTBA_Monomer->Photodegradation_Products Photodegradation (Light) Methionine_Sulfone Methionine Sulfone Analogue Methionine_Sulfoxide->Methionine_Sulfone Further Oxidation

References

Stereoisomers of 2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide to Their Activity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a hydroxy analogue of the essential amino acid methionine, is a widely utilized supplement in animal nutrition. Commercially produced as a racemic mixture of D- and L-stereoisomers, the biological activity of HMTBA is contingent upon the enzymatic conversion of these isomers to L-methionine within the animal's body. This technical guide provides an in-depth exploration of the stereoisomers of HMTBA, detailing their metabolic pathways, comparative bioefficacy, and the experimental protocols for their analysis. Quantitative data are presented in structured tables for clear comparison, and key metabolic and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in animal nutrition and related fields.

Introduction

Methionine is an essential sulfur-containing amino acid, critical for protein synthesis and various metabolic functions. In many livestock diets, particularly those based on corn and soybean meal, methionine is the first limiting amino acid. To meet the nutritional requirements of animals, synthetic methionine sources are commonly added to feeds. This compound (HMTBA) is a prominent methionine analogue that is commercially available as a racemic mixture (DL-HMTBA).[1] Unlike amino acids, HMTBA possesses a hydroxyl group instead of an amino group at the alpha-carbon.[2]

The efficacy of DL-HMTBA as a methionine source is dependent on the animal's ability to convert both the D- and L-stereoisomers into L-methionine, the biologically active form.[3] This conversion is a stereospecific enzymatic process. This guide delves into the specifics of these stereoisomers, their enzymatic conversion, comparative activities, and the methodologies used to evaluate them.

Stereoisomers and Metabolic Conversion

HMTBA exists as two stereoisomers: D-HMTBA and L-HMTBA. Both isomers can be utilized by animals, but they follow different initial enzymatic pathways to be converted to L-methionine. The metabolic conversion is a two-step process:

  • Oxidation/Dehydrogenation: The D- and L-isomers are first converted to the common intermediate, 2-keto-4-(methylthio)butyric acid (KMB). This initial step is catalyzed by two distinct and stereospecific enzymes.

  • Transamination: KMB is then converted to L-methionine by various transaminases, which are ubiquitous in animal tissues.

Enzymatic Conversion of L-HMTBA

The L-isomer of HMTBA is oxidized to KMB by L-2-hydroxy acid oxidase (L-HAOX) . This flavoenzyme is primarily located in the peroxisomes of the liver and kidneys.[3][4]

Enzymatic Conversion of D-HMTBA

The D-isomer of HMTBA is converted to KMB by D-2-hydroxy acid dehydrogenase (D-HADH) . This enzyme is found in the mitochondria and is present in a wide range of tissues, including the liver, kidneys, intestinal mucosa, and skeletal muscle.[3]

The widespread presence of D-HADH suggests that D-HMTBA can be utilized by various organs for protein synthesis.[3]

Metabolic Pathway of HMTBA Stereoisomers to L-Methionine

metabolic_pathway Metabolic Pathway of HMTBA Stereoisomers cluster_oxidation Step 1: Oxidation/Dehydrogenation cluster_transamination Step 2: Transamination L_HMTBA L-HMTBA KMB 2-Keto-4-(methylthio)butyric acid (KMB) L_HMTBA->KMB L-2-hydroxy acid oxidase (L-HAOX) (Liver, Kidney Peroxisomes) D_HMTBA D-HMTBA D_HMTBA->KMB D-2-hydroxy acid dehydrogenase (D-HADH) (Mitochondria - various tissues) L_Met L-Methionine KMB->L_Met Transaminases (Ubiquitous)

Caption: Metabolic conversion of D- and L-HMTBA to L-Methionine.

Comparative Activity of HMTBA Stereoisomers

The bioefficacy of the D and L isomers of HMTBA, as well as the racemic mixture, has been a subject of extensive research, primarily in poultry. The relative performance of these isomers can be influenced by the type of diet and the metabolic state of the animal.

Quantitative Data on Bioefficacy

Studies utilizing chick bioassays have provided quantitative comparisons of the efficacy of HMTBA isomers and DL-methionine. The results can vary depending on the experimental conditions and the response criteria (e.g., weight gain, feed conversion ratio).

Methionine SourceRelative Bioavailability (%) vs. DL-MethionineAnimal ModelResponse CriteriaReference
D-HMTBADecisively superior to L-HMTBAChickGrowth Promotion[2]
L-HMTBAInferior to D-HMTBAChickGrowth Promotion[2]
DL-HMTBA99% (86%-112% CI)DuckBody Weight Gain[5]
DL-HMTBA98.7% (95.0%-102.4% CI)DuckEgg Mass[6]
DL-HMTBA98.1% (93.2%-103.0% CI)DuckFeed Conversion Ratio[6]
DL-HMTBA100%BroilerGrowth Performance[7]

Note: The bioefficacy of HMTBA can be influenced by factors such as diet composition and animal age. Some studies suggest that at commercial inclusion levels, HMTBA may outperform DL-methionine, while at deficient levels, the opposite may be true.[6]

Experimental Protocols

Accurate assessment of the activity and concentration of HMTBA stereoisomers requires robust and validated experimental protocols. This section details the methodologies for chick bioassays, HPLC analysis, and in vitro enzyme assays.

Chick Bioassay for Methionine Activity

The chick bioassay is a common in vivo method to determine the relative bioavailability of different methionine sources.

Objective: To evaluate the growth-promoting efficacy of HMTBA stereoisomers relative to a standard methionine source (e.g., DL-methionine).

Methodology:

  • Animals and Housing: Day-old male broiler chicks are housed in environmentally controlled pens with ad libitum access to feed and water.

  • Basal Diet: A basal diet deficient in sulfur amino acids is formulated. This diet typically consists of corn and soybean meal, with crystalline amino acids added to meet all other essential amino acid requirements.

  • Experimental Diets: The basal diet is supplemented with graded levels of the standard methionine source (e.g., DL-methionine) and the test HMTBA products. A negative control group receives only the basal diet.

  • Experimental Design: A completely randomized design is typically used, with multiple replicate pens per dietary treatment.

  • Data Collection: Body weight and feed intake are recorded weekly for a period of 3 to 4 weeks.

  • Data Analysis: The response criteria (e.g., weight gain, feed conversion ratio) are regressed against the supplemental methionine intake. The relative bioavailability of the HMTBA source is calculated as the ratio of the slopes of the regression lines for the test and standard products.[8][9]

Experimental Workflow for Chick Bioassay

chick_bioassay_workflow Chick Bioassay Workflow start Start: Day-old Chicks housing Acclimation and Housing start->housing diet_prep Preparation of Basal and Experimental Diets housing->diet_prep randomization Random Allocation to Dietary Treatments diet_prep->randomization feeding Ad Libitum Feeding for 3-4 Weeks randomization->feeding data_collection Weekly Measurement of Body Weight and Feed Intake feeding->data_collection data_analysis Slope-Ratio Analysis of Growth Response data_collection->data_analysis end End: Determine Relative Bioavailability data_analysis->end

Caption: Workflow for determining methionine bioavailability via chick bioassay.

HPLC Analysis of HMTBA Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and quantification of HMTBA and its stereoisomers in various matrices, such as animal feed.

Objective: To separate and quantify D- and L-HMTBA in a sample.

Methodology (General Principles):

  • Sample Preparation:

    • Feed Samples: The sample is extracted with a suitable solvent (e.g., a mixture of water and acidified methanol).[10] The extract is then centrifuged and filtered before injection. For total HMTBA (including polymers), an alkaline hydrolysis step is performed.[10]

  • Chromatographic System:

    • Column: A chiral stationary phase (CSP) column is required for the separation of the enantiomers. Alternatively, pre-column derivatization with a chiral reagent can be performed, followed by separation on a standard reversed-phase column (e.g., C18).[11]

    • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an acid modifier like trifluoroacetic acid.[4] The composition can be isocratic or a gradient.

    • Detector: A UV detector set at a low wavelength (e.g., 210-214 nm) is commonly used.[10]

  • Quantification: The concentration of each isomer is determined by comparing the peak area to that of a known standard.

In Vitro Enzyme Assays

In vitro assays are used to determine the activity of the enzymes responsible for the conversion of HMTBA isomers to KMB.

Objective: To measure the rate of oxidation of L-HMTBA to KMB by L-HAOX.

Methodology (General Principles):

  • Enzyme Source: Purified L-HAOX from chicken liver or a crude tissue homogenate can be used.[4]

  • Reaction Mixture: The assay mixture typically contains a buffer (e.g., phosphate buffer, pH 7.5-8.5), the L-HMTBA substrate, and the enzyme preparation.

  • Detection Method:

    • Spectrophotometric Assay: The production of hydrogen peroxide, a byproduct of the oxidase reaction, can be coupled to a colorimetric reaction. For example, in the presence of horseradish peroxidase, a chromogenic substrate is oxidized, and the change in absorbance is measured.[12]

    • Direct Measurement of KMB: The formation of KMB can be monitored by HPLC.

Objective: To measure the rate of conversion of D-HMTBA to KMB by D-HADH.

Methodology (General Principles):

  • Enzyme Source: Purified D-HADH or a mitochondrial fraction from a tissue homogenate (e.g., chicken liver or muscle) can be used.[3]

  • Reaction Mixture: The assay mixture includes a buffer, the D-HMTBA substrate, the enzyme, and an electron acceptor (e.g., a redox dye like 2,6-dichloroindophenol).

  • Detection Method: The reduction of the electron acceptor is monitored spectrophotometrically by the decrease in its absorbance at a specific wavelength.[13][14]

Conclusion

The D- and L-stereoisomers of this compound are both effective precursors of L-methionine in animals, though they are metabolized through distinct, stereospecific enzymatic pathways. The D-isomer is converted by the widely distributed D-2-hydroxy acid dehydrogenase, while the L-isomer is metabolized by L-2-hydroxy acid oxidase, which is primarily found in the liver and kidneys. Quantitative studies, particularly in poultry, indicate a high bioefficacy of the racemic mixture, often comparable to that of DL-methionine. The selection of an appropriate analytical method, such as chick bioassays or HPLC, is crucial for the accurate evaluation of HMTBA products. This technical guide provides a foundational understanding of the activity and analysis of HMTBA stereoisomers for professionals in the field of animal nutrition and drug development.

References

The Role of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a synthetic precursor of L-methionine, plays a pivotal role in one-carbon metabolism, a fundamental network of biochemical reactions essential for numerous physiological processes. This technical guide provides an in-depth analysis of HMTBA's metabolic conversion to L-methionine, its integration into the S-adenosylmethionine (SAM) cycle, and its broader implications for cellular function. Through a comprehensive review of experimental data, this document elucidates the enzymatic pathways, tissue-specific metabolism, and quantitative kinetics of HMTBA utilization. Detailed experimental protocols and visual representations of key metabolic and experimental workflows are presented to facilitate a deeper understanding and guide future research and development in this area.

Introduction to HMTBA and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, such as methyl groups (-CH3). These reactions are critical for the synthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for the methylation of DNA, RNA, proteins, and lipids.[1][2] Methionine is a key component of this network, serving as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.[2]

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is an analogue of methionine where the alpha-amino group is replaced by a hydroxyl group.[3][4] It is widely used in animal nutrition as a source of methionine.[3][5] Unlike L-methionine, which is directly utilized for protein synthesis, HMTBA must first be converted to L-methionine within the body.[6] This conversion process is a key aspect of its biological activity and its role in supporting one-carbon metabolism.

The Metabolic Conversion of HMTBA to L-Methionine

The conversion of HMTBA to L-methionine is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and intestine.[6][7] The process involves the oxidation of HMTBA to its keto-analogue, 2-keto-4-(methylthio)butanoic acid (KMB), followed by a transamination reaction to form L-methionine.

Stereospecific Oxidation of HMTBA Isomers

HMTBA is commercially available as a racemic mixture of D- and L-isomers.[6] The initial oxidation step is stereospecific, with different enzymes responsible for the conversion of each isomer.

  • L-HMTBA: The L-isomer is oxidized to KMB by L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme located in the peroxisomes of the liver and kidney.[6][8]

  • D-HMTBA: The D-isomer is converted to KMB by D-2-hydroxy acid dehydrogenase (D-HADH) , a mitochondrial enzyme found in a wide range of tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle.[6][8]

The presence of two distinct enzymes allows for the simultaneous conversion of both HMTBA isomers to KMB, providing a biochemical basis for the efficient utilization of the racemic mixture.[8]

Transamination of KMB to L-Methionine

Once formed, KMB is transaminated to L-methionine. This reaction can be catalyzed by various transaminases, with branched-chain amino acids like L-leucine being preferred amino group donors.[7] This final step completes the conversion of HMTBA into the biologically active L-methionine.

HMTBA_Conversion cluster_isomers HMTBA Isomers cluster_enzymes Oxidation L-HMTBA L-HMTBA L-2-Hydroxy Acid Oxidase (L-HAOX) L-2-Hydroxy Acid Oxidase (L-HAOX) L-HMTBA->L-2-Hydroxy Acid Oxidase (L-HAOX) D-HMTBA D-HMTBA D-2-Hydroxy Acid Dehydrogenase (D-HADH) D-2-Hydroxy Acid Dehydrogenase (D-HADH) D-HMTBA->D-2-Hydroxy Acid Dehydrogenase (D-HADH) KMB 2-Keto-4-(methylthio)butanoic Acid (KMB) L-2-Hydroxy Acid Oxidase (L-HAOX)->KMB D-2-Hydroxy Acid Dehydrogenase (D-HADH)->KMB Transaminases Transaminases KMB->Transaminases L-Met L-Methionine Transaminases->L-Met

Figure 1: Enzymatic conversion of HMTBA to L-Methionine.

Tissue-Specific Metabolism and Quantitative Data

The conversion of HMTBA to L-methionine occurs in various tissues, with the liver and kidneys being the primary sites.[6][9][10] However, other tissues, including the intestine, also contribute to this metabolic process.[6][7]

A study in lambs using stable isotopes revealed that while both the liver and kidney convert HMTBA to methionine, the kidney is a primary source of plasma methionine derived from HMTBA.[9][10] The liver, on the other hand, tends to retain the newly synthesized methionine.[9][10]

TissueRelative Conversion of HMTBA to Methionine (% of Met entry into cells)Reference
Liver22-24%[9][10]
Kidney22-24%[9][10]
Rumen, Omasum, Abomasum, Duodenum, Jejunum, Ileum, CecumIntermediate[9][10]
Muscle, Skin, Brain, LungLowest[9][10]

Table 1: Tissue-Specific Conversion of HMTBA to Methionine in Lambs. [9][10]

In lactating dairy cows, intravenous infusion of HMTBA led to a significant increase in the whole-body plasma flux of methionine.[11] The study demonstrated that the portal-drained viscera, liver, and mammary gland extracted 11%, 37%, and 3.4% of the infused HMTBA, respectively.[11]

ParameterControlHMTBA InfusionUnitReference
Whole-body plasma flux of Met17.924.4mmol/h[11]
Met flow from HMTBA in plasma-3.8mmol/h[11]
Net hepatic Met flux-7.9-2.4mmol/h[11]
Met for milk protein from HMTBA-15%of total[11]

Table 2: Effects of HMTBA Infusion on Methionine Kinetics in Lactating Dairy Cows. [11]

Integration of HMTBA-Derived Methionine into One-Carbon Metabolism

Once converted to L-methionine, the molecule enters the central methionine cycle of one-carbon metabolism. This cycle is crucial for the generation of SAM, the primary methyl group donor for numerous methylation reactions.

One_Carbon_Metabolism HMTBA HMTBA L-Methionine L-Methionine HMTBA->L-Methionine Conversion SAM S-Adenosylmethionine L-Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Methylation_Reactions Methylation Reactions (DNA, RNA, proteins, etc.) SAM->Methylation_Reactions Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L-Methionine MS, BHMT Transsulfuration_Pathway Transsulfuration Pathway (Cysteine, Glutathione) Homocysteine->Transsulfuration_Pathway CBS Folate_Cycle Folate Cycle Folate_Cycle->L-Methionine

Figure 2: Integration of HMTBA into the Methionine Cycle.

The key steps in this cycle are:

  • Activation of Methionine: L-methionine is activated to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).

  • Methyl Group Transfer: SAM donates its methyl group to various acceptor molecules in reactions catalyzed by methyltransferases. This process is fundamental for epigenetic regulation, neurotransmitter synthesis, and phospholipid metabolism.[1]

  • Formation of SAH and Homocysteine: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine by SAH hydrolase (SAHH).

  • Remethylation of Homocysteine: Homocysteine can be remethylated back to methionine, primarily through two pathways:

    • Methionine Synthase (MS): This enzyme utilizes 5-methyltetrahydrofolate (from the folate cycle) as the methyl donor and requires vitamin B12 as a cofactor.

    • Betaine-Homocysteine Methyltransferase (BHMT): This enzyme uses betaine (B1666868) as the methyl donor and is primarily active in the liver and kidneys.[12]

  • Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine via the transsulfuration pathway, which is dependent on vitamin B6. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.[2]

Studies have shown that HMTBA supplementation can influence these downstream pathways. For instance, in intestinal epithelial cells, HMTBA was found to be preferentially diverted to the transsulfuration pathway, leading to increased production of the antioxidants taurine (B1682933) and glutathione.[13]

Experimental Protocols

In Vivo Stable Isotope Infusion in Lambs

Objective: To examine the absorption and metabolism of HMTBA and its conversion to methionine in various tissues.[9][10]

Methodology:

  • Animal Preparation: Four lambs were surgically prepared with vascular catheters across the splanchnic bed to allow for blood sampling from the portal vein and a mesenteric vein.

  • Infusion:

    • DL-[1-¹³C]HMTBA was infused for 6 hours (7.4 µmol/min) into the abomasum.

    • [²H₃]Met was infused into the mesenteric vein.

  • Blood Sampling: Blood samples were collected to monitor the enrichment of ¹³C-labeled and ²H-labeled methionine.

  • Tissue Analysis (Second Experiment): Three lambs were euthanized after a 4-hour infusion, and 15 different tissues were collected to measure intracellular isotopic enrichments.

  • Analytical Method: Isotopic enrichments of HMTBA and methionine in plasma and tissues were determined using mass spectrometry.

Experimental_Workflow_Lambs Animal_Prep Surgical Preparation of Lambs (Vascular Catheters) Infusion 6-hour Infusion - DL-[1-¹³C]HMTBA (abomasum) - [²H₃]Met (mesenteric vein) Animal_Prep->Infusion Blood_Sampling Blood Sampling (Portal & Mesenteric Veins) Infusion->Blood_Sampling Tissue_Collection Euthanasia & Tissue Collection (15 Tissues) Infusion->Tissue_Collection Analysis Mass Spectrometry Analysis (Isotopic Enrichment) Blood_Sampling->Analysis Tissue_Collection->Analysis

Figure 3: Experimental Workflow for Stable Isotope Studies in Lambs.

In Vitro Studies with Chick Liver Homogenates

Objective: To elucidate the stereospecific enzymatic conversion of HMTBA to L-methionine.[8]

Methodology:

  • Tissue Preparation: Livers were obtained from chicks and homogenized.

  • Incubation: The liver homogenates were incubated with D-HMTBA, L-HMTBA, or DL-HMTBA.

  • Enzyme Assays: Specific enzyme activities for L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase were measured.

  • Product Analysis: The formation of KMB and L-methionine was quantified using high-pressure liquid chromatography (HPLC).

  • Subcellular Fractionation: Peroxisomal and mitochondrial fractions were prepared to identify the cellular location of the enzymes.

Conclusion and Future Directions

HMTBA serves as an effective precursor to L-methionine, undergoing a stereospecific two-step enzymatic conversion in various tissues, most notably the liver and kidneys. The resulting L-methionine is seamlessly integrated into the core of one-carbon metabolism, participating in the methionine cycle to support essential methylation reactions and the synthesis of other vital compounds. The quantitative data from in vivo studies highlight the significant contribution of HMTBA to the overall methionine pool.

Future research should focus on further elucidating the regulation of the enzymes involved in HMTBA conversion and the factors that may influence its tissue-specific metabolism. For drug development professionals, understanding the metabolic fate of HMTBA and its impact on one-carbon metabolism can inform the design of novel therapeutic strategies targeting pathways dependent on methionine and methylation. The detailed experimental protocols provided herein offer a foundation for conducting such investigations. The continued exploration of HMTBA's role will undoubtedly provide valuable insights into the intricate network of one-carbon metabolism and its implications for health and disease.

References

Navigating the Enterocyte: An In-Depth Technical Guide to the Intestinal Absorption Mechanisms of 2-Hydroxy-4-(methylthio)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the intestinal absorption of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a widely used methionine precursor in animal nutrition. This document delves into the multifaceted transport mechanisms, key protein transporters, and the experimental methodologies used to elucidate these pathways. Quantitative data are presented in structured tables for comparative analysis, and cellular transport pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanisms of HMTBA Intestinal Absorption

The intestinal absorption of HMTBA is a complex process involving both passive diffusion and carrier-mediated transport.[1][2] Unlike amino acids, HMTBA, as a carboxylic acid, utilizes distinct transport systems.[1] The efficiency of its absorption is influenced by the intestinal segment, luminal pH, and the presence of specific transporters on the apical and basolateral membranes of enterocytes.[1] Studies in various animal models, including pigs and sheep, indicate that HMTBA is efficiently absorbed in the upper gastrointestinal tract, with some studies suggesting complete disappearance by the end of the duodenum.[1][3]

Passive Diffusion

A significant portion of HMTBA absorption occurs via passive diffusion, particularly in its undissociated, lipophilic form.[1] This transport mechanism is driven by the concentration gradient across the intestinal epithelium. The rate of diffusion is notably influenced by the luminal pH; a lower pH increases the proportion of undissociated HMTBA, thereby enhancing its absorption.[1]

Carrier-Mediated Transport

In addition to passive diffusion, HMTBA is transported across the apical membrane of enterocytes by specific carrier proteins.[1] This mediated transport is crucial for efficient uptake, especially at lower concentrations. The primary transporters identified to date are from the Monocarboxylate Transporter (MCT) and Sodium-coupled Monocarboxylate Transporter (SMCT) families.

MCT1 (SLC16A1) is a key H⁺-dependent monocarboxylate transporter involved in HMTBA uptake.[4][5][6][7] This transporter facilitates the electroneutral cotransport of HMTBA with a proton.[1] The activity of MCT1 is indirectly linked to sodium gradients through the action of the Na⁺/H⁺ exchanger (NHE), which maintains the necessary proton gradient at the epithelial surface.[1][5] Specifically, the NHE3 isoform is implicated in this process in the chicken small intestine.[1]

Sodium-dependent transport of HMTBA is mediated by members of the SLC5A gene family, particularly SMCT1 (SLC5A8) and potentially SMCT2 (SLC5A12).[1] These transporters utilize the sodium gradient to drive the uptake of monocarboxylates against their concentration gradient. Studies in trout have suggested the involvement of both high-affinity (likely SMCT1) and low-affinity (possibly SMCT2) sodium-dependent transport systems in the upper gut.[1]

Quantitative Data on HMTBA Intestinal Transport

The following tables summarize the available quantitative data on the kinetics and efficiency of HMTBA intestinal absorption from various experimental models.

ParameterValueSpecies/ModelExperimental ConditionsReference(s)
Km (High-affinity) 7 to 10 µMTrout (Upper Gut)Low substrate concentrations (0 to 150 µM)[1]
Km (Low-affinity) 0.5 to 1.1 mMTrout (Upper Gut)High substrate concentrations (0.2 to 20 mM)[1]
Absorption Efficiency 71% to 83% (compared to DL-Met)BroilersIn vivo intestinal loop technique[8]
Total Availability 17.9% (of oral dose)LambsIn vivo, portal vein appearance[9]
Absorbed as HMTBA 12.5% (of oral dose)LambsIn vivo, portal vein appearance[9]
Net Portal Absorption 11.2% (of oral dose)Dairy CowsIn vivo, multicatheterized[10]

Signaling and Transport Pathways

The intestinal transport of HMTBA involves a coordinated action of several transporters and ion exchangers at the apical and basolateral membranes of the enterocyte.

HMTBA_Transport_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Blood HMTBA_Lumen HMTBA MCT1 MCT1 (SLC16A1) HMTBA_Lumen->MCT1 SMCT1 SMCT1 (SLC5A8) HMTBA_Lumen->SMCT1 Diffusion Passive Diffusion HMTBA_Intra HMTBA HMTBA_Lumen->HMTBA_Intra H_Lumen H⁺ H_Lumen->MCT1 Na_Lumen Na⁺ Na_Lumen->SMCT1 NHE3 NHE3 Na_Lumen->NHE3 MCT1->HMTBA_Intra SMCT1->HMTBA_Intra NHE3->H_Lumen Na_Intra Na⁺ NHE3->Na_Intra Diffusion->HMTBA_Intra KMB KMB HMTBA_Intra->KMB Oxidation (L-HAOX, D-HADH) Baso_Transporter Basolateral Transporter(s) HMTBA_Intra->Baso_Transporter L_Met L-Methionine KMB->L_Met Transamination L_Met->Baso_Transporter HMTBA_Blood HMTBA Baso_Transporter->HMTBA_Blood L_Met_Blood L-Met Baso_Transporter->L_Met_Blood H_Intra H⁺ H_Intra->NHE3

Caption: Apical transport and intracellular conversion of HMTBA in an enterocyte.

Experimental Protocols

A variety of experimental models have been employed to investigate the mechanisms of HMTBA intestinal absorption. Each model offers unique advantages and limitations.

In Vitro Model: Caco-2 Cell Monolayers

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, is a widely used in vitro model.[1]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Transport Assay:

    • The cell monolayer is washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The transport buffer containing radiolabeled or unlabeled HMTBA at various concentrations is added to the apical compartment.

    • The basolateral compartment contains a fresh transport buffer.

    • Samples are collected from the basolateral compartment at specific time intervals to determine the rate of transepithelial transport.

    • To study uptake, at the end of the incubation period, the cells are washed and lysed to measure intracellular HMTBA concentration.

    • The influence of pH is studied by adjusting the pH of the apical buffer (e.g., pH 5.5 vs. 7.4).[1]

    • The role of specific transporters is investigated using inhibitors or by performing experiments in Na⁺-free buffer.

  • Analysis: HMTBA concentrations are determined using techniques such as high-performance liquid chromatography (HPLC) or liquid scintillation counting for radiolabeled compounds.

Caco2_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis seed Seed Caco-2 cells on permeable supports culture Culture for 21-25 days to form monolayer seed->culture wash Wash monolayer with transport buffer add_hmtba Add HMTBA solution to apical side wash->add_hmtba incubate Incubate at 37°C add_hmtba->incubate sample Sample from basolateral side at time points incubate->sample measure Measure HMTBA concentration (HPLC/LSC) sample->measure calculate Calculate transport rates and permeability measure->calculate

Caption: Experimental workflow for a Caco-2 cell transport assay.

Ex Vivo Model: Everted Gut Sacs

This technique utilizes segments of the small intestine from animals to study absorption in a more physiologically relevant context than cell lines.[1]

Methodology:

  • Tissue Preparation:

    • An animal (e.g., rat, chicken) is euthanized, and a segment of the small intestine (e.g., jejunum) is excised and flushed with ice-cold saline.

    • The segment is gently everted over a glass rod, so the mucosal surface faces outwards.

    • One end is ligated, and the sac is filled with a known volume of buffer. The other end is then ligated to form a sac.

  • Absorption Study:

    • The everted sac is incubated in a temperature-controlled, oxygenated buffer solution containing HMTBA.

    • After a specific incubation period (typically up to 2 hours due to tissue viability limitations), the experiment is terminated.[1]

  • Analysis: The concentration of HMTBA in the serosal fluid (inside the sac) and the mucosal fluid (the incubation medium) is measured to determine the amount transported.

Everted_Sac_Workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_analysis Analysis excise Excise intestinal segment evert Evert the segment excise->evert ligate Ligate one end evert->ligate fill Fill with serosal buffer ligate->fill seal Ligate other end to form a sac fill->seal incubate Incubate sac in oxygenated mucosal buffer with HMTBA seal->incubate collect Collect serosal and mucosal fluids incubate->collect measure Measure HMTBA concentration collect->measure

Caption: Experimental workflow for an everted gut sac absorption study.

In Vivo Models

In vivo studies provide the most physiologically relevant data on HMTBA absorption, accounting for factors like blood flow and gut motility.

Methodology (Intestinal Perfusion):

  • Animal Preparation: An animal is anesthetized, and a specific segment of the intestine is cannulated at both ends to create an isolated loop.

  • Perfusion: A solution containing HMTBA and a non-absorbable marker is perfused through the loop at a constant rate.

  • Sample Collection: The effluent from the distal cannula is collected.

  • Analysis: The concentrations of HMTBA and the non-absorbable marker in the perfusate and effluent are measured. The disappearance of HMTBA from the perfusate, corrected for water flux using the marker, represents the amount absorbed.

Intracellular Conversion of HMTBA

Following absorption into the enterocyte, HMTBA is converted to L-methionine in a two-step enzymatic process.[4][11] This conversion can occur within the intestinal cells themselves, as well as in other tissues like the liver and kidney.[11][12]

  • Oxidation: HMTBA is first oxidized to its keto-analogue, 2-keto-4-(methylthio)butyric acid (KMB). This reaction is stereospecific, with L-HMTBA being oxidized by L-hydroxy acid oxidase (L-HAOX) and D-HMTBA being dehydrogenated by D-hydroxy acid dehydrogenase (D-HADH).[4][11]

  • Transamination: KMB is then transaminated to form L-methionine. This step is not linked to a specific amino group donor, although branched-chain amino acids like L-leucine are preferred.[4][6]

Studies using Caco-2 cells have shown that these intestinal cells possess the enzymatic machinery for the complete conversion of both D- and L-HMTBA to L-methionine.[4] Furthermore, dietary supplementation with HMTBA can up-regulate the oxidation step in enterocytes, enhancing the local availability of L-methionine immediately upon absorption.[4][6]

Conclusion

The intestinal absorption of this compound is a multifaceted process involving passive diffusion and carrier-mediated transport via MCT1 and SMCT family transporters. The process is influenced by luminal pH and sodium gradients. Following absorption, HMTBA is efficiently converted to L-methionine within the enterocytes, highlighting the significant role of the intestine in its metabolism. A thorough understanding of these mechanisms, supported by quantitative data from diverse experimental models, is crucial for optimizing its use and for the development of new compounds with similar chemical properties.

References

Methodological & Application

Application Notes: Quantification of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA) in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed overview of analytical methods for the quantitative determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in serum samples. HMTBA, the α-hydroxy analog of methionine, is widely used as a methionine supplement in animal feed.[1] Monitoring its concentration in serum is crucial for pharmacokinetic studies and to understand its metabolic fate.[2] The primary method detailed is a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for the complex matrix of serum.[1] Alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also briefly discussed.

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is a water-soluble hydroxy acid commercially used as a source of methionine in the diets of poultry, swine, and ruminants.[1] Its supplementation has been linked to improved animal performance and health.[3] Unlike amino acids, HMTBA is absorbed through diffusion, a process that can be more efficient under certain stress conditions.[1] Once absorbed, it is enzymatically converted to L-methionine. Understanding the concentration of HMTBA in serum is essential for evaluating its bioavailability and efficacy as a methionine precursor.

The quantification of HMTBA in biological matrices like serum presents analytical challenges due to its polarity and the presence of interfering substances. This document outlines robust and validated methodologies to accurately measure HMTBA levels in serum, primarily focusing on an LC-MS/MS method that offers high sensitivity and specificity.[1]

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of HMTBA in various samples. For serum analysis, methods that provide high selectivity and sensitivity are preferred to overcome matrix effects.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological fluids. It offers excellent sensitivity and selectivity by separating the analyte from matrix components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[1][4][5]

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A more widely available technique, HPLC-UV can also be used for HMTBA quantification. However, it may lack the sensitivity and selectivity of LC-MS/MS, especially at low concentrations in a complex matrix like serum.[1]

  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge and size. While it has been applied to the analysis of HMTBA in feed additives, its application to serum requires significant sample cleanup and may not be as robust as LC-MS/MS.[6]

This document will focus on the detailed protocol for the LC-MS/MS method, as it is the most suitable for serum analysis.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for HMTBA quantification in bovine serum.

ParameterValueReference
Limit of Quantification (LOQ)1 ng/mL[1]
Linearity Range1 - 1000 ng/mLAssumed based on typical validation
Precision (RSD%)< 15%Assumed based on typical validation
Accuracy (Recovery %)85 - 115%Assumed based on typical validation

Experimental Protocols

Protocol 1: HMTBA Quantification in Serum using LC-MS/MS

This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of HMTBA in serum.

1. Materials and Reagents

  • HMTBA analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Bovine Serum (control)

  • Syringe filters (0.1 µm)

  • Microcentrifuge tubes

2. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of serum sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of cold methanol.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of 50:50 (v/v) water:methanol mixture.[1]

  • Filter the reconstituted sample through a 0.1 µm syringe filter prior to LC-MS/MS analysis.[1]

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[1]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1]

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-10 min: Linear gradient to 70% A, 30% B

    • 10-12 min: Hold at 70% A, 30% B

    • 12.1-15 min: Return to 100% A and equilibrate[1]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -4500 V

  • Source Temperature: 500°C

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Curtain Gas: 20 psi

  • Collision Gas (CAD): Medium

  • MRM Transitions:

    • HMTBA Precursor Ion (Q1): m/z 149[1]

    • HMTBA Product Ion (Q3): m/z 101[1]

    • Dwell Time: 200 ms

4. Data Analysis and Quantification

  • Create a calibration curve by plotting the peak area of the HMTBA MRM transition against the concentration of the prepared standards.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the HMTBA concentration in the serum samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (500 µL) precip Protein Precipitation (1.5 mL cold Methanol) serum->precip vortex Vortex (30s) precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute (500 µL 50:50 Water:Methanol) dry->reconstitute filter Filter (0.1 µm) reconstitute->filter lcms LC-MS/MS System filter->lcms Inject data_acq Data Acquisition (MRM Mode) lcms->data_acq quant Quantification (Calibration Curve) data_acq->quant

Caption: Workflow for HMTBA quantification in serum.

signaling_pathway HMTBA_feed HMTBA in Feed Absorption Gastrointestinal Absorption (Diffusion) HMTBA_feed->Absorption HMTBA_serum HMTBA in Serum Absorption->HMTBA_serum Conversion Enzymatic Conversion HMTBA_serum->Conversion L_Met L-Methionine Conversion->L_Met Protein_Synth Protein Synthesis L_Met->Protein_Synth Tissue Tissue Incorporation Protein_Synth->Tissue

Caption: Metabolic pathway of HMTBA.

References

Application Note: HPLC Analysis of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in animal feed matrices. HMTBA, a hydroxy analogue of the essential amino acid methionine, is widely used as a nutritional supplement in livestock and poultry feed. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, a common and accessible technique in analytical laboratories. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method performance data, intended for researchers, scientists, and quality control professionals in the feed industry.

Introduction

This compound (HMTBA) serves as a synthetic source of methionine, a critical amino acid for protein synthesis, growth, and metabolism in animals. Accurate quantification of HMTBA in supplemented feed is essential for ensuring proper dosage, verifying feed quality, and complying with regulatory standards. The method outlined here is based on validated protocols and offers a reliable approach for the determination of HMTBA in various types of animal feedingstuffs.

Experimental Protocol

This protocol describes the necessary steps for the extraction and quantification of HMTBA from animal feed samples.

Reagents and Materials
  • This compound (HMTBA) analytical standard

  • Methanol , HPLC grade

  • Acetonitrile , HPLC grade

  • Water , HPLC grade or deionized

  • Sodium Hydroxide (NaOH) , analytical grade

  • Hydrochloric Acid (HCl) , analytical grade

  • Water/Methanol (50:50, v/v) solution: Prepare by mixing equal volumes of HPLC grade water and methanol.

  • 0.1 M Hydrochloric Acid: Prepare by diluting concentrated HCl in HPLC grade water.

  • 0.5 M Sodium Hydroxide: Prepare by dissolving NaOH in HPLC grade water.

  • Syringe filters: 0.45 µm, compatible with aqueous/organic solutions.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV/Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Water bath or heating block

Sample Preparation

The sample preparation involves an extraction followed by a hydrolysis step to convert HMTBA oligomers into the monomeric form for accurate quantification.[1]

  • Grinding: Homogenize the feed sample by grinding to a fine powder.

  • Weighing: Accurately weigh approximately 5 g of the ground feed sample into a centrifuge tube.

  • Extraction: Add 50 mL of a water/methanol (50:50, v/v) solution to the sample.[2]

  • Mixing: Cap the tube and mix vigorously using a vortex mixer for 1 minute.

  • Sonication/Shaking: Place the tube in an ultrasonic bath for 20 minutes or shake on a mechanical shaker for 30 minutes.

  • Hydrolysis: Add 5 mL of 0.5 M NaOH to the extraction mixture.[1] Place the tube in a water bath at 60°C for 30 minutes to hydrolyze any HMTBA polymers.

  • Neutralization: Cool the solution to room temperature and adjust the pH to approximately 2-3 with 0.1 M HCl.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions

The following chromatographic conditions are recommended for the separation and detection of HMTBA.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile and Water (acidified with 0.1% Phosphoric Acid or similar)
Isocratic elution is often suitable.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 214 nm[3]
Run Time Approximately 10-15 minutes
Calibration

Prepare a series of calibration standards by diluting a stock solution of HMTBA analytical standard in the mobile phase. A typical calibration range is from 1.0 to 100.0 µg/mL.[4] Generate a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the method should be verified by a correlation coefficient (r²) of ≥ 0.999.

Data Presentation

The performance of the HPLC method for HMTBA analysis in feed has been validated and reported by various bodies, including the European Union Reference Laboratory (EURL). The following tables summarize the key quantitative data.

Table 1: Chromatographic and Detection Parameters

ParameterValue
Typical Retention Time 4-6 minutes (variable)
Wavelength (λmax) 214 nm[3]
Limit of Detection (LOD) ~0.025 g/kg (25 mg/kg)
Limit of Quantitation (LOQ) 0.08 g/kg (80 mg/kg)[2]

Table 2: Method Performance Characteristics in Feed Matrix

ParameterRange of ValuesSource(s)
Concentration Range Analyzed 0.16 - 6.6 g/kg[3]
Recovery Rate (Rrec) 89 - 99%[3]
Relative Standard Deviation, Repeatability (RSDr) 0.4 - 2.7%[3]
Relative Standard Deviation, Intermediate Precision (RSDip) 1.6 - 2.7%[3]

Visualization of Experimental Workflow

The logical flow of the analytical procedure from sample receipt to final data analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Feed Sample Reception Grind Grinding & Homogenization Sample->Grind Weigh Weighing (5g) Grind->Weigh Extract Extraction (Water/Methanol) Weigh->Extract Hydrolyze Alkaline Hydrolysis (60°C, 30 min) Extract->Hydrolyze Neutralize Neutralization (pH 2-3) Hydrolyze->Neutralize Centrifuge Centrifugation Neutralize->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Inject HPLC Injection Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (External Standard) Integrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for HMTBA analysis in feed.

Conclusion

The RP-HPLC-UV method described provides a specific, reliable, and accurate means for the determination of this compound in animal feed. The sample preparation is straightforward, and the chromatographic conditions are common to most analytical laboratories. The presented performance data demonstrates that the method is fit for its intended purpose of routine quality control and regulatory monitoring of HMTBA levels in commercial feed products.

References

Application Notes: Mass Spectrometry Techniques for the Detection of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), an analog of the essential amino acid methionine, is widely utilized as a nutritional supplement in animal feed.[1] Its accurate quantification in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in feed formulations. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), offers high sensitivity and selectivity for the determination of HMTBA.[1][2] These application notes provide a comprehensive overview of the key mass spectrometric methods, detailed experimental protocols, and expected quantitative performance for the analysis of HMTBA.

Overview of Mass Spectrometry Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for HMTBA analysis due to its high sensitivity, specificity, and applicability to complex biological samples like plasma and serum.[1][3] Gas chromatography-mass spectrometry (GC-MS) is another viable method, often requiring derivatization of the analyte to increase its volatility.[2]

Electrospray ionization (ESI) is a common ionization source used for HMTBA analysis in LC-MS, typically operated in the negative ion mode, where HMTBA is deprotonated to form the pseudomolecular ion [M-H]⁻ at m/z 149.[1] Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions that are monitored for quantification, enhancing the selectivity of the assay. A common product ion monitored for HMTBA is m/z 101.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of various mass spectrometry-based methods for HMTBA detection reported in the literature.

TechniqueMatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
LC-ESI-MS/MSBovine Serum0.001–10 μg/mL1 ng/mLNot Reported[1]
LC-ESI-MSBovine Serum0.001–10 μg/mLNot ReportedNot Reported[1]
HPLC-UVBovine Serum1.0–100.0 μg/mLNot ReportedNot Reported[1]
LC-MS/MSHuman Plasma (for β-hydroxy-β-methylbutyrate)10–500 ng/mLNot ReportedNot Reported[3]
GC-MSPlasma (for Methionine)Not ReportedNot ReportedNot Reported[2]

Experimental Protocols

Protocol 1: HMTBA Analysis in Bovine Serum by LC-ESI-MS/MS

This protocol is adapted from a validated method for the determination of HMTBA in bovine serum.[1]

1. Sample Preparation (Solid-Liquid Extraction)

  • Lyophilize 1 mL of bovine serum for 12 hours.

  • To the lyophilized residue, add 2 mL of methanol (B129727), vortex for 30 seconds, and sonicate for 5 minutes.

  • Centrifuge the mixture at 3000 rpm for 15 minutes.

  • Transfer the supernatant to a clean vial.

  • Repeat the extraction of the precipitate twice with 2 mL of methanol.

  • Pool the extracts and evaporate to near dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of 50:50 (v/v) water-methanol.

  • Filter the reconstituted sample through a 0.1-μm syringe filter prior to LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent Prostar or equivalent

  • Column: C18 reversed-phase column (25 cm × 4.6 mm, 5-μm particle size)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid

  • Gradient Elution:

    • 0-15 min: 100% A to 70% A / 30% B

  • Flow Rate: 1 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Varian 1200 L)

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Monitored Transition (MRM):

    • Precursor Ion (Q1): m/z 149

    • Product Ion (Q3): m/z 101

Protocol 2: High-Throughput Analysis of a Similar Compound (HMB) in Human Plasma by LC-MS/MS

This protocol for β-hydroxy-β-methylbutyrate (HMB), a structurally similar compound, can be adapted for high-throughput HMTBA analysis.[3]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a suitable internal standard (e.g., ¹³C-labeled HMTBA).

  • Add protein precipitation solvent (e.g., methanol with 0.1% formic acid).

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • A high-throughput method would typically employ a shorter column and a faster gradient to reduce run times.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Internal Standard: A stable isotope-labeled version of HMTBA is recommended for accurate quantification.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification serum Bovine Serum (1 mL) lyophilize Lyophilization (12h) serum->lyophilize extract Solid-Liquid Extraction (Methanol) lyophilize->extract dry Evaporation (N2) extract->dry reconstitute Reconstitution (50:50 Water:Methanol) dry->reconstitute filter Syringe Filtration (0.1 µm) reconstitute->filter lc LC Separation (C18 Column) filter->lc ms MS/MS Detection (ESI, Negative Mode) lc->ms data Data Acquisition (MRM: 149 -> 101) ms->data quant Concentration Determination data->quant

Caption: Experimental workflow for HMTBA detection in bovine serum.

fragmentation_pathway HMTBA HMTBA (m/z 150) precursor [M-H]⁻ Precursor Ion (m/z 149) HMTBA->precursor Deprotonation (ESI) product Product Ion (m/z 101) precursor->product Collision-Induced Dissociation (CID)

Caption: Fragmentation pathway of HMTBA in negative ion ESI-MS/MS.

References

Application Notes and Protocols for HMTBA Supplementation in Poultry Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methionine is the first limiting amino acid in typical corn-soybean-based poultry diets, making its supplementation essential for optimal growth, production, and health.[1][2] Synthetic methionine sources are commonly used to meet these requirements. The two primary sources are DL-methionine (DLM) and its hydroxy analog, DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analog (MHA).[3] HMTBA is chemically distinct from DLM, featuring a hydroxyl group instead of an amino group on the alpha-carbon.[4] This structural difference leads to variations in absorption, metabolism, and physiological effects.[5][6] These notes provide detailed protocols for researchers designing studies to evaluate and compare HMTBA and other methionine sources in poultry.

Section 1: Experimental Design and Protocols

General Experimental Design Protocol

A robust experimental design is critical for accurately assessing the effects of HMTBA. A typical dose-response study involves a basal diet deficient in total sulfur amino acids (TSAA) and several treatment groups with graded levels of HMTBA and a reference methionine source, such as DL-Methionine.

Protocol 1: Broiler Growth Performance Trial

  • Animals and Housing:

    • Species/Strain: Day-old male broiler chicks (e.g., Cobb 500, Ross 308).[1][7]

    • Allocation: Randomly allocate chicks to experimental pens (e.g., 10-40 birds per pen) with multiple replicate pens per treatment (minimum of 6-8).[7][8]

    • Housing: House birds in environmentally controlled floor pens or battery cages with ad libitum access to feed and water.[9]

    • Temperature: Maintain an initial ambient temperature of approximately 34°C, gradually reducing it to 22°C by day 20.[10]

  • Diets and Treatments:

    • Basal Diet: Formulate a basal diet (typically corn-soybean meal based) to be deficient in methionine and cysteine (Met+Cys) but adequate in all other nutrients according to poultry requirements (e.g., NRC, 1994).[1][2]

    • Treatment Groups:

      • Negative Control (NC): Basal diet without supplemental methionine.[11]

      • Positive Control (PC): Basal diet supplemented with a known effective methionine source, typically DL-Methionine (DLM), to meet 100% of the TSAA requirement.[2]

      • HMTBA Groups: Basal diet supplemented with graded levels of HMTBA. Levels should span from deficient to adequate or supra-optimal (e.g., 80%, 90%, 100%, 110% of the TSAA requirement).[2][12] Supplementation is often done on an equimolar basis to DLM.[8][13]

    • Diet Phases: Formulate diets according to the growth phase (e.g., Starter: days 1-21, Grower: days 22-35, Finisher: days 36-42).[2][14]

  • Data Collection and Measurements:

    • Duration: Conduct the trial for a standard broiler grow-out period (e.g., 35-42 days).[1][14]

    • Growth Performance: Measure and record body weight (BW) and feed intake (FI) per pen on specific days (e.g., d 7, 14, 21, 28, 35, 42). Calculate body weight gain (BWG) and feed conversion ratio (FCR) for each period.

    • Mortality: Record mortality daily.

  • Sample Collection (End of Trial):

    • Select a subset of birds from each pen for sample collection.

    • Blood Samples: Collect blood via cardiac or wing vein puncture for serum biochemical analysis.

    • Tissue Samples: Euthanize birds and collect tissue samples from the liver, small intestine (duodenum, jejunum, ileum), and pectoral muscle for histological, gene expression, and antioxidant status analyses.[1][15]

    • Carcass Analysis: Evaluate carcass weight, breast meat yield, and thigh weight.[4]

Protocol for Laying Hen Performance Trial
  • Animals and Housing:

    • Species/Strain: Commercial laying hens (e.g., White Leghorn) at a specific age (e.g., 34 weeks).[16]

    • Allocation: Assign hens to individual cages or small group cages, with multiple replicates per treatment.

    • Housing: Provide standard layer management with controlled lighting (e.g., 16L:8D) and ad libitum access to feed and water.

  • Diets and Treatments:

    • Basal Diet: A methionine-deficient basal diet suitable for laying hens.

    • Treatment Groups:

      • Negative Control: Basal diet.

      • Positive Control: Basal diet + DL-Methionine to meet requirements.

      • HMTBA Groups: Basal diet + graded levels of HMTBA. For example, one study used a basal diet supplemented with 0.101% DLM or 0.115% HMTBA.[16]

  • Data Collection:

    • Duration: The trial should last for an extended period to assess laying performance (e.g., 12-16 weeks).[16]

    • Production Performance: Record daily egg production, egg weight, and feed intake. Calculate egg mass, hen-day egg production, and FCR (feed per egg mass).[16]

    • Egg Quality: At regular intervals, collect eggs to measure shell thickness, shell breaking strength, albumen height, and Haugh unit.[16][17]

Section 2: Key Methodologies

Gut Morphology Analysis
  • Objective: To assess the impact of HMTBA on intestinal health and integrity.

  • Procedure:

    • Collect 2-cm segments from the midpoint of the duodenum, jejunum, and ileum.

    • Fix samples in 10% neutral buffered formalin.

    • Embed in paraffin, section at 5 µm, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Using a light microscope and imaging software, measure villus height (from the tip to the crypt opening) and crypt depth (from the base to the crypt opening) on 10-15 well-oriented villi per sample.

    • Calculate the villus height to crypt depth ratio (VCR).[18] An increased VCR is generally indicative of improved gut health.[19]

Antioxidant Status Assays
  • Objective: To determine the effect of HMTBA on the bird's ability to mitigate oxidative stress. HMTBA has been shown to improve antioxidant status, particularly under stress conditions.[20][21][22]

  • Procedure (using serum or liver homogenate):

    • Sample Preparation: Homogenize liver tissue in a suitable buffer on ice. Centrifuge blood samples to separate serum.

    • Assays: Use commercially available assay kits to measure:

      • Total Antioxidant Capacity (T-AOC): Measures the overall antioxidant capacity.

      • Superoxide Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx) Activity: Key antioxidant enzymes.[18]

      • Malondialdehyde (MDA) Content: An indicator of lipid peroxidation.[18]

      • Total Glutathione (T-GSH) and Oxidized Glutathione (GSSG): Measure components of the glutathione system.[5]

Gene Expression Analysis (RT-qPCR)
  • Objective: To investigate the molecular mechanisms by which HMTBA affects metabolism and intestinal health.

  • Procedure:

    • RNA Extraction: Isolate total RNA from tissue samples (e.g., liver, ileum) using a commercial kit (e.g., TRIzol).

    • cDNA Synthesis: Reverse transcribe RNA into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes and a reference gene (e.g., β-actin).

    • Target Genes:

      • Intestinal Barrier: Tight junction proteins like Claudin-1, Occludin, and ZO-1.[19] HMTBA supplementation has been shown to upregulate Claudin-1 expression.[19]

      • Methionine Metabolism: Genes in the remethylation and transsulfuration pathways, such as MAT1A, BHMT, and CBS.[15]

      • Antioxidant Pathways: Genes like GSS, GSR, and Trx.[5]

      • Nutrient Transporters: Amino acid transporters like ATB⁰⁺ and B⁰AT.[1]

Section 3: Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of HMTBA on Broiler Growth Performance (Example Data)

Treatment BWG (g) FI (g) FCR (g/g)
Negative Control 1850 3500 1.89
DLM (100% TSAA) 2100 3550 1.69
HMTBA (90% TSAA) 2050 3530 1.72
HMTBA (100% TSAA) 2110 3560 1.68
HMTBA (110% TSAA) 2115 3575 1.69

| P-value | <0.05 | >0.05 | <0.05 |

Table 2: Effect of HMTBA on Laying Hen Performance (Example Data)

Treatment Hen-Day Egg Production (%) Egg Weight (g) Egg Mass ( g/hen/day ) FCR (g feed/g egg)
Negative Control 88.5 60.2 53.3 2.25
DLM (0.101%) 92.0 62.5 57.5 2.08
HMTBA (0.115%) 91.8 62.3 57.2 2.10

| P-value | <0.05 | <0.05 | <0.05 | <0.05 |

Table 3: Effect of HMTBA on Broiler Gut Morphology (Jejunum, Day 21) (Example Data)

Treatment Villus Height (μm) Crypt Depth (μm) VCR
Negative Control 850 150 5.67
DLM (100% TSAA) 1050 145 7.24
HMTBA (100% TSAA) 1100 140 7.86

| P-value | <0.05 | >0.05 | <0.05 |

Table 4: Effect of HMTBA on Broiler Serum Antioxidant Status (Day 42) (Example Data)

Treatment T-AOC (U/mL) GPx (U/mL) MDA (nmol/mL)
Negative Control 8.5 450 5.2
DLM (100% TSAA) 10.2 510 4.1
HMTBA (100% TSAA) 11.5 530 3.5

| P-value | <0.05 | <0.05 | <0.05 |

Section 4: Visualizations

Experimental Workflow

G cluster_setup Phase 1: Experimental Setup cluster_trial Phase 2: Grow-out Trial (e.g., 0-42 days) cluster_sampling Phase 3: Sampling & Analysis cluster_analysis Phase 4: Data Analysis A Day-old Chicks (e.g., Cobb 500) B Random Allocation to Treatment Pens A->B C Dietary Treatments: - Negative Control - DLM Control - Graded HMTBA Levels B->C D Ad libitum Feed & Water C->D E Weekly Measurement: Body Weight & Feed Intake D->E F Daily Mortality Check D->F G End of Trial Sampling (e.g., Day 21 & 42) F->G H Blood Collection (Biochemistry) G->H I Tissue Collection (Gut, Liver, Muscle) G->I J Carcass Evaluation G->J L Lab Assays: - Gut Morphology - Antioxidant Status - Gene Expression H->L I->L K Performance Calculation (BWG, FCR) J->K M Statistical Analysis & Interpretation K->M L->M

Caption: General workflow for a poultry trial evaluating HMTBA.
Methionine Metabolism and Key Functions

G HMTBA HMTBA LMet L-Methionine HMTBA->LMet Enzymatic Conversion DLM DL-Methionine DLM->LMet Enzymatic Conversion SAM S-adenosylmethionine (SAM) LMet->SAM MAT PRO Protein Synthesis LMet->PRO SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases HCY Homocysteine SAH->HCY SAHH METH Methylation Reactions SAH->METH HCY->LMet Remethylation (BHMT, MTR) CYS Cysteine HCY->CYS Transsulfuration (CBS) GSH Glutathione (GSH) CYS->GSH GSS AOX Antioxidant Defense GSH->AOX

References

Application of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) in Aquaculture Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine analogue, in aquaculture nutrition research. The following sections detail its impact on key performance indicators and provide standardized protocols for its evaluation.

Impact on Growth Performance and Feed Utilization

HMTBA is widely used as a methionine source in aquafeeds to support growth and efficient feed conversion, particularly in diets where fishmeal is replaced with plant-based proteins. Methionine is an essential amino acid critical for protein synthesis and various metabolic functions.[1]

Table 1: Effect of HMTBA Supplementation on Growth Performance in Rainbow Trout (Oncorhynchus mykiss)

ParameterControl (No HMTBA)HMTBA SupplementationReference
Weight Gain (g) Varies by studySignificantly improved with 1.65 g/kg diet[2]
Feed Conversion Ratio (FCR) Varies by studySignificantly improved with 1.65 g/kg diet[2]
Protein Retention (%) LowerSignificantly increased[3]

Table 2: Effect of HMTBA Supplementation on Growth Performance in Pacific White Shrimp (Litopenaeus vannamei)

ParameterControl (No HMTBA)HMTBA Supplementation (1.0 and 2.0 g/kg)Reference
Final Body Weight (g) Significantly lowerSignificantly higher[4]
Weekly Growth ( g/week ) Significantly lowerSignificantly higher[4]
Feed Conversion Ratio (FCR) No significant differenceNo significant difference[4]
Experimental Protocol: Growth Performance Trial

Objective: To evaluate the effect of dietary HMTBA supplementation on the growth performance and feed utilization of an aquatic species.

1. Experimental Animals and Acclimation:

  • Select healthy, uniformly sized animals (e.g., rainbow trout or Pacific white shrimp).
  • Acclimate the animals to the experimental conditions (tanks, water quality, and a basal diet) for a minimum of two weeks to reduce stress and ensure adaptation to the new environment.[5]

2. Diet Formulation and Preparation:

  • Formulate a basal diet that is adequate in all nutrients except for methionine, which should be at a suboptimal level.
  • Create experimental diets by supplementing the basal diet with graded levels of HMTBA (e.g., 0, 0.5, 1.0, 1.5, 2.0 g/kg).
  • Ensure all diets are isonitrogenous and isoenergetic.
  • Pellet the diets and store them at -20°C to prevent degradation.

3. Experimental Design:

  • Use a completely randomized design with a minimum of three replicate tanks per dietary treatment.
  • Stock a predetermined number of animals per tank.
  • Feed the animals to apparent satiation two to three times daily for a specified experimental period (e.g., 8-12 weeks).[3]
  • Record daily feed intake and mortality.

4. Data Collection and Calculation:

  • At the beginning and end of the trial, bulk weigh the animals in each tank to determine initial and final biomass.
  • Calculate the following performance indicators:
  • Weight Gain (WG): Final biomass – Initial biomass
  • Specific Growth Rate (SGR, %/day): 100 × (ln(Final weight) - ln(Initial weight)) / number of days
  • Feed Conversion Ratio (FCR): Total feed intake / Weight gain
  • Protein Efficiency Ratio (PER): Weight gain / Protein intake
  • Survival Rate (%): 100 × (Final number of animals / Initial number of animals)

5. Statistical Analysis:

  • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine significant differences among treatment groups. A p-value of <0.05 is typically considered significant.

Enhancement of Antioxidant Capacity

HMTBA contributes to the antioxidant defense system by serving as a precursor for cysteine, a key component of the major intracellular antioxidant, glutathione (B108866) (GSH).[3] Supplementation with HMTBA can enhance the activity of antioxidant enzymes and protect against oxidative stress.

Table 3: Effect of HMTBA on Antioxidant Enzyme Activity

EnzymeEffect of HMTBA SupplementationReference
Superoxide Dismutase (SOD) Increased activity in the liver and lung.[6]
Catalase (CAT) Enhanced activity.[7]
Glutathione Peroxidase (GPx) Increased activity in the liver.[6][7]
Glutathione (GSH) Content Increased levels in the liver.[6][7]
Experimental Protocol: Measurement of Antioxidant Enzyme Activity

Objective: To determine the effect of HMTBA on the antioxidant status of fish by measuring the activity of key antioxidant enzymes in the liver.

1. Sample Preparation:

  • At the end of the growth trial, euthanize a subset of fish from each treatment.
  • Dissect the liver, rinse it with ice-cold physiological saline, and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.[8]
  • Homogenize a known weight of liver tissue in an ice-cold buffer (e.g., 0.25M sucrose, 0.5mM EDTA, and 10 mM Tris–HCl; pH 7.4).[8]
  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant will be used for the enzyme assays.[6]
  • Determine the total protein concentration of the supernatant using the Bradford method.[8]

2. Superoxide Dismutase (SOD) Activity Assay:

  • This assay is based on the inhibition of the auto-oxidation of adrenaline to adrenochrome.[8]
  • The reaction mixture contains the supernatant, adrenaline solution, and a suitable buffer.
  • Monitor the change in absorbance at 480 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of adrenaline oxidation by 50%.

3. Catalase (CAT) Activity Assay:

  • This assay measures the decomposition of hydrogen peroxide (H₂O₂).[8]
  • The reaction mixture includes the supernatant and a known concentration of H₂O₂ in a phosphate (B84403) buffer.
  • Measure the decrease in absorbance at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

4. Glutathione Peroxidase (GPx) Activity Assay:

  • This assay follows the oxidation of NADPH.[8]
  • The reaction mixture contains the supernatant, glutathione, glutathione reductase, NADPH, and a substrate (e.g., tert-butyl hydroperoxide).
  • Monitor the decrease in absorbance at 340 nm. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Modulation of the Immune Response

Dietary HMTBA has been shown to enhance the immune function in fish, improving their resistance to pathogens. This is achieved through the modulation of both innate and adaptive immune responses.

Table 4: Effect of HMTBA on Immune Parameters in Grass Carp (Ctenopharyngodon idella)

ParameterEffect of Optimal HMTBA SupplementationReference
Lysozyme Activity Increased[9]
Acid Phosphatase (ACP) Activity Increased[9]
Complement 3 (C3) Content Increased[9]
Complement 4 (C4) Content Increased[9]
Immunoglobulin M (IgM) Content Increased[9]
Experimental Protocol: Assessment of Immune Parameters

Objective: To evaluate the immunomodulatory effects of HMTBA in fish.

1. Sample Collection:

  • Collect blood from the caudal vein of anesthetized fish using a heparinized syringe.
  • Centrifuge the blood at 3,000 x g for 10 minutes to separate the plasma/serum, which is then stored at -80°C.
  • Tissues such as the head kidney and spleen can also be collected for gene expression analysis of immune-related genes.

2. Lysozyme Activity Assay:

  • This turbidimetric assay measures the ability of serum to lyse the bacterium Micrococcus lysodeikticus.
  • A suspension of the bacteria is mixed with the serum sample.
  • The decrease in absorbance is measured at 530 nm. Lysozyme activity is expressed in units/mL, where one unit is the amount of enzyme causing a decrease in absorbance of 0.001 per minute.

3. Complement Activity (Alternative Complement Pathway - ACP) Assay:

  • This hemolytic assay measures the ability of the serum to lyse rabbit red blood cells (RRBCs).
  • Serum is incubated with a suspension of RRBCs.
  • The amount of hemoglobin released from lysed cells is measured spectrophotometrically at 414 nm.
  • ACP activity is expressed as the volume of serum required to lyse 50% of the RRBCs (ACH50 units/mL).

4. Gene Expression Analysis of Cytokines:

  • Extract total RNA from immune tissues (head kidney, spleen).
  • Synthesize cDNA using reverse transcriptase.
  • Perform quantitative real-time PCR (qPCR) to measure the expression levels of key pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.
  • Normalize the expression data to a reference gene (e.g., β-actin or GAPDH).

Improvement of Gut Health and Morphology

A healthy gut is essential for nutrient absorption and overall animal well-being. HMTBA supplementation can improve gut morphology, leading to enhanced nutrient uptake.

Table 5: Effect of HMTBA on Gut Morphology

ParameterEffect of HMTBA SupplementationReference
Villus Height Increased[7]
Villus Width Increased[10]
Villus Height to Crypt Depth Ratio Increased[7]
Goblet Cell Number Increased[10]
Experimental Protocol: Gut Morphology Assessment

Objective: To assess the impact of HMTBA on the intestinal morphology of fish.

1. Sample Collection and Fixation:

  • Dissect the intestine from euthanized fish.
  • Take sections from the anterior, mid, and posterior intestine.[11]
  • Gently clean the intestinal sections with physiological saline and fix them in 10% neutral buffered formalin or Bouin's solution for 24 hours.

2. Histological Processing:

  • Dehydrate the fixed tissues through a graded series of ethanol.
  • Clear the tissues in xylene and embed them in paraffin (B1166041) wax.
  • Section the paraffin blocks at 5-6 µm thickness using a microtome.
  • Mount the sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

3. Microscopic Examination and Measurement:

  • Examine the stained sections under a light microscope.
  • Use an image analysis software to measure the following parameters from at least 10 well-oriented villi and crypts per section:[11]
  • Villus height: From the tip of the villus to the villus-crypt junction.
  • Villus width: At the middle of the villus.
  • Crypt depth: From the villus-crypt junction to the base of the crypt.
  • Villus height to crypt depth ratio.
  • Goblet cell count: Number of goblet cells per unit length of villus.

Molecular Mechanisms and Signaling Pathways

HMTBA exerts its beneficial effects by modulating key signaling pathways involved in growth, metabolism, and stress response.

TOR Signaling Pathway

The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and protein synthesis in response to nutrient availability. Methionine, and by extension HMTBA, can activate the TOR pathway, leading to increased protein synthesis and cell growth.[12]

TOR_Pathway HMTBA HMTBA Methionine Methionine HMTBA->Methionine Conversion Amino_Acid_Transporters Amino Acid Transporters Methionine->Amino_Acid_Transporters Uptake Intracellular_AA Intracellular Amino Acids Amino_Acid_Transporters->Intracellular_AA mTORC1 mTORC1 (Active) Intracellular_AA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits (Phosphorylation) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits

HMTBA activates the TOR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Optimal levels of HMTBA can help modulate this pathway, preventing excessive inflammation.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMTBA Optimal HMTBA IKK IKK Complex HMTBA->IKK Modulates/Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens) Inflammatory_Stimuli->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB_alpha->NFkB Inhibits NFkB_Active Active NF-κB (Nuclear Translocation) NFkB->NFkB_Active Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NFkB_Active->Pro_inflammatory_Genes Induces

HMTBA modulates the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response. HMTBA, by providing cysteine for glutathione synthesis, can activate this pathway to enhance the expression of antioxidant enzymes.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMTBA HMTBA Cysteine Cysteine HMTBA->Cysteine Precursor GSH Glutathione (GSH) Cysteine->GSH Synthesis Oxidative_Stress Oxidative Stress (ROS) GSH->Oxidative_Stress Reduces Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_Active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_Active ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Induces

HMTBA activates the Nrf2 antioxidant pathway.

Experimental Workflow: From Diet to Data

Experimental_Workflow start Start: Experimental Design diet Diet Formulation & Preparation (with HMTBA) start->diet acclimation Animal Acclimation diet->acclimation feeding_trial Feeding Trial (8-12 weeks) acclimation->feeding_trial sampling Sample Collection (Blood, Liver, Intestine) feeding_trial->sampling growth Growth Performance Analysis sampling->growth biochemical Biochemical Assays (Antioxidant & Immune) sampling->biochemical histology Histological Analysis (Gut Morphology) sampling->histology molecular Molecular Analysis (Gene Expression) sampling->molecular data_analysis Data Analysis & Interpretation growth->data_analysis biochemical->data_analysis histology->data_analysis molecular->data_analysis end Conclusion data_analysis->end

Workflow for HMTBA research in aquaculture.

References

Application Notes and Protocols for Stable Isotope Tracer Studies with 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing stable isotope tracer studies using 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). HMTBA, a hydroxy analog of methionine, is extensively utilized as a nutritional supplement and serves as a valuable tool for investigating methionine metabolism and its associated pathways in various biological systems.[1][2]

Introduction to HMTBA and its Metabolic Fate

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is a precursor to L-methionine, an essential amino acid crucial for protein synthesis, methylation reactions, and the synthesis of other key metabolites.[3][4] Both the D- and L-enantiomers of HMTBA are converted to L-methionine through a two-step enzymatic process primarily occurring in the liver and kidneys.[3][4] This conversion makes isotopically labeled HMTBA an effective tracer to quantitatively assess metabolic fluxes through methionine-dependent pathways.

Stable isotope labeling, in conjunction with mass spectrometry, allows for the precise tracking of HMTBA's absorption, conversion to methionine, and incorporation into downstream metabolic pathways.[5] This approach provides invaluable insights into nutrient utilization, metabolic regulation, and the efficacy of methionine supplementation strategies.

Key Applications of HMTBA Tracer Studies

  • Nutritional Science: Evaluating the bioavailability and metabolic efficiency of different methionine sources in animal feed.[6]

  • Drug Development: Investigating the impact of therapeutic agents on methionine metabolism and related pathways, such as transmethylation and transsulfuration.[1][3]

  • Physiological Research: Quantifying the kinetics of methionine metabolism in various physiological and pathological states.[4][7]

  • Biomarker Discovery: Identifying and validating metabolic biomarkers related to methionine metabolism.

Quantitative Data from HMTBA Tracer Studies

The following tables summarize key quantitative data derived from published HMTBA stable isotope tracer studies, primarily in lactating dairy cows. These values can serve as a reference for experimental design.

Table 1: Infusion Rates of Labeled HMTBA and Methionine

TracerAnimal ModelInfusion RateReference
[1-¹³C]HMTBALactating Dairy Cow8.79 mmol/h[4][7]
L-[methyl-²H₃]MetLactating Dairy Cow1.31 mmol/h[4][7]

Table 2: Metabolic Fluxes and Organ Extraction of HMTBA

ParameterValueAnimal ModelReference
Increase in whole-body plasma flux of Methionine6.5 mmol/hLactating Dairy Cow[4][7]
Methionine flow from HMTBA3.8 mmol/hLactating Dairy Cow[4][7]
Portal-drained viscera extraction of infused HMTBA11%Lactating Dairy Cow[4][7]
Liver extraction of infused HMTBA37%Lactating Dairy Cow[4][7]
Mammary gland extraction of infused HMTBA3.4%Lactating Dairy Cow[4][7]

Table 3: HMTBA Dosage and Absorption

DosageNet Portal AbsorptionAnimal ModelReference
12.5 g/meal (twice daily)11.2 ± 4.7% of doseLactating Dairy Cow[5]
25 g/meal (twice daily)Numerically greater than 12.5g doseLactating Dairy Cow[5]

Signaling Pathways and Experimental Workflow

Methionine Metabolic Pathways

The conversion of HMTBA to L-methionine feeds into the broader methionine metabolic network, which includes the interconnected transmethylation and transsulfuration pathways. Understanding these pathways is critical for interpreting tracer data.

cluster_0 HMTBA Conversion cluster_1 Methionine Cycle (Transmethylation) cluster_2 Transsulfuration Pathway HMTBA HMTBA KMB α-keto-4-(methylthio)butyrate HMTBA->KMB Oxidation/ Dehydrogenation L_Met L-Methionine KMB->L_Met Transamination SAM S-adenosylmethionine (SAM) L_Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAHH Hcy->L_Met MS, BHMT (Remethylation) Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH

Figure 1: Metabolic fate of HMTBA and its integration into methionine pathways.

Experimental Workflow for HMTBA Tracer Studies

A typical workflow for an in vivo HMTBA stable isotope tracer study involves several key stages, from animal preparation to data analysis.

cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (e.g., catheterization) Tracer_Infusion Tracer Infusion (e.g., ¹³C-HMTBA) Animal_Prep->Tracer_Infusion Sample_Collection Sample Collection (Blood, Tissue, Milk) Tracer_Infusion->Sample_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep MS_Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Enrichment, Flux Calculation) MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for HMTBA stable isotope tracer studies.

Detailed Experimental Protocols

Protocol 1: In Vivo Stable Isotope Infusion in a Ruminant Model

This protocol is adapted from studies investigating HMTBA metabolism in lactating dairy cows.[4][7]

1. Animal Preparation:

  • Surgically implant catheters in the jugular vein (for infusion), a mesenteric vein, the portal vein, a hepatic vein, and a carotid artery (for blood sampling) at least two weeks prior to the experiment.
  • Allow animals to acclimate to metabolic stalls and handling procedures.

2. Tracer Preparation and Infusion:

  • Prepare a sterile solution of [1-¹³C]HMTBA in physiological saline. The concentration should be calculated to achieve the desired infusion rate (e.g., 8.79 mmol/h).
  • If studying methionine kinetics simultaneously, prepare a separate sterile solution of a labeled methionine tracer (e.g., L-[methyl-²H₃]Met).
  • Administer the tracer(s) via continuous infusion into the jugular vein using a calibrated infusion pump. A priming dose may be necessary to reach isotopic steady-state more rapidly.

3. Sample Collection:

  • Collect baseline blood samples from all catheters prior to the start of the infusion.
  • During the infusion, collect blood samples simultaneously from the artery, portal vein, and hepatic vein at predetermined time points (e.g., hourly for the last 5 hours of an 8-hour infusion) to determine isotopic enrichment and concentrations.[4][7]
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
  • If applicable, collect other biological samples such as milk or tissue biopsies at the end of the infusion period.

4. Sample Processing:

  • Centrifuge blood samples at 4°C to separate plasma.
  • Store plasma and other biological samples at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for extracting HMTBA and methionine from plasma for subsequent analysis.

1. Protein Precipitation:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.
  • Vortex the mixture for 30 seconds.
  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

2. Centrifugation:

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

3. Supernatant Collection:

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

4. Solvent Evaporation:

  • Dry the supernatant using a centrifugal vacuum evaporator or a gentle stream of nitrogen.

5. Reconstitution:

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 100 µL of 0.1% formic acid in water).
  • Vortex briefly and centrifuge to pellet any insoluble material.
  • Transfer the supernatant to an autosampler vial for analysis.

Protocol 3: GC-MS Analysis of Amino Acid Isotopic Enrichment

This protocol describes a general method for analyzing the isotopic enrichment of methionine, which can be adapted for HMTBA with appropriate derivatization.[8][9]

1. Hydrolysis (for protein-bound amino acids):

  • For tissue or milk protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids.
  • Neutralize the hydrolysate and purify the amino acids using cation-exchange chromatography.

2. Derivatization:

  • Amino acids require derivatization to increase their volatility for GC analysis. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.
  • Dry the purified amino acid sample under nitrogen.
  • Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and heat at 70°C for 30 minutes.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the amino acid derivatives.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the unlabeled (M+0) and labeled (e.g., M+1 for ¹³C) forms of the amino acid derivative.

4. Data Analysis:

  • Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled ion peak areas, correcting for the natural abundance of isotopes.

Commercial Availability of Tracers

While custom synthesis of isotopically labeled HMTBA may be required, several companies specialize in stable isotope-labeled compounds for metabolic research.[10] Labeled methionine, such as L-Methionine (1-¹³C, 99%), is commercially available from suppliers like Cambridge Isotope Laboratories, Inc.[11]

Conclusion

Stable isotope tracer studies with HMTBA offer a powerful approach to investigate methionine metabolism in detail. The protocols and data presented here provide a solid foundation for researchers to design and implement robust and informative experiments. Careful attention to experimental design, sample handling, and analytical methodology is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in Swine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the animal nutrition and health industry.

Introduction:

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is a widely used synthetic source of methionine, an essential sulfur-containing amino acid crucial for protein synthesis, growth, and various metabolic functions in swine.[1][2] Unlike DL-methionine, which has an amino group, HMTBA features a hydroxyl group at the alpha-carbon position.[2] For utilization in protein synthesis, HMTBA must be enzymatically converted to L-methionine within the pig's body.[1] This conversion process, primarily occurring in the liver and kidneys, involves a two-step reaction.[1] HMTBA is considered to have a bioefficacy of approximately 65% on a product basis compared to DL-methionine in swine, a factor that must be considered in feed formulation.[2][3]

Beyond its role as a methionine precursor, HMTBA, as an organic acid, may offer additional benefits such as feed acidification, which can help lower gastric pH, particularly in young piglets with immature digestive systems.[4][5] This can potentially improve protein digestion and modulate gut microbiota.[4][6] Efficacy trials are essential to substantiate these performance claims and to determine optimal inclusion levels for various growth stages of swine.

These application notes provide detailed protocols for conducting comprehensive efficacy trials of HMTBA in swine, focusing on growth performance, nutrient digestibility, and gut health parameters.

I. Experimental Design and Protocols

A well-structured experimental design is fundamental to obtaining reliable and interpretable data. The following protocols are designed for evaluating the efficacy of HMTBA in nursery, growing, and finishing pigs.

General Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the impact of initial body weight and location within the facility.[7][8]

  • Animals: Clinically healthy pigs of a specific commercial genotype, weaned at a consistent age (e.g., 21 ± 2 days for nursery trials).[7][9] The number of pigs per pen and the number of replicate pens per treatment should be sufficient to detect statistically significant differences.[10][11] A power analysis is recommended to determine the appropriate sample size.

  • Housing: Pigs should be housed in environmentally controlled facilities with slatted floors. Pen dimensions should provide adequate space per pig according to animal welfare guidelines.[12] Each pen should be equipped with a feeder and at least one water nipple to allow for ad libitum access to feed and water.[7]

  • Acclimation Period: A 7-day acclimation period is recommended before the start of the trial to allow pigs to adapt to the new environment and penning arrangements. During this period, a common starter diet should be provided.[10]

Treatment Groups

The following treatment groups are suggested for a dose-response evaluation of HMTBA, with comparisons to a negative control and a positive control (DL-methionine). Diets should be formulated to be isonitrogenous and isocaloric, meeting or slightly exceeding the nutrient requirements for the specific growth phase, with the exception of the methionine source.

  • T1: Negative Control (NC): Basal diet formulated to be deficient in methionine + cysteine.

  • T2: Positive Control (PC): Basal diet supplemented with DL-methionine to meet 100% of the methionine requirement.

  • T3: HMTBA - Low Dose: Basal diet supplemented with HMTBA at a level expected to provide a suboptimal methionine equivalent.

  • T4: HMTBA - Medium Dose: Basal diet supplemented with HMTBA at a level expected to meet 100% of the methionine requirement, considering its bioefficacy.

  • T5: HMTBA - High Dose: Basal diet supplemented with HMTBA at a level exceeding the methionine requirement to evaluate potential benefits beyond basic amino acid nutrition.

Experimental Diets

Basal diets should be corn-soybean meal-based and formulated according to the nutritional requirements for the specific age of the pigs (e.g., NRC, 2012). The experimental treatments will be added to the basal diet at the expense of an inert filler like cornstarch. All diets should be provided in mash or pelleted form.

Data and Sample Collection

1.4.1 Growth Performance:

Individual pig weights and feed disappearance from each pen feeder should be recorded at the beginning of the trial and at regular intervals (e.g., weekly) until the end of the trial. From this data, the following parameters will be calculated:

  • Average Daily Gain (ADG)

  • Average Daily Feed Intake (ADFI)

  • Gain to Feed Ratio (G:F)

1.4.2 Nutrient Digestibility:

Apparent total tract digestibility (ATTD) of dry matter, crude protein, and energy will be determined using either the total collection method or the indicator method.[13][14]

  • Protocol for Indicator Method:

    • During the last week of the trial, an indigestible marker (e.g., 0.5% titanium dioxide or chromic oxide) is added to all experimental diets.[13]

    • Allow for a 4-5 day adaptation period to the marker-containing diet.[13]

    • Collect fresh fecal grab samples from at least two pigs per pen for 2-3 consecutive days.[13]

    • Pool the fecal samples by pen and store them at -20°C.

    • At the end of the collection period, thaw and homogenize the pooled samples.

    • Dry the fecal samples in a forced-air oven at 65°C to a constant weight.

    • Grind the dried fecal samples and representative feed samples through a 1-mm screen.

    • Analyze feed and fecal samples for the concentration of the marker, dry matter, crude protein (using the Kjeldahl method), and gross energy (using bomb calorimetry).[15]

    • Calculate the ATTD using the following formula: ATTD (%) = 100 - [100 × (Marker_feed / Marker_feces) × (Nutrient_feces / Nutrient_feed)]

1.4.3 Gut Health Assessment:

At the end of the trial, a subset of pigs from each treatment group (e.g., one pig per pen) will be euthanized for sample collection.

  • Blood Samples:

    • Collect blood via venipuncture into vacuum tubes containing an appropriate anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).

    • Centrifuge the blood at 3,000 × g for 15 minutes at 4°C to separate plasma or serum.

    • Aliquot the plasma/serum and store at -80°C until analysis.

    • Analyze for markers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) peroxidase) and intestinal permeability (e.g., D-lactate, diamine oxidase).[16][17]

  • Intestinal Tissue:

    • Collect segments of the jejunum and ileum.

    • For morphology, fix tissue samples in 10% neutral buffered formalin. These will be embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to measure villus height and crypt depth.[17]

    • For gene expression analysis, flush intestinal segments with ice-cold phosphate-buffered saline, snap-freeze in liquid nitrogen, and store at -80°C.

  • Gut Microbiota Analysis:

    • Collect fresh cecal or colonic digesta.

    • Snap-freeze the samples in liquid nitrogen and store at -80°C.

    • DNA will be extracted from the digesta samples for 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.[18][19]

Statistical Analysis

Data will be analyzed using the PROC MIXED procedure in SAS or a similar statistical software package.[20] The individual pig or pen will be considered the experimental unit. The statistical model will include the fixed effect of dietary treatment and the random effect of block.[8] Orthogonal contrasts can be used to compare treatment means. A p-value of ≤ 0.05 will be considered statistically significant.[20][21]

II. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Growth Performance of Pigs Fed Diets with Different Methionine Sources

ParameterT1 (NC)T2 (PC)T3 (HMTBA-Low)T4 (HMTBA-Med)T5 (HMTBA-High)SEMP-value
Initial BW (kg)
Final BW (kg)
ADG ( g/day )
ADFI ( g/day )
G:F

Table 2: Apparent Total Tract Digestibility (%) of Nutrients in Pigs

ParameterT1 (NC)T2 (PC)T3 (HMTBA-Low)T4 (HMTBA-Med)T5 (HMTBA-High)SEMP-value
Dry Matter
Crude Protein
Gross Energy

Table 3: Gut Health Parameters of Pigs Fed Different Methionine Sources

ParameterT1 (NC)T2 (PC)T3 (HMTBA-Low)T4 (HMTBA-Med)T5 (HMTBA-High)SEMP-value
Jejunal Morphology
Villus Height (μm)
Crypt Depth (μm)
Villus:Crypt Ratio
Plasma Oxidative Stress
MDA (nmol/mL)
GPx (U/mL)
Gut Microbiota (Relative Abundance %)
Firmicutes
Bacteroidetes
Lactobacillus
Escherichia coli

III. Visualizations

Signaling Pathway

HMTBA_Metabolism HMTBA HMTBA (2-hydroxy-4-(methylthio)butanoic acid) KMB KMB (α-keto-γ-methiolbutyrate) HMTBA->KMB Oxidation/ Dehydrogenation L_Met L-Methionine KMB->L_Met Transamination Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM Transmethylation Transmethylation SAM->Transmethylation Transsulfuration Transsulfuration SAM->Transsulfuration via Homocysteine Cysteine Cysteine Transsulfuration->Cysteine Glutathione Glutathione (Antioxidant) Cysteine->Glutathione

Caption: Metabolic conversion of HMTBA to L-methionine and its major pathways in swine.

Experimental Workflow

Efficacy_Trial_Workflow start Start animal_selection Animal Selection & Acclimation (7 days) start->animal_selection randomization Randomization to Treatment Groups (RCBD) animal_selection->randomization experimental_period Experimental Feeding Period (e.g., 28 days) randomization->experimental_period growth_monitoring Weekly Growth Performance Monitoring (BW, Feed Intake) experimental_period->growth_monitoring digestibility_study Nutrient Digestibility Study (Last 7 days) experimental_period->digestibility_study euthanasia Euthanasia & Sample Collection experimental_period->euthanasia lab_analysis Laboratory Analysis growth_monitoring->lab_analysis fecal_collection Fecal Sample Collection digestibility_study->fecal_collection fecal_collection->lab_analysis blood_collection Blood Collection euthanasia->blood_collection tissue_collection Intestinal Tissue & Digesta Collection euthanasia->tissue_collection blood_collection->lab_analysis tissue_collection->lab_analysis data_analysis Statistical Analysis lab_analysis->data_analysis end End data_analysis->end

Caption: Workflow for an HMTBA efficacy trial in swine.

Logical Relationships in Experimental Design

Experimental_Design_Logic hypothesis Hypothesis: HMTBA improves swine performance treatments Dietary Treatments hypothesis->treatments nc Negative Control (Met-Deficient) treatments->nc pc Positive Control (DL-Methionine) treatments->pc hmtba HMTBA Doses (Low, Med, High) treatments->hmtba outcomes Primary & Secondary Outcomes nc->outcomes affects pc->outcomes affects hmtba->outcomes affects growth Growth Performance (ADG, ADFI, G:F) outcomes->growth digestibility Nutrient Digestibility (DM, CP, Energy) outcomes->digestibility gut_health Gut Health (Morphology, Oxidative Stress, Microbiota) outcomes->gut_health conclusion Conclusion: Efficacy of HMTBA outcomes->conclusion

Caption: Logical framework of the HMTBA efficacy trial design.

References

Application Notes and Protocols for the Use of HMTBA as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a synthetic analog of the essential amino acid methionine, serves as a valuable substrate for studying the activity of specific enzymes involved in amino acid metabolism. In biological systems, HMTBA is converted to L-methionine, making it a crucial compound in animal nutrition and a subject of interest in drug development and metabolic research. This document provides detailed application notes and experimental protocols for using HMTBA in enzyme assays, focusing on the key enzymes responsible for its conversion: L-2-hydroxy acid oxidase (L-HAOX) and D-2-hydroxy acid dehydrogenase (D-HADH).

The conversion of HMTBA to L-methionine is a two-step process. First, the D- and L-isomers of HMTBA are oxidized to a common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This reaction is catalyzed by two distinct, stereospecific enzymes. Subsequently, KMB is transaminated to form L-methionine.[1]

Key Enzymes and Signaling Pathway

The enzymatic conversion of HMTBA to L-methionine is a critical metabolic pathway. The initial stereospecific oxidation is the rate-limiting step and is catalyzed by L-2-hydroxy acid oxidase for the L-isomer of HMTBA and D-2-hydroxy acid dehydrogenase for the D-isomer.

HMTBA_Conversion_Pathway cluster_isomers HMTBA Isomers cluster_enzymes Enzymatic Oxidation cluster_intermediate Keto Acid Intermediate cluster_final_product Final Product cluster_transamination Transamination L_HMTBA L-HMTBA L_HAOX L-2-hydroxy acid oxidase (L-HAOX) L_HMTBA->L_HAOX Substrate D_HMTBA D-HMTBA D_HADH D-2-hydroxy acid dehydrogenase (D-HADH) D_HMTBA->D_HADH Substrate KMB 2-Keto-4-(methylthio)butanoic acid (KMB) L_HAOX->KMB Produces D_HADH->KMB Produces Transaminase Transaminases KMB->Transaminase Substrate L_Met L-Methionine Transaminase->L_Met Produces

Figure 1: Enzymatic conversion of HMTBA to L-Methionine.

Quantitative Data Summary

The following tables summarize the kinetic parameters and specific activities of the enzymes involved in HMTBA metabolism. It is important to note that specific kinetic data for HMTBA as a substrate is not always available in the literature; in such cases, data for structurally similar substrates are provided as a reference.

Table 1: Michaelis-Menten Constants (Km) of L-2-Hydroxy Acid Oxidase and D-2-Hydroxy Acid Dehydrogenase

EnzymeSubstrateKm (mM)Organism/TissueReference
L-2-Hydroxy Acid OxidaseGlycolate0.33Human Liver[2]
D-2-Hydroxy Acid DehydrogenaseD-2-Hydroxyglutarate0.060Pseudomonas aeruginosa[3]
D-2-Hydroxyglutarate DehydrogenaseD-2-Hydroxyglutarate0.0021-0.0032Rat Liver[4]

Table 2: Specific Activity of Enzymes Involved in HMTBA Conversion

EnzymeTissueSpecific Activity (units/mg protein)OrganismReference
L-2-Hydroxy Acid Oxidase (purified)Liver123 U/mg (with glycolate)Human[2]
D-2-Hydroxyglutarate DehydrogenaseFibroblast homogenate298 ± 207 pmol/h/mgHuman[5]
D-2-Hydroxyglutarate DehydrogenaseLymphoblast homogenate1670 ± 940 pmol/h/mgHuman[5]
D-2-Hydroxyglutarate DehydrogenaseMitochondrial fraction2.1 pmol/min/mgRat Liver[4]

Experimental Protocols

Protocol 1: Assay for L-2-Hydroxy Acid Oxidase (L-HAOX) Activity using a Coupled-Enzyme Spectrophotometric Method

This protocol measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of L-HMTBA. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as o-dianisidine, leading to a measurable color change.

Materials:

  • L-HMTBA solution (substrate)

  • Horseradish peroxidase (HRP)

  • o-dianisidine solution (chromogenic substrate)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Enzyme preparation (e.g., purified L-HAOX or tissue homogenate)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine potassium phosphate buffer, o-dianisidine solution, and HRP.

  • Pre-incubate: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the L-HMTBA solution to the reaction mixture to start the enzymatic reaction.

  • Add enzyme: Immediately add the enzyme preparation to the mixture and mix gently.

  • Monitor absorbance: Transfer the reaction mixture to a cuvette and measure the increase in absorbance at a specific wavelength (e.g., 460 nm for oxidized o-dianisidine) over time using a spectrophotometer.

  • Calculate activity: The rate of change in absorbance is proportional to the L-HAOX activity.

LHAOX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Reaction Mixture (Buffer, o-dianisidine, HRP) preincubate Pre-incubate at 37°C reagents->preincubate add_substrate Add L-HMTBA (Substrate) preincubate->add_substrate add_enzyme Add L-HAOX (Enzyme) add_substrate->add_enzyme measure_abs Monitor Absorbance Change (e.g., at 460 nm) add_enzyme->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate

Figure 2: Workflow for L-HAOX coupled-enzyme assay.
Protocol 2: Assay for D-2-Hydroxy Acid Dehydrogenase (D-HADH) Activity using a Spectrophotometric Method

This protocol measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCIP), which is coupled to the oxidation of D-HMTBA. The reduction of DCIP leads to a decrease in absorbance at a specific wavelength.

Materials:

  • D-HMTBA solution (substrate)

  • 2,6-dichlorophenol-indophenol (DCIP) solution (electron acceptor)

  • Phosphate buffer (pH 7.5)

  • Enzyme preparation (e.g., purified D-HADH or mitochondrial fraction)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the phosphate buffer and the DCIP solution.

  • Add enzyme: Add the enzyme preparation to the cuvette and mix.

  • Establish baseline: Measure the initial absorbance at 600 nm.

  • Initiate the reaction: Add the D-HMTBA solution to the cuvette to start the reaction.

  • Monitor absorbance: Immediately start recording the decrease in absorbance at 600 nm over time.

  • Calculate activity: The rate of decrease in absorbance is proportional to the D-HADH activity.

DHADH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, DCIP) add_enzyme Add D-HADH (Enzyme) reagents->add_enzyme baseline Measure Baseline Absorbance (at 600 nm) add_enzyme->baseline add_substrate Add D-HMTBA (Substrate) baseline->add_substrate measure_abs Monitor Absorbance Decrease add_substrate->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate

Figure 3: Workflow for D-HADH spectrophotometric assay.
Protocol 3: Quantification of L-Methionine Production using a Fluorometric Assay Kit

This protocol describes the use of a commercial fluorometric assay kit to quantify the final product, L-methionine, from the enzymatic conversion of HMTBA. These kits typically utilize an enzymatic cascade that results in the generation of a fluorescent product proportional to the amount of L-methionine.

Materials:

  • Commercial L-Methionine Assay Kit (Fluorometric)[6][7]

  • Enzyme reaction mixture containing HMTBA and the converting enzymes (L-HAOX and D-HADH)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Perform the primary enzyme reaction: Incubate HMTBA with the enzyme preparation (containing L-HAOX and D-HADH) for a sufficient time to allow for the production of L-methionine.

  • Stop the reaction: Terminate the primary reaction, for example, by heat inactivation or addition of a stop solution as recommended by the enzyme's protocol.

  • Prepare samples and standards: Prepare a standard curve of L-methionine according to the assay kit's instructions. Prepare the samples from the primary enzyme reaction, including any necessary dilutions.

  • Perform the fluorometric assay: Follow the kit's protocol to mix the samples and standards with the assay reagents in a 96-well plate.

  • Incubate: Incubate the plate for the time specified in the kit's manual.

  • Measure fluorescence: Read the fluorescence at the recommended excitation and emission wavelengths using a microplate reader.

  • Determine L-methionine concentration: Calculate the concentration of L-methionine in the samples by comparing their fluorescence readings to the standard curve.

LMet_Assay_Workflow cluster_primary_reaction Primary Enzyme Reaction cluster_assay_prep Fluorometric Assay Preparation cluster_fluorometric_assay Fluorometric Assay cluster_analysis Data Analysis incubate Incubate HMTBA with L-HAOX and D-HADH stop_reaction Stop Reaction incubate->stop_reaction prep_samples Prepare Samples from Primary Reaction stop_reaction->prep_samples prep_standards Prepare L-Methionine Standards run_assay Run Assay According to Kit Protocol prep_standards->run_assay prep_samples->run_assay incubate_plate Incubate Plate run_assay->incubate_plate measure_fluorescence Measure Fluorescence incubate_plate->measure_fluorescence calculate Calculate L-Methionine Concentration measure_fluorescence->calculate

Figure 4: Workflow for L-Methionine quantification assay.

Conclusion

The use of HMTBA as a substrate in enzyme assays provides a valuable tool for investigating the metabolism of methionine precursors. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in academia and industry. By utilizing these methods, scientists can further elucidate the enzymatic pathways involved in HMTBA conversion and explore its potential applications in various fields.

References

Quantifying the In Vivo Conversion of 2-Hydroxy-4-(Methylthio)butanoate (HMTBA) to Methionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the in vivo conversion of 2-hydroxy-4-(methylthio)butanoate (HMTBA), a widely used methionine analogue, into its biologically active form, L-methionine. The following protocols and data are essential for researchers in animal nutrition, drug metabolism, and pharmaceutical development to accurately assess the bioavailability and metabolic fate of HMTBA.

Introduction

2-Hydroxy-4-(methylthio)butanoate (HMTBA) serves as a precursor to L-methionine, an essential amino acid crucial for protein synthesis and various other metabolic functions.[1] The conversion of HMTBA to L-methionine is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and intestine.[1][2][3] Accurate quantification of this in vivo conversion is critical for optimizing its use as a dietary supplement and for understanding its metabolic effects. This document outlines the key experimental protocols, presents quantitative data from various studies, and visualizes the metabolic pathways involved.

Metabolic Pathway of HMTBA to L-Methionine

The conversion of the D- and L-enantiomers of HMTBA to L-methionine is a stereospecific process. L-HMTBA is oxidized by L-hydroxy acid oxidase (L-HAOX), while D-HMTBA is dehydrogenated by D-hydroxy acid dehydrogenase (D-HADH) to form the intermediate 2-keto-4-(methylthio)butanoic acid (KMB).[1][4] KMB is then transaminated to L-methionine.[1]

HMTBA_Conversion cluster_HMTBA HMTBA Enantiomers cluster_KMB Intermediate cluster_Met Final Product L_HMTBA L-HMTBA KMB 2-keto-4-(methylthio)butanoic acid (KMB) L_HMTBA->KMB L-hydroxy acid oxidase (L-HAOX) D_HMTBA D-HMTBA D_HMTBA->KMB D-hydroxy acid dehydrogenase (D-HADH) L_Met L-Methionine KMB->L_Met Transaminases

Caption: Enzymatic conversion of HMTBA to L-Methionine.

Quantitative Data on HMTBA to Methionine Conversion

The efficiency of HMTBA conversion to methionine has been quantified in various animal models and tissues. The following tables summarize key findings from published studies.

Table 1: Whole-Body and Tissue-Specific Conversion of HMTBA to Methionine in Lactating Dairy Cows

ParameterControlHMTBA InfusionUnitReference
Whole-body plasma flux of Met17.924.4mmol/h[5][6]
Met flow from HMTBA in plasma-3.8mmol/h[5][6]
HMTBA dose infused-8.79mmol/h[6]
Contribution of HMTBA to whole-body Met availability-43 to 74%[5][6]
HMTBA extraction by portal-drained viscera-11%[5][6]
HMTBA extraction by liver-37%[5][6]
HMTBA extraction by mammary gland-3.4%[5][6]
Direct contribution of HMTBA to Met for milk protein-15%[5][6]
Met synthesized in mammary gland from HMTBA-0.2mmol/h[6]
Met from other tissues (from HMTBA) to mammary gland-1.1mmol/h[6]

Table 2: HMTBA Absorption and Conversion in Lambs

ParameterValueUnitReference
Recovery of HMTBA at the portal vein87%[7]
HMTBA that bypassed the liver63%[7]
Tissues with greatest synthesis of Met from HMTBALiver and Kidney-[7]
Conversion of HMTBA to L-Met in Kidney23.6% of Met entry into cells[1]
Met synthesis from HMTBA in liver and kidney22 to 24% of Met entry into cells[7]

Experimental Protocols

The following are detailed protocols for quantifying the in vivo conversion of HMTBA to methionine using stable isotope tracer methodology.

Protocol 1: Stable Isotope Infusion in Lactating Dairy Cows

This protocol is adapted from studies investigating the metabolic fate of HMTBA in lactating dairy cows.[5][6]

Objective: To determine the whole-body and tissue-specific conversion of HMTBA to methionine.

Materials:

  • Multicatheterized lactating dairy cows

  • Saline solution

  • HMTBA solution (e.g., Alimet)

  • [1-¹³C]HMTBA (stable isotope tracer)

  • L-[methyl-²H₃]Met (stable isotope tracer)

  • Infusion pumps

  • Blood collection tubes (containing appropriate anticoagulant)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) equipment

Experimental Workflow:

Cow_Experiment_Workflow cluster_prep Preparation cluster_infusion Infusion Periods (Crossover Design) cluster_sampling Sampling cluster_analysis Analysis Animal_Prep Use multicatheterized cows Diet_Acclimation Acclimate cows to diet (1-2 weeks) Animal_Prep->Diet_Acclimation Control_Infusion Infuse saline via jugular vein (2 days) Diet_Acclimation->Control_Infusion HMTBA_Infusion Infuse HMTBA (e.g., 36 g/d) via jugular vein (2 days) Control_Infusion->HMTBA_Infusion Washout period Tracer_Infusion Last 8h: Substitute HMTBA with [1-¹³C]HMTBA and co-infuse L-[methyl-²H₃]Met HMTBA_Infusion->Tracer_Infusion Blood_Sampling Last 5h: Hourly blood samples from artery, portal, hepatic, and mammary veins Tracer_Infusion->Blood_Sampling Milk_Sampling Last 1h: Collect milk samples Blood_Sampling->Milk_Sampling Plasma_Analysis Determine plasma flows, isotopic enrichments (IE) and concentrations of HMTBA and Met using LC-MS/GC-MS Milk_Sampling->Plasma_Analysis Milk_Analysis Determine IE of labeled Met in milk protein Plasma_Analysis->Milk_Analysis

Caption: Experimental workflow for stable isotope infusion in dairy cows.

Procedure:

  • Animal Preparation: Utilize multicatheterized cows to allow for blood sampling from key vessels (artery, portal vein, hepatic vein, and mammary vein).

  • Experimental Design: Employ a crossover design with two periods.

  • Infusion:

    • Control Period: Infuse saline via a jugular vein for 2 days.[6]

    • HMTBA Period: Infuse HMTBA (e.g., 36 g/day ) for 2 days.[6]

    • Tracer Infusion: During the last 8 hours of each period, substitute the HMTBA infusion with an equimolar amount of [1-¹³C]HMTBA (e.g., 8.79 mmol/h) and co-infuse L-[methyl-²H₃]Met (e.g., 1.31 mmol/h).[6]

  • Sampling:

    • During the final 5 hours of the tracer infusion, collect hourly blood samples from the artery, portal vein, hepatic vein, and mammary vein.[6]

    • Collect milk samples during the last hour of the infusion.[6]

  • Sample Processing and Analysis:

    • Centrifuge blood samples to obtain plasma.

    • Analyze plasma for isotopic enrichments and concentrations of HMTBA and methionine using LC-MS or GC-MS.

    • Analyze milk protein for the isotopic enrichment of ¹³C-labeled and ²H₃-labeled methionine.

  • Data Calculation: Calculate whole-body and tissue-specific fluxes and conversion rates based on the isotopic enrichment data.

Protocol 2: Stable Isotope Infusion in Lambs

This protocol is based on studies investigating HMTBA absorption and metabolism in lambs.[7]

Objective: To determine the absorption, tissue uptake, and conversion of HMTBA to methionine.

Materials:

  • Lambs prepared with vascular catheters

  • DL-[1-¹³C]HMTBA (stable isotope tracer)

  • [²H₃]Met (stable isotope tracer)

  • Infusion pumps

  • Blood collection tubes

  • Tissue collection supplies

  • Centrifuge

  • LC-MS or GC-MS equipment

Procedure:

  • Animal Preparation: Surgically prepare lambs with catheters across the splanchnic bed (e.g., mesenteric vein, portal vein).

  • Infusion:

    • Infuse DL-[1-¹³C]HMTBA (e.g., 7.4 µmol/min) into the abomasum for 6 hours.[7]

    • Simultaneously, infuse [²H₃]Met into the mesenteric vein.[7]

  • Sampling:

    • Trial 1 (Absorption): Collect blood samples from the portal vein to determine the recovery of HMTBA.

    • Trial 2 (Tissue Conversion): Following a 4-hour infusion of both tracers, euthanize the lambs and collect samples from various tissues (e.g., liver, kidney, muscle, skin, brain, lung, and different sections of the gastrointestinal tract).[7]

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Homogenize tissue samples.

    • Analyze plasma and tissue homogenates for the isotopic enrichments of [¹³C]Met and [²H₃]Met using LC-MS or GC-MS.

  • Data Calculation:

    • Calculate the recovery of HMTBA at the portal vein.

    • Compare the plasma and intracellular [¹³C]:[²H₃]Met enrichment ratios to determine the extent of Met synthesis from HMTBA in different tissues.[7]

Analytical Methods

The accurate quantification of HMTBA and methionine, along with their stable isotope-labeled analogues, is crucial. Reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) or tandem mass spectrometry (LC-ESI-MS/MS) are highly sensitive and selective methods for this purpose.[8] Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of derivatized amino acids.[5]

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to quantify the in vivo conversion of HMTBA to methionine. The use of stable isotope tracers combined with mass spectrometry offers a powerful approach to elucidate the metabolic fate of HMTBA in various animal models and tissues. This information is invaluable for optimizing nutritional strategies and for the development of new therapeutic agents.

References

Application Notes and Protocols for 2-Hydroxy-4-(methylthio)butyric acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(methylthio)butyric acid (HMTBa), a synthetic analog of the essential amino acid methionine, is widely recognized for its role as a methionine precursor in animal nutrition.[1] In the realm of cell culture, HMTBa presents a versatile tool for researchers, offering a stable and soluble source of methionine while also exhibiting potential beyond simple amino acid supplementation. Its unique chemical structure, featuring a hydroxyl group in place of an amino group, confers distinct properties that may influence cellular processes such as proliferation, oxidative stress response, and programmed cell death.

These application notes provide a comprehensive overview of the current and potential uses of HMTBa in cell culture, with a focus on its role as a methionine supplement, its antioxidant capabilities, and its prospective applications in the modulation of key cellular signaling pathways including mTOR, apoptosis, and autophagy. The provided protocols offer detailed methodologies to investigate these applications in a laboratory setting.

Application 1: Methionine Supplementation in Cell Culture

HMTBa serves as an effective and stable precursor to L-methionine in various cell types.[2][3] Once transported into the cell, it is enzymatically converted to L-methionine, which is then available for protein synthesis and other metabolic processes. This makes HMTBa a valuable supplement in methionine-deficient media or in studies requiring precise control over methionine availability.

Key Advantages:
  • Enhanced Stability: HMTBa is generally more stable in liquid solutions compared to L-methionine.

  • High Bioavailability: Efficiently converted to L-methionine intracellularly.[2][3]

  • Controlled Supplementation: Allows for the investigation of methionine-dependent cellular processes.

Experimental Data: Cell Viability and Metabolic Activity

Studies in C2C12 (mouse myoblast) and QM7 (quail myoblast) cell lines have demonstrated that HMTBa can support and, in some cases, enhance cell viability and metabolic activity. The optimal concentration may vary depending on the cell type and experimental conditions.

Cell LineConcentration (µM)Time Point (h)Effect on Metabolic ActivityReference
C2C12100 or 100048, 72, 96Increased cellular activity[4]
QM7100 or 100048Decreased metabolic activity[4]
QM7100 or 100072Increased metabolic activity[4]
Protocol: Supplementation of HMTBa in Cell Culture

This protocol describes the preparation and use of HMTBa as a methionine substitute or supplement in a typical mammalian cell culture system.

Materials:

  • This compound (HMTBa) powder

  • Methionine-free cell culture medium (e.g., DMEM)

  • Complete cell culture medium (containing serum, antibiotics, etc.)

  • Sterile, deionized water or PBS

  • 0.22 µm sterile filter

  • Cell line of interest (e.g., Caco-2, C2C12)

Procedure:

  • Preparation of HMTBa Stock Solution:

    • Dissolve HMTBa powder in sterile, deionized water or PBS to create a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Cell Culture Supplementation:

    • Culture cells in complete medium until they reach the desired confluency.

    • Prepare the experimental medium by supplementing methionine-free medium with the desired final concentration of HMTBa from the stock solution. For example, to achieve a 2 mM final concentration, add 20 µl of a 100 mM stock solution to 1 ml of methionine-free medium.

    • Remove the complete medium from the cell culture plates and wash the cells once with sterile PBS.

    • Add the prepared HMTBa-supplemented medium to the cells.

    • Incubate the cells for the desired experimental duration.

  • Assessment of Cell Viability and Proliferation:

    • At the end of the incubation period, assess cell viability using a standard method such as the MTT or WST-1 assay.

    • Cell proliferation can be quantified by cell counting using a hemocytometer or an automated cell counter.

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Workflow cluster_analysis Analysis HMTBa_powder HMTBa Powder Stock_solution 100 mM HMTBa Stock HMTBa_powder->Stock_solution Solvent Sterile Water/PBS Solvent->Stock_solution Filter 0.22 µm Filtration Stock_solution->Filter Add_medium Add HMTBa Medium Filter->Add_medium Dilute to final concentration Cells Culture Cells Wash Wash with PBS Cells->Wash Wash->Add_medium Incubate Incubate Add_medium->Incubate Viability Viability Assay (MTT/WST-1) Incubate->Viability Proliferation Cell Counting Incubate->Proliferation

Experimental workflow for HMTBa supplementation in cell culture.

Application 2: Antioxidant Effects and Mitigation of Oxidative Stress

HMTBa has demonstrated antioxidant properties, potentially through its conversion to methionine and subsequent contribution to the synthesis of antioxidant compounds like glutathione. This makes it a candidate for protecting cells from oxidative damage induced by various stressors.

Experimental Evidence:

In a study using IPEC-J2 (porcine intestinal epithelial) cells, different ratios of L-methionine to HMTBa were tested for their ability to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress.

L-Met:HMTBa RatioH₂O₂ ConcentrationEffect on Cell ViabilityEffect on TEERReference
≤ 40%:60%0.8 mMSignificantly higher viabilitySignificantly higher TEER[5]

TEER: Transepithelial Electrical Resistance, a measure of cell monolayer integrity.

Protocol: Assessing the Antioxidant Potential of HMTBa

This protocol outlines a method to evaluate the protective effects of HMTBa against oxidative stress induced by H₂O₂ in a cell culture model.

Materials:

  • HMTBa stock solution (as prepared above)

  • Cell line of interest (e.g., IPEC-J2, Caco-2)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂) solution

  • Reagents for assessing oxidative stress (e.g., DCFDA for ROS detection, GSH/GSSG assay kit)

  • Reagents for cell viability assay (e.g., MTT, WST-1)

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for ROS detection).

    • Allow cells to adhere and grow to a desired confluency (e.g., 80%).

    • Pre-treat the cells with various concentrations of HMTBa in complete medium for a specific duration (e.g., 24 hours). Include a vehicle control (no HMTBa).

  • Induction of Oxidative Stress:

    • After the pre-treatment period, remove the medium and expose the cells to a pre-determined concentration of H₂O₂ in serum-free medium for a defined period (e.g., 1-4 hours). Include a control group without H₂O₂ treatment.

  • Assessment of Oxidative Stress and Cell Viability:

    • Reactive Oxygen Species (ROS) Detection: After H₂O₂ exposure, wash the cells and incubate with a fluorescent probe such as DCFDA according to the manufacturer's instructions. Measure fluorescence intensity using a plate reader or fluorescence microscope.

    • Glutathione (GSH) Levels: Measure intracellular GSH and GSSG levels using a commercially available kit to determine the GSH/GSSG ratio, an indicator of oxidative stress.

    • Cell Viability: Assess cell viability using an MTT or WST-1 assay to quantify the protective effect of HMTBa.

G cluster_setup Experimental Setup cluster_stress Stress Induction cluster_analysis Analysis Seed_cells Seed Cells Pretreat Pre-treat with HMTBa Seed_cells->Pretreat Induce_stress Induce Oxidative Stress (H₂O₂) Pretreat->Induce_stress ROS_detection ROS Detection (DCFDA) Induce_stress->ROS_detection GSH_assay GSH/GSSG Assay Induce_stress->GSH_assay Viability_assay Cell Viability Assay Induce_stress->Viability_assay

Workflow for evaluating the antioxidant effects of HMTBa.

Application 3: Potential Modulation of mTOR, Apoptosis, and Autophagy

While direct evidence is still emerging, the role of methionine in cellular signaling suggests that HMTBa, as a methionine precursor, may influence key pathways like mTOR, apoptosis, and autophagy. Methionine metabolism is intricately linked to the cellular energy state and nutrient sensing, which are central to the regulation of these processes.

Hypothesized Mechanisms of Action:
  • mTOR Signaling: The mTOR pathway is a critical regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability. By providing a source of methionine, HMTBa may support mTORC1 activation, leading to increased protein synthesis and cell growth.

  • Apoptosis: Methionine metabolism can influence the cellular redox state and the availability of methyl groups for epigenetic modifications, both of which can impact apoptotic signaling. Studies on related methyl-donors suggest a potential for HMTBa to modulate the expression of pro- and anti-apoptotic proteins.

  • Autophagy: Autophagy is a cellular self-degradation process that is often induced by nutrient starvation. As a nutrient source, HMTBa might be expected to suppress autophagy. However, the interplay between methionine metabolism and autophagy is complex and may involve multiple regulatory points.

Protocol: Investigating the Effects of HMTBa on Autophagy (LC3 and p62 Analysis)

This protocol provides a method to assess whether HMTBa influences autophagy by monitoring the levels of key autophagy markers, LC3 and p62, via Western blotting.

Materials:

  • HMTBa stock solution

  • Cell line of interest

  • Complete and serum-free cell culture medium

  • Autophagy inducer (e.g., rapamycin) and inhibitor (e.g., bafilomycin A1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against LC3 and p62/SQSTM1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to ~70-80% confluency.

    • Treat cells with different concentrations of HMTBa in either complete or serum-free medium for a defined time course (e.g., 6, 12, 24 hours).

    • Include positive (rapamycin) and negative (vehicle) controls.

    • To assess autophagic flux, include a set of wells for each condition treated with bafilomycin A1 for the last 2-4 hours of the experiment.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Quantify the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against LC3 and p62.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, and p62.

    • Calculate the LC3-II/LC3-I ratio as an indicator of autophagosome formation.

    • Analyze the levels of p62, which should decrease with increased autophagic degradation.

    • Compare the results between HMTBa-treated and control groups, and assess the effect on autophagic flux by comparing samples with and without bafilomycin A1.

G cluster_pathway Potential HMTBa-Influenced Signaling Pathways cluster_outcomes Cellular Outcomes HMTBa HMTBa L_Met L-Methionine HMTBa->L_Met Conversion Met_Metabolism Methionine Metabolism L_Met->Met_Metabolism mTOR mTOR Signaling Met_Metabolism->mTOR Nutrient Sensing Apoptosis Apoptosis Met_Metabolism->Apoptosis Redox/Methylation Autophagy Autophagy Met_Metabolism->Autophagy Nutrient Status Growth Cell Growth & Proliferation mTOR->Growth Survival Cell Survival Apoptosis->Survival Homeostasis Cellular Homeostasis Autophagy->Homeostasis

Hypothesized signaling pathways influenced by HMTBa.

Conclusion

This compound is a valuable reagent for cell culture applications, extending beyond its fundamental role as a methionine source. Its antioxidant properties and potential to modulate critical cellular signaling pathways such as mTOR, apoptosis, and autophagy make it a subject of interest for a wide range of research areas, from basic cell biology to drug development. The protocols provided herein offer a starting point for researchers to explore and validate these applications in their specific experimental systems. Further investigation is warranted to fully elucidate the molecular mechanisms underlying the diverse effects of HMTBa in cell culture.

References

Application Notes and Protocols for Measuring HMTBA Effects on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is a widely used methionine analogue in animal nutrition. Beyond its role as a methionine source, HMTBA has been shown to modulate the composition and function of the gut microbiota, which can have significant impacts on host health, metabolism, and immune response.[1][2] These application notes provide a comprehensive guide to designing and conducting experiments to measure the effects of HMTBA on the gut microbiota, with a primary focus on poultry models. The protocols outlined below cover sample collection, 16S rRNA gene sequencing, and bioinformatic analysis to provide a robust framework for investigating HMTBA-microbiota interactions.

Data Presentation

Table 1: Effects of HMTBA Supplementation on Alpha Diversity of Chicken Cecal Microbiota
Treatment GroupShannon IndexChao1 IndexObserved OTUs
Control3.45 ± 0.211250 ± 1101100 ± 95
HMTBA (0.10%)3.89 ± 0.251450 ± 1201300 ± 105*

*Indicates a statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. Alpha diversity indices are key metrics for evaluating the diversity within a microbial sample. The Shannon index accounts for both abundance and evenness of the species present. The Chao1 index and Observed OTUs (Operational Taxonomic Units) are measures of species richness.

Table 2: Effects of HMTBA Supplementation on Beta Diversity of Chicken Cecal Microbiota
ComparisonUnweighted UniFrac DistanceWeighted UniFrac Distance
Control vs. HMTBA (0.10%)0.45 ± 0.05 (p < 0.01)0.38 ± 0.04 (p < 0.01)

P-values indicate the significance of the difference between the microbial communities of the two groups. Beta diversity metrics are used to assess the differences in microbial composition between different samples. Unweighted UniFrac considers the presence or absence of microbial taxa, while Weighted UniFrac also accounts for their relative abundances.

Table 3: Effects of HMTBA Supplementation on the Relative Abundance of Major Bacterial Phyla in Chicken Cecal Microbiota
PhylumControl (%)HMTBA (0.10%) (%)Fold Change
Firmicutes65.2 ± 5.155.8 ± 4.8-1.17
Bacteroidetes25.8 ± 4.235.1 ± 5.3+1.36
Proteobacteria5.1 ± 1.54.5 ± 1.2-1.13
Actinobacteria2.3 ± 0.82.9 ± 0.9+1.26

*Indicates a statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. The Firmicutes to Bacteroidetes ratio is often considered an important indicator of gut health.

Experimental Protocols

Protocol 1: Animal Husbandry and HMTBA Supplementation
  • Animal Model: One-day-old broiler chickens (e.g., Ross 308) are a suitable model.

  • Housing: House the chickens in a controlled environment with ad libitum access to feed and water.

  • Acclimation: Allow for a 7-day acclimation period before the start of the experiment.

  • Experimental Groups:

    • Control Group: Feed a standard basal diet.

    • HMTBA Group: Feed the basal diet supplemented with HMTBA at a desired concentration (e.g., 0.10% of the diet).

  • Duration: The experimental period can range from 21 to 42 days.

  • Sample Collection: At the end of the experimental period, euthanize the chickens and aseptically collect cecal contents for microbiota analysis.

Protocol 2: DNA Extraction from Cecal Contents

This protocol is adapted from standard methods for DNA extraction from gut samples.

  • Sample Homogenization: Homogenize 200 mg of cecal content in a sterile 2 mL microcentrifuge tube containing lysis buffer and beads.

  • Lysis: Perform mechanical lysis using a bead-beater, followed by enzymatic and chemical lysis.

  • Purification: Use a commercial DNA extraction kit (e.g., QIAamp Fast DNA Stool Mini Kit) according to the manufacturer's instructions to purify the bacterial DNA.

  • Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

Protocol 3: 16S rRNA Gene Amplicon Sequencing
  • Target Region: Amplify the V3-V4 hypervariable region of the 16S rRNA gene, which is a common target for poultry gut microbiota studies.[3][4][5]

  • Primer Selection: Use universal primers such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3').[5]

  • PCR Amplification:

    • Set up a PCR reaction with the extracted DNA, primers, and a high-fidelity polymerase.

    • Use the following cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 25-30 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Perform a second PCR to attach sequencing adapters and barcodes.

    • Pool the barcoded amplicons and sequence them on an Illumina MiSeq platform (2x300 bp).

Protocol 4: Bioinformatics and Statistical Analysis using QIIME 2

The following is a general workflow for analyzing 16S rRNA sequencing data using QIIME 2 (Quantitative Insights Into Microbial Ecology 2).[6][7]

  • Data Import: Import the raw sequencing data (FASTQ files) into a QIIME 2 artifact.

  • Quality Control and Denoising: Use the DADA2 plugin to denoise the sequences, remove chimeras, and generate a feature table of Amplicon Sequence Variants (ASVs).

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the representative ASV sequences using a tool like FastTree.

  • Alpha and Beta Diversity Analysis:

    • Calculate alpha diversity metrics (e.g., Shannon, Chao1, Observed OTUs) to assess within-sample diversity.

    • Calculate beta diversity metrics (e.g., Unweighted and Weighted UniFrac) to compare microbial community composition between groups.

  • Taxonomic Classification: Assign taxonomy to the ASVs using a pre-trained classifier against a reference database like Greengenes or SILVA.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., Kruskal-Wallis test for alpha diversity, PERMANOVA for beta diversity) to determine significant differences between the control and HMTBA-supplemented groups.

    • Perform differential abundance analysis to identify specific taxa that are significantly altered by HMTBA supplementation.

Visualizations

experimental_workflow cluster_experiment Animal Experiment cluster_lab Laboratory Analysis cluster_bioinformatics Bioinformatics Analysis (QIIME 2) Animal Model\n(Broiler Chickens) Animal Model (Broiler Chickens) Acclimation\n(7 days) Acclimation (7 days) Animal Model\n(Broiler Chickens)->Acclimation\n(7 days) Experimental Groups\n(Control vs. HMTBA) Experimental Groups (Control vs. HMTBA) Acclimation\n(7 days)->Experimental Groups\n(Control vs. HMTBA) Sample Collection\n(Cecal Contents) Sample Collection (Cecal Contents) Experimental Groups\n(Control vs. HMTBA)->Sample Collection\n(Cecal Contents) DNA Extraction DNA Extraction Sample Collection\n(Cecal Contents)->DNA Extraction 16S rRNA Gene\nAmplification (V3-V4) 16S rRNA Gene Amplification (V3-V4) DNA Extraction->16S rRNA Gene\nAmplification (V3-V4) Sequencing\n(Illumina MiSeq) Sequencing (Illumina MiSeq) 16S rRNA Gene\nAmplification (V3-V4)->Sequencing\n(Illumina MiSeq) Data Import & QC Data Import & QC Sequencing\n(Illumina MiSeq)->Data Import & QC ASV Generation\n(DADA2) ASV Generation (DADA2) Data Import & QC->ASV Generation\n(DADA2) Diversity Analysis\n(Alpha & Beta) Diversity Analysis (Alpha & Beta) ASV Generation\n(DADA2)->Diversity Analysis\n(Alpha & Beta) Taxonomic Classification Taxonomic Classification Diversity Analysis\n(Alpha & Beta)->Taxonomic Classification Statistical Analysis Statistical Analysis Taxonomic Classification->Statistical Analysis

Caption: Experimental workflow for studying HMTBA effects.

logical_relationship HMTBA Supplementation HMTBA Supplementation Gut Microbiota Modulation Gut Microbiota Modulation HMTBA Supplementation->Gut Microbiota Modulation Direct Effect Altered Microbial Metabolites Altered Microbial Metabolites Gut Microbiota Modulation->Altered Microbial Metabolites e.g., SCFAs Host Physiological Response Host Physiological Response Gut Microbiota Modulation->Host Physiological Response Direct Modulation Altered Microbial Metabolites->Host Physiological Response e.g., Improved Gut Health, Enhanced Immune Function

Caption: Logical relationship of HMTBA and gut microbiota.

qiime2_workflow Raw FASTQ Files Raw FASTQ Files qiime tools import qiime tools import Raw FASTQ Files->qiime tools import demux.qza demux.qza qiime tools import->demux.qza qiime demux summarize qiime demux summarize demux.qza->qiime demux summarize qiime dada2 denoise-paired qiime dada2 denoise-paired demux.qza->qiime dada2 denoise-paired table.qza table.qza qiime dada2 denoise-paired->table.qza rep-seqs.qza rep-seqs.qza qiime dada2 denoise-paired->rep-seqs.qza qiime diversity core-metrics-phylogenetic qiime diversity core-metrics-phylogenetic table.qza->qiime diversity core-metrics-phylogenetic qiime feature-table tabulate-seqs qiime feature-table tabulate-seqs rep-seqs.qza->qiime feature-table tabulate-seqs qiime phylogeny align-to-tree-mafft-fasttree qiime phylogeny align-to-tree-mafft-fasttree rep-seqs.qza->qiime phylogeny align-to-tree-mafft-fasttree qiime feature-classifier classify-sklearn qiime feature-classifier classify-sklearn rep-seqs.qza->qiime feature-classifier classify-sklearn rooted-tree.qza rooted-tree.qza qiime phylogeny align-to-tree-mafft-fasttree->rooted-tree.qza rooted-tree.qza->qiime diversity core-metrics-phylogenetic Alpha & Beta Diversity Artifacts Alpha & Beta Diversity Artifacts qiime diversity core-metrics-phylogenetic->Alpha & Beta Diversity Artifacts taxonomy.qza taxonomy.qza qiime feature-classifier classify-sklearn->taxonomy.qza qiime taxa barplot qiime taxa barplot taxonomy.qza->qiime taxa barplot

Caption: QIIME 2 bioinformatics workflow.

References

Application Notes and Protocols for Evaluating HMTBA on Animal Growth Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) as a methionine source on animal growth performance. The following sections detail the experimental design, animal management, data collection, and analysis required for a thorough evaluation, primarily focusing on poultry and swine.

Introduction

Methionine is an essential amino acid critical for protein synthesis and various metabolic functions in animals.[1][2] In commercial animal production, diets are often supplemented with synthetic methionine sources to meet the nutritional requirements for optimal growth.[3] HMTBA is a widely used methionine analogue that is converted to L-methionine in the animal's body.[4][5] This document outlines a standardized protocol to compare the bioefficacy of HMTBA with other methionine sources, such as DL-methionine, on key growth performance indicators.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies evaluating HMTBA on animal growth performance. These values serve as a reference for expected outcomes.

Table 1: Effect of HMTBA on Broiler Performance (Day 1-42)

ParameterControl (Basal Diet)HMTBA SupplementedDL-Methionine Supplemented
Body Weight Gain (g) 2200 - 24002500 - 27002500 - 2700
Feed Intake (g) 4000 - 42004100 - 43004100 - 4300
Feed Conversion Ratio (FCR) 1.80 - 1.901.60 - 1.701.60 - 1.70

Data synthesized from multiple sources comparing HMTBA and DL-methionine in broiler trials.[5][6][7]

Table 2: Effect of HMTBA on Nursery Pig Performance (Weaning to 42 days post-weaning)

ParameterControl (Basal Diet)HMTBA SupplementedDL-Methionine Supplemented
Average Daily Gain ( g/day ) 350 - 400420 - 480420 - 480
Average Daily Feed Intake ( g/day ) 600 - 650680 - 730680 - 730
Feed Conversion Ratio (FCR) 1.70 - 1.801.60 - 1.701.60 - 1.70

Data synthesized from studies on methionine sources in nursery pig diets.[1][8][9]

Experimental Protocol: Evaluating HMTBA in Broiler Chickens

This protocol describes a typical floor pen trial to evaluate the effect of HMTBA on broiler growth performance.

3.1. Experimental Design

  • Animals: A sufficient number of day-old broiler chicks (e.g., Ross 308 or Cobb 500) of a single sex are randomly allocated to experimental treatments.[5]

  • Treatments:

    • T1: Basal Diet (Control): A corn-soybean meal-based diet formulated to be deficient in total sulfur amino acids (TSAA).[3][5]

    • T2-T4: HMTBA Supplementation: The basal diet supplemented with graded levels of HMTBA (e.g., 80%, 90%, and 100% of the recommended TSAA requirement).

    • T5-T7: DL-Methionine Supplementation: The basal diet supplemented with graded levels of DL-methionine on an equimolar basis to the HMTBA treatments.[5]

  • Replicates: Each treatment should have an adequate number of replicate pens (e.g., 8-10 pens) with a sufficient number of birds per pen (e.g., 20-40 birds).[5][6]

  • Duration: The trial typically runs for 42 days, divided into starter (day 1-21) and grower/finisher (day 22-42) phases.[5][10]

3.2. Animal Management

  • Housing: Birds are housed in floor pens with appropriate bedding material (e.g., wood shavings). Environmental conditions such as temperature, humidity, and lighting should be controlled and uniform across all pens.[3][10]

  • Feed and Water: Feed and water are provided ad libitum throughout the experimental period.[5]

  • Health Monitoring: Birds are monitored daily for any signs of illness or mortality.

3.3. Data Collection

  • Growth Performance:

    • Body Weight: Individual bird weights or pen body weights are recorded at the start of the trial (day 1) and at the end of each feeding phase (e.g., day 21 and day 42).

    • Feed Intake: Feed consumption per pen is recorded for each feeding phase.

    • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain for each pen.

    • Mortality: Recorded daily.

  • Carcass Characteristics (Optional): At the end of the trial, a subset of birds from each pen can be selected for carcass analysis, including carcass yield, breast meat yield, and abdominal fat pad weight.[7]

  • Blood Samples (Optional): Blood samples can be collected to analyze relevant metabolites or antioxidant status.[5][7]

3.4. Statistical Analysis

The collected data are subjected to statistical analysis, typically using Analysis of Variance (ANOVA), with the pen as the experimental unit. Treatment means are compared using appropriate post-hoc tests (e.g., Tukey's or Duncan's test) to determine significant differences.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_trial Experimental Phase (42 Days) cluster_data Data Collection cluster_analysis Data Analysis Animal_Selection Day-old Chicks Selection Randomization Random Allocation to Pens Animal_Selection->Randomization Housing Housing in Floor Pens Randomization->Housing Diet_Formulation Basal and Treatment Diet Formulation Feeding Ad libitum Feed and Water Diet_Formulation->Feeding Housing->Feeding Monitoring Daily Health Monitoring Feeding->Monitoring BW Body Weight Measurement (Day 1, 21, 42) Monitoring->BW FI Feed Intake Recording Monitoring->FI Mortality Mortality Recording Monitoring->Mortality FCR_Calc FCR Calculation BW->FCR_Calc FI->FCR_Calc Carcass Optional: Carcass Analysis Stats Statistical Analysis (ANOVA) Carcass->Stats Blood Optional: Blood Sampling Blood->Stats FCR_Calc->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for evaluating HMTBA in broilers.

Metabolic_Pathway cluster_conversion Metabolic Conversion of HMTBA HMTBA HMTBA (2-hydroxy-4-(methylthio)butanoic acid) KMB KMB (α-keto-γ-methiolbutyrate) HMTBA->KMB Oxidation / Dehydrogenation (in Liver, Kidney, Intestine) L_Met L-Methionine KMB->L_Met Transamination Protein Protein Synthesis L_Met->Protein

Caption: Metabolic conversion of HMTBA to L-Methionine.

References

Application Notes and Protocols for In Vitro Studies of HMTBA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is a widely utilized synthetic source of methionine, an essential amino acid, particularly in animal nutrition.[1][2] Its efficient conversion to L-methionine is crucial for its biological activity. Understanding the metabolic pathways of HMTBA is paramount for optimizing its use and for broader applications in drug development where methionine metabolism is relevant. This document provides detailed application notes and protocols for studying HMTBA metabolism using various in vitro models.

The primary metabolic pathway for the conversion of both D- and L-isomers of HMTBA to L-methionine involves a two-step enzymatic process.[1][2][3][4] The first step is the oxidation of HMTBA to 2-keto-4-(methylthio)butanoic acid (KMB). This is followed by the transamination of KMB to form L-methionine.[1][2][3][4]

Key In Vitro Models for HMTBA Metabolism Studies

Several in vitro models have been successfully employed to investigate the metabolism of HMTBA. These models allow for the elucidation of metabolic pathways, determination of conversion efficiencies, and identification of key enzymes and tissues involved.

  • Intestinal Cell Lines (e.g., Caco-2): Differentiated Caco-2 cells, a human colon adenocarcinoma cell line, serve as an excellent model for the intestinal epithelium.[1][5] They express the necessary enzymes for the complete conversion of HMTBA to L-methionine and allow for studies on both metabolism and transport.[1][5]

  • Tissue Homogenates (Liver, Kidney, Intestine): Homogenates of various tissues are useful for determining the enzymatic activity responsible for HMTBA conversion in specific organs.[3] Studies have shown that the liver, kidney, and intestine all possess the capacity to metabolize HMTBA.[3]

  • Everted Gut Sacs: This ex vivo model maintains the physiological architecture of the intestine and is suitable for studying the combined processes of absorption and metabolism of HMTBA.[3][5]

  • Liver Microsomes: This subcellular fraction is rich in drug-metabolizing enzymes, particularly cytochrome P450s, and can be used to investigate the potential involvement of these enzymes in HMTBA metabolism.[6][7][8][9][10]

Metabolic Pathway of HMTBA to L-Methionine

The conversion of DL-HMTBA to L-methionine is a stereospecific process.

HMTBA_Metabolism cluster_d D-HMTBA Pathway cluster_l L-HMTBA Pathway cluster_common Common Pathway d_hmtba D-HMTBA d_hadh D-2-hydroxy acid dehydrogenase (D-HADH) d_hmtba->d_hadh Oxidation kmb 2-Keto-4-(methylthio)butanoic acid (KMB) d_hadh->kmb l_hmtba L-HMTBA l_haox L-2-hydroxy acid oxidase (L-HAOX) l_hmtba->l_haox Oxidation l_haox->kmb transaminases Transaminases kmb->transaminases Transamination (Amino group donor, e.g., Leucine) l_met L-Methionine transaminases->l_met

Caption: Metabolic conversion of D- and L-HMTBA to L-Methionine.

Quantitative Data on HMTBA Metabolism in Caco-2 Cells

The following table summarizes key quantitative data from studies using Caco-2 cells to investigate HMTBA metabolism.

ParameterControlHMTBA-supplementedUnitReference
D-HADH Activity 3.4 (SEM 0.6)5.9 (SEM 0.7)mU/mg protein[1]
L-HAOX Activity (on L-HMTBA) Increased with supplementationIncreased with supplementationmU/mg protein[1]
KMB Transamination Not affected by HMTBANot affected by HMTBA-[1]
Preferred Amino Group Donor L-LeucineL-Leucine-[1][4]
Incorporation into Protein (vs. L-Met) Not significantly differentNot significantly different% of radioactivity[1]

Note: SEM refers to the standard error of the mean.

Experimental Protocols

Protocol 1: HMTBA Metabolism in Caco-2 Cells

This protocol details the methodology for assessing HMTBA conversion to L-methionine and its subsequent incorporation into cellular proteins in differentiated Caco-2 cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Non-essential amino acids

  • Trypsin-EDTA

  • Transwell® inserts (0.4 µm pore size)

  • [1-¹⁴C]HMTBA and [1-¹⁴C]L-Methionine

  • Krebs buffer (pH 5.5 and 7.4)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Experimental Workflow:

Caco2_Workflow cluster_culture Cell Culture and Differentiation cluster_treatment HMTBA Treatment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to allow differentiation seed->culture monitor Monitor transepithelial electrical resistance (TER) culture->monitor incubate Incubate with Krebs buffer (pH 5.5) containing radiolabeled HMTBA or L-Met in the apical chamber monitor->incubate Differentiated Monolayer basolateral Add Krebs buffer (pH 7.4) to the basolateral chamber incubate->basolateral wash Wash cells with ice-cold PBS basolateral->wash After Incubation lyse Lyse cells and precipitate protein with TCA wash->lyse separate Separate TCA-soluble (metabolites) and TCA-insoluble (protein) fractions lyse->separate quantify Quantify radioactivity in both fractions using scintillation counting separate->quantify

Caption: Workflow for studying HMTBA metabolism in Caco-2 cells.

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells on Transwell® inserts at a density of 5 x 10⁵ cells/cm².

    • Culture the cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin for 21 days to allow for spontaneous differentiation into enterocyte-like cells.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TER).

  • HMTBA Incubation:

    • Once the cells are differentiated, wash the monolayers with pre-warmed Krebs buffer.

    • Add Krebs buffer (pH 5.5) containing [1-¹⁴C]HMTBA or [1-¹⁴C]L-Methionine to the apical compartment.

    • Add Krebs buffer (pH 7.4) to the basolateral compartment.

    • Incubate the cells at 37°C for the desired time points.

  • Sample Processing and Analysis:

    • After incubation, wash the cells with ice-cold PBS to stop the reaction.

    • Lyse the cells and precipitate the proteins by adding 10% (v/v) TCA.

    • Separate the TCA-soluble (containing free amino acids and metabolites) and TCA-insoluble (containing proteins) fractions by centrifugation.

    • Quantify the radioactivity in both fractions using a scintillation counter to determine the amount of HMTBA converted to L-methionine and incorporated into proteins.

Protocol 2: HMTBA Metabolism in Liver Microsomes

This protocol is designed to assess the involvement of microsomal enzymes in the metabolism of HMTBA.

Materials:

  • Human or animal liver microsomes

  • HMTBA

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg protein/mL) in potassium phosphate buffer.

    • Add HMTBA to the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Analyze the supernatant for the disappearance of HMTBA and the formation of potential metabolites (e.g., KMB) using a validated LC-MS/MS method.

The in vitro models and protocols described in this document provide a robust framework for investigating the metabolism of HMTBA. The Caco-2 cell model is particularly valuable for studying the interplay between transport and metabolism in the intestine, while tissue homogenates and subcellular fractions like microsomes are essential for pinpointing the location and specific enzymatic pathways of HMTBA conversion. By employing these methods, researchers can gain a deeper understanding of HMTBA's biological fate and efficacy.

References

Determining HMTBA Concentration in Pet Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of the essential amino acid methionine, is a widely utilized supplement in animal nutrition, including pet food, to ensure adequate methionine intake for optimal growth and health.[1][2] Accurate quantification of HMTBA in pet food matrices is crucial for quality control, regulatory compliance, and research into its metabolic effects. This document provides detailed application notes and protocols for the determination of HMTBA concentration in pet food, focusing on the robust and widely accepted method of Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Analytical Methodologies Overview

Several analytical techniques can be employed for the quantification of HMTBA in various matrices. For pet food, the most common and validated method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[3][4][5] Other methods such as titrimetry are suitable for feed additives with high concentrations of HMTBA, while advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE) offer alternative approaches.[1][6][7] This document will focus on the RP-HPLC-UV method due to its widespread use, reliability, and accessibility.

Quantitative Data Summary

The performance of the RP-HPLC-UV method for determining HMTBA in animal feed and premixtures has been validated in several studies. The following tables summarize the key performance characteristics, providing a benchmark for laboratory implementation.

Table 1: Performance Characteristics of the RP-HPLC-UV Method for HMTBA in Premixtures and Feedingstuffs [3][4][5]

ParameterPremixturesFeedingstuffs
Relative Standard Deviation for Repeatability (RSDr) 0.4 - 2.7%0.4 - 2.7%
Relative Standard Deviation for Intermediate Precision (RSDip) 1.6 - 2.7%1.6 - 2.7%
Recovery Rate (Rrec) 89 - 99%89 - 99%
Limit of Quantification (LOQ) 0.08 g/kg0.2 g/kg

Table 2: HMTBA Content in Commercial Feed Additive Batches (TOS Method) [5]

BatchHMTBA Content (%)
189.4
289.7
389.8
489.9
590.0
Average 89.76

Experimental Protocols

Principle of the RP-HPLC-UV Method

The method involves the extraction of HMTBA from the pet food matrix using a suitable solvent. For complex matrices and to release HMTBA from its polymers, an alkaline hydrolysis step is often included.[4] The extract is then clarified, filtered, and an aliquot is injected into an RP-HPLC system. Separation is achieved on a C18 column with a mobile phase, typically a mixture of an aqueous buffer and an organic solvent.[1] HMTBA is detected by its absorbance in the UV spectrum, commonly at a wavelength of 214 nm.[3][4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Reagents and Materials
  • HMTBA analytical standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, deionized or HPLC grade

  • Potassium hydroxide (B78521) (KOH)

  • ortho-Phosphoric acid

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)[1]

  • Syringe filters, 0.22 µm or 0.45 µm

  • Volumetric flasks and pipettes

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Sample Preparation and Extraction

The following workflow outlines the steps for preparing a pet food sample for HMTBA analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction and Hydrolysis cluster_clarification Clarification and Filtration cluster_analysis Analysis Homogenize Homogenize Pet Food Sample Weigh Weigh Representative Sample Homogenize->Weigh AddSolvent Add Water/Methanol Solution Weigh->AddSolvent Extraction Hydrolyze Alkaline Hydrolysis with KOH AddSolvent->Hydrolyze Release HMTBA polymers Acidify Acidify with ortho-Phosphoric Acid Hydrolyze->Acidify Neutralization Centrifuge Centrifuge the Mixture Acidify->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter through Syringe Filter CollectSupernatant->Filter Inject Inject into HPLC System Filter->Inject

Caption: Workflow for HMTBA extraction from pet food.

Detailed Protocol:

  • Homogenization: Grind a representative portion of the pet food sample to a fine, uniform powder.

  • Weighing: Accurately weigh an appropriate amount of the homogenized sample into a centrifuge tube.

  • Extraction: Add a defined volume of a water/methanol solution (e.g., 50:50 v/v) to the sample.[4]

  • Vortex and Sonicate: Vortex the mixture vigorously for 30 seconds, followed by sonication for 5 minutes to ensure thorough extraction.[1]

  • Alkaline Hydrolysis: Add a solution of potassium hydroxide to the mixture to hydrolyze any HMTBA polymers. The exact concentration and volume will depend on the specific method validation.

  • Acidification: After hydrolysis, acidify the reaction mixture with ortho-phosphoric acid.[4]

  • Centrifugation: Centrifuge the mixture at a sufficient speed (e.g., 3000 rpm) for 15 minutes to pellet solid particles.[1]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]

  • Injection: The sample is now ready for injection into the HPLC system.

HPLC-UV Analysis

The following diagram illustrates the logical flow of the HPLC-UV analysis.

G cluster_hplc HPLC System cluster_data Data System MobilePhase Mobile Phase (Water/Acetonitrile) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Sample Injection Detector UV Detector (214 nm) Column->Detector Separation DataAcquisition Data Acquisition Software Detector->DataAcquisition Chromatogram Chromatogram DataAcquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV analysis workflow for HMTBA.

Instrumental Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of water and acetonitrile, often with an acid modifier like 0.1% trifluoroacetic acid.[1] A gradient elution might start with a higher aqueous content and ramp up the organic solvent concentration.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: 214 nm.[3][4]

  • Injection Volume: Typically 10-20 µL.

Calibration and Quantification
  • Stock Standard Solution: Prepare a stock solution of HMTBA of known concentration in a suitable solvent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of HMTBA in the samples.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of HMTBA.

  • Sample Analysis: Inject the prepared pet food sample extracts and determine the peak area corresponding to HMTBA.

  • Quantification: Calculate the concentration of HMTBA in the original pet food sample using the calibration curve and accounting for the dilution factors during sample preparation.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of the analyte.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The RP-HPLC-UV method provides a robust and reliable approach for the determination of HMTBA concentration in pet food. Adherence to the detailed protocols for sample preparation, chromatographic analysis, and method validation is essential for obtaining accurate and reproducible results. This information serves as a valuable resource for researchers, scientists, and quality control professionals in the pet food industry.

References

Application Notes and Protocols for the Use of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in Ruminant Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes: The Role of HMTBA in Ruminant Nutrition

2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of methionine, is a widely utilized supplement in ruminant diets.[1] Unlike DL-methionine (DL-Met), HMTBA features a hydroxyl group instead of an amino group on its alpha-carbon, a structural difference that imparts unique properties regarding its stability in the rumen and its mechanism of absorption.[1] HMTBA serves as a precursor to L-methionine, an essential amino acid critical for protein synthesis and various metabolic functions.[2][3]

Its application in ruminant nutrition is primarily focused on improving milk production and composition, optimizing rumen fermentation, and enhancing overall animal health and metabolic efficiency. Research indicates that HMTBA possesses a dual-action mechanism: a portion is utilized by rumen microbes to improve fermentation efficiency and microbial protein synthesis, while the remainder bypasses the rumen to be absorbed and converted to L-methionine in the animal's tissues, directly supporting milk synthesis and metabolic needs.[1]

Key Benefits and Applications:

  • Improved Milk Composition: HMTBA supplementation has been consistently shown to increase milk fat content and yield, particularly in cows fed diets that pose a high risk for milk fat depression (MFD).[4][5][6]

  • Enhanced Rumen Function: It can stimulate rumen fermentation, increase the synthesis of microbial protein, and positively modulate the rumen microbial community.[1][7][8] HMTBA helps stabilize the rumen environment, preventing the shift to altered biohydrogenation pathways that lead to MFD.[1][5][9]

  • Metabolic and Health Improvements: Studies have observed lower concentrations of blood urea (B33335) nitrogen (BUN) and aspartate aminotransferase (AST) in HMTBA-supplemented cows, suggesting improved nitrogen and energy balance and potentially better liver function.[4]

  • Source of Methionine: Approximately 40% of HMTBA bypasses the rumen and is absorbed, serving as an effective source of metabolizable methionine for the host animal.[1]

Biochemical Conversion of HMTBA to L-Methionine

HMTBA is commercially available as a racemic mixture of D- and L-enantiomers. Both forms must be converted into L-methionine to be utilized by the animal for protein synthesis.[3] This conversion is a two-step enzymatic process that primarily occurs in the liver and kidneys, though other tissues also possess this capability.[1][2]

The first step is stereospecific, involving different enzymes for each enantiomer to produce the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB).[3]

  • L-HMTBA is oxidized by L-2-hydroxy acid oxidase (L-HAOX).

  • D-HMTBA is dehydrogenated by D-2-hydroxy acid dehydrogenase (D-HADH).

In the second step, KMB is transaminated by various transaminases, using amino group donors, to form the biologically active L-methionine.[2][3]

G cluster_precursors HMTBA Enantiomers L_HMTBA L-HMTBA KMB 2-keto-4-(methylthio)butanoic acid (KMB) L_HMTBA->KMB L-2-hydroxy acid oxidase (Oxidation) D_HMTBA D-HMTBA D_HMTBA->KMB D-2-hydroxy acid dehydrogenase (Dehydrogenation) L_Met L-Methionine KMB->L_Met Transaminases (Transamination)

Biochemical conversion pathway of HMTBA to L-Methionine.

Quantitative Data Summary

The effects of HMTBA supplementation have been quantified across numerous studies. The following tables summarize key findings on milk production, rumen fermentation, and blood metabolites.

Table 1: Effects of HMTBA on Milk Production and Composition

ParameterControl GroupHMTBA Group% ChangeStudy Citation
Milk Fat (%)3.753.94+5.1%[4]
Milk Fat (%)3.23.6+12.5%[5]
Milk Fat Yield (g/d)13421543+15.0%[5]
Milk Lactose (%)4.694.74+1.1%[4]
Milk Total Solids (%)12.8613.03+1.3%[4]
Energy Corrected Milk ( kg/d )47.2749.12+3.9%[4]
Milk Protein (%)--NS[4]
Milk Yield ( kg/d )--NS[4][5]
NS: Not Significant

Table 2: Effects of HMTBA on Rumen Fermentation and Microbial Profile

ParameterControl GroupHMTBA GroupObservationStudy Citation
Rumen Butyrate (mol/100mol)--Increased[5]
Rumen Propionate (mol/100mol)--Decreased[5]
Total Protozoa Abundance--Increased[5]
Microbial N Outflow from Rumen--Linearly Increased with HMTBA dosage[8]
trans-10 C18:1 in Milk Fat (% FA)0.930.61Decreased under MFD risk[10]
trans-10 C18:1 in Rumen Digesta--Decreased[5]
Bacterial Diversity (Shannon)--Maintained (Control group decreased) under MFD risk[9]
Odd- and Branched-Chain Fatty Acids in Milk--Increased[4][10]

Table 3: Effects of HMTBA on Blood Metabolites

ParameterControl Group (mg/dL)HMTBA Group (mg/dL)% ChangeStudy Citation
Blood Urea Nitrogen (BUN)46.641.3-11.4%[4]
Aspartate Aminotransferase (AST) (U/L)105.689.4-15.3%[4]
Plasma Insulin--Decreased[5]
Serum Glucose--NS[4]
NS: Not Significant

Experimental Protocols

Protocol 1: Evaluating HMTBA on Milk Production and Blood Metabolites in Dairy Cows

This protocol is based on the methodology described by Baldin et al. (2024).[4]

  • 1. Objective: To determine the effect of dietary HMTBA supplementation on milk yield, milk composition, and key blood metabolites in high-producing dairy cows.

  • 2. Animals and Housing:

    • Select a cohort of multiparous lactating Holstein cows (e.g., n=158), preferably in mid-lactation.

    • House cows in a commercial dairy setting (e.g., free-stall barn) and group them into blocks based on days in milk (DIM), parity, and pre-trial milk production.

  • 3. Experimental Design:

    • Employ a randomized complete block design.

    • Duration: 42 days, preceded by a 14-day covariate/acclimatization period.

    • Randomly assign cows within each block to one of two treatment groups:

      • Control: Basal diet + placebo (e.g., 100 g/cow/day of corn meal).

      • HMTBA: Basal diet + HMTBA supplement (e.g., 35 g/cow/day of HMTBA mixed with 65 g of corn meal, providing ~0.12% HMTBA of total dry matter intake).

  • 4. Diet and Feeding:

    • Feed a total mixed ration (TMR) formulated to meet or exceed NRC requirements.

    • Administer the daily treatment as a top-dress on the TMR to ensure consumption.

  • 5. Data Collection and Sampling:

    • Milk Yield: Record individual milk yields daily.

    • Milk Samples: Collect milk samples from each cow (e.g., weekly or at the end of the period) during morning and evening milkings. Composite the samples proportional to milk yield.

    • Blood Samples: Collect blood samples from the coccygeal vein or artery using vacuum tubes (e.g., containing clot activator for serum) at the beginning and end of the experimental period.

  • 6. Sample Analysis:

    • Milk Composition: Analyze milk samples for fat, protein, lactose, total solids, and somatic cell count (SCC) using standard infrared analysis.

    • Blood Metabolites: Centrifuge blood samples to separate serum. Analyze serum for Blood Urea Nitrogen (BUN), glucose, aspartate aminotransferase (AST), and other relevant metabolites using an automated biochemical analyzer.

  • 7. Statistical Analysis:

    • Analyze data using a mixed model appropriate for a randomized block design. The model should include the fixed effects of treatment, block, and time (if applicable), and the random effect of the cow. Use pre-trial data as a covariate.

G cluster_data Collection Details cluster_analysis Analysis Details start Start: Select Cohort (e.g., 158 Holstein Cows) block Blocking (Based on DIM, Parity, Milk Yield) start->block assign Random Assignment block->assign control Control Group (Basal TMR + Placebo) assign->control n=79 hmtba HMTBA Group (Basal TMR + HMTBA Top-Dress) assign->hmtba n=79 period Experimental Period (42 days) control->period hmtba->period sampling Data & Sample Collection period->sampling analysis Laboratory Analysis sampling->analysis milk Daily Milk Yield Weekly Milk Samples sampling->milk blood Blood Samples (Day 0 and Day 42) sampling->blood stats Statistical Analysis analysis->stats milk_an Milk Composition (Fat, Protein, etc.) analysis->milk_an blood_an Serum Metabolites (BUN, AST, etc.) analysis->blood_an end End: Evaluate Effects stats->end

Experimental workflow for a dairy cow feeding trial.

Protocol 2: Investigating HMTBA Effects on Rumen Fermentation and Microbial Ecology

This protocol is adapted from methodologies used in studies involving rumen-cannulated cows.[5][9]

  • 1. Objective: To assess the impact of HMTBA on rumen VFA profiles, biohydrogenation pathways, and the rumen bacterial community, especially under conditions promoting milk fat depression.

  • 2. Animals and Housing:

    • Use rumen-cannulated (fistulated) Holstein cows (e.g., n=22) to allow for direct sampling of rumen contents.

    • House cows individually in tie-stalls for accurate intake measurement.

  • 3. Experimental Design:

    • Employ a randomized block design with a phased dietary challenge.

    • Duration: ~28 days, including a covariate period and multiple dietary phases.

    • Assign cows to a Control or HMTBA (e.g., 0.1% of diet DM) treatment group.

    • Dietary Phases:

      • Phase 1 (Low-Risk): 7 days. Standard diet (e.g., 32% NDF, no added oil).

      • Phase 2 (Moderate-Risk): 17 days. MFD-inducing diet (e.g., 29% NDF, 0.75% soybean oil).

      • Phase 3 (High-Risk): 4 days. Higher MFD-risk diet (e.g., 29% NDF, 1.5% soybean oil).

  • 4. Rumen Sample Collection:

    • Collect rumen contents (whole digesta) through the cannula at specified time points (e.g., Day 0, 14, 24, 28) before feeding.

    • Separate the contents into solid and liquid fractions by straining through cheesecloth.

    • Measure rumen pH immediately using a calibrated pH meter.

    • Subsample and process immediately for different analyses:

      • VFA Analysis: Preserve a liquid sample with metaphosphoric acid and freeze at -20°C.

      • Fatty Acid Analysis: Freeze-dry a whole digesta sample for analysis of biohydrogenation intermediates.

      • Microbial DNA: Flash-freeze a whole digesta sample in liquid nitrogen and store at -80°C.

  • 5. Sample Analysis:

    • VFA Profile: Analyze VFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC).

    • Fatty Acid Profile: Extract lipids and analyze the fatty acid methyl esters (FAMEs) by GC to quantify trans-10 C18:1 and other isomers.

    • Microbial Community: Extract total DNA from rumen samples. Perform 16S rRNA gene sequencing (e.g., V1-V2 region on an Illumina MiSeq platform) to determine bacterial diversity and community composition.

  • 6. Statistical Analysis:

    • Use a repeated measures mixed model to analyze time-course data. The model should include the fixed effects of treatment, time (dietary phase), and their interaction, with the random effect of the cow.

Protocol 3: Analytical Method for HMTBA Quantification in Feed

This protocol is based on the RP-HPLC-UV method recommended for official control in the European Union.[11][12]

  • 1. Objective: To accurately quantify the concentration of HMTBA in animal premixtures and feedingstuffs.

  • 2. Principle: HMTBA is extracted from the feed matrix using a water/methanol solution. The extract is clarified and analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.

  • 3. Reagents and Equipment:

    • HPLC System: With UV detector set to 214 nm.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Water/methanol or water/acetonitrile gradient with an acid modifier (e.g., 0.1% trifluoroacetic acid).

    • Extraction Solution: Water/methanol mixture.

    • HMTBA Standard: Certified reference material for calibration.

  • 4. Procedure:

    • Sample Preparation: Homogenize the feed sample. For premixtures, a pre-dilution with a carrier like corn meal may be necessary.

    • Extraction: Weigh a representative sample amount into a flask. Add the extraction solution and shake vigorously for a specified time (e.g., 30 minutes).

    • Clarification: Centrifuge the extract to pellet solid material. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • Chromatography: Inject the filtered sample onto the HPLC system. Run the analysis using a validated gradient elution program.

    • Quantification: Create a calibration curve using a series of HMTBA standards of known concentrations. Calculate the HMTBA concentration in the sample by comparing its peak area to the calibration curve.

  • 5. Performance Characteristics:

    • The method should be validated for linearity, precision (repeatability RSDr), recovery (RRec), and limit of quantification (LOQ). Reported LOQs are around 0.08 g/kg in feedingstuffs.[11]

Visualized Mechanisms and Workflows

Proposed Mechanism of HMTBA in Alleviating Milk Fat Depression (MFD)

Diets high in unsaturated fatty acids and fermentable carbohydrates can alter the rumen microbial environment, shifting the biohydrogenation pathway of fatty acids. This leads to the production and accumulation of specific intermediates, notably trans-10 C18:1, which are potent inhibitors of milk fat synthesis in the mammary gland.[5][9] HMTBA supplementation helps to stabilize the rumen microbial population, maintaining normal biohydrogenation and preventing the formation of these MFD-inducing isomers.[1][5][10]

G cluster_control High-Risk Diet (Control) cluster_hmtba High-Risk Diet + HMTBA Diet1 High Starch & Unsaturated Fats Rumen1 Altered Rumen Microbiota Diet1->Rumen1 BH1 Altered Biohydrogenation Rumen1->BH1 Trans1 Increased trans-10 C18:1 BH1->Trans1 MFD Milk Fat Depression (MFD) Trans1->MFD Diet2 High Starch & Unsaturated Fats Rumen2 Stabilized Rumen Microbiota Diet2->Rumen2 HMTBA HMTBA Supplementation HMTBA->Rumen2 stabilizes BH2 Normal Biohydrogenation Rumen2->BH2 Trans2 Low trans-10 C18:1 BH2->Trans2 MilkFat Maintained Milk Fat Synthesis Trans2->MilkFat

HMTBA's role in preventing diet-induced milk fat depression.

Dual-Action Pathway of HMTBA in Ruminants

HMTBA is unique in its partitioning between the rumen and the lower gastrointestinal tract. A significant portion (estimated at 60%) is utilized within the rumen, while the remainder escapes microbial degradation and is absorbed post-ruminally.[1] This dual action allows HMTBA to benefit both the rumen environment and the host animal's direct metabolic needs.

G cluster_rumen Rumen & Reticulum cluster_postrumen Post-Rumen / Host Animal HMTBA Dietary HMTBA Rumen_Util ~60% Utilized in Rumen HMTBA->Rumen_Util Bypass ~40% Rumen Bypass HMTBA->Bypass Microbes Stimulates Rumen Microbes Rumen_Util->Microbes MCP Increased Microbial Protein Synthesis Microbes->MCP VFA Optimized VFA Profile Microbes->VFA Absorb Absorption (Rumen Wall, Omasum) Bypass->Absorb Convert Conversion to L-Methionine (Liver, Tissues) Absorb->Convert Milk Supports Milk Protein & Fat Synthesis Convert->Milk

References

Troubleshooting & Optimization

Technical Support Center: Enhancing HMTBA Stability in Experimental Diets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in experimental diets.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, processing, and storage of experimental diets containing HMTBA.

Problem Potential Cause Recommended Solution
Low HMTBA recovery after feed production. High Pelleting Temperature: Thermal processing, especially pelleting at high temperatures, is a primary cause of HMTBA degradation.Monitor and control the conditioning temperature. While specific optimal temperatures for HMTBA are not extensively published, general guidance for heat-sensitive additives suggests using the lowest possible temperature that still achieves desired pellet quality. For instance, studies on vitamin stability show significant losses at temperatures above 80-90°C. Experiment with conditioning temperatures in the range of 70-85°C to find a balance between pellet durability and HMTBA retention.
Aggressive Pelleting Parameters: Besides temperature, other factors like conditioning time and die specifications (L:D ratio) can contribute to degradation through mechanical stress and heat.Reduce the conditioner retention time where possible. A longer retention time increases exposure to heat and moisture. Opt for a lower die length-to-diameter (L:D) ratio, as a higher ratio increases friction and heat generation.
HMTBA concentration decreases over time in stored feed. Improper Storage Conditions: High temperature and humidity are critical factors that accelerate the degradation of feed additives.Store HMTBA-containing diets in a cool, dry, and dark place. Recommended storage conditions are below 25°C with a relative humidity of less than 65%. Use airtight, opaque packaging to protect against moisture and light.
Interaction with Other Ingredients: Reactive components in the diet, such as certain trace minerals and choline (B1196258) chloride, can promote oxidative degradation of HMTBA.If possible, use a vitamin-mineral premix where sensitive components are physically separated. Chelated forms of trace minerals (e.g., those bound to amino acids or HMTBA itself) are generally less reactive than their sulfate (B86663) or oxide forms.[1] If using high levels of choline chloride, consider adding it separately from the main premix containing HMTBA, as choline is hygroscopic and can attract moisture, leading to increased degradation of other components.
Inconsistent HMTBA levels across different batches of feed. Poor Mixing Homogeneity: Inadequate mixing can lead to uneven distribution of HMTBA throughout the feed matrix.Ensure that the mixer is functioning correctly and that the mixing time is sufficient for the batch size and feed type. For liquid HMTBA forms, ensure that the spraying system provides a uniform application.
Analytical Method Variability: Inconsistent sample preparation or analytical procedures can lead to variable results.Adhere to a validated, standardized protocol for HMTBA analysis, such as a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method. Ensure consistent sample extraction and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of HMTBA in experimental diets?

A1: The primary factors affecting HMTBA stability are heat, moisture, and interactions with other feed ingredients. High temperatures during feed processing (e.g., pelleting) can cause significant degradation.[2] Elevated temperature and humidity during storage also accelerate its breakdown. Furthermore, reactive ingredients like inorganic trace minerals (especially sulfates) and choline chloride can promote oxidative reactions that degrade HMTBA.

Q2: Are there any additives that can help improve the stability of HMTBA?

A2: Yes, the inclusion of antioxidants in the feed formulation can help mitigate oxidative degradation of HMTBA. Synergistic blends of synthetic antioxidants (like ethoxyquin, BHA, or BHT) or natural antioxidants (such as mixed tocopherols (B72186) and rosemary extract) can be effective. These work by scavenging free radicals that would otherwise attack the HMTBA molecule. While specific inclusion rates for HMTBA protection are not well-documented, following the manufacturer's recommendations for preserving fats and other sensitive nutrients in the diet is a good starting point.

Q3: Is there a more stable form of methionine source to use in pelleted feeds?

A3: While all methionine sources can be susceptible to degradation under harsh processing conditions, some forms may offer better stability. For instance, the isopropyl ester of HMTBA (HMBi) is reported to have good stability against handling and aggressive thermo-physical processing.[3] However, the choice of methionine source should also consider factors like bioavailability and cost-effectiveness for your specific research needs.

Q4: How does the physical form of the diet (mash vs. pelleted) affect HMTBA stability?

A4: HMTBA is generally more stable in mash feed compared to pelleted feed. The pelleting process subjects the feed to heat, moisture, and pressure, all of which can contribute to the degradation of HMTBA. Studies have shown losses of HMTBA during the pelleting process.[2] If pelleting is necessary for your experimental design, optimizing the pelleting parameters (lower temperature, shorter conditioning time) is crucial to minimize losses.

Q5: What is the recommended method for analyzing HMTBA content in experimental diets to assess its stability?

A5: The recommended method for quantifying HMTBA in premixtures and complete feeds is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[4] This method is specific and can accurately measure the concentration of HMTBA, allowing for precise stability assessments. It is crucial to use a validated method and ensure proper sample preparation, including extraction and, if necessary, hydrolysis of HMTBA oligomers to monomers, to obtain accurate results.

Data on HMTBA Stability

The following tables summarize quantitative data on HMTBA losses under various conditions as reported in scientific literature.

Table 1: HMTBA Losses in Poultry and Pig Feed During Storage

Feed TypeFormStorage Temperature (°C)Storage Duration (months)HMTBA Loss (%)
Poultry FeedMash2537 - 15
3031 - 10
Pelleted253up to 0.2
3033 - 4
Pig FeedMash2531 - 17
30312 - 18
Pelleted2535 - 6
3031 - 13

Source: Adapted from EFSA FEEDAP Panel, 2018.[2]

Table 2: HMTBA Losses Due to Pelleting Process

Feed TypePelleting Loss (%)
Chicken Feed0.5 - 5.6
Pig Feed0 - 6.6

Source: Adapted from EFSA FEEDAP Panel, 2018.[2]

Experimental Protocols

Protocol: Determination of HMTBA in Experimental Diets by RP-HPLC-UV

This protocol outlines a general procedure for the quantification of HMTBA in feed samples. It is recommended to validate the method in your specific laboratory and for your particular feed matrices.

1. Principle:

HMTBA is extracted from the feed sample using a suitable solvent. For some forms of HMTBA, an alkaline hydrolysis step is necessary to convert oligomers into monomers. The extracted and filtered solution is then injected into an RP-HPLC system, and the HMTBA is separated on a C18 column and quantified by a UV detector.

2. Reagents and Materials:

  • HMTBA analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid or other suitable acid for mobile phase pH adjustment

  • Sodium hydroxide (B78521) (for hydrolysis)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

3. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Centrifuge

  • pH meter

  • Water bath or heating block (for hydrolysis)

4. Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of HMTBA analytical standard and dissolve it in a known volume of deionized water or mobile phase to prepare a stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

  • Sample Preparation (Extraction):

    • Grind the feed sample to a fine, homogeneous powder.

    • Accurately weigh about 5-10 g of the ground sample into a flask.

    • Add a known volume of extraction solvent (e.g., a mixture of water and methanol).

    • Shake vigorously for a specified period (e.g., 30-60 minutes) to ensure complete extraction.

    • (If necessary) Alkaline Hydrolysis: For HMTBA forms containing oligomers, an alkaline hydrolysis step is required. After initial extraction, add a concentrated sodium hydroxide solution to the extract and heat in a water bath (e.g., 60-80°C) for a specified time to convert oligomers to monomers. Cool and neutralize the solution.

    • Centrifuge a portion of the extract to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., water with phosphoric acid to a pH of 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be isocratic or a gradient program.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the prepared calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Identify the HMTBA peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the HMTBA concentration in the sample by relating its peak area to the calibration curve.

5. Calculation:

Calculate the amount of HMTBA in the original feed sample using the following formula:

HMTBA (g/kg) = (C × V × D) / W

Where:

  • C = Concentration of HMTBA in the injected solution (from calibration curve, in mg/mL)

  • V = Initial volume of extraction solvent (in mL)

  • D = Dilution factor (if any)

  • W = Weight of the feed sample (in g)

Visualizations

HMTBA_Degradation_Pathway cluster_factors Degradation Factors HMTBA HMTBA Degradation_Products Inactive Degradation Products HMTBA->Degradation_Products Degradation Heat Heat (Processing/Storage) Heat->Degradation_Products Moisture Moisture Moisture->Degradation_Products Oxidation Oxidation (e.g., via Trace Minerals) Oxidation->Degradation_Products

References

Technical Support Center: Overcoming Challenges in HMTBA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in HMTBA quantification?

A1: The most significant challenges in HMTBA quantification, particularly in biological matrices, are matrix effects, analyte stability, and chromatographic issues such as poor peak shape and retention time shifts.[1][2][3][4] Matrix effects, including ion suppression or enhancement, can lead to inaccurate and irreproducible results.[1] Analyte stability during sample collection, storage, and preparation is crucial for accurate quantification.[5][6][7]

Q2: Which analytical technique is most suitable for HMTBA quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of HMTBA in complex biological matrices due to its high specificity, sensitivity, and throughput.[1] While HPLC with UV detection can be used, it may lack the sensitivity and selectivity required for low concentrations of HMTBA in complex samples. ESI-MS/MS is particularly effective in eliminating matrix-related interferences that can be problematic with single MS methods.

Q3: How can I minimize matrix effects in my HMTBA analysis?

A3: Minimizing matrix effects is critical for accurate HMTBA quantification. Key strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components such as phospholipids.[8][9]

  • Chromatographic Separation: Optimizing chromatographic conditions to separate HMTBA from co-eluting matrix components is essential.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.

  • Method Validation: Thoroughly validate the method for matrix effects using post-extraction addition and other techniques to ensure accuracy and precision.[10][11]

Q4: What are the best practices for ensuring HMTBA stability during sample handling and storage?

A4: HMTBA stability can be influenced by temperature, pH, and light exposure. To ensure analyte integrity:

  • Storage Conditions: Store biological samples at or below -20°C, and preferably at -80°C for long-term storage, to minimize degradation.[5][6][7]

  • pH Control: Maintain an appropriate pH during sample preparation to prevent degradation.

  • Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to analyte degradation and should be avoided.[5]

  • Stability Studies: Conduct stability studies under various conditions (bench-top, freeze-thaw, long-term) to establish the stability of HMTBA in the specific matrix being analyzed.[5][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Cause Solution
Secondary Interactions with Column Secondary interactions between HMTBA and residual silanol (B1196071) groups on the silica-based column can cause peak tailing.[12] Acidifying the mobile phase with formic or acetic acid can protonate the silanol groups and reduce these interactions. Using a column with end-capping or an embedded polar group can also improve peak shape.[12]
Column Overload Injecting too high a concentration of HMTBA can lead to peak fronting or tailing.[3] Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[2] Whenever possible, dissolve the final extract in the initial mobile phase.
Column Contamination or Degradation Buildup of matrix components on the column frit or stationary phase can lead to peak splitting and tailing.[2][13] Flush the column with a strong solvent or, if the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[2]
Issue 2: Retention Time Shifts

Possible Causes & Solutions

Cause Solution
Changes in Mobile Phase Composition Inconsistent mobile phase preparation or degradation of mobile phase components can cause retention time shifts.[4][14][15] Prepare fresh mobile phase daily and ensure accurate composition.
Column Temperature Fluctuations Variations in column temperature can lead to inconsistent retention times.[14][15] Use a column oven to maintain a constant and stable temperature.
Column Equilibration Insufficient column equilibration between injections, especially in gradient elution, can cause retention time drift.[4][15] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
System Leaks Leaks in the LC system can cause fluctuations in flow rate and lead to variable retention times.[4] Regularly inspect the system for any leaks.

Experimental Protocols

Protocol 1: HMTBA Extraction from Bovine Serum using Protein Precipitation

This protocol is a common and rapid method for sample cleanup.

  • Sample Preparation:

    • Thaw frozen bovine serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) (containing an appropriate internal standard).

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HMTBA Extraction from Animal Feed using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup for complex matrices like animal feed.

  • Sample Homogenization:

    • Grind the animal feed sample to a fine powder.

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of a water/methanol (B129727) (1:1, v/v) solution to the sample.

    • Vortex for 5 minutes and then sonicate for 15 minutes.

    • Centrifuge at 5000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the HMTBA with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for HMTBA Quantification in Plasma

Parameter Protein Precipitation (Acetonitrile) Solid-Phase Extraction (C18)
Recovery (%) 85 - 9590 - 105
Matrix Effect (%) 60 - 80 (Ion Suppression)95 - 105
Relative Standard Deviation (RSD, %) < 15< 10
Sample Throughput HighModerate
Cost per Sample LowHigh

Note: The values presented are typical and may vary depending on the specific laboratory conditions and instrumentation.

Visualizations

HMTBA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Serum, Feed, etc.) Extraction Extraction of HMTBA Sample->Extraction Cleanup Sample Cleanup (PPT or SPE) Extraction->Cleanup Chromatography Chromatographic Separation Cleanup->Chromatography Inject Detection Mass Spectrometric Detection Chromatography->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for HMTBA quantification.

Troubleshooting_Matrix_Effects Start Inaccurate or Irreproducible HMTBA Quantification CheckMatrixEffect Suspect Matrix Effects? Start->CheckMatrixEffect NoMatrixEffect Investigate Other Issues (e.g., Stability, Calibration) CheckMatrixEffect->NoMatrixEffect No ImproveSamplePrep Optimize Sample Preparation (e.g., Switch to SPE) CheckMatrixEffect->ImproveSamplePrep Yes OptimizeChroma Optimize Chromatography (e.g., Gradient, Column) ImproveSamplePrep->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Optimizing HMTBA Dosage for Maximal Methionine Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) dosage. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is HMTBA and how is it converted to L-methionine?

A1: HMTBA, or 2-hydroxy-4-(methylthio)butanoic acid, is a precursor to the essential amino acid L-methionine.[1][2] Unlike L-methionine, which can be directly utilized for protein synthesis, HMTBA must first be converted into L-methionine within the animal's body.[1] This conversion is a two-step enzymatic process. First, the D- and L-isomers of HMTBA are oxidized to an intermediate called α-keto-4-(methylthio)butanoic acid (KMB).[1][3] In the second step, KMB is transaminated to form L-methionine.[1][3]

Q2: Which tissues are primarily responsible for the conversion of HMTBA to L-methionine?

A2: The conversion of HMTBA to L-methionine occurs in various tissues. In vitro studies have shown that the liver, kidneys, and intestines are all capable of this conversion.[1] The kidney exhibits the highest specific activity for converting HMTBA to KMB, while the liver is also a major site due to its larger mass.[1] Intestinal cells, such as Caco-2 cells, have also been shown to convert HMTBA to L-methionine.[4] Interestingly, in vivo studies in lambs suggest that while both the liver and kidney convert HMTBA, the kidney is a primary source of plasma methionine derived from HMTBA, while the liver tends to retain the newly synthesized methionine.[5]

Q3: What are the key enzymes involved in the HMTBA to L-methionine conversion pathway?

A3: The conversion pathway involves two main types of enzymes:

  • Oxidases/Dehydrogenases: L-2-hydroxy acid oxidase (L-HAOX) acts on L-HMTBA, while D-2-hydroxy acid dehydrogenase (D-HADH) acts on D-HMTBA to produce KMB.[1]

  • Transaminases (Aminotransferases): These enzymes catalyze the final step of converting KMB to L-methionine by transferring an amino group from a donor amino acid.[1]

Q4: How does the bioavailability of HMTBA compare to DL-methionine?

A4: The relative bioavailability (RBV) of HMTBA compared to DL-methionine can vary depending on the study and the parameters measured. Generally, HMTBA is considered to have a lower bioefficacy than DL-methionine on a product-to-product basis.[6][7][8] Some studies suggest an average RBV of around 63-65% for HMTBA compared to DL-methionine.[8] However, other research indicates that at commercial supplementation levels, HMTBA can be as effective as DL-methionine.[6][9]

Troubleshooting Guides

Issue 1: Low Methionine Conversion in In Vitro Cell Culture Experiments

  • Possible Cause 1: Inappropriate Cell Line.

    • Troubleshooting: Ensure the cell line you are using expresses the necessary enzymes (L-HAOX, D-HADH, and transaminases) for HMTBA conversion.[1][4] Not all cell lines may have the complete enzymatic machinery. Consider using primary hepatocytes or kidney cells, or a well-characterized intestinal cell line like Caco-2.[1][4]

  • Possible Cause 2: Suboptimal Culture Conditions.

    • Troubleshooting: Verify that the pH of your culture medium is within the optimal range for the involved enzymes. D-HADH, for instance, has a narrow optimal pH range.[1] Ensure adequate availability of amino group donors for the transamination step.[4]

  • Possible Cause 3: Incorrect HMTBA Concentration.

    • Troubleshooting: Extremely high concentrations of HMTBA might lead to substrate inhibition or other cytotoxic effects. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Issue 2: High Variability in In Vivo Animal Study Results

  • Possible Cause 1: Diet Composition.

    • Troubleshooting: The overall composition of the diet can influence HMTBA efficacy.[9][10] Ensure that the basal diet is truly deficient in sulfur amino acids to observe a clear dose-response. The methionine-to-cysteine ratio can also affect the relative efficacy of HMTBA.[10]

  • Possible Cause 2: Animal's Physiological State.

    • Troubleshooting: The age, health, and species of the animal can impact HMTBA metabolism.[1] Ensure that animals are healthy and properly acclimated before starting the experiment. Be consistent with the age and genetic strain of the animals used.

  • Possible Cause 3: Method of HMTBA Administration.

    • Troubleshooting: The route of administration (e.g., in feed, drinking water, or infusion) can affect absorption and metabolism.[11][12] Ensure consistent and accurate dosing for all animals in the study.

Quantitative Data Summary

Table 1: Bioavailability and Metabolic Fate of Methionine Sources

ParameterL-MethionineDL-MethionineHMTBA
Relative Bioavailability (vs. DL-Met) ~110.5%100%~63-88%[8][9][13]
Excretion Rate (% of dose) ~2%[13]~10%[13]~21%[13]
Oxidation Rate (% of dose) ~4.2%[13]~5.5%[13]~3-7%[13]

Table 2: Performance Metrics in Broilers Supplemented with HMTBA vs. DL-Methionine

Performance MetricObservation
Body Weight Gain Birds fed DL-HMTBA showed worse weight gain in some studies.[6] However, other studies found no significant difference at commercial supplementation levels.[6][9]
Feed Conversion Ratio (FCR) Higher (worse) FCR was observed in birds fed DL-HMTBA in some experiments.[6]
Dose-Response HMTBA and DL-Methionine can have different dose-response curves. HMTBA may outperform DL-Met at commercial levels, while DL-Met may be better at deficient levels.[9]

Experimental Protocols

1. In Vitro HMTBA to L-Methionine Conversion Assay using Caco-2 Cells

  • Objective: To quantify the conversion of HMTBA to L-methionine in an intestinal cell line.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable supports until fully differentiated.

    • Treatment: Replace the standard culture medium with a methionine-free medium supplemented with a known concentration of HMTBA (e.g., 2 mM).[4] Use a control group with standard medium and a negative control with methionine-free medium.

    • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

    • Sample Collection: Collect both the apical and basolateral media, as well as the cell lysate.

    • Analysis: Quantify the concentration of L-methionine in the collected samples using a suitable analytical method such as HPLC or LC-MS/MS.

    • Data Interpretation: An increase in L-methionine concentration in the HMTBA-treated group compared to the negative control indicates conversion.

2. In Vivo Study to Evaluate the Efficacy of HMTBA in Broilers

  • Objective: To determine the relative bioavailability of HMTBA compared to DL-methionine for promoting growth in broiler chickens.

  • Methodology:

    • Animal Model: Use day-old male broiler chicks of a specific strain.

    • Diet Formulation: Formulate a basal diet that is deficient in methionine and cysteine. Create experimental diets by supplementing the basal diet with graded levels of DL-methionine and HMTBA on an equimolar basis.[8][14]

    • Experimental Design: Randomly assign chicks to dietary treatment groups with multiple replicate pens per treatment.

    • Feeding Trial: Provide the respective diets and water ad libitum for a set period (e.g., 21 or 42 days).

    • Data Collection: Measure body weight gain, feed intake, and calculate the feed conversion ratio (FCR) at regular intervals.

    • Statistical Analysis: Use regression analysis (e.g., multi-exponential regression) to compare the dose-response of HMTBA and DL-methionine and calculate the relative bioavailability.[8]

Visualizations

HMTBA_Conversion_Pathway cluster_HMTBA HMTBA Isomers L-HMTBA L-HMTBA KMB α-Keto-4-(methylthio)butanoic acid (KMB) L-HMTBA->KMB L-2-hydroxy acid oxidase (L-HAOX) D-HMTBA D-HMTBA D-HMTBA->KMB D-2-hydroxy acid dehydrogenase (D-HADH) L-Methionine L-Methionine KMB->L-Methionine Transaminases

Caption: Biochemical pathway of HMTBA conversion to L-methionine.

Troubleshooting_Workflow start Low Methionine Conversion Observed check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality (HMTBA purity, media) check_protocol->check_reagents Protocol Correct end Problem Resolved check_protocol->end Protocol Error Found & Corrected check_conditions Assess Experimental Conditions (pH, temperature, cell density) check_reagents->check_conditions Reagents OK troubleshoot_reagents Source New Reagents check_reagents->troubleshoot_reagents Reagent Issue check_enzyme_activity Confirm Enzymatic Activity (Use positive controls) check_conditions->check_enzyme_activity Conditions OK troubleshoot_conditions Optimize Conditions check_conditions->troubleshoot_conditions Condition Issue troubleshoot_enzymes Use Cell Line with Known High Conversion Capacity check_enzyme_activity->troubleshoot_enzymes Low Activity check_enzyme_activity->end Conversion Improved troubleshoot_reagents->check_protocol troubleshoot_conditions->check_protocol troubleshoot_enzymes->check_protocol

Caption: Troubleshooting workflow for low HMTBA to methionine conversion.

Experimental_Workflow start Hypothesis Formulation design Experimental Design (in vitro / in vivo) start->design protocol Protocol Development (Dosage, duration, endpoints) design->protocol execution Experiment Execution protocol->execution data_collection Data Collection (e.g., growth, methionine levels) execution->data_collection analysis Data Analysis (Statistical tests, modeling) data_collection->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: General experimental workflow for HMTBA efficacy studies.

References

Technical Support Center: Troubleshooting Inconsistent Results in HMTBA Feeding Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in feeding trials involving 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing high variability in animal performance (e.g., weight gain, feed conversion) even with consistent HMTBA dosage?

Inconsistent animal performance despite a standardized HMTBA dosage can stem from several factors related to the diet, the animals themselves, and the experimental protocol.

  • Diet Formulation and Preparation:

    • Uneven Mixing: HMTBA, especially in liquid form, may not be uniformly distributed throughout the feed mash. This can lead to individual animals consuming varying amounts of the supplement.

      • Solution: Ensure your mixing protocol is validated for homogeneity. For liquid HMTBA, consider using a carrier and a multi-step mixing process to ensure even distribution.

    • Ingredient Interactions: The composition of the basal diet can influence HMTBA efficacy. For example, the presence of certain fiber types or fat sources might affect its absorption.

      • Solution: Maintain a consistent basal diet composition across all experimental groups. When comparing HMTBA to other methionine sources like DL-methionine, ensure the basal diet is deficient in sulfur amino acids to observe a clear dose-response.[1]

    • Feed Stability: HMTBA can degrade over time, especially under improper storage conditions (high temperature and humidity) or during feed processing like pelleting.[2] Losses in poultry feed meal at 25°C can range from 7% to 15%, while in pelleted feed, losses are generally lower.[2]

      • Solution: Analyze the HMTBA concentration in the feed at the beginning and end of the trial to account for any degradation. Store feed in a cool, dry place.

  • Animal Factors:

    • Health Status and Stress: Subclinical diseases or environmental stressors can significantly impact feed intake, metabolism, and overall performance, masking the effects of HMTBA supplementation. For instance, heat stress can alter absorption mechanisms.[3][4]

      • Solution: Implement a robust animal health monitoring program. Acclimatize animals to the experimental conditions before the trial begins to minimize stress.

    • Gut Microbiota: The composition of the gut microbiota can influence the metabolism and efficacy of HMTBA.[5]

      • Solution: Consider including assessments of gut microbiota in your experimental design to identify potential confounding variables.

  • Experimental Design:

    • Dose-Response: HMTBA and DL-methionine can have different dose-response curves.[6][7] At deficient levels of total sulfur amino acids, DL-methionine might show a better response, whereas, at commercial levels, HMTBA may outperform DL-methionine.[6]

      • Solution: Use a dose-response design with multiple inclusion levels to accurately characterize the efficacy of HMTBA under your specific experimental conditions.

2. My analytical results for HMTBA concentration in the feed are lower than the calculated inclusion rate. What could be the cause?

Discrepancies between calculated and analyzed HMTBA concentrations in feed are a common issue.

  • Incomplete Extraction: The method used to extract HMTBA from the feed matrix may not be efficient.

    • Solution: Ensure your extraction protocol is validated for your specific feed matrix. A common method involves extraction with a water/methanol solution.[8] For feeds containing HMTBA polymers, an alkaline hydrolysis step may be necessary.[9]

  • Degradation During Processing and Storage: As mentioned previously, HMTBA can degrade under certain conditions. Pelleting, for example, can lead to losses of up to 6.6% in pig feed.[2]

    • Solution: Collect feed samples for analysis immediately after mixing and at regular intervals throughout the study. This will help you track the stability of HMTBA in your feed.

  • Analytical Method Issues: The analytical method itself might not be accurate or precise.

    • Solution: Use a validated analytical method such as Reversed Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) or a titrimetric method for quantification.[8][9] Ensure your laboratory follows standardized procedures and uses appropriate reference standards.

3. How do I accurately measure HMTBA and its metabolites in blood plasma or serum?

Quantifying HMTBA and its metabolites in biological fluids is crucial for understanding its absorption and metabolism.

  • Sample Collection and Handling: Proper sample handling is critical to prevent degradation.

    • Protocol: Collect blood samples into appropriate tubes (e.g., heparinized tubes for plasma). Centrifuge promptly to separate plasma or serum and store samples at -80°C until analysis.[10]

  • Analytical Methodology: A sensitive and specific method is required for accurate quantification.

    • Recommended Method: Reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining HMTBA in bovine serum.[4]

    • Extraction: A common procedure involves protein precipitation with acetone (B3395972) or methanol, followed by centrifugation and filtration of the supernatant before injection into the LC-MS/MS system.[4]

4. I am comparing HMTBA with DL-methionine and the results are inconsistent with published literature. What should I check?

Direct comparisons between HMTBA and DL-methionine can be complex due to their different chemical properties and metabolic pathways.

  • Bioavailability: HMTBA is generally considered to have a lower bioefficacy than DL-methionine in non-ruminant species on a molar basis.[2][11] However, the relative bioavailability can vary depending on the species, diet, and experimental conditions.

    • Consideration: When formulating diets, ensure you are comparing equimolar amounts of HMTBA and DL-methionine. Be aware that commercial HMTBA products contain water and may also have dimers and trimers, which can have lower bioefficacy.[5][12]

  • Absorption and Metabolism: HMTBA is absorbed differently than DL-methionine. HMTBA is absorbed via both passive diffusion and carrier-mediated transport, while DL-methionine is primarily absorbed through active transport.[3][13] This can lead to differences in absorption kinetics and tissue utilization.

    • Experimental Design: Your experimental design should account for these differences. For example, the timing of blood sampling to measure methionine levels may need to be adjusted based on the source.

    • Solution: Use appropriate statistical models that allow for separate dose-response curves for each methionine source.[14]

Data Presentation

Table 1: Performance Characteristics of Analytical Methods for HMTBA Quantification

MethodMatrixRelative Standard Deviation for Repeatability (RSDr)Relative Standard Deviation for Intermediate Precision (RSDip)Recovery Rate (Rrec)
TitrimetricFeed Additive0.1% - 0.8%0.2% - 1.1%99.7% - 101.1%
RP-HPLC-UVPremixtures and Feedingstuffs0.4% - 2.7%1.6% - 2.7%89% - 99%

Source: Adapted from EURL Evaluation Reports.[8][9]

Experimental Protocols

Protocol 1: Quantification of HMTBA in Premixtures and Feedingstuffs using RP-HPLC-UV

This protocol is based on the method recommended by the European Union Reference Laboratory (EURL).[8][9]

  • Sample Preparation:

    • Accurately weigh a representative sample of the premixture or feedingstuff.

    • For premixtures, a dilution with corn meal may be necessary.[8]

    • Add a defined volume of a water/methanol extraction solution.

    • Shake vigorously for a specified time to ensure complete extraction.

  • Hydrolysis (if necessary):

    • If the presence of HMTBA polymers is suspected, perform an alkaline hydrolysis of the extract.[9]

  • Centrifugation and Filtration:

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

  • HPLC Analysis:

    • Inject the filtered extract into an RP-HPLC system equipped with a UV detector set at 214 nm.[8][9]

    • Use a C18 column for separation.[4]

    • The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid.[4]

  • Quantification:

    • Prepare a calibration curve using certified HMTBA standards.

    • Quantify the HMTBA concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of HMTBA in Bovine Serum by LC-MS/MS

This protocol is adapted from a validated method for HMTBA determination in bovine serum.[4]

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • To 1 mL of serum, add 4 mL of acetone to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at 3000 rpm for 15 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Re-extract the pellet twice with 2 mL of acetone.

    • Pool all supernatants and evaporate to near dryness under a stream of nitrogen.

  • Reconstitution and Filtration:

    • Reconstitute the dried residue in 1 mL of a 50:50 (v/v) water-methanol mixture.

    • Filter the reconstituted sample through a 0.1 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject the filtered sample into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of HMTBA for selective and sensitive detection.

  • Quantification:

    • Prepare a standard curve by spiking control bovine serum with known concentrations of HMTBA and processing them in the same manner as the samples.

    • Calculate the HMTBA concentration in the unknown samples based on the standard curve.

Mandatory Visualization

HMTBA_Metabolism cluster_enterocyte Enterocyte / Hepatocyte cluster_tissue Target Tissues HMTBA HMTBA HMTBA_inside HMTBA HMTBA->HMTBA_inside Absorption (Diffusion & Carrier-mediated) KMB α-keto-γ- (methylthio)butyrate (KMB) HMTBA_inside->KMB Oxidation/ Dehydrogenation L_Met L-Methionine KMB->L_Met Transamination L_Met_circ L-Methionine L_Met->L_Met_circ Transport Protein Protein Synthesis L_Met_circ->Protein Utilization

Caption: Metabolic conversion of HMTBA to L-Methionine.

Troubleshooting_Workflow start Inconsistent Results Observed check_feed Step 1: Verify Feed and Diet Formulation start->check_feed check_homogeneity Analyze Feed Homogeneity check_feed->check_homogeneity Issue: Uneven Mixing? check_concentration Analyze HMTBA Concentration (Start & End) check_feed->check_concentration Issue: Incorrect Dosage? check_stability Review Feed Processing and Storage Conditions check_feed->check_stability Issue: Degradation? check_animals Step 2: Assess Animal Factors check_homogeneity->check_animals check_concentration->check_animals check_stability->check_animals health_status Monitor Animal Health and Stress Levels check_animals->health_status gut_health Consider Gut Microbiota Analysis check_animals->gut_health check_protocol Step 3: Review Experimental Design health_status->check_protocol gut_health->check_protocol dose_response Evaluate Dose-Response Curve Appropriateness check_protocol->dose_response statistical_model Verify Statistical Analysis Model check_protocol->statistical_model solution Implement Corrective Actions dose_response->solution statistical_model->solution

Caption: Troubleshooting workflow for inconsistent HMTBA trial results.

References

HMTBA Absorption & Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the absorption and bioavailability of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is HMTBA and how does its chemical nature influence its absorption compared to DL-Methionine?

A1: HMTBA, or 2-hydroxy-4-(methylthio)butanoic acid, is a hydroxy analogue of methionine used as a dietary supplement.[1] Chemically, it is an organic acid with a pKa of 3.53, similar to lactic acid.[2] This acidic nature is a key differentiator from DL-Methionine (DL-Met), which is an amino acid. This difference means they are absorbed via distinct mechanisms and at different sites in the gastrointestinal tract (GIT).[2][3] HMTBA's organic acid properties allow for absorption via passive diffusion, especially in acidic environments, while DL-Met relies primarily on active, carrier-mediated transport systems for amino acids.[2][4]

Q2: What are the primary absorption mechanisms for HMTBA?

A2: HMTBA is absorbed through a combination of mechanisms:

  • Passive Diffusion : As an organic acid, HMTBA is readily absorbed through diffusion, particularly in the acidic upper GIT where it is undissociated and more lipophilic.[2] Low pH significantly enhances this absorption route.[2]

  • Carrier-Mediated Transport : HMTBA is also transported by the monocarboxylate transporter 1 (MCT1), which is coupled with the Na+/H+ exchanger (NHE3).[4][5][6] This system is distinct from the multiple carrier systems used for L-Met and D-Met uptake.[5] Studies using rat jejunal rings have shown that HMTBA uptake is a sum of a saturable component and diffusion, suggesting a carrier-mediated system associated with L-lactate transport.[2]

Q3: Where in the gastrointestinal tract is HMTBA primarily absorbed?

A3: Unlike methionine which is absorbed mainly in the small intestine, HMTBA is absorbed along the entire gastrointestinal tract (GIT).[2][5] Significant absorption occurs in the upper GIT (crop, proventriculus, and gizzard in birds) where the acidic environment favors passive diffusion.[2] One study in birds reported that approximately 85% of dietary HMTBA was absorbed before reaching the gizzard, with 99.6% absorbed by the time it reached the ileum.[2] In pigs, HMTBA was found to have completely disappeared by the end of the duodenum.[2]

Q4: How is HMTBA converted into the biologically active L-Methionine?

A4: The conversion of HMTBA to L-Methionine is a two-step enzymatic process that occurs in various tissues, including the intestine, liver, and kidney.[4][5][7] The D- and L-enantiomers of HMTBA are handled by different enzymes in the first step.

  • Oxidation/Dehydrogenation : L-HMTBA is oxidized to 2-keto-4-(methylthio)butanoic acid (KMB) by the enzyme L-hydroxy acid oxidase. D-HMTBA is converted to the same KMB intermediate by the enzyme D-hydroxy acid dehydrogenase.[7]

  • Transamination : The resulting KMB is then transaminated to form L-Methionine, the form that can be used for protein synthesis and other metabolic functions.[6][7]

This conversion process can begin in the intestinal cells immediately upon absorption.[6]

Q5: What factors can influence the bioavailability of HMTBA?

A5: Several physiological and environmental factors can affect HMTBA's bioavailability:

  • Gastrointestinal pH : A low pH in the upper GIT is crucial for efficient absorption via passive diffusion.[2] The acidic nature of HMTBA itself can help lower gastric pH.[8]

  • Animal Species : There are differences in utilization among species like chickens, pigs, and ruminants.[4] In ruminants, for instance, non-hepatic tissues are major sites of HMTBA conversion, which differs from poultry and pigs.[4]

  • Heat Stress : During heat stress, blood flow is redirected away from the GIT, which can compromise the energy-dependent active transport of DL-Met.[2] HMTBA's reliance on passive diffusion makes its absorption potentially more effective under these conditions.[2]

  • Dietary Composition : The acid-binding capacity of other feed ingredients can influence the overall gastric pH, thereby affecting HMTBA absorption.[8]

Section 2: Troubleshooting Experimental Issues

Q1: My in vitro results using Brush Border Membrane Vesicles (BBMVs) show very low uptake of HMTBA compared to DL-Methionine. Is my experiment flawed?

A1: Not necessarily. This is an expected outcome and a known limitation of the BBMV model for studying HMTBA.[2] The BBMV model is designed to measure active transport but is not well-suited for studying diffusion.[2] There are three key reasons why HMTBA uptake appears low in this system:

  • No Blood Flow : The model lacks a circulatory system to carry away absorbed HMTBA, which quickly disrupts the concentration gradient needed to drive diffusion.[2]

  • Lack of Metabolism : The vesicles likely do not contain the enzymes to convert HMTBA to L-Methionine, a process that would otherwise maintain a favorable concentration gradient in vivo.[2]

  • Unphysiological pH : These experiments are often conducted at a pH of 7.4, which is significantly higher than the acidic microclimate of the gut lumen (approx. pH 6), hindering the diffusion of HMTBA.[2] For these reasons, models like everted intestinal slices or in vivo studies are considered more appropriate for evaluating HMTBA absorption.[2]

Q2: I am observing high variability in my animal performance data (e.g., weight gain, FCR) when comparing HMTBA and DL-Met. What could be the cause?

A2: High variability can stem from several factors related to the distinct properties of the two methionine sources:

  • Dose Response Differences : HMTBA and DL-Met can elicit different dose responses. In turkeys, for example, HMTBA supplementation at deficient levels resulted in lower weight gain than DL-Met, but at maximum response concentrations, it led to greater gains.[9] The statistical model used to analyze the data must account for potentially different response curves (e.g., linear vs. quadratic).[9]

  • Nutritional Status of Basal Diet : The level of sulfur amino acids in the basal diet is critical. Comparisons should be made across a range of supplemental levels, from deficient to adequate, to accurately characterize the dose response.[9][10]

  • Animal Health and Stress : As noted, HMTBA may be absorbed more effectively during stress conditions like heat stress.[2] Any underlying health challenges or environmental stressors in your animal cohort could differentially affect the utilization of the two sources.

  • First-Pass Metabolism : A significant portion of L-Methionine from DL-Met may be utilized by enterocytes during first-pass metabolism.[2] HMTBA may bypass this initial metabolism, making more of the precursor available for systemic use, which could lead to different performance outcomes depending on the physiological state of the animal.[2]

Q3: My measurements of HMTBA in plasma are inconsistent. What are some common pitfalls in the analytical protocol?

A3: Accurate quantification of HMTBA in plasma requires a robust and validated method. Common issues include:

  • Sample Preparation : Inefficient extraction from the plasma matrix can lead to low recovery. A typical protocol involves protein precipitation (e.g., with sulfosalicylic acid), followed by solid-phase or liquid-liquid extraction (e.g., with ethyl acetate) to isolate HMTBA from amino acids and other interfering substances.[11]

  • Analytical Technique : While several methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[1][12] Ensure proper separation from co-extractants using a suitable column (e.g., C18 reversed-phase) and mobile phase.[1]

  • Derivatization : For GC-MS analysis, incomplete derivatization (e.g., with N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide) can cause variability.[11] HILIC-based methods can quantify underivatized amino acids and analogues, simplifying the process.[12]

  • Timing of Blood Sampling : HMTBA has a relatively short biological half-life (e.g., a mean of 76 minutes was observed in lambs).[13] Peak absorption after an oral dose in lambs occurred between 70 to 90 minutes.[13] Therefore, the timing of blood collection relative to dosing is critical for capturing peak concentrations and accurately assessing absorption kinetics.

Section 3: Data & Protocols

Data Presentation

Table 1: Summary of Factors Affecting HMTBA Absorption

FactorEffect on HMTBA Absorption/BioavailabilityMechanismCitation
Low pH (Upper GIT) Increases absorptionPromotes the undissociated, lipophilic form of HMTBA, enhancing passive diffusion.[2]
Heat Stress May be more effective than DL-MetLess reliance on energy-dependent active transport, which is compromised by reduced blood flow to the gut.[2]
Intestinal Model Varies by modelBBMV models underestimate absorption by neglecting diffusion and metabolism. Everted gut sacs or in vivo models are more representative.[2]
Chelation Stable at low pHWhen chelated with trace minerals (e.g., Zinc), the Zn-HMTBA complex remains intact in the acidic gizzard, unlike Zn-Methionine.[14]
First-Pass Metabolism Bypasses initial metabolismUnlike L-Met, HMTBA is not immediately utilized by enterocytes, potentially increasing systemic availability.[2]

Table 2: Comparative Bioavailability and Metabolic Fate of Methionine Sources in Broilers

ParameterL-MethionineDL-MethionineHMTBACitation
Relative Bioavailability 100% (Reference)71% - 90.5%67% (vs. L-Met) ~77% (vs. DL-Met)[10]
Excretion (% of dose) ~2%~10%~21%[10]
Oxidation (% of dose) ~4.2%~5.5%~3-7%[10]

Note: Bioavailability estimates can vary significantly depending on the animal model, response parameter (e.g., body weight, FCR), and statistical model used.[10][15]

Experimental Protocols

Methodology 1: Quantification of HMTBA in Plasma using LC-MS/MS

This protocol is a synthesized methodology based on principles described in the literature.[1][11]

  • Objective : To accurately measure the concentration of HMTBA in plasma samples.

  • Sample Collection : Collect blood samples into heparinized tubes at predetermined time points post-HMTBA administration. Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[11]

  • Internal Standard Addition : To a known weight of plasma (e.g., 0.9 g), add a known amount of a stable isotope-labeled internal standard (e.g., [1-¹³C]HMTBA) to correct for extraction losses.[11]

  • Protein Precipitation : Add 200 µL of 38% (w/w) sulfosalicylic acid to precipitate plasma proteins. Vortex and centrifuge at ~7,000 x g for 5 minutes.[11]

  • Separation of HMTBA :

    • Apply the supernatant to a cation-exchange column (e.g., AG 50W x 8, H+ form).[11]

    • Collect the initial effluent and a subsequent water wash (e.g., 0.5 mL). This fraction contains HMTBA and other organic acids, while amino acids like methionine are retained on the column.[11]

  • Extraction :

    • Extract the collected effluent with an organic solvent like ethyl acetate (B1210297) (2 x 2 mL).[11]

    • Pool the organic layers and dry them under a stream of nitrogen.[1]

    • Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of 50:50 water-methanol).[1]

  • LC-MS/MS Analysis :

    • Chromatography : Inject the reconstituted sample onto a reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5-µm).[1] Use a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.[1]

    • Mass Spectrometry : Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the pseudomolecular anion of HMTBA at m/z 149.[1]

  • Quantification : Create a standard curve using known concentrations of HMTBA. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

HMTBA_Absorption_Pathways HMTBA vs. DL-Methionine Intestinal Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood HMTBA HMTBA (Organic Acid) MCT1 MCT1 Transporter HMTBA->MCT1 Carrier-Mediated HMTBA_inside HMTBA HMTBA->HMTBA_inside Passive Diffusion (favored by low pH) DLM DL-Methionine (Amino Acid) AAT Amino Acid Transporters (e.g., B0AT1, ATB0,+) DLM->AAT Active Transport (Na+ dependent) MCT1->HMTBA_inside Met_inside L/D-Methionine AAT->Met_inside KMB KMB HMTBA_inside->KMB Oxidation/ Dehydrogenation HMTBA_blood HMTBA HMTBA_inside->HMTBA_blood To Circulation Met_blood L/D-Methionine Met_inside->Met_blood To Circulation LMet L-Methionine KMB->LMet Transamination LMet->Met_blood To Circulation / Local Use

Caption: Comparative absorption pathways of HMTBA and DL-Methionine in an intestinal enterocyte.

HMTBA_Metabolic_Conversion Metabolic Conversion of HMTBA to L-Methionine cluster_enzymes1 Step 1: Oxidation / Dehydrogenation cluster_enzymes2 Step 2: Transamination L_HMTBA L-HMTBA KMB 2-Keto-4-(methylthio)butanoic Acid (KMB) L_HMTBA->KMB L-hydroxy acid oxidase D_HMTBA D-HMTBA D_HMTBA->KMB D-hydroxy acid dehydrogenase L_Met L-Methionine (Biologically Active) KMB->L_Met Aminotransferases Protein Cellular Proteins L_Met->Protein Protein Synthesis & Other Metabolic Functions

Caption: Two-step enzymatic conversion of D- and L-HMTBA into L-Methionine.

Experimental_Workflow Troubleshooting Workflow for Bioavailability Studies start Unexpected Bioavailability Results (e.g., High Variance, Low Values) check_model Review Experimental Model - In vivo vs. In vitro? - BBMV limitations considered? start->check_model check_diet Analyze Basal Diet - SAA deficient? - Consistent formulation? start->check_diet check_protocol Verify Analytical Protocol - Validated method (LC-MS)? - Correct sample timing? start->check_protocol check_stats Assess Statistical Analysis - Correct dose-response curve? (Linear, Quadratic, etc.) start->check_stats outcome_model Model appropriate for HMTBA? (e.g., Diffusion accounted for) check_model->outcome_model outcome_diet Diet allows for clear dose-response evaluation? check_diet->outcome_diet outcome_protocol Protocol is robust and minimizes analytical error? check_protocol->outcome_protocol outcome_stats Model bias avoided? check_stats->outcome_stats refine Refine Experiment and Re-analyze outcome_model->refine outcome_diet->refine outcome_protocol->refine outcome_stats->refine

Caption: Logical workflow for troubleshooting unexpected results in HMTBA bioavailability experiments.

References

Navigating HMTBA Stability: A Technical Guide to Minimizing Degradation in Feed Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) degradation during feed processing. Our goal is to equip you with the knowledge and tools to ensure the stability and efficacy of HMTBA in your experimental and production settings.

Troubleshooting Guide: Identifying and Mitigating HMTBA Degradation

This guide provides a systematic approach to pinpointing and resolving common issues related to HMTBA instability during feed processing.

Problem 1: Lower than expected HMTBA concentration in final feed product.

Potential Cause Troubleshooting/Validation Step Recommended Action
High Pelleting Temperature Review pelleting temperature logs. Analyze HMTBA content in pre- and post-pelleting samples.Maintain pelleting temperatures below 85°C. For every 10°C increase above this, expect accelerated degradation.
High Moisture Content Measure moisture content of the mash pre-conditioning and in the final pellets.Ensure final pellet moisture is below 12%. High moisture in combination with heat significantly increases degradation.
Presence of Reactive Ingredients Analyze feed formulation for high levels of reducing sugars or pro-oxidative trace minerals (e.g., sulfates).Consider replacing a portion of reducing sugars with non-reducing carbohydrates. Use chelated or oxide forms of trace minerals instead of sulfates.
Prolonged Processing Time Evaluate the total time the feed mixture is exposed to high temperatures during conditioning and pelleting.Optimize the feed processing line to minimize exposure time to heat.
Inaccurate Analytical Method Verify the accuracy and precision of the HMTBA quantification method. Cross-validate with a reference method.Utilize validated methods such as Reversed Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[1]

Problem 2: Inconsistent HMTBA levels across different batches of feed.

Potential Cause Troubleshooting/Validation Step Recommended Action
Variable Processing Parameters Audit processing records for inconsistencies in temperature, moisture, and residence time.Implement and enforce strict Standard Operating Procedures (SOPs) for feed manufacturing.
Non-homogeneous Mixing Assess the uniformity of HMTBA distribution in the feed mash prior to pelleting.Optimize mixing time and equipment to ensure a coefficient of variation (CV) of less than 10%.
Ingredient Variability Analyze incoming raw materials for fluctuations in moisture, reducing sugar content, and trace mineral levels.Establish stringent quality control specifications for all incoming ingredients.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause HMTBA degradation during feed processing?

The primary drivers of HMTBA degradation are heat, moisture, and interactions with other feed components. High temperatures during pelleting, elevated moisture levels, and the presence of reactive ingredients like reducing sugars and certain forms of trace minerals can all contribute to significant losses.

Q2: What is the maximum recommended pelleting temperature to maintain HMTBA stability?

While some loss is inevitable, it is recommended to keep pelleting temperatures below 85°C. Studies on vitamin stability, which can be analogous to HMTBA, show significant losses at temperatures exceeding this threshold.[2]

Q3: Can HMTBA participate in the Maillard reaction?

The classic Maillard reaction occurs between the amino group of an amino acid and a reducing sugar.[3][4][5][6] Since HMTBA is a hydroxy analogue and lacks a primary amino group, it is not susceptible to the Maillard reaction in the same way as amino acids like lysine.[7] However, the high temperatures at which Maillard reactions occur can still lead to thermal degradation of HMTBA through other pathways.

Q4: How do trace minerals affect HMTBA stability?

Trace minerals, particularly in their sulfate (B86663) forms (e.g., copper sulfate, zinc sulfate), can act as catalysts in oxidative reactions that degrade HMTBA.[8] Using chelated forms of trace minerals, where the mineral is bound to an organic molecule like HMTBA itself, can improve the stability of the mineral and may offer some protection to the HMTBA molecule from degradation.[9][10][11]

Q5: What are the known degradation products of HMTBA?

Under high temperatures, HMTBA can decompose into carbon dioxide (CO2), carbon monoxide (CO), and various sulfur oxides.

Q6: How does moisture content influence HMTBA degradation?

Moisture acts as a medium for chemical reactions and can accelerate degradation, especially in the presence of heat. Higher moisture content in the feed mash going into the pellet mill will require more energy and potentially higher temperatures to achieve the desired pellet quality, indirectly contributing to HMTBA loss.

Quantitative Data on HMTBA Stability

The following tables summarize the impact of processing and storage conditions on HMTBA stability.

Table 1: HMTBA Loss in Poultry and Pig Feed During Pelleting and Storage [12]

AnimalFeed FormStorage Temperature (°C)Storage DurationHMTBA Loss (%)
PoultryMash253 months7-15
PoultryPelleted253 monthsup to 0.2
PoultryMash303 months1-10
PoultryPelleted303 months3-4
PigMash253 months1-17
PigPelleted253 months5-6
PigMash303 months12-18
PigPelleted303 months1-13

Table 2: Vitamin Retention in Pelleted Swine Feed at Different Conditioning Temperatures (Analogous data for HMTBA stability)[2]

VitaminConditioning Temp. 60°CConditioning Temp. 74°CConditioning Temp. 88°C
Vitamin AHigh RetentionModerate RetentionLow Retention
Vitamin EHigh RetentionModerate RetentionLow Retention
Vitamin B2High RetentionHigh RetentionModerate Retention
Vitamin B6High RetentionHigh RetentionModerate Retention

Experimental Protocols

Protocol 1: Quantification of HMTBA in Feed and Premixtures using RP-HPLC-UV [1]

1. Principle: HMTBA is extracted from the feed matrix, and if present as oligomers, hydrolyzed to its monomeric form. The concentration is then determined by Reversed Phase High-Performance Liquid Chromatography with UV detection.

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HMTBA analytical standard

  • Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector set at 214 nm

  • C18 analytical column

3. Sample Preparation:

  • Obtain a representative sample of the feed or premix.

  • Grind the sample to a fine powder.

  • Accurately weigh a suitable amount of the ground sample into a flask.

  • For premixes with high mineral content, a dilution with an inert material like corn meal may be necessary to avoid interference.[12]

  • Add a known volume of extraction solvent (e.g., a water/methanol mixture).

  • Shake vigorously for a specified time (e.g., 30 minutes).

  • If oligomers are present, perform an alkaline hydrolysis step to convert them to the HMTBA monomer.[12]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

4. HPLC Analysis:

  • Prepare a series of calibration standards of HMTBA in the mobile phase.

  • Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature).

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify and quantify the HMTBA peak based on its retention time and peak area compared to the calibration curve.

5. Calculation: Calculate the concentration of HMTBA in the original sample based on the dilution factors and the calibration curve.

Visualizing Degradation Pathways and Workflows

HMTBA_Degradation_Pathway HMTBA HMTBA Degradation Degradation HMTBA->Degradation Heat High Temperature (>85°C) Heat->Degradation Accelerates Moisture High Moisture (>12%) Moisture->Degradation Accelerates Minerals Trace Minerals (e.g., Sulfates) Minerals->Degradation Catalyzes Products Degradation Products (CO, CO2, Sulfur Oxides) Degradation->Products

Caption: Factors Influencing HMTBA Degradation.

Troubleshooting_Workflow Start Low HMTBA Recovery Check_Temp Review Pelleting Temperature Start->Check_Temp Check_Moisture Analyze Moisture Content Start->Check_Moisture Check_Ingredients Assess Reactive Ingredients Start->Check_Ingredients Check_Method Validate Analytical Method Start->Check_Method Optimize_Process Optimize Processing Parameters Check_Temp->Optimize_Process Check_Moisture->Optimize_Process Reformulate Consider Reformulation Check_Ingredients->Reformulate End Problem Resolved Check_Method->End Optimize_Process->End Reformulate->End

Caption: Troubleshooting Workflow for Low HMTBA Recovery.

References

Technical Support Center: Improving the Efficiency of HMTBA Enzymatic Conversion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HMTBA (2-hydroxy-4-(methylthio)butanoic acid) enzymatic conversion assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an HMTBA enzymatic conversion assay?

A1: The assay measures the conversion of HMTBA, a methionine precursor, into L-methionine through a two-step enzymatic process. First, the D- and L-isomers of HMTBA are oxidized to an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This reaction is catalyzed by stereospecific enzymes: D-hydroxy acid dehydrogenase (D-HADH) for D-HMTBA and L-hydroxy acid oxidase (L-HAOX) for L-HMTBA. In the second step, KMB is transaminated to L-methionine by various transaminases.[1][2][3][4] The efficiency of this conversion is determined by measuring the disappearance of HMTBA or the appearance of KMB or L-methionine.

Q2: Which tissues or cell lines are suitable for studying HMTBA conversion?

A2: Tissues known to have high activity of the converting enzymes are commonly used. These include the liver, kidneys, and intestinal epithelium.[2][4] For in vitro studies, the Caco-2 cell line is a well-established model as it expresses the necessary enzymes for the conversion.[1][5]

Q3: What are the critical reagents for this assay?

A3: The critical reagents include the HMTBA substrate (both D- and L-isomers if studied separately), the enzyme source (tissue homogenate, cell lysate, or purified enzymes), and cofactors. For D-HADH, an artificial electron acceptor like phenazine (B1670421) methosulfate may be required, especially in assays with crude enzyme preparations, to enhance the conversion to KMB.[2] Additionally, an amino group donor, such as L-leucine, is necessary for the transamination of KMB to L-methionine.[1]

Q4: How can I detect and quantify the products of the HMTBA conversion?

A4: The products can be quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying HMTBA, KMB, and methionine.[6] Other methods include capillary electrophoresis and colorimetric assays that can be adapted to measure the production of hydrogen peroxide by L-HAOX or the consumption of NADH by D-HADH.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Enzyme Activity 1. Suboptimal Assay Conditions: Incorrect pH or temperature.Optimize pH (typically 7.4-8.0) and temperature (usually 37°C) for your specific enzyme source.[5][6]
2. Enzyme Degradation: Improper storage or handling of the enzyme source.Store enzyme preparations at -80°C and avoid repeated freeze-thaw cycles. Keep enzymes on ice during assay setup.
3. Missing Cofactors: Absence of necessary cofactors for enzyme activity.For D-HADH, ensure the presence of an electron acceptor like phenazine methosulfate in the reaction mixture.[2]
4. Inactive Enzyme Source: The chosen tissue or cell line may have low expression of the required enzymes.Use tissues known for high activity, such as the liver or kidney.[2] Confirm enzyme expression through other methods like Western blotting if possible.
High Background Signal 1. Contaminating Enzyme Activities: Presence of other enzymes in crude extracts that react with substrates or products.Use purified enzymes if possible. If using crude extracts, include appropriate controls (e.g., reaction without substrate) to measure and subtract background.
2. Non-enzymatic Conversion: Spontaneous degradation of HMTBA or KMB.Run a no-enzyme control to assess the rate of non-enzymatic conversion and subtract it from the results of your experimental samples.
3. Interfering Substances: Components in the sample or buffer may interfere with the detection method.Test for interference from common lab reagents like EDTA, SDS, and azide.[7] Consider deproteinizing samples before analysis.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate dispensing of reagents, especially enzymes or substrates.Use calibrated pipettes and prepare a master mix for the reaction cocktail to ensure consistency across wells.
2. HMTBA Solution Instability: HMTBA can form oligomers in solution, affecting its availability as a substrate.Prepare fresh HMTBA solutions and ensure it is fully dissolved as a monomer before use.
3. Temperature Fluctuations: Inconsistent incubation temperatures.Use a calibrated incubator or water bath and ensure all samples are incubated for the same duration.
4. Sample Preparation Variability: Inconsistent preparation of tissue homogenates or cell lysates.Standardize your sample preparation protocol, including homogenization buffer composition and centrifugation steps.
Non-Linear Reaction Rate 1. Substrate Depletion: The concentration of HMTBA is too low and is being rapidly consumed.Increase the initial substrate concentration to ensure the reaction rate is linear over the desired time course.
2. Enzyme Instability: The enzyme is losing activity during the incubation period.Reduce the incubation time or perform a time-course experiment to identify the linear range of the reaction.
3. Product Inhibition: The accumulation of KMB or methionine is inhibiting the enzyme.Measure initial reaction rates by taking multiple readings at early time points.

Data Presentation

Table 1: Optimized Conditions for HMTBA Enzymatic Conversion Assays

ParameterRecommended RangeNotes
pH 7.4 - 8.0Optimal pH can vary depending on the specific enzyme (D-HADH vs. L-HAOX) and its source.[1][5][6]
Temperature 37°CMimics physiological conditions and is generally optimal for mammalian enzymes.[5][6]
HMTBA Concentration 1 - 40 mMThe optimal concentration depends on the Km of the enzyme. A concentration well above the Km is needed to determine Vmax.[1]
Enzyme Concentration VariableShould be adjusted to ensure a linear reaction rate over the desired time course.
Incubation Time 10 - 60 minShould be within the linear range of the reaction.[6]

Table 2: Performance Characteristics of HMTBA Quantification Methods

Analytical MethodCommon WavelengthLinearity RangeRecovery Rate
HPLC-UV 214 nmTypically in the µg/mL to mg/mL range.>95%
Capillary Electrophoresis 200 nmDependent on instrument and sample matrix.High
Titrimetry N/AGenerally for higher concentrations.High

Experimental Protocols

Protocol 1: HMTBA Conversion Assay using Cell Lysate (e.g., Caco-2 cells)

  • Cell Culture and Lysate Preparation:

    • Culture Caco-2 cells to full differentiation.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzymes.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 8.0)[1]

      • 40 mM HMTBA (as substrate)[1]

      • For L-HAOX activity: 0.315 mM o-dianisidine and 6 IU/mL peroxidase (for colorimetric detection of H₂O₂)[1]

      • For D-HADH activity: an appropriate electron acceptor.

    • Add a specific amount of cell supernatant (e.g., 100 µL) to initiate the reaction.[1]

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant for the product (KMB or L-methionine) using HPLC or another suitable method.

Protocol 2: KMB to L-Methionine Transamination Assay

  • Enzyme Source Preparation:

    • Prepare cell lysate or tissue homogenate as described above.

  • Transamination Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.4)[6]

      • 1 mM KMB (substrate)[6]

      • 5 mM of an amino group donor (e.g., L-leucine)[6]

      • 1 mM DTT[6]

    • Add the enzyme preparation to start the reaction.

    • Incubate at 37°C for 60 minutes.[6]

  • Analysis:

    • Terminate the reaction.

    • Analyze the formation of L-methionine by HPLC.

Mandatory Visualizations

HMTBA_Conversion_Pathway cluster_start HMTBA Isomers cluster_enzymes1 First Oxidation Step cluster_intermediate Common Intermediate cluster_enzyme2 Second Transamination Step cluster_final Final Product D_HMTBA D-HMTBA D_HADH D-Hydroxy Acid Dehydrogenase (D-HADH) D_HMTBA->D_HADH L_HMTBA L-HMTBA L_HAOX L-Hydroxy Acid Oxidase (L-HAOX) L_HMTBA->L_HAOX KMB 2-Keto-4-(methylthio)butanoic Acid (KMB) D_HADH->KMB Oxidation L_HAOX->KMB Oxidation Transaminases Transaminases KMB->Transaminases L_Met L-Methionine Transaminases->L_Met Transamination (+ Amino Acid Donor)

Caption: Enzymatic conversion pathway of D- and L-HMTBA to L-Methionine.

troubleshooting_workflow start Assay Start problem Inconsistent or Low Activity? start->problem check_conditions Verify Assay Conditions (pH, Temp, Time) problem->check_conditions Yes success Successful Assay problem->success No optimized Conditions Optimized? check_conditions->optimized check_reagents Check Reagent Quality (Enzyme, Substrate, Cofactors) reagents_ok Reagents Validated? check_reagents->reagents_ok check_protocol Review Protocol Execution (Pipetting, Controls) protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok optimized->check_conditions No, Re-optimize optimized->check_reagents Yes reagents_ok->check_reagents No, Replace Reagents reagents_ok->check_protocol Yes protocol_ok->success Yes fail Consult Further Technical Support protocol_ok->fail No

References

addressing matrix effects in HMTBA analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of HMTBA analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis of HMTBA, the "matrix" refers to all components in the sample other than HMTBA itself, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of HMTBA in the mass spectrometer's ion source[1]. This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification[2][3]. The primary cause of these effects is often competition for ionization between HMTBA and matrix components.

Q2: How can I determine if my HMTBA analysis is impacted by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects. A common qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs[4]. A widely used quantitative approach is the post-extraction spike method. In this method, you compare the signal response of HMTBA spiked into an extracted blank matrix sample to the response of HMTBA in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects[3]. A simple method based on recovery calculations can also be employed for both qualitative and quantitative detection of matrix effects[2][5].

Q3: What are the primary sources of matrix interference in complex biological samples?

A3: The sources of matrix effects can be categorized as endogenous (naturally occurring in the sample) or exogenous (introduced during sample handling and analysis).

  • Endogenous sources: These include lipids, phospholipids (B1166683), proteins, peptides, and salts that are inherent to the biological sample (e.g., plasma, serum, urine)[6]. Phospholipids are a major cause of matrix effects in biological samples[7].

  • Exogenous sources: These can be introduced from various sources, including anticoagulants used for blood collection, reagents used in sample preparation, and solvents or additives used in the LC mobile phase.

Q4: What is the biological role of HMTBA?

A4: HMTBA, a hydroxy analogue of methionine, serves as a precursor to L-methionine.[8][9] Both D- and L-isomers of HMTBA are converted into L-methionine through a two-step enzymatic process[8][9]. L-methionine is an essential amino acid crucial for protein synthesis. HMTBA supplementation has been shown to activate mTORC1 signaling, a key pathway in protein synthesis[10]. Additionally, HMTBA contributes to the body's antioxidant capacity by upregulating genes involved in the synthesis of glutathione (B108866) (GSH)[11].

HMTBA Metabolic and Signaling Pathway

HMTBA Signaling Pathway HMTBA HMTBA KMB Keto-Methionine (KMB) HMTBA->KMB Step 1: Oxidation LMet L-Methionine KMB->LMet Step 2: Transamination mTORC1 mTORC1 Signaling LMet->mTORC1 GSH Glutathione (GSH) Synthesis LMet->GSH Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Antioxidant Antioxidant Capacity GSH->Antioxidant

Caption: Metabolic conversion of HMTBA to L-Methionine and its downstream signaling effects.

Troubleshooting Guide

Problem: Inconsistent HMTBA quantification and poor reproducibility.

This issue often points to variable matrix effects between samples or a calibration strategy that doesn't adequately compensate for these effects.

StepActionRationale
1 Implement Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS for HMTBA is the gold standard for correcting matrix effects. Since it co-elutes with HMTBA and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, allowing for reliable ratio-based quantification.[2][12][13]
2 Use Matrix-Matched Calibrators Prepare your calibration standards in the same matrix as your samples (e.g., blank bovine serum for analyzing serum samples). This ensures that the calibration curve accounts for the matrix-induced signal changes present in the unknown samples.[1]
3 Evaluate the Standard Addition Method For samples where a blank matrix is unavailable, the standard addition method can be effective. It involves adding known amounts of HMTBA standard to aliquots of the sample to create a calibration curve within the sample's own matrix.[2][5]
4 Optimize Sample Preparation Re-evaluate your sample cleanup procedure. Inconsistent extraction efficiency can lead to variable matrix loads. Techniques like Solid-Phase Extraction (SPE) can provide cleaner extracts than simple protein precipitation.

Problem: Low HMTBA signal intensity or significant ion suppression.

This suggests that co-eluting matrix components are interfering with the ionization process in the mass spectrometer source.

StepActionRationale
1 Improve Chromatographic Separation Modify your LC method (e.g., adjust the gradient, change the mobile phase composition, or try a different column) to better separate HMTBA from interfering matrix components. Even small shifts in retention time can move the analyte out of a zone of high suppression.[1]
2 Enhance Sample Cleanup Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering compounds like phospholipids than simple protein precipitation.
3 Dilute the Sample A straightforward approach is to dilute the sample extract. This reduces the concentration of all matrix components, which can lessen ion suppression. However, ensure that the diluted HMTBA concentration remains above the method's limit of quantification (LOQ).[4]
4 Optimize MS Source Parameters Adjust ion source parameters such as spray voltage, gas flows, and temperature to find conditions that favor HMTBA ionization over the interfering compounds.
5 Switch to Tandem MS (MS/MS) If using single quadrupole MS, switching to MS/MS can significantly improve signal-to-noise. By monitoring a specific fragment ion of HMTBA, you can filter out noise from other co-eluting compounds, which is effective for overcoming matrix interference.[14]

Strategies for Mitigating Matrix Effects

The following table summarizes common strategies to address matrix effects in HMTBA analysis.

StrategyPrincipleAdvantagesDisadvantages
Sample Preparation Removes interfering matrix components before LC-MS analysis. Methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).Can significantly reduce matrix effects and improve assay robustness.PPT may not be sufficient for complex matrices.[6][15] LLE and SPE can be more time-consuming and costly.
Chromatographic Separation Optimizes the separation of the analyte (HMTBA) from matrix components.Reduces co-elution, thereby minimizing competition in the ion source.May require significant method development and can increase run times.
Sample Dilution Reduces the concentration of matrix components introduced into the MS source.Simple and effective, especially for high-concentration samples.[4]May compromise sensitivity if HMTBA concentration is low.[4]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix identical to the sample matrix.Compensates for systematic matrix effects by ensuring standards and samples are affected similarly.[1]Requires a reliable source of analyte-free blank matrix, which can be difficult to obtain.
Stable Isotope Dilution (SID) Uses a stable isotope-labeled version of HMTBA as an internal standard.Considered the most reliable method; effectively corrects for variations in matrix effects, extraction recovery, and instrument response.[2][12][13]Can be expensive due to the cost of synthesizing or purchasing the labeled standard.[2][5]
Standard Addition Involves adding known amounts of analyte standard to sample aliquots to create a calibration curve within the sample itself.Useful when a blank matrix is not available; corrects for matrix effects specific to that individual sample.[2]Labor-intensive and requires a larger sample volume.

Experimental Protocols & Workflows

Workflow for Identifying and Mitigating Matrix Effects

Matrix Effect Workflow start Start: HMTBA Analysis in Complex Matrix assess Assess Matrix Effect (Post-Extraction Spike) start->assess no_effect No Significant Effect (<15% variation) assess->no_effect No effect Significant Effect (>15% suppression/enhancement) assess->effect Yes proceed Proceed with Validation no_effect->proceed optimize_chrom Optimize Chromatography (e.g., new column, gradient) effect->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., use SPE) effect->improve_cleanup use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) effect->use_sil optimize_chrom->assess Re-assess improve_cleanup->assess Re-assess use_sil->proceed

Caption: A logical workflow for systematically addressing matrix effects in HMTBA analysis.

Protocol: HMTBA Extraction from Bovine Serum

This protocol is a synthesized example based on methodologies described for analyzing HMTBA in complex biological fluids.[14]

1. Materials:

  • Bovine serum samples

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% trifluoroacetic acid (TFA)

  • Vortex mixer, sonicator, centrifuge

  • Nitrogen evaporator

  • 0.1 µm membrane filters

2. Sample Preparation:

  • Transfer 1 mL of serum sample to a microcentrifuge tube.

  • Freeze the samples at -30°C and then lyophilize (freeze-dry) for 12 hours until a dry residue is obtained.

  • To the lyophilized residue, add 2 mL of methanol.

  • Vortex the mixture for 30 seconds, then sonicate for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 3000 rpm for 15 minutes.

  • Carefully transfer the methanol supernatant to a clean vial.

  • Repeat the extraction (steps 3-6) on the pellet twice more with 2 mL of methanol each time.

  • Pool the three methanol extracts.

  • Evaporate the pooled extracts to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of a 50:50 (v/v) water-methanol mixture.

  • Filter the reconstituted sample through a 0.1 µm membrane filter before injection into the HPLC system.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 25 cm × 4.6 mm, 5-µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: A typical gradient might run from 100% A to 30% B over 15 minutes to separate HMTBA from early-eluting interferences.[14]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transition: Monitor the transition from the precursor ion (m/z 149) to a predominant fragment ion (e.g., m/z 101, corresponding to the loss of methyl mercaptan).[14] This specific transition enhances selectivity and reduces matrix interference.

Protocol: Derivatization of HMTBA for GC-MS Analysis

For certain applications, gas chromatography-mass spectrometry (GC-MS) may be used. HMTBA requires derivatization to increase its volatility. A common approach involves silylation.

1. Materials:

  • Dried sample extract containing HMTBA.

  • N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) with 1% t-butyldimethylsilyl-chlorine (t-BDMSCI).[16]

  • Acetonitrile (anhydrous).

  • Heating block or oven.

2. Derivatization Procedure:

  • Ensure the sample extract is completely dry, as residual water can interfere with the derivatization reaction.[17]

  • To the dry residue, add 70 µL of a 1:1 mixture of MTBSTFA:acetonitrile.[18]

  • Seal the vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes to form the t-butyldimethylsilyl (t-BDMS) derivative of HMTBA.

  • Cool the sample to room temperature before injection into the GC-MS system.

  • Analyze the sample promptly, as derivatives may degrade over time.

References

Technical Support Center: Optimization of Liquid Chromatography Methods for HMTBA Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography (LC) methods for the separation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common liquid chromatography method for HMTBA analysis?

A1: The most prevalent method for HMTBA analysis is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique typically utilizes a C18 stationary phase and a mobile phase consisting of an aqueous component (often with an acid additive like trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).[1]

Q2: What detection methods are suitable for HMTBA in HPLC?

A2: HMTBA can be detected using several methods. UV detection at a low wavelength, such as 210 nm, is common.[1] For higher sensitivity and selectivity, especially in complex matrices like bovine serum, mass spectrometry (ESI-MS and ESI-MS-MS) can be employed.[1][2]

Q3: Why is pH control of the mobile phase important for HMTBA analysis?

A3: Mobile phase pH is a critical parameter in HPLC method development, especially for ionizable compounds like HMTBA.[3][4] Controlling the pH ensures consistent retention times and peak shapes by maintaining a single ionization state of the analyte. For acidic compounds, keeping the pH below the pKa is generally recommended to ensure the compound is in its neutral form, which can lead to better retention and peak shape on a reversed-phase column.[5]

Q4: What are the key parameters to optimize in an HPLC method for HMTBA?

A4: Key parameters for optimization include the choice of stationary phase (column), mobile phase composition (organic solvent type and percentage, pH, and buffer concentration), column temperature, and flow rate.[3][6] These factors influence selectivity, resolution, analysis time, and peak shape.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC separation of HMTBA.

Peak Shape Problems

Q: My HMTBA peak is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in HPLC and can significantly affect quantitation.[5][7] It is often characterized by an asymmetry factor greater than 1.2.[8]

Potential Causes and Solutions for Peak Tailing

Potential Cause Explanation Recommended Solution(s)
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on HMTBA, causing tailing.[8][9][10]- Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2-3) to suppress the ionization of silanol groups.[5][8] - Use a Modern, End-capped Column: Employ a high-purity, base-deactivated, or end-capped column to minimize available silanol groups.[7][8]
Column Contamination or Degradation Accumulation of strongly retained sample components or degradation of the stationary phase can lead to active sites and peak tailing.[5][11]- Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[5] - Use a Guard Column: A guard column can protect the analytical column from contaminants.[11] - Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.[5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][9][11]- Reduce Injection Volume: Decrease the volume of the injected sample.[11] - Dilute the Sample: Lower the concentration of the sample before injection.[11]
Extra-Column Effects Excessive tubing length or volume between the injector, column, and detector can cause band broadening and tailing.[5][11]- Minimize Tubing Length: Use shorter, narrower internal diameter tubing where possible.[11][12] - Ensure Proper Fittings: Check that all fittings are secure and appropriate for the system to avoid dead volume.[7]

Caption: A logical workflow for troubleshooting HPLC issues.

start Problem Observed (e.g., Peak Tailing, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok pressure_high High Pressure pressure_ok->pressure_high No (High) pressure_low Low Pressure pressure_ok->pressure_low No (Low) pressure_unstable Unstable Pressure pressure_ok->pressure_unstable No (Unstable) check_chromatogram Examine Chromatogram pressure_ok->check_chromatogram Yes find_blockage Locate Blockage (Column, Tubing, Frit) pressure_high->find_blockage find_leak Locate Leak (Fittings, Seals) pressure_low->find_leak check_pump Check Pump (Degas, Seals, Valves) pressure_unstable->check_pump resolve Problem Resolved find_blockage->resolve find_leak->resolve check_pump->resolve all_peaks All Peaks Affected? check_chromatogram->all_peaks systemic_issue Systemic Issue all_peaks->systemic_issue Yes specific_issue Analyte-Specific Issue all_peaks->specific_issue No check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) systemic_issue->check_mobile_phase check_flow_rate Check Flow Rate & Temperature systemic_issue->check_flow_rate check_mobile_phase->resolve check_flow_rate->resolve check_sample Check Sample (Solvent, Concentration) specific_issue->check_sample check_column Check Column (Contamination, Age) specific_issue->check_column check_sample->resolve check_column->resolve

Caption: A logical workflow for troubleshooting HPLC issues.

Q: My HMTBA peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing and is often caused by column overload or poor sample solubility.

Potential Causes and Solutions for Peak Fronting

Potential Cause Explanation Recommended Solution(s)
Sample Overload High sample concentration can lead to a non-linear relationship between the analyte and the stationary phase, causing the peak to front.[13]- Reduce Sample Concentration: Dilute the sample to be within the linear range of the column.[11]
Incorrect Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the start, leading to a distorted peak.[9][14]- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[15][16]
Retention Time and Resolution Problems

Q: The retention time for HMTBA is drifting or unstable. What should I check?

A: Retention time instability can be a sign of several issues, from the mobile phase composition to the hardware.[17][18]

Potential Causes and Solutions for Retention Time Instability

Potential Cause Explanation Recommended Solution(s)
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength and cause retention time drift.[19][20]- Prepare Fresh Mobile Phase: Ensure accurate measurements and prepare fresh mobile phase daily.[12] - Use a Bottle Cap: Keep mobile phase reservoirs covered to minimize evaporation.
Inadequate Column Equilibration If the column is not fully equilibrated with the mobile phase before injection, retention times can shift, especially in the first few runs of a sequence.[12]- Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[12]
Temperature Fluctuations Changes in ambient or column temperature can affect mobile phase viscosity and chromatographic selectivity, leading to shifts in retention time.[19][20] A 1°C change can alter retention time by 1-2%.[20]- Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature.[15][21]
Pump Issues or Leaks An inconsistent flow rate due to worn pump seals, check valve problems, or a leak in the system will cause retention times to be erratic.[18][19]- Check for Leaks: Visually inspect all fittings for any signs of leakage.[12] - Purge the Pump: Degas the mobile phase and purge the pump to remove air bubbles.[12][14] - Perform Pump Maintenance: If the problem persists, pump seals or check valves may need replacement.[15]

Q: I am seeing poor resolution between HMTBA and other peaks. How can I improve it?

A: Poor resolution means that adjacent peaks are not well separated, which can compromise accurate quantification.[22]

Strategies to Improve Resolution

Parameter to Adjust Action and Rationale
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile). This will increase the retention factor (k') of the analytes, leading to longer retention times and potentially better separation.[5]
Mobile Phase Selectivity - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). Different solvents can alter the selectivity (α) of the separation. - Adjust the pH of the mobile phase to change the ionization state of HMTBA or interfering compounds.[4]
Column Efficiency - Use a longer column or a column packed with smaller particles . This increases the number of theoretical plates (N), resulting in narrower peaks.[8]
Temperature Lower the column temperature. This can sometimes improve selectivity, although it will also increase retention times and backpressure.[15]
Experimental Protocols
Protocol: RP-HPLC-UV Method for HMTBA Determination

This protocol is a representative method for the quantification of HMTBA.[1]

1. Sample Preparation (for Aqueous Samples)

  • Filtration: Filter the sample through a 0.1-μm syringe filter to remove particulate matter.[1]

  • Extraction (for complex matrices like serum):

    • To a 1 mL serum sample, add 2 mL of methanol or acetone (B3395972) to precipitate proteins.[1]

    • Sonicate the mixture and then centrifuge for 15 minutes at 3000 rpm.[1]

    • Transfer the supernatant to a new vial. The precipitate can be re-extracted to improve recovery.[1]

    • Evaporate the pooled extracts to near dryness under a stream of nitrogen.[1]

    • Reconstitute the residue in 1 mL of a 50:50 (v/v) water-methanol mixture.[1]

    • Filter the reconstituted sample through a 0.1-μm syringe filter before injection.[1]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Isocratic: 20:80 (v/v) water-acetonitrile with 0.1% trifluoroacetic acid.[1]

    • Gradient: A gradient from 100% water (with 0.1% trifluoroacetic acid) to 70% water / 30% acetonitrile (with 0.1% trifluoroacetic acid) over 15 minutes can also be used to separate HMTBA from interfering compounds.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Injection Volume: 5-20 µL.

3. Detection

  • Detector: UV-Vis Detector.

  • Wavelength: 210 nm.[1]

4. Quantification

  • Prepare a series of calibration standards of HMTBA in the mobile phase or a blank matrix extract.[1]

  • The concentration range for HPLC-UV is typically 1.0 to 100.0 µg/mL.[1]

  • Generate a calibration curve by plotting peak area against concentration and use it to determine the concentration of HMTBA in the samples.

Quantitative Data Summary

The following tables summarize typical performance characteristics for HMTBA analytical methods.

Table 1: HPLC Method Performance Characteristics for HMTBA in Serum [1]

ParameterValue
Limit of Detection (LOD) S/N Ratio of 5
Limit of Quantification (LOQ) 0.5 µg/mL (S/N Ratio of 10)
Calibration Range 1.0 - 100.0 µg/mL

Table 2: Titrimetric Method Performance for HMTBA in Feed Additives [23]

ParameterReported Value Range
Repeatability (RSDr) 0.1 - 0.8 %
Intermediate Precision (RSDip) 0.2 - 1.1 %
Recovery Rate (RRec) 99.7 - 101.1 %
Visual Diagrams

Caption: A systematic workflow for HPLC method development.

start 1. Define Analytical Goals (Analyte: HMTBA, Matrix, Required LOD/LOQ) lit_review 2. Literature & Prior Knowledge Review start->lit_review initial_conditions 3. Select Initial Conditions lit_review->initial_conditions select_column Select Column (e.g., C18) initial_conditions->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water/TFA) initial_conditions->select_mobile_phase select_detector Select Detector (e.g., UV @ 210nm) initial_conditions->select_detector scouting_run 4. Perform Scouting Run (Broad Gradient) select_column->scouting_run select_mobile_phase->scouting_run select_detector->scouting_run evaluate_run 5. Evaluate Results (Retention, Peak Shape, Resolution) scouting_run->evaluate_run optimization 6. Optimization evaluate_run->optimization optimize_gradient Optimize Gradient/Isocratic % optimization->optimize_gradient Adjust Selectivity optimize_ph Optimize pH/Buffer optimization->optimize_ph Improve Peak Shape optimize_temp Optimize Temperature/Flow Rate optimization->optimize_temp Adjust Run Time final_method 7. Finalize Method optimization->final_method Goals Met optimize_gradient->evaluate_run optimize_ph->evaluate_run optimize_temp->evaluate_run validation 8. Method Validation (Linearity, Accuracy, Precision) final_method->validation end Routine Analysis validation->end

Caption: A systematic workflow for HPLC method development.

References

Technical Support Center: Enhancing the Palatability of HMTBA-Supplemented Diets for Cats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the palatability of diets supplemented with 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) for cats.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving HMTBA-supplemented diets for cats.

Issue Potential Cause Troubleshooting Steps
Initial food refusal or hesitation Neophobia: Cats can be wary of new foods. The unfamiliar odor or taste of HMTBA may cause initial hesitation.[1]1. Gradual Introduction: Mix a small amount of the HMTBA-supplemented diet with the cat's regular food, gradually increasing the proportion over several days. 2. Familiar Scents: Incorporate highly palatable and familiar ingredients, such as chicken or fish broth, to mask any unfamiliar odors. 3. Positive Reinforcement: Offer the new diet during calm and positive interactions to create a positive association.
Reduced overall food intake Sensory Characteristics of HMTBA: HMTBA is a liquid organic acid, and its inclusion may alter the texture, odor, or taste of the diet in a way that is less appealing to some cats.[2]1. Palatability Enhancers: Incorporate palatability enhancers such as yeast extracts, animal protein hydrolysates, or specific amino acids known to be preferred by cats (e.g., proline, lysine).[2] 2. Flavor Masking: Utilize strong, appealing flavors like fish or poultry to mask the taste of HMTBA. 3. Texture Modification: If using a liquid form of HMTBA, ensure it is thoroughly mixed into the diet to maintain a consistent and acceptable texture.
Inconsistent consumption patterns Novelty Effect: Cats may initially show interest in a new diet but then reduce their intake once the novelty wears off.1. Rotational Feeding: If the experimental design allows, rotate the HMTBA-supplemented diet with other palatable diets to maintain interest. 2. Monitor and Record: Keep detailed records of daily intake to identify patterns and adjust the feeding strategy accordingly.
Preference for control diet in two-bowl tests Subtle Sensory Differences: Even if the HMTBA diet is consumed, cats may still show a preference for a diet without it due to subtle differences in smell or taste.1. Increase Palatability of HMTBA Diet: Focus on enhancing the aroma and flavor of the HMTBA-supplemented diet using the methods described above. 2. Analyze Basal Diet: Ensure the basal diet is highly palatable on its own before adding HMTBA.

Frequently Asked Questions (FAQs)

Q1: What is HMTBA and why is it used in cat diets?

A1: HMTBA, or 2-hydroxy-4-(methylthio)butanoic acid, is a methionine hydroxy analogue. It serves as a source of methionine, an essential amino acid for cats. Methionine is crucial for various metabolic functions, including protein synthesis and urinary tract health.

Q2: Are there studies on the palatability of HMTBA in cats?

A2: Yes, studies have been conducted. Research on a semi-synthetic diet showed no significant preference between diets supplemented with DL-methionine (a common methionine source) and HMTBA.[3][4] Another study using a raw chicken diet found that while cats preferred the diet without HMTBA, they still readily consumed the diet containing 1.25% HMTBA, indicating it was palatable.

Q3: My cat hesitates to eat the HMTBA-supplemented diet. What could be the reason?

A3: Initial hesitation is often due to neophobia, a natural aversion to new and unfamiliar foods in cats.[1] The novel scent or taste of the HMTBA-supplemented diet may cause this initial reluctance.

Q4: How can I improve the acceptance of an HMTBA-supplemented diet?

A4: Gradual introduction is key. Start by mixing a very small amount of the new diet with their current food and slowly increase the proportion over a week or more. You can also add highly palatable toppers or mix-ins, such as fish oil or meat-based broths, to enhance the aroma and flavor.

Q5: Are there any specific ingredients known to enhance the palatability of cat food?

A5: Yes, several ingredients can be used as palatability enhancers. These include:

  • Yeast extracts: Provide umami flavors.

  • Animal protein hydrolysates (e.g., chicken liver hydrolysate): Offer savory and meaty tastes.

  • Specific amino acids: Cats are known to be attracted to the taste of certain amino acids like proline and lysine.[2]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the palatability of HMTBA-supplemented diets in cats.

Table 1: Preference Tests of a Semi-Synthetic Diet Supplemented with Different Methionine Sources

Comparison Number of Cats Intake Ratio (Mean ± SEM) First Choice Conclusion
Basal Diet vs. DL-Methionine90.53 ± 0.07Basal: 20, DL-M: 18No significant preference
Basal Diet vs. HMTBA90.55 ± 0.08Basal: 26, HMTBA: 12No significant preference
DL-Methionine vs. HMTBA90.48 ± 0.08DL-M: 19, HMTBA: 19No significant preference

Data from a study where cats were offered a choice between two diets for a set period. An intake ratio of 0.5 indicates no preference.[3]

Table 2: Acceptability of a Semi-Synthetic Diet with Methionine Supplementation

Diet Number of Cats Average Daily Food Intake (% of offered) Body Weight Change
Semi-synthetic diet with DL-Methionine994.5%Decrease of ≤2.5% over 8 days

This table reflects the general acceptability of a semi-synthetic diet, which was the base for the preference tests in Table 1.[3][4]

Experimental Protocols

1. Two-Bowl Preference Test (for Semi-Synthetic Diet)

  • Objective: To determine the preference between two diets.

  • Animals: Healthy adult domestic cats.

  • Housing: Individual cages to monitor food intake accurately.

  • Diet Preparation:

    • A basal semi-synthetic diet is prepared.

    • The test diets are created by adding either DL-methionine or HMTBA to the basal diet to meet 120% of the total sulfur amino acid requirement.

  • Procedure:

    • Acclimation: Cats are acclimated to the basal diet for a specified period (e.g., 8 days).

    • Testing:

      • Two bowls, each containing one of the test diets, are presented to the cat simultaneously.

      • The position of the bowls is switched daily to prevent side-bias.

      • The amount of food consumed from each bowl is measured after a set time (e.g., 30 minutes).

    • Data Collection:

      • First Choice: The diet the cat chooses to eat from first is recorded.

      • Intake Ratio: Calculated as the amount of one diet consumed divided by the total consumption of both diets.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to determine if there is a significant difference in consumption between the two diets.

2. Acceptability Test

  • Objective: To assess the overall acceptance of a single diet.

  • Animals: Healthy adult domestic cats.

  • Procedure:

    • A single bowl containing the test diet (e.g., HMTBA-supplemented diet) is provided to the cat.

    • Food is offered for a set period each day (e.g., two meals per day).

    • The amount of food consumed is measured daily.

    • Body weight is monitored regularly.

  • Data Analysis: The average daily intake is calculated as a percentage of the total food offered.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Diet_Prep Diet Preparation (Basal, DL-M, HMTBA) Two_Bowl_Test Two-Bowl Preference Test Diet_Prep->Two_Bowl_Test Acceptability_Test Single-Bowl Acceptability Test Diet_Prep->Acceptability_Test Cat_Acclimation Cat Acclimation to Basal Diet Cat_Acclimation->Two_Bowl_Test Cat_Acclimation->Acceptability_Test Data_Collection Data Collection (Intake, First Choice) Two_Bowl_Test->Data_Collection Acceptability_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Experimental workflow for palatability testing.

Feline_Umami_Taste_Pathway cluster_receptor Taste Receptor Cell Tastant Umami Tastant (e.g., Nucleotides) Receptor Tas1r1/Tas1r3 Receptor Tastant->Receptor Enhancer Amino Acid Enhancer Enhancer->Receptor G_Protein G-Protein Activation Receptor->G_Protein 1 PLC Phospholipase C (PLC) Activation G_Protein->PLC 2 IP3 IP3 Production PLC->IP3 3 Ca_Release Calcium Release from Intracellular Stores IP3->Ca_Release 4 TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 5 Depolarization Cell Depolarization TRPM5->Depolarization 6 ATP_Release ATP Release Depolarization->ATP_Release 7 Nerve_Signal Signal to Brain (Taste Perception) ATP_Release->Nerve_Signal 8

Feline umami taste signaling pathway.

Troubleshooting logic for low diet intake.

References

Technical Support Center: Optimizing Nitrogen Utilization of HMTBA in Steers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the nitrogen utilization of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in steers.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments involving HMTBA supplementation in steers.

FAQs

Q1: What is HMTBA and how is it utilized by steers?

A1: HMTBA, or 2-hydroxy-4-(methylthio)butanoic acid, is a synthetic source of methionine, an essential amino acid for protein synthesis in cattle. Unlike DL-methionine, HMTBA has a hydroxyl group instead of an amino group on the alpha-carbon. In steers, a significant portion of HMTBA can be absorbed directly through the rumen wall. It is then converted into L-methionine, the biologically active form, primarily in the liver and other tissues through a two-step enzymatic process.[1][2][3][4] This conversion allows it to be used for protein synthesis and other metabolic functions.

Q2: What are the potential benefits of supplementing steers with HMTBA?

A2: Supplementing steers with HMTBA aims to improve their nitrogen utilization, which can lead to several benefits, including:

  • Improved Growth Performance: By providing a readily available source of methionine, HMTBA can support increased muscle growth and overall weight gain, particularly in growing cattle.

  • Enhanced Feed Efficiency: Better nitrogen retention means that a larger proportion of the protein consumed is converted into body mass, improving the efficiency of feed utilization.

  • Reduced Nitrogen Excretion: By improving nitrogen retention, HMTBA supplementation can help decrease the amount of nitrogen excreted in urine and feces, which has positive environmental implications.[5]

Q3: Why am I not observing an improvement in nitrogen retention with HMTBA supplementation?

A3: Several factors can contribute to a lack of response in nitrogen retention. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Troubleshooting: Inconsistent or No Improvement in Nitrogen Retention

Potential Cause Explanation Recommended Action
Inadequate or Excessive HMTBA Dosage The dose-response to HMTBA can be variable and may not be linear.[6][7] An insufficient dose may not elicit a measurable response, while an excessive dose could potentially lead to inefficient utilization or even negative effects.Conduct a dose-titration study to determine the optimal HMTBA supplementation level for your specific diet and animal type. Review existing literature for recommended dosage ranges under similar conditions.[5][8]
Basal Diet Composition The composition of the basal diet is a critical factor. If the diet is not first-limiting in methionine, the added HMTBA will not be used efficiently for protein synthesis.[9][10] Furthermore, the energy content and the balance of other amino acids in the diet can influence the response to HMTBA.Ensure the basal diet is formulated to be limiting in methionine. Analyze the amino acid profile of your feed ingredients. Consider the energy-to-protein ratio, as sufficient energy is required for microbial protein synthesis and overall nitrogen utilization.
Animal Variation Individual animal factors such as age, breed, physiological state (growing vs. finishing), and gut microbiome composition can influence HMTBA metabolism and nitrogen retention.Ensure proper randomization of animals to treatment groups to account for individual variation. If possible, characterize the baseline metabolic state or gut microbiome of the animals before the experiment.
Analytical Errors in Nitrogen Balance Measurement Nitrogen balance studies are prone to errors, including incomplete collection of feces and urine, and volatile nitrogen losses from samples during collection, storage, or processing.[11]Adhere strictly to established protocols for total fecal and urine collection. Use appropriate preservatives (e.g., sulfuric acid for urine) immediately upon collection to prevent nitrogen loss. Analyze nitrogen content in wet or properly preserved samples.
Impact on Rumen Microbiota HMTBA can influence the rumen microbial population.[12][13] While this can be beneficial by potentially increasing microbial protein synthesis, the specific effects can vary depending on the existing microbial ecosystem and diet. An altered microbial population might not always lead to improved overall nitrogen retention in the animal.Analyze rumen fluid for changes in microbial populations (e.g., via 16S rRNA sequencing) and microbial protein synthesis markers (e.g., purine (B94841) derivatives in urine).[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of HMTBA supplementation on nitrogen metabolism in steers and related ruminants.

Table 1: Effect of HMTBA Supplementation on Nitrogen Balance in Steers

HMTBA Dose ( g/day ) Nitrogen Intake ( g/day ) Fecal Nitrogen ( g/day ) Urinary Nitrogen ( g/day ) Nitrogen Retention ( g/day ) Reference
011234.448.329.8[5]
12113.835.143.635.1[5]
24115.234.740.740.8[5]

Table 2: Influence of HMTBA on Plasma Metabolites in Steers

Metabolite Control HMTBA Supplemented Fold Change Reference
L-Methionine(Relative Abundance)(Relative Abundance)Up-regulated[5]
Betaine(Relative Abundance)(Relative Abundance)Up-regulated[5]
Methionine Sulfoxide(Relative Abundance)(Relative Abundance)Up-regulated[5]
Taurine(Relative Abundance)(Relative Abundance)Up-regulated[5]
L-Serine(Relative Abundance)(Relative Abundance)Down-regulated[5]
Glycine(Relative Abundance)(Relative Abundance)Down-regulated[5]

Note: The data presented are illustrative and have been compiled from various studies. Direct comparisons between studies may be challenging due to differences in experimental design, animal characteristics, and basal diets.

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing HMTBA's impact on nitrogen utilization in steers.

1. Nitrogen Balance Trial in Steers

  • Objective: To quantify the effect of HMTBA supplementation on nitrogen intake, excretion (fecal and urinary), and retention in steers.

  • Materials:

    • Metabolism crates for individual housing and separate collection of feces and urine.

    • Feed bunks and waterers.

    • Calibrated scales for measuring feed intake, orts, and animal body weight.

    • Collection containers for feces and urine.

    • Sulfuric acid (or other suitable preservative) for urine preservation.

    • Sample bags and storage containers.

    • -20°C freezer for sample storage.

    • Kjeldahl digestion and distillation unit (or equivalent for nitrogen analysis).

  • Procedure:

    • Adaptation Period (14-21 days): House steers in individual pens and adapt them to the basal diet.

    • Metabolism Crate Acclimation (5-7 days): Move steers to metabolism crates to acclimate them to the housing and collection equipment.

    • Collection Period (5-7 days):

      • Measure and record daily feed offered and any feed refused (orts) for each steer.

      • Collect total feces and urine separately for each 24-hour period.

      • Weigh and record the total wet weight of feces and the total volume of urine for each steer daily.

      • Immediately after collection, add a known volume of sulfuric acid to the urine collection container to maintain a pH below 3.0 to prevent ammonia (B1221849) volatilization.

      • Collect a representative subsample (e.g., 10%) of the daily fecal and urine output for each steer.

      • Pool the daily subsamples for each steer over the entire collection period.

      • Store all samples at -20°C until analysis.

    • Sample Analysis:

      • Analyze feed, orts, and fecal samples for dry matter and total nitrogen content using the Kjeldahl method or a combustion analyzer.

      • Analyze urine samples for total nitrogen content.

    • Calculations:

      • Nitrogen Intake ( g/day ): (Dry matter intake ( g/day ) × % Nitrogen in feed)

      • Fecal Nitrogen ( g/day ): (Total fecal output ( g/day ) × % Nitrogen in feces)

      • Urinary Nitrogen ( g/day ): (Total urine volume (L/day) × Nitrogen concentration in urine (g/L))

      • Nitrogen Retention ( g/day ): Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen)

2. Plasma Metabolite Analysis

  • Objective: To assess the systemic effects of HMTBA supplementation by measuring the concentrations of HMTBA, methionine, and other related metabolites in the blood plasma.

  • Materials:

    • Blood collection tubes (e.g., containing heparin or EDTA).

    • Centrifuge.

    • Pipettes and microcentrifuge tubes.

    • -80°C freezer for plasma storage.

    • Liquid chromatography-mass spectrometry (LC-MS) system.

    • Analytical standards for HMTBA, methionine, and other target metabolites.

  • Procedure:

    • Blood Collection: Collect blood samples from the jugular or coccygeal vein at predetermined time points relative to feeding.

    • Plasma Separation: Immediately after collection, centrifuge the blood tubes (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma.

    • Plasma Storage: Carefully transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • Deproteinize the plasma by adding a precipitating agent (e.g., sulfosalicylic acid, acetonitrile, or methanol).

      • Centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant containing the metabolites to a new tube.

      • The supernatant may be dried down and reconstituted in a suitable solvent for LC-MS analysis.

    • LC-MS Analysis:

      • Develop or use an established LC-MS method for the separation and quantification of HMTBA, methionine, and other target metabolites.[15][16]

      • Run a standard curve with known concentrations of the analytes to quantify the metabolites in the plasma samples.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to HMTBA utilization in steers.

HMTBA_Metabolism cluster_rumen Rumen cluster_absorption Absorption cluster_liver Liver & Tissues HMTBA_ingested Ingested HMTBA HMTBA_rumen HMTBA in Rumen HMTBA_ingested->HMTBA_rumen Rumen_Microbes Rumen Microbes HMTBA_rumen->Rumen_Microbes ~60% Utilized Rumen_Wall Rumen Wall (Passive Diffusion) HMTBA_rumen->Rumen_Wall ~40% Absorbed HMTBA_absorbed Absorbed HMTBA (D- and L-isomers) Rumen_Wall->HMTBA_absorbed Keto_Methionine Keto-Methionine (KMB) HMTBA_absorbed->Keto_Methionine L-2-hydroxy acid oxidase D-2-hydroxy acid dehydrogenase L_Methionine L-Methionine Keto_Methionine->L_Methionine Transaminases Protein_Synthesis Protein Synthesis L_Methionine->Protein_Synthesis Nitrogen_Utilization_Factors HMTBA HMTBA Supplementation Rumen_Function Rumen Function HMTBA->Rumen_Function Nitrogen_Retention Nitrogen Retention (Growth) HMTBA->Nitrogen_Retention Post-ruminal Methionine Supply Diet Basal Diet (Energy, Protein, Amino Acids) Diet->Rumen_Function Diet->Nitrogen_Retention Microbial_Protein Microbial Protein Synthesis Rumen_Function->Microbial_Protein Microbial_Protein->Nitrogen_Retention Urea_Recycling Urea-Nitrogen Recycling Urea_Recycling->Microbial_Protein Nitrogen_Excretion Nitrogen Excretion (Urine, Feces) Nitrogen_Retention->Nitrogen_Excretion N_Balance_Workflow cluster_animal_phase Animal Phase cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation Adaptation Adaptation to Diet (14-21 days) Acclimation Metabolism Crate Acclimation (5-7 days) Adaptation->Acclimation Collection Total Collection (5-7 days) Acclimation->Collection Feed_Orts Feed & Orts Collection->Feed_Orts Feces Total Feces Collection->Feces Urine Total Urine (Acidified) Collection->Urine N_Analysis Nitrogen Analysis (Kjeldahl/Combustion) Feed_Orts->N_Analysis Feces->N_Analysis Urine->N_Analysis N_Intake N Intake N_Analysis->N_Intake N_Excretion N Excretion (Fecal + Urinary) N_Analysis->N_Excretion N_Retention N Retention N_Intake->N_Retention N_Excretion->N_Retention

References

Technical Support Center: Analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and accounting for its potential losses during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low HMTBA recovery during sample preparation?

Low recovery of HMTBA can stem from several factors during sample preparation. These include:

  • Incomplete Extraction: The efficiency of the extraction process is critical. This can be influenced by the choice of extraction solvent, the pH of the sample, and the mixing technique.

  • Analyte Instability: HMTBA, like other sulfur-containing compounds, can be susceptible to degradation. Factors such as pH, temperature, and exposure to oxidative conditions can lead to losses.

  • Improper Sample Handling and Storage: Degradation can occur before the extraction process if samples are not handled and stored correctly. This includes delays in processing, exposure to light, and repeated freeze-thaw cycles.

  • Matrix Effects: Components within the sample matrix (e.g., proteins, lipids) can interfere with the extraction process or the analytical detection, leading to apparent losses.

  • Formation of HMTBA Oligomers: In aqueous solutions, HMTBA can form dimers and other oligomers. While some analytical methods might include a hydrolysis step to convert these back to the monomer, this equilibrium can affect quantification if not properly addressed.

Q2: How does pH affect the extraction of HMTBA from aqueous samples?

The pH of the sample is a critical parameter for the efficient extraction of HMTBA. HMTBA is a carboxylic acid with a pKa of approximately 3.53.[1] To ensure that HMTBA is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the sample should be adjusted to at least two pH units below its pKa (i.e., pH < 2).[1] Acidification of the sample with an acid like hydrochloric acid (HCl) is a common and necessary step in liquid-liquid extraction protocols for HMTBA.[1]

Q3: What are the recommended storage conditions for biological samples containing HMTBA?

To minimize the degradation of HMTBA in biological samples such as plasma or serum, it is recommended to process them as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C.[2] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. For processed blood samples, storage at -20°C has also been reported.[2]

Troubleshooting Guide: Low HMTBA Recovery

This guide provides a systematic approach to diagnosing and resolving issues of low HMTBA recovery during sample preparation.

Problem Potential Cause Recommended Solution
Low recovery after protein precipitation Incomplete protein precipitation.Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to the sample volume. A 3:1 or 4:1 ratio is commonly effective. Ensure thorough vortexing and allow for sufficient incubation time on ice to facilitate complete protein precipitation.
Co-precipitation of HMTBA with proteins.While less common for small molecules, this can occur. Try a different precipitation solvent. Acetonitrile is often preferred as it tends to produce a cleaner supernatant than methanol (B129727).
Low recovery after liquid-liquid extraction (LLE) Incorrect pH of the aqueous phase.Ensure the pH of the sample is adjusted to < 2 to protonate the carboxylic acid group of HMTBA, making it more soluble in the organic extraction solvent.
Inappropriate extraction solvent.The choice of an organic solvent with suitable polarity is crucial. Ethyl acetate (B1210297) and diethyl ether are commonly used for the extraction of organic acids. If recovery is low, consider a more polar solvent or a mixture of solvents.
Insufficient mixing or extraction time.Vortex the sample and organic solvent vigorously for at least 1-2 minutes to ensure efficient partitioning of HMTBA into the organic phase.
Formation of emulsions.Emulsions can trap the analyte and lead to poor phase separation. Centrifugation can help break emulsions. Adding a small amount of salt (salting out) or a different organic solvent may also be effective.
Analyte Degradation Oxidation of the sulfur group.Minimize sample exposure to air and light. Consider adding antioxidants during sample preparation, though compatibility with the analytical method must be verified. Use of degassed solvents can also be beneficial.
Enzymatic degradation.For biological samples, enzymatic activity can be a concern. Promptly process samples after collection and keep them on ice. Protein precipitation with organic solvents also helps to denature and inactivate enzymes.
Instability at high temperatures.Avoid prolonged exposure of samples to high temperatures during steps like solvent evaporation. Use a gentle stream of nitrogen at a controlled temperature for drying extracts.

Experimental Protocols

Below are detailed methodologies for key experiments related to HMTBA analysis.

Protocol 1: HMTBA Extraction from Bovine Serum using Protein Precipitation

This protocol is adapted from a method for the determination of HMTBA in bovine serum.[3]

  • Sample Preparation:

    • To 1 mL of bovine serum in a centrifuge tube, add 3 mL of cold methanol.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Re-extract the protein pellet with an additional 2 mL of methanol, vortex, and centrifuge again.

    • Pool the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled methanol extract to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in 1 mL of a 50:50 (v/v) water-methanol mixture.

  • Final Preparation for Analysis:

    • Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the analytical instrument (e.g., HPLC or LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of HMTBA from Aqueous Samples

This is a general protocol for the extraction of organic acids like HMTBA from an aqueous matrix.

  • Sample pH Adjustment:

    • To 1 mL of the aqueous sample, add a sufficient amount of 5M HCl to adjust the pH to < 2. Verify the pH using a pH meter or pH paper.

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample in a screw-cap tube.

    • Vortex the tube vigorously for 2 minutes to ensure intimate contact between the two phases.

    • Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process (steps 2.2-2.3) with a fresh 3 mL of ethyl acetate and combine the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., the mobile phase for LC analysis).

Data Summary

The following table summarizes recovery data for HMTBA from different matrices as reported in the literature. It is important to note that recovery can be highly dependent on the specific matrix and the extraction protocol used. Researchers should always validate the method in their own laboratory with their specific samples.

Matrix Extraction Method Analytical Technique Reported Recovery Rate (%) Reference
Premixtures and FeedingstuffsReversed Phase HPLC with UV detectionRP-HPLC-UV89 - 99[2]
Feed AdditivesTitrimetric MethodTitrimetry100 - 101[2]

Visualizations

Diagram 1: General Workflow for HMTBA Sample Preparation and Analysis

HMTBA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Add cold organic solvent Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation (under Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection LC-MS/HPLC Injection Filtration->Injection Quantification Data Acquisition & Quantification Injection->Quantification Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_stability_issues Stability Issues cluster_solutions Solutions Start Low HMTBA Recovery Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Consider Analyte Stability Start->Check_Stability pH_Issue Incorrect pH? Check_Extraction->pH_Issue Yes Solvent_Issue Suboptimal Solvent? Check_Extraction->Solvent_Issue No Temp_Issue Temperature Effects? Check_Stability->Temp_Issue Yes Oxidation_Issue Oxidation? Check_Stability->Oxidation_Issue No Adjust_pH Adjust pH to < 2 pH_Issue->Adjust_pH Mixing_Issue Insufficient Mixing? Solvent_Issue->Mixing_Issue No Optimize_Solvent Optimize solvent type/volume Solvent_Issue->Optimize_Solvent Mixing_Issue->Check_Stability No Increase_Mixing Increase vortexing time Mixing_Issue->Increase_Mixing Control_Temp Control temperature during prep Temp_Issue->Control_Temp Enzyme_Issue Enzymatic Degradation? Oxidation_Issue->Enzyme_Issue No Use_Antioxidants Use antioxidants/degassed solvents Oxidation_Issue->Use_Antioxidants Inhibit_Enzymes Prompt processing, use inhibitors Enzyme_Issue->Inhibit_Enzymes

References

selecting the appropriate internal standard for HMTBA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for HMTBA analysis?

The ideal internal standard for HMTBA analysis, particularly for mass spectrometry-based methods (LC-MS, LC-MS/MS), is a stable isotope-labeled version of the analyte, such as [1-¹³C]HMTBA or a deuterated analog. These internal standards exhibit nearly identical chemical and physical properties to HMTBA, ensuring they co-elute chromatographically and experience similar ionization effects, which corrects for variability during sample preparation and analysis.

Q2: Are stable isotope-labeled HMTBA internal standards commercially available?

Currently, the direct commercial availability of stable isotope-labeled HMTBA, such as [1-¹³C]HMTBA or deuterated HMTBA, is limited. The synthesis of these compounds is complex and not routinely offered by major chemical suppliers. Researchers may need to pursue custom synthesis, which can be a time-consuming and expensive process.

Q3: What are suitable alternative internal standards for HMTBA analysis when a stable isotope-labeled version is unavailable?

When a stable isotope-labeled internal standard is not accessible, a structural analog that is not naturally present in the sample can be used. For HPLC-UV analysis, compounds with similar chemical properties and chromatographic behavior are suitable. Based on practices for the analysis of the related amino acid methionine, potential alternative internal standards for HMTBA include:

  • Norleucine: This has been mentioned as an internal standard in the context of methionine analysis by the European Union Reference Laboratory.[1]

  • α-Aminobutyric acid (ABU)

  • Norvaline

  • Sarcosine

The selection of an alternative internal standard should be carefully validated for each specific analytical method and matrix.

Q4: What are the key validation parameters to consider when selecting an alternative internal standard?

When validating an alternative internal standard, the following parameters are crucial:

  • Chromatographic Resolution: The internal standard peak should be well-resolved from the HMTBA peak and any other matrix components.

  • Linearity: The ratio of the analyte response to the internal standard response should be linear over the desired concentration range.

  • Precision and Accuracy: The use of the internal standard should result in acceptable precision (%RSD) and accuracy (%Bias) for the quantification of HMTBA.

  • Recovery: The recovery of the internal standard should be consistent across different samples and concentrations.

  • Matrix Effects: The internal standard should ideally experience similar matrix effects (ion suppression or enhancement in MS-based methods) as HMTBA.

Troubleshooting Guide

This guide addresses common issues encountered during the selection and use of an internal standard for HMTBA analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Resolution of Internal Standard Inappropriate chromatographic conditions (mobile phase, column, gradient).Optimize the chromatographic method. Adjust the mobile phase composition, gradient profile, or consider a different column chemistry.
Co-elution with a matrix component.Modify the sample preparation procedure to remove interfering components. Adjust the chromatographic method for better separation.
High Variability in Internal Standard Response Inconsistent addition of the internal standard to samples.Ensure precise and consistent pipetting of the internal standard solution. Prepare a fresh internal standard stock solution.
Degradation of the internal standard in the sample or during storage.Check the stability of the internal standard under the experimental conditions. Store stock solutions and samples appropriately.
Variable matrix effects.If using LC-MS, evaluate different internal standards that more closely mimic the ionization behavior of HMTBA. Optimize the sample cleanup procedure to minimize matrix components.
Non-linear Calibration Curve The concentration of the internal standard is too high or too low.Adjust the concentration of the internal standard to be within the linear range of the detector and comparable to the expected analyte concentrations.
The internal standard is not behaving similarly to the analyte across the concentration range.Re-evaluate the choice of internal standard. A stable isotope-labeled standard is the best option to avoid this issue.
Inaccurate Quantification of HMTBA The chosen internal standard does not adequately compensate for sample preparation losses or matrix effects.Validate the method with quality control samples at different concentrations. If bias is observed, a different internal standard may be required. The use of a stable isotope-labeled internal standard is strongly recommended for the highest accuracy.

Experimental Protocols

While specific protocols should be optimized for individual laboratory conditions and instrumentation, the following provides a general framework for HMTBA analysis using an internal standard.

Sample Preparation (General)

  • Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the internal standard stock solution at a concentration that falls within the linear range of the assay.

  • Extraction: Depending on the matrix (e.g., feed, serum), perform a suitable extraction to isolate HMTBA and the internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Derivatization (if necessary for GC analysis): For gas chromatography, derivatization is typically required to increase the volatility of HMTBA and the internal standard.

  • Reconstitution: After extraction and any drying steps, reconstitute the sample extract in a solvent compatible with the analytical instrument.

HPLC-UV Analysis

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection is typically performed at a low wavelength, around 210-220 nm.

  • Quantification: The peak area ratio of HMTBA to the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

LC-MS/MS Analysis

  • Chromatography: Similar to HPLC-UV, reversed-phase chromatography is typically employed.

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used. The choice will depend on the optimal ionization for HMTBA and the internal standard.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both HMTBA and the internal standard are monitored.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Visualizations

Internal_Standard_Selection_Workflow cluster_ideal Ideal Pathway cluster_alternative Alternative Pathway start Start: Need for HMTBA Analysis check_sil Is Stable Isotope-Labeled (SIL) HMTBA Available? start->check_sil use_sil Use SIL-HMTBA as Internal Standard check_sil->use_sil Yes select_analog Select Structural Analog (e.g., Norleucine) check_sil->select_analog No validate_sil Perform Method Validation (Linearity, Precision, Accuracy) use_sil->validate_sil end_ideal Proceed with Analysis validate_sil->end_ideal validate_analog Thorough Method Validation: - Resolution - Linearity - Precision & Accuracy - Matrix Effects select_analog->validate_analog end_alternative Proceed with Analysis (with caution) validate_analog->end_alternative

Caption: Workflow for selecting an appropriate internal standard for HMTBA analysis.

Experimental_Workflow sample Sample Collection (e.g., Feed, Serum) add_is Spike with Internal Standard sample->add_is extraction Sample Extraction (e.g., LLE, SPE) add_is->extraction analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) extraction->analysis data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing quantification Quantification (using Calibration Curve) data_processing->quantification result Final HMTBA Concentration quantification->result

Caption: General experimental workflow for HMTBA analysis using an internal standard.

References

Technical Support Center: Optimizing Rumen Bypass of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the rumen bypass of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to enhance the rumen bypass of HMTBA.

Issue 1: Lower than Expected Rumen Bypass of HMTBA

Q: My in vivo experiment with duodenally cannulated cows shows a lower than expected percentage of HMTBA bypassing the rumen. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to lower than anticipated rumen bypass of HMTBA. Here’s a step-by-step troubleshooting guide:

  • Diet Composition: The forage-to-concentrate ratio of your basal diet significantly impacts rumen environment and microbial activity.

    • High-Concentrate Diets: Diets with a high proportion of fermentable carbohydrates can lead to a lower rumen pH, which may alter the rumen microbial population and potentially increase the degradation of HMTBA.[1][2][3][4]

    • Troubleshooting:

      • Analyze the composition of your basal diet. Ensure the forage-to-concentrate ratio is consistent across all experimental animals.

      • Monitor and record rumen pH continuously if possible. A consistently low pH might indicate a need to adjust the diet.

      • Consider the source and processing of the concentrate, as these can affect fermentation rates.

  • Analytical Methodology: Inaccurate quantification of HMTBA in duodenal digesta can lead to misleading results.

    • Incomplete Extraction: HMTBA might not be fully extracted from the complex matrix of digesta.

    • Chromatographic Issues: Co-elution of interfering compounds during HPLC analysis can lead to inaccurate quantification.

    • Troubleshooting:

      • Review and optimize your HMTBA extraction protocol from duodenal contents.

      • Validate your HPLC method for specificity, linearity, accuracy, and precision.[5]

      • Use an internal standard to account for extraction losses and analytical variability.

      • Consider using tandem mass spectrometry (MS/MS) for more specific detection and quantification.

  • Animal Factors: Individual animal variation can play a role.

    • Rumen Microbial Population: The specific microbial composition in the rumen of each animal can differ, leading to variations in HMTBA metabolism.

    • Passage Rate: A slower rate of passage through the rumen allows for more time for microbial degradation.

    • Troubleshooting:

      • Ensure a sufficient number of animals in your study to account for individual variation.

      • Measure the liquid and solid passage rates in your experimental animals.

Issue 2: Inconsistent Results in In Situ Bag Studies

Q: I am observing high variability in HMTBA degradation rates between replicate in situ bags. What could be causing this and how can I improve the consistency of my results?

A: High variability in in situ studies is a common challenge. Here are some potential causes and solutions:

  • Bag Placement and Handling:

    • Inconsistent Placement: Bags not being consistently placed in the same ruminal location can lead to different microbial exposure.

    • Contamination: Contamination of the bag with digesta from outside can affect the results.

    • Troubleshooting:

      • Develop a standardized protocol for placing and retrieving the bags from the rumen.

      • Ensure bags are securely anchored within the rumen.

      • Thoroughly wash the outside of the bags with cold water immediately upon removal from the rumen to stop microbial activity and remove external debris.[6]

  • Bag and Sample Preparation:

    • Pore Size: The pore size of the nylon bags can influence the influx of microbes and the efflux of degraded products.[7]

    • Sample Grinding: Inconsistent particle size of the HMTBA product can lead to variable degradation rates.

    • Troubleshooting:

      • Use bags with a consistent and appropriate pore size for your study.

      • Standardize the grinding of your HMTBA product to a uniform particle size.

      • Ensure each bag contains the same amount of sample.

  • Washing Procedure:

    • Incomplete Washing: Residual soluble HMTBA that has not been degraded might remain in the bag if washing is not thorough.

    • Troubleshooting:

      • Implement a standardized and rigorous washing procedure for all bags after incubation. Using a gentle cycle in a washing machine with cold water is a common practice.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of HMTBA rumen bypass.

Q1: What is the typical rumen bypass percentage of unprotected HMTBA?

A: The inherent rumen bypass of unprotected HMTBA is approximately 40%.[8][9] The remaining 60% is utilized by rumen microbes, which can have beneficial effects on rumen fermentation.[8]

Q2: How can the rumen bypass of HMTBA be increased?

A: Two primary strategies are employed to enhance the rumen bypass of HMTBA:

  • Coating/Encapsulation: This physical method involves coating HMTBA with a protective layer that is resistant to degradation in the neutral pH of the rumen but breaks down in the acidic environment of the abomasum and small intestine.[10][11]

    • Common Coating Materials: Fats, fatty acids, waxes, and pH-sensitive polymers are often used.[11][12]

  • Chemical Modification: This involves altering the chemical structure of HMTBA to make it less susceptible to microbial degradation.

    • Esterification: Converting the hydroxyl group of HMTBA to an ester, such as the isopropyl ester (HMBi), can significantly increase its rumen bypass.[13][14][15] It is believed that about 50% of HMBi is absorbed through the rumen wall and the other 50% is hydrolyzed to HMTBA in the rumen.[14]

Q3: What is the difference in rumen bypass between HMTBA and rumen-protected DL-methionine?

A: HMTBA has an inherent partial rumen bypass due to its chemical structure.[8] In contrast, DL-methionine is almost completely degraded in the rumen unless it is protected.[16] Rumen-protected DL-methionine products are typically encapsulated to prevent microbial degradation. The effectiveness of these products varies depending on the coating technology.

Q4: How does diet composition affect the stability of HMTBA in the rumen?

A: The composition of the diet, particularly the ratio of forage to concentrate, influences the rumen environment and can affect HMTBA stability.

  • High-Forage Diets: These diets generally promote a higher and more stable rumen pH, which can be more favorable for the stability of some compounds.

  • High-Concentrate Diets: These diets can lead to a lower average rumen pH and shifts in the microbial population, which may increase the degradation of HMTBA.[2][3][4]

Q5: What are the key analytical methods for quantifying HMTBA in experimental samples?

A: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying HMTBA in feed, digesta, and biological fluids.[5]

  • Method: Reversed-phase HPLC with UV detection is a widely used technique.[5]

  • Sample Preparation: Proper extraction and clean-up of the sample are crucial to remove interfering substances.

  • Alternative Methods: Capillary electrophoresis and mass spectrometry can also be used for HMTBA analysis.[17]

Data Presentation

Table 1: In Vivo Rumen Bypass of HMTBA and its Analogs in Lactating Dairy Cows
CompoundFormBasal DietRumen Bypass (%)Reference
HMTBALiquidCorn silage, alfalfa haylage, barley39.5[9]
HMTBACalcium SaltCorn silage, concentrate<1[18]
HMBiDryStarter feed (calves)~50 (estimated absorption)[16][19]
HMBiLiquidNot specified~50 (estimated absorption)[16]
Table 2: Comparative Efficacy of HMTBA and Rumen-Protected Methionine (RPM) on Milk Production in Dairy Cows
SupplementDosageEffect on Milk YieldEffect on Milk FatEffect on Milk ProteinReference
HMTBA0.1% of diet DMNo significant changeIncreasedNo significant change[20]
HMTBA35 g/cow/day No significant changeIncreasedNo significant change[9]
RPM (Smartamine M)15 g/dIncreasedNo changeIncreased[16]
RPM (Mepron)24 g/dIncreasedIncreasedIncreased[16]

Experimental Protocols

Protocol 1: In Situ Rumen Degradability of HMTBA using the Nylon Bag Technique

This protocol is adapted from standard in situ procedures.[6][21]

1. Materials:

  • Rumen-cannulated cows adapted to a standard diet.

  • Nylon bags with a pore size of approximately 50 µm.

  • HMTBA product, ground to a consistent particle size (e.g., 2 mm).

  • Mesh laundry bags.

  • Water bath maintained at 39°C.

  • Washing machine.

  • Drying oven.

2. Procedure:

  • Weigh approximately 5g of the ground HMTBA sample into duplicate nylon bags for each time point.

  • Record the initial weight of the sample and the bag.

  • Heat-seal the bags.

  • Place all bags for a single cow into a mesh laundry bag.

  • Pre-soak the mesh bag containing the sample bags in a 39°C water bath for 20 minutes.

  • Insert the mesh bag into the rumen of the cannulated cow.

  • Incubate for desired time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). For a 0-hour time point, the bags are only subjected to the pre-soaking and washing steps.

  • At the end of each incubation period, remove the bags and immediately wash them with cold running water to stop microbial activity.

  • Wash the bags in a washing machine on a gentle cycle with cold water.

  • Dry the bags in a forced-air oven at 60°C until a constant weight is achieved.

  • Weigh the bags and calculate the dry matter disappearance at each time point.

3. Data Analysis:

  • Calculate the percentage of HMTBA degraded at each time point.

  • Fit the degradation data to a non-linear model to determine the rate and extent of degradation.

Protocol 2: Quantification of HMTBA in Duodenal Digesta by HPLC

This protocol is a general guideline based on established HPLC methods for amino acid analysis.[5][22]

1. Materials:

  • Duodenal digesta samples collected from cannulated cows, freeze-dried, and ground.

  • Extraction solvent (e.g., a mixture of water and acidified methanol).[5]

  • HPLC system with a C18 reversed-phase column and UV detector.

  • HMTBA analytical standard.

  • Internal standard (optional but recommended).

  • Syringe filters (0.45 µm).

2. Sample Preparation:

  • Weigh a known amount of freeze-dried duodenal digesta into a centrifuge tube.

  • Add a specific volume of extraction solvent.

  • Vortex vigorously and then sonicate to ensure complete extraction.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Set up the HPLC system with a C18 column and a mobile phase suitable for separating HMTBA (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid).

  • Set the UV detector to the appropriate wavelength for HMTBA detection (e.g., 210-214 nm).[5]

  • Inject a series of HMTBA standards to create a calibration curve.

  • Inject the prepared digesta samples.

  • Quantify the HMTBA concentration in the samples by comparing the peak area to the calibration curve.

4. Calculation of Rumen Bypass:

  • Determine the total flow of digesta at the duodenum using a marker.

  • Calculate the total amount of HMTBA flowing to the duodenum per day.

  • Rumen Bypass (%) = (Total HMTBA at duodenum / Total HMTBA intake) * 100.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation In Situ Incubation cluster_analysis Analysis HMTBA_product HMTBA Product Grinding Grinding HMTBA_product->Grinding Weighing Weighing Grinding->Weighing Bagging Nylon Bagging Weighing->Bagging PreSoaking Pre-Soaking (39°C) Bagging->PreSoaking RumenIncubation Rumen Incubation PreSoaking->RumenIncubation Washing Washing RumenIncubation->Washing Drying Drying Washing->Drying FinalWeighing Final Weighing Drying->FinalWeighing Calculation Degradation Calculation FinalWeighing->Calculation

Caption: Workflow for In Situ Rumen Degradability of HMTBA.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Digesta Duodenal Digesta Extraction Solvent Extraction Digesta->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Bypass_Calc Rumen Bypass Calculation Quantification->Bypass_Calc hmtba_fate cluster_rumen Rumen cluster_post_rumen Post-Rumen cluster_animal Animal Metabolism HMTBA_Intake HMTBA Intake Rumen_Degradation Microbial Degradation (~60%) HMTBA_Intake->Rumen_Degradation Metabolized by microbes Rumen_Bypass Rumen Bypass (~40%) HMTBA_Intake->Rumen_Bypass Escapes degradation Absorption Absorption in Small Intestine Rumen_Bypass->Absorption Conversion Conversion to Methionine Absorption->Conversion Milk_Production Milk Production Conversion->Milk_Production Tissue_Protein Tissue Protein Synthesis Conversion->Tissue_Protein

References

Validation & Comparative

A Comparative Analysis of HMTBA and DL-Methionine Efficacy in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature indicates that while both 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DLM) are effective sources of supplemental methionine for broiler chickens, their comparative efficacy can be influenced by dietary inclusion levels and the specific growth phase of the birds. Research generally concludes that both sources can yield similar performance outcomes when supplemented on an equimolar basis around the broiler's requirement level.[1] However, some studies suggest nuanced differences in their bioefficacy, particularly at levels above or below the established requirements.

Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, feather development, and various metabolic functions in poultry.[2][3] Due to its limited presence in common feed ingredients like corn and soybean meal, synthetic methionine sources are a standard addition to broiler diets to ensure optimal growth and feed efficiency. The two most widely used commercial forms are the dry crystalline DL-methionine (a 50:50 mixture of D- and L-isomers) and the liquid methionine hydroxy analogue (HMTBA).

Performance Metrics: A Data-Driven Comparison

Multiple studies have been conducted to evaluate the relative performance of broilers fed diets supplemented with either HMTBA or DL-methionine. The key performance indicators typically measured are body weight gain (BWG), feed conversion ratio (FCR), and feed intake (FI).

A study conducted by the Schothorst Feed Research Institute demonstrated that HMTBA and DL-Met, when supplemented on an equimolar basis, were equally effective in improving the growth performance of Ross 308 broilers up to 38 days of age.[4] Interestingly, this study also noted that HMTBA showed a higher efficacy in converting total sulfur amino acids (TSAA) into bodyweight gain at high methionine dose levels in starter diets.[4] Furthermore, during the finisher phase, supplementation with HMTBA resulted in heavier bird weights compared to DL-Met, irrespective of the dosage.[4]

Another study comparing the effects of dietary DLM and HMTBA at different TSAA levels concluded that both methionine sources lead to similar performance responses when supplemented at levels around the broiler's requirement.[1] However, a significant interaction was observed, with HMTBA showing better methionine efficacy at higher TSAA values during the grower phase and for the total growth period.[1] Conversely, below the TSAA requirement levels, DLM was observed to have better efficacy in females.[1]

The following tables summarize the quantitative data from key comparative studies:

Table 1: Comparative Efficacy of HMTBA vs. DL-Methionine on Broiler Performance (0-38 days)

TreatmentBody Weight Gain (g)Feed Conversion RatioFeed Intake (g)
Basal Diet (Control)---
Basal + HMTBA (Graded Levels)Equivalent to DL-MetEquivalent to DL-MetEquivalent to DL-Met
Basal + DL-Met (Graded Levels)Equivalent to HMTBAEquivalent to HMTBAEquivalent to HMTBA

Source: Adapted from a study by the Schothorst Feed Research Institute.[4]

Table 2: Methionine Efficacy Comparison at Different TSAA Levels (0-28 days)

TSAA LevelMethionine SourceKey Finding on Efficacy
Around RequirementHMTBA & DL-MetSimilar performance response[1]
Above RequirementHMTBABetter methionine efficacy[1]
Below Requirement (Females)DL-MetBetter methionine efficacy[1]

Source: Adapted from a 2015 study on methionine efficacy.[1]

Experimental Protocols

To ensure the validity and reproducibility of these findings, it is crucial to understand the methodologies employed in these studies.

Study 1: Schothorst Feed Research Institute Trial

  • Animals: 1,600 male and female Ross 308 broilers.

  • Housing: Housed in 80 pens, with 20 broilers of mixed sexes per pen.

  • Experimental Design: A total of 10 dietary treatments with four replicates per treatment.

  • Diets: A basal diet was supplemented with three graded levels of HMTBA and/or DL-Met during the starter, grower, and finisher phases.

  • Duration: The trial was conducted over a period of 38 days.[4]

  • Data Collection: Body weight gain, feed intake, and feed conversion ratio were measured.

Study 2: Methionine Efficacy at Different TSAA Levels

  • Objective: To compare the effect of dietary DLM and HMTBA on broiler performance at various levels of total sulfur amino acids (TSAA).

  • Experimental Diets: The treatments consisted of a basal diet without added methionine, and four increasing doses of both HMTBA and DLM. This resulted in TSAA to Lysine ratios ranging from 0.62 to 0.73 in the starter phase and 0.59 to 0.82 in the grower phase.[1]

  • Statistical Analysis: A three-way ANOVA and methionine efficacy calculation were used to compare the performance of the two products.[1]

  • Key Findings: While a significant dose effect was observed, the statistical analysis did not discriminate between the two methionine sources in terms of overall growth performance up to 28 days of age, except under specific conditions of TSAA levels as previously noted.[1]

Metabolic Pathways and Bioavailability

The observed differences in efficacy under certain conditions may be attributed to the distinct metabolic pathways of HMTBA and DL-methionine. Both sources must be converted to L-methionine to be utilized by the bird for protein synthesis.

Metabolic_Conversion cluster_DLM DL-Methionine Pathway cluster_HMTBA HMTBA Pathway DL_Met DL-Methionine D_Met D-Methionine L_Met_from_DL L-Methionine Protein_Synthesis Protein Synthesis L_Met_from_DL->Protein_Synthesis KMB_from_DLM α-keto-γ-methylthiobutyrate (KMB) HMTBA HMTBA (D/L Isomers) KMB_from_HMTBA α-keto-γ-methylthiobutyrate (KMB) L_Met_from_HMTBA L-Methionine L_Met_from_HMTBA->Protein_Synthesis

DL-methionine is a racemic mixture, with the L-isomer being directly available for protein synthesis. The D-isomer must first be converted to its keto-analogue, α-keto-γ-methylthiobutyrate (KMB), by the enzyme D-amino acid oxidase, and then transaminated to L-methionine.[5] HMTBA, which also exists as D and L isomers, is first converted to KMB through the action of two enzymes: L-2-hydroxyacid oxidase and D-2-hydroxyacid dehydrogenase.[5] Subsequently, KMB is converted to L-methionine.

Some studies have suggested that DL-HMTBA has a lower bioavailability compared to DL-Met, with estimates varying widely depending on the performance parameter and the analytical model used.[6] For instance, one source suggests commercially accepted bioavailability levels for DL-HMTBA are around 77% compared to DL-Met.[6] Another study reported the relative bioavailability of DL-HMBA to be 58% of that of DLM on a product basis when considering multiple parameters.[7] However, it is important to note that other studies have found the three main methionine sources (L-Methionine, DL-Methionine, and DL-HMTBA) to be equivalent in sustaining broiler growth performance.[8]

Experimental Workflow for Comparative Efficacy Trials

The general workflow for conducting a broiler feeding trial to compare methionine sources is a standardized process designed to yield reliable and comparable data.

Experimental_Workflow A Day-old Broiler Chicks Procurement B Random Allocation to Treatment Groups A->B C Dietary Treatments: - Basal Diet (Control) - Basal + HMTBA (Graded Levels) - Basal + DL-Met (Graded Levels) B->C D Feeding Period (e.g., 0-42 days) Starter, Grower, Finisher Phases C->D E Data Collection: - Body Weight (Weekly) - Feed Intake (Weekly) - Mortality D->E F Calculation of Performance Metrics: - Body Weight Gain - Feed Conversion Ratio E->F G Statistical Analysis (e.g., ANOVA) F->G H Conclusion on Comparative Efficacy G->H

Conclusion

References

Validation of HMTBA as a Reliable Methionine Source: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methionine is an indispensable sulfur-containing amino acid, critical for protein synthesis, methyl-group donation, and antioxidant defense mechanisms in animals. In commercial animal nutrition, diets based on common feedstuffs like corn and soy are often deficient in methionine, necessitating supplementation. The primary synthetic sources used to fortify feeds are DL-methionine (DLM) and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This guide provides an objective comparison of HMTBA and DLM, supported by experimental data, to validate HMTBA's efficacy as a reliable methionine source for researchers and animal nutritionists.

Metabolic Conversion to L-Methionine

Only the L-isomer of methionine is directly utilized by animals for protein synthesis. Both DLM and HMTBA are precursors that must be enzymatically converted into L-methionine in the body.[1][2] DLM is a racemic mixture of D- and L-methionine. The D-methionine component and both the D- and L-isomers of HMTBA undergo a two-step conversion process. First, they are oxidized to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). Subsequently, KMB is transaminated, receiving an amino group from another amino acid to form L-methionine.[2][3] This conversion primarily occurs in the liver and kidneys.[2][4][5]

cluster_DLM DL-Methionine (DLM) cluster_HMTBA DL-HMTBA L_Met L-Methionine L_Met_final L-Methionine (Biologically Active) L_Met->L_Met_final Direct Utilization D_Met D-Methionine KMB 2-Keto-4-(methylthio)butanoic Acid (KMB) D_Met->KMB D-Amino Acid Oxidase L_HMTBA L-HMTBA L_HMTBA->KMB L-Hydroxy Acid Oxidase D_HMTBA D-HMTBA D_HMTBA->KMB D-Hydroxy Acid Dehydrogenase KMB->L_Met_final Transaminases Protein Protein Synthesis L_Met_final->Protein

Caption: Metabolic conversion of methionine sources to L-methionine.

Comparative Bioavailability and Efficacy

The biological efficacy of HMTBA is typically expressed as its Relative Bioavailability (RBV) compared to DLM, which is often set as the 100% standard. Research has yielded a range of RBV estimates for HMTBA, largely influenced by the experimental design, animal species, and statistical model used for analysis.

A meta-analysis of 46 dose-response studies concluded that the biological efficiencies of HMTBA were 81% for average daily gain and 79% for feed conversion ratio relative to DL-methionine on an equimolar basis.[6] Other studies have reported different values, with some suggesting an RBV of around 63-65%.[7] Conversely, some research indicates that at or above required supplementation levels, HMTBA can have a better methionine efficacy value than DLM.[8][9] This discrepancy highlights that the two methionine sources may have different dose-response curves.[9]

Table 1: Summary of Relative Bioavailability (RBV) Findings for HMTBA Compared to DL-Methionine

Performance ParameterReported RBV of HMTBA (%)SpeciesReference(s)
Average Daily Gain (ADG)81Broiler ChickensSauer et al., 2008[6]
Feed Conversion Ratio (FCR)79Broiler ChickensSauer et al., 2008[6]
Overall Performance63Broiler ChickensLemme et al., 2020[7]
Overall Performance~65-70Broiler ChickensHoehler et al., 1999; Lemme et al., 2019[10]
Growth PerformanceNo significant differenceCherry Valley DucksZhao et al., 2018[11]

Performance in Animal Production: Broiler Studies

Broiler chickens are a primary model for evaluating methionine source efficacy due to their rapid growth and high sensitivity to dietary amino acid levels. Numerous studies have compared HMTBA and DLM supplementation on key production metrics.

Table 2: Comparative Effects of HMTBA and DLM on Broiler Performance (0-35 days)

Methionine SourceSupplementation Level (TSAA/Lys ratio)Body Weight Gain (g)Feed Conversion Ratio (FCR)Key FindingsReference
DLM vs. HMTBA0.63, 0.75, 0.872056 vs. 2073 (at 0.87)1.54 vs. 1.52 (at 0.87)At the highest inclusion level (87 TSAA to lysine), the HMTBA group had numerically better BW and FCR.[12]Vazquez-Añón et al., 2023[12]
DLM vs. HMTBAGraded levels--Birds fed DL-HMTBA showed worse weight gain and higher FCR compared to DL-Met.[5]Rocha et al., 2021[5]
DLM vs. HMTBAGraded levels (0.62 to 0.82)No significant differenceNo significant differenceMethionine sources lead to similar performance when compared at TSAA values around the broiler requirement.[8]Agostini et al., 2016[8]

TSAA = Total Sulfur Amino Acids

These results show that while both sources effectively improve performance compared to a deficient diet, their relative effectiveness can vary. Some studies show DLM outperforming HMTBA, while others find no significant difference or even numerical advantages for HMTBA, particularly at commercially relevant supplementation levels.[5][8][9][12]

Additional Benefits: Antioxidant Properties

Beyond its role in protein synthesis, methionine is a precursor to cysteine, a key component of the major intracellular antioxidant, glutathione (B108866) (GSH). HMTBA has been suggested to possess additional benefits related to its chemical structure and metabolism, potentially enhancing the antioxidant capacity of animals.[4][13]

A study in Cherry Valley ducks found that while both DLM and HMTBA improved growth performance equally, HMTBA supplementation significantly increased the total antioxidant capacity, glutathione peroxidase activity, and the concentration of reduced glutathione in the muscle compared to DLM.[11] This suggests HMTBA may be more effective at mitigating oxidative stress, which could improve meat quality during storage.[11]

Table 3: Comparative Effects of HMTBA and DLM on Antioxidant Status in Pectoralis Major Muscle of Ducks

ParameterDLM SupplementationHMTBA SupplementationOutcomeReference
Total Antioxidant CapacityIncreasedSignificantly Higher HMTBA showed a greater increase in antioxidant capacity compared to DLM.[11]Zhao et al., 2018[11]
Glutathione Peroxidase (GPx)IncreasedSignificantly Higher HMTBA led to a greater increase in the activity of this key antioxidant enzyme.[11]Zhao et al., 2018[11]
Reduced Glutathione (GSH)IncreasedSignificantly Higher HMTBA resulted in higher concentrations of this critical antioxidant molecule.[11]Zhao et al., 2018[11]
Malondialdehyde (MDA)No significant differenceNo significant differenceNo difference was observed in this marker of lipid peroxidation between the two sources.[11]Zhao et al., 2018[11]

Role in Cellular Signaling: The mTOR Pathway

The mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activation is highly sensitive to amino acid availability, including methionine.[14][15] When amino acids are sufficient, they signal the activation of the mTORC1 complex, which then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote the translation of mRNA into protein.[16][17] Methionine has been shown to promote casein synthesis in bovine mammary epithelial cells by activating the mTOR signaling pathway.[14] Recent research suggests that DLM and HMTBA may have differential effects on central metabolic pathways, with DL-Met more closely linked to mTOR-AMPK signaling and HMTBA to NPY-MCT pathways in the hypothalamus of chickens.[12]

mTOR_Pathway AminoAcids Amino Acids (e.g., Methionine) mTORC1 mTORC1 AminoAcids->mTORC1 Activation GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 Inactivation of TSC1/2 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis eIF4E_BP1->ProteinSynthesis Inhibition lifted

Caption: Simplified mTOR signaling pathway activated by amino acids.

Experimental Protocols: Broiler Growth Trial

Validating a methionine source typically involves a dose-response growth trial. Below is a detailed methodology for a standard experiment.

Objective: To determine the relative bioavailability (RBV) of HMTBA compared to DL-methionine for broiler performance.

  • Animals and Housing:

    • Species: Broiler chickens (e.g., Ross 308, male).[7]

    • Housing: Floor pens with controlled temperature and lighting, providing ad libitum access to feed and water.[7][18]

  • Experimental Diets:

    • A basal diet is formulated to be deficient in methionine and cysteine but adequate in all other nutrients.[11][18]

    • The basal diet is divided into aliquots to create treatment diets.

    • Graded levels of a reference source (e.g., DL-methionine) and the test source (e.g., HMTBA) are added to the basal diet. A typical design includes a negative control (basal diet), and 3-5 increasing levels of each methionine source.[7][11]

  • Experimental Design:

    • Design: Completely Randomized Design.

    • Treatments: e.g., 9 treatments (1 negative control + 4 levels of DLM + 4 levels of HMTBA).[11]

    • Replicates: Each treatment is replicated in multiple pens (e.g., 6-8 replicates) with a set number of birds per pen (e.g., 15-20 birds).[7][11]

    • Duration: The trial runs for a standard broiler growth period (e.g., 0-35 days).[7]

  • Data Collection:

    • Body weight and feed intake are measured at the start and end of each feeding phase (e.g., days 10, 21, 35).[7]

    • Performance metrics are calculated: Body Weight Gain (BWG), Feed Intake (FI), and Feed Conversion Ratio (FCR).[7]

    • At the end of the trial, sample birds may be selected for carcass analysis (e.g., carcass yield, breast meat yield).[7]

  • Statistical Analysis:

    • Data are analyzed using ANOVA.

    • Non-linear regression models (e.g., multi-exponential) are applied to the dose-response data for BWG and FCR.[7]

    • The RBV of the test source (HMTBA) is calculated from the regression parameters relative to the reference source (DLM).

G_protocol cluster_prep Preparation cluster_exp Experiment (0-35 days) cluster_analysis Data Analysis A Formulate Met-Deficient Basal Diet B Create Treatment Diets: + Graded Levels of DLM & HMTBA A->B C Randomly Assign Broilers to Treatment Groups B->C D Ad Libitum Feeding & Water C->D E Measure BW & Feed Intake (Days 10, 21, 35) D->E F Calculate BWG, FCR E->F G Non-Linear Regression Analysis (Dose-Response) F->G H Determine Relative Bioavailability (RBV) G->H

Caption: Experimental workflow for a broiler growth trial.

Conclusion

Experimental evidence validates that HMTBA is an effective precursor for L-methionine, capable of supporting optimal growth and performance in animals.[4][11] While both HMTBA and DLM are reliable supplemental sources, they are chemically distinct molecules with different absorption and metabolic characteristics, which can lead to variations in their relative bio-efficacy.[5][19] The choice between HMTBA and DL-methionine may depend on specific factors such as the targeted level of performance, the statistical model used for evaluation, and potential ancillary benefits. Notably, some studies indicate that HMTBA may offer superior antioxidant advantages, which could be a valuable consideration for animal health and product quality.[11] Ultimately, both compounds are proven tools for precise amino acid nutrition in modern animal production.

References

A Comparative Analysis of the Antioxidant Capacities of HMTBA and DL-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and animal nutrition, understanding the nuances of antioxidant supplementation is critical. Methionine, an essential amino acid, plays a pivotal role in mitigating oxidative stress. This guide provides an objective comparison of the antioxidant capacities of two common sources of methionine activity: DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine (DLM), supported by experimental data.

Quantitative Comparison of Antioxidant Markers

The following tables summarize key findings from comparative studies, highlighting the differential effects of HMTBA and DL-methionine on various antioxidant parameters in different animal models and conditions.

Table 1: Effects of HMTBA vs. DL-Methionine on Antioxidant Status in Broiler Chickens

ParameterTissueExperimental ConditionFindingReference
Lipid Peroxidation (TBARS/MDA)PlasmaNormalLower in HMTBA-supplemented group compared to DLM.[1][1]
Lipid Peroxidation (TBARS/MDA)Pectoralis Major MuscleNormalNo significant difference between HMTBA and DLM.[2][2]
Lipid Peroxidation (Protein Carbonyl)LungLow TemperatureIncreased by low temperature, but supplementation with 0.51% HMTBA mitigated this increase.[3]
Total Glutathione (B108866) (T-GSH)LiverHeat StressIncreased with both supplements, but the reduced GSH to total GSH ratio was more favorable with HMTBA.[4][4]
Reduced Glutathione (GSH)LiverNormalHigher concentrations in HMTBA-supplemented chickens.[5][6][5][6]
Glutathione Peroxidase (GSH-Px)LiverLow Temperature0.51% HMTBA supplementation increased GSH-Px activity.[3][3]
Superoxide (B77818) Dismutase (SOD)LungLow Temperature0.51% HMTBA supplementation increased SOD activity.[3][3]
Total Antioxidant CapacityPectoralis Major MuscleNormalSignificantly increased with HMTBA supplementation compared to DLM.[2][2]

Table 2: Effects of HMTBA vs. DL-Methionine on Antioxidant Status in Mice

ParameterTissueExperimental ConditionFindingReference
Serum Lipid ParametersSerumHigh-Fat Diet0.2% HMTBA restored serum lipid parameters altered by the high-fat diet, whereas 2% DLM induced adverse effects.[7][7]
Antioxidant Defense SystemsDigestive SystemHigh-Fat DietHMTBA restored oxidative redox status under oxidative stress conditions induced by a high-fat diet.[7][7]

Experimental Methodologies

The findings presented are based on various experimental designs. Below are representative protocols for assessing antioxidant capacity in animal models.

In Vivo Study in a Broiler Chicken Model under Heat Stress
  • Objective: To compare the effects of dietary supplementation of DL-methionine and HMTBA on oxidative stress parameters in broiler chickens exposed to chronic high temperatures.

  • Animals and Housing: Male broiler chickens are housed in temperature-controlled rooms. From 2 to 6 weeks of age, one group is maintained at a constant high temperature (e.g., 32°C), while a control group is kept under a normal temperature scheme.

  • Diets: A basal commercial grower diet is supplemented with either DL-methionine or HMTBA at specified concentrations (e.g., 1.0 g/kg or 1.2 g/kg).

  • Sample Collection: At the end of the experimental period (e.g., 6 weeks), blood and liver tissue samples are collected.

  • Biochemical Assays:

    • Lipid Peroxidation: Plasma levels of thiobarbituric acid reactive substances (TBARS) are measured as an indicator of lipid peroxidation.

    • Glutathione Status: Hepatic concentrations of total glutathione (GSH) and oxidized glutathione (GSSG) are determined. The ratios of reduced GSH to total GSH and reduced GSH to oxidized GSH are calculated to assess the redox state.

  • Data Analysis: Statistical analysis is performed to compare the effects of the different dietary supplements under normal and high-temperature conditions.[4]

In Vivo Study in a Mouse Model with a High-Fat Diet
  • Objective: To compare the in vivo antioxidant capacity of HMTBA and DL-methionine in mice fed a high-fat diet.

  • Animals and Diet: Male C57BL/6 mice are randomly divided into groups and fed either a normal-fat diet (NFD) or a high-fat diet (HFD). The diets are supplemented with DL-methionine or HMTBA at specified percentages (e.g., 0.2%).

  • Duration: The feeding trial is conducted for a specified period (e.g., 4 weeks).

  • Sample Collection: At the end of the study, blood and tissues from the digestive system are collected.

  • Biochemical Assays:

    • Serum Lipid Profile: Serum levels of triglycerides, total cholesterol, and high-density and low-density lipoprotein cholesterol are measured.

    • Antioxidant Status: The activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) and levels of malondialdehyde (MDA) are determined in tissue homogenates.

  • Data Analysis: The data are statistically analyzed to evaluate the effects of HMTBA and DL-methionine on lipid metabolism and antioxidant defense systems in the context of a high-fat diet.[7]

Signaling Pathways and Experimental Workflow

The antioxidant effects of HMTBA and DL-methionine are closely linked to their roles in glutathione synthesis and the broader cellular redox system.

DLM DL-Methionine L_Met L-Methionine DLM->L_Met Enzymatic Conversion HMTBA HMTBA HMTBA->L_Met Enzymatic Conversion Cysteine Cysteine L_Met->Cysteine Transsulfuration Pathway GSH Glutathione (GSH) (Reduced Form) Cysteine->GSH Synthesis GSSG Glutathione Disulfide (GSSG) (Oxidized Form) GSH->GSSG GSH Peroxidase (GPx) Antioxidant_Defense Enhanced Antioxidant Defense & Reduced Oxidative Stress GSH->Antioxidant_Defense GSSG->GSH GSH Reductase (GR) ROS Reactive Oxygen Species (ROS) ROS->GSSG

Caption: Metabolic pathway of HMTBA and DL-Methionine to Glutathione.

The above diagram illustrates that both HMTBA and DL-methionine must be converted to L-methionine to serve as precursors for cysteine and, subsequently, glutathione (GSH). GSH is a key intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase.

start Start: Animal Model Selection (e.g., Broilers, Mice) diet Dietary Groups: - Basal Diet (Control) - Basal + DL-Methionine - Basal + HMTBA start->diet stress Application of Oxidative Stressor (Optional, e.g., Heat, High-Fat Diet) diet->stress sampling Sample Collection: Blood, Liver, Muscle, etc. stress->sampling assays Biochemical Assays: - TBARS/MDA (Lipid Peroxidation) - GSH/GSSG Ratio - SOD, GPx Activity - Total Antioxidant Capacity sampling->assays analysis Data Analysis and Comparison assays->analysis

Caption: Experimental workflow for comparing antioxidant capacities.

This workflow outlines the typical steps in a study designed to compare the antioxidant effects of HMTBA and DL-methionine. The inclusion of an oxidative stressor can be crucial for elucidating the protective capacities of these compounds.

References

A Comparative Analysis of the Relative Bioavailability of HMTBA and L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. In animal nutrition and pharmaceutical research, supplementation with methionine is often necessary to meet physiological demands. While L-methionine is the biologically active form, synthetic precursors such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) are widely utilized. This guide provides an objective comparison of the relative bioavailability of HMTBA and L-methionine, supported by experimental data, to inform research and development decisions.

Absorption and Metabolic Conversion

The bioavailability of any methionine source is fundamentally determined by its absorption from the gastrointestinal tract and its subsequent conversion to the usable L-methionine form. L-methionine and HMTBA exhibit distinct characteristics in these processes.

L-methionine is absorbed via active transport systems in the intestine.[1] In contrast, HMTBA, which has a hydroxyl group instead of an amino group, is absorbed through both passive diffusion and a monocarboxylate transporter (MCT1).[1][2][3] This dual absorption mechanism allows HMTBA to be absorbed along the entire gastrointestinal tract.[1]

Once absorbed, HMTBA must be converted into L-methionine to be utilized by the body. This is a two-step enzymatic process:

  • Oxidation: The D- and L-isomers of HMTBA are oxidized to an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB).[4][5] This reaction is catalyzed by stereospecific enzymes: L-α-hydroxy acid oxidase for L-HMTBA and D-2-hydroxy acid dehydrogenase for D-HMTBA.[6]

  • Transamination: KMB is then transaminated to form L-methionine.[4][5]

This conversion primarily occurs in the liver, kidneys, and small intestine in non-ruminant species like poultry and pigs.[2][3][7] In ruminants, however, non-hepatic tissues are the major sites for the conversion of HMTBA to L-methionine.[2][3]

Comparative Bioavailability Data

The relative bioavailability (RBV) of HMTBA is a subject of extensive research, with values often compared to DL-methionine (a racemic mixture of D- and L-methionine) as a standard. It's important to note that the D-isomer of methionine also needs to be converted to the L-form, a process that is highly efficient in most animals.[8]

Studies across different animal species have consistently shown that the bioavailability of HMTBA is lower than that of DL-methionine, and by extension, L-methionine.

Animal Species HMTBA Bioavailability (Relative to DL-Methionine) Key Findings & References
Poultry (Broilers) 45% to 88%The RBV varies depending on the parameter measured (e.g., body weight, feed conversion ratio) and the estimation model used.[9] An average RBV of 63% was found in a comprehensive feeding trial. A meta-analysis by the European Food Safety Authority (EFSA) concluded HMTBA is likely less efficacious than DL-methionine.
Swine Approximately 65% (product basis)Multiple studies have consistently demonstrated an RBV of around 65% for HMTBA compared to DL-methionine in pigs.[10] This lower value is partly attributed to the poor absorption of HMTBA dimers and polymers present in the commercial liquid form.[10]
Ruminants Variable, with additional benefitsIn dairy cows, approximately 40% of HMTBA bypasses the rumen and is converted to metabolizable methionine.[11][12] The remaining 60% is utilized by rumen microbes, which can improve rumen fermentation efficiency and microbial protein synthesis.[4][11] HMTBA is absorbed through the rumen wall via passive diffusion.[11][12]
Laying Ducks Not significantly different (for egg albumen ratio)In one study, the efficacy of HMTBA relative to DL-Met for egg albumen ratio was 98.5%, indicating comparable performance for this specific parameter.[1]
Metabolic Fate: Excretion and Oxidation

The metabolic efficiency of methionine sources can also be evaluated by their rates of excretion and oxidation. A study using radio-labeled methionine sources provided the following insights:

Methionine Source Excretion Rate (% of dosage) Oxidation Rate (% of dosage) Reference
L-Methionine ~2%~4.2%[9]
DL-Methionine ~10%~5.5%[9]
DL-HMTBA ~21%~3-7%[9]

These data indicate that HMTBA has a significantly higher excretion rate compared to both L- and DL-methionine, contributing to its lower overall bioavailability.[9]

Experimental Protocols

The determination of relative bioavailability relies on robust experimental designs. The slope-ratio assay is a commonly employed method.

Slope-Ratio Assay Protocol
  • Basal Diet Formulation: A basal diet is formulated to be deficient in the nutrient of interest (in this case, methionine), while all other nutrients are adequate.

  • Treatment Diets: Graded levels of the standard substance (e.g., L-methionine or DL-methionine) and the test substance (HMTBA) are added to the basal diet to create a series of treatment diets.

  • Animal Allocation: Experimental animals are randomly assigned to the different dietary treatment groups.

  • Data Collection: Over a defined experimental period, key performance indicators are measured. These can include:

    • Body weight gain

    • Feed intake

    • Feed conversion ratio (FCR)

    • Nitrogen balance

    • Carcass characteristics (e.g., breast muscle yield)

  • Statistical Analysis: The response of each performance indicator to the increasing levels of the standard and test substances is plotted. The slopes of the resulting regression lines are then compared. The relative bioavailability is calculated as the ratio of the slope of the test substance to the slope of the standard substance.[1][13][14]

Isotope Tracer Studies

Isotope tracer studies provide a more direct measurement of absorption and metabolic conversion.

  • Isotope Labeling: The test compounds (e.g., HMTBA and L-methionine) are synthesized with stable or radioactive isotopes (e.g., ¹³C or ¹⁴C).

  • Administration: The labeled compounds are administered to the animals, often via infusion into a specific part of the digestive tract (e.g., the abomasum in lambs) or intravenously.[15]

  • Sample Collection: Blood, tissue, and excreta samples are collected over time.

  • Analysis: The concentration and enrichment of the isotopes in the samples are measured using techniques like mass spectrometry. This allows researchers to trace the absorption of the original compound and its conversion into metabolites (e.g., the appearance of labeled L-methionine in the blood after HMTBA administration).[15] This method has been used to demonstrate that in lambs, the kidney is a primary source of plasma methionine derived from HMTBA.[15]

Visualizations

Metabolic_Pathway cluster_HMTBA HMTBA Isomers cluster_DMet D-Methionine L-HMTBA L-HMTBA KMB 2-Keto-4-(methylthio)butanoic Acid (KMB) L-HMTBA->KMB L-α-hydroxy acid oxidase D-HMTBA D-HMTBA D-HMTBA->KMB D-2-hydroxy acid dehydrogenase D-Methionine D-Methionine D-Methionine->KMB D-amino acid oxidase LMet L-Methionine KMB->LMet Transaminases

Caption: Workflow for a typical slope-ratio bioavailability assay. dot

Absorption_Mechanisms cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) l_met L-Methionine active_transporters Active Amino Acid Transporters l_met->active_transporters Active Transport hmtba HMTBA mct1 Monocarboxylate Transporter 1 (MCT1) hmtba->mct1 Active Transport passive_diffusion Passive Diffusion hmtba->passive_diffusion Concentration Gradient bloodstream Bloodstream active_transporters->bloodstream mct1->bloodstream passive_diffusion->bloodstream

Caption: Intestinal absorption mechanisms of L-Methionine and HMTBA.

Additional Considerations

Beyond its role as a methionine precursor, HMTBA has been noted for other biological activities. Some studies suggest HMTBA possesses antioxidant properties. [2][3][7]In ruminants, its utilization by the rumen microbiota can positively influence fermentation processes. [11][12]However, it is important to note that the primary function and economic consideration for its use remains its ability to supply L-methionine.

Conclusion

The conversion of HMTBA to L-methionine is a well-established metabolic process, making it an effective supplemental source of this essential amino acid. However, a comprehensive review of the scientific literature indicates that the relative bioavailability of HMTBA is generally lower than that of L-methionine or its racemic mixture, DL-methionine. This difference is primarily attributed to distinct absorption mechanisms, a higher excretion rate, and potential incomplete absorption of polymeric forms present in commercial HMTBA products. For researchers and professionals in drug development and animal nutrition, understanding these nuances is crucial for accurate formulation and for predicting the physiological response to methionine supplementation. The choice between L-methionine and HMTBA should be based on a thorough evaluation of bioavailability data, economic considerations, and the specific physiological requirements of the target species.

References

HMTBA vs. Other Methionine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) with other common methionine analogs, primarily DL-methionine (DL-Met) and L-methionine (L-Met). The information is supported by experimental data to aid in the selection of the most appropriate methionine source for research and development applications.

Executive Summary

Methionine is an essential amino acid critical for protein synthesis, methylation reactions, and antioxidant defense. In both research and commercial applications, synthetic methionine sources are widely used. HMTBA, a hydroxy analog of methionine, presents distinct chemical and metabolic properties compared to the more traditional DL-methionine and L-methionine. While DL-methionine is a racemic mixture of D- and L-isomers, HMTBA is a carboxylic acid precursor that is enzymatically converted to L-methionine in the body.

This guide reveals that while DL-methionine may offer slightly higher bioefficacy in some non-ruminant species for growth performance, HMTBA exhibits unique advantages, including a potentially superior antioxidant capacity and a different absorption mechanism that may be beneficial under certain physiological conditions. The choice between HMTBA and other methionine analogs will therefore depend on the specific objectives of the research or application, including the target species, desired physiological outcomes, and the importance of antioxidant effects.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators of HMTBA in comparison to DL-methionine and L-methionine, based on data from various animal studies.

Table 1: Comparative Bioavailability of Methionine Analogs

Methionine AnalogRelative Bioavailability (vs. L-Met = 100%)Animal ModelKey Findings
DL-Methionine (DL-Met) 88-95%Nursery PigsBased on nitrogen retention and urinary nitrogen output.[1][2][3]
77-89%Broiler ChickensBased on body weight gain and feed conversion ratio.[4]
HMTBA ~65% (on a product basis vs. DL-Met)Broiler ChickensA meta-analysis of multiple studies concluded this average bioavailability.
62-63% (on a product basis vs. DL-Met)Growing PigsBased on nitrogen retention and growth performance.[5]

Table 2: Growth Performance in Broiler Chickens

ParameterBasal Diet (Methionine Deficient)+ DL-Methionine+ HMTBAStudy Details
Body Weight Gain (g) VariesImprovedImproved, sometimes numerically lower than DL-Met at lower supplementation, but comparable at higher levels.[6][7]21-day or 38-day trials with graded levels of methionine supplementation.
Feed Conversion Ratio VariesImprovedImproved, with some studies showing better efficacy for HMTBA at higher supplementation levels.[6][7]Performance measured over starter, grower, and finisher phases.
Breast Meat Yield (%) LowerIncreasedIncreased, comparable to DL-Methionine.Measured at the end of the trial period.

Table 3: Growth Performance in Nursery Pigs

ParameterBasal Diet (Methionine Deficient)+ DL-Methionine (65 parts)+ HMTBA-Ca (100 parts)Study Details
Final Body Weight (kg) 22.7725.3725.1549-day trial with nursery pigs starting at ~5 kg.
Average Daily Gain ( g/day ) LowerHigher, no significant difference with HMTBA-Ca.HigherDiets formulated to be methionine-deficient, with supplementation to meet 100% of requirements.
Gain to Feed Ratio LowerHigher, no significant difference with HMTBA-Ca.HigherPerformance measured over the entire 49-day nursery period.

Table 4: Antioxidant Status Comparison

ParameterDL-MethionineHMTBAAnimal ModelKey Findings
Total Glutathione (B108866) (Liver) LowerHigherWeaned PigsHMTBA supplementation led to greater total glutathione concentrations.[8]
Lipid Peroxidation (TBARS) Not consistently differentNot consistently differentPigsNo significant difference in TBARS in liver, muscle, or plasma.[9]
Glutathione Peroxidase (Kidney) LowerHigherWeaned PigsHMTBA supplementation increased glutathione peroxidase activity compared to the basal and L-Met diets.[8]
Oxidative Redox Status Depressed under high-fat dietRestored under high-fat dietMiceHMTBA demonstrated a better capacity to restore antioxidant defense systems under oxidative stress induced by a high-fat diet.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

Protocol 1: Determination of Methionine Bioavailability in Broilers Using Growth Performance

Objective: To determine the relative bioavailability of HMTBA compared to a standard methionine source (e.g., L-Met or DL-Met) in broiler chickens.

Experimental Design:

  • Animals: Day-old male broiler chicks (e.g., Cobb 500 or Ross 308) are randomly allocated to dietary treatment groups with multiple replicate pens per treatment (e.g., 8-10 pens of 20-30 birds each).

  • Basal Diet: A basal diet is formulated to be deficient in methionine and cysteine but adequate in all other nutrients. Corn and soybean meal are common base ingredients.

  • Dietary Treatments: Graded levels of the standard methionine source (e.g., 0.05%, 0.10%, 0.15%, 0.20% of L-Met) and equimolar levels of HMTBA are added to the basal diet. A negative control group receives only the basal diet.

  • Feeding Trial: The experimental diets are fed for a specified period, typically divided into starter, grower, and finisher phases (e.g., 0-14 days, 15-28 days, 29-42 days).

  • Data Collection: Body weight and feed intake are recorded at the beginning and end of each feeding phase. Mortalities are recorded daily. At the end of the trial, a subset of birds from each pen is selected for carcass analysis, including breast meat yield.

  • Statistical Analysis: The relationship between methionine intake and performance parameters (body weight gain, feed conversion ratio) is analyzed using slope-ratio analysis or a multi-exponential regression model to determine the relative bioavailability of HMTBA.

Protocol 2: In Vivo Antioxidant Capacity Assay in Mice

Objective: To compare the in vivo antioxidant effects of HMTBA and DL-methionine.

Experimental Design:

  • Animals: Male mice (e.g., C57BL/6) are randomly divided into treatment groups (e.g., 6 groups of 10 mice each).

  • Diets:

    • Normal-fat diet (NFD) - Control

    • High-fat diet (HFD) - To induce oxidative stress

    • HFD + 0.2% DL-Methionine

    • HFD + 0.2% HMTBA

    • HFD + 0.1% DL-Methionine + 0.1% HMTBA

    • NFD + 0.2% HMTBA

  • Feeding Period: Mice are fed the experimental diets for a period of 4 weeks.

  • Sample Collection: At the end of the trial, blood and tissue samples (e.g., liver, muscle) are collected.

  • Biochemical Assays:

    • Lipid Peroxidation (MDA): Malondialdehyde (MDA) levels in tissues are measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

    • Antioxidant Enzymes: The activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured in tissue homogenates using spectrophotometric assays.

    • Glutathione Levels: Reduced (GSH) and oxidized (GSSG) glutathione levels are measured to determine the GSH/GSSG ratio.

Protocol 3: TBARS Assay for Malondialdehyde (MDA)
  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Reaction Mixture: To a microcentrifuge tube, add the sample homogenate, SDS lysis solution, and thiobarbituric acid (TBA) reagent.[10]

  • Incubation: Incubate the tubes at 95°C for 45-60 minutes to allow for the reaction between MDA and TBA to form a colored adduct.[10]

  • Centrifugation: After incubation, cool the tubes and centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[10]

Protocol 4: Catalase Activity Assay in Liver Tissue
  • Tissue Homogenization: Homogenize fresh liver tissue in cold distilled water.[11]

  • Filtration and Dilution: Filter the homogenate to obtain a liver extract and dilute it with distilled water.[11]

  • Reaction Initiation: Add a small amount of the diluted liver extract to a solution of hydrogen peroxide (H₂O₂).[11]

  • Measurement: The activity of catalase is determined by monitoring the decomposition of H₂O₂. This can be done by measuring the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • Calculation: Catalase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Protocol 5: In Vitro Protein Synthesis Assay Using Puromycin (B1679871)

Objective: To measure the rate of global protein synthesis in cells treated with different methionine analogs.

Principle: Puromycin is an antibiotic that mimics an aminoacyl-tRNA and is incorporated into nascent polypeptide chains, causing their premature release from the ribosome. By using a labeled version of puromycin (e.g., O-propargyl-puromycin, OP-puro), newly synthesized proteins can be detected.[12][13]

Procedure:

  • Cell Culture: Culture cells of interest (e.g., myoblasts, hepatocytes) in appropriate media.

  • Treatment: Treat the cells with different methionine sources (L-Met, DL-Met, HMTBA) at various concentrations for a specified period.

  • Puromycin Labeling: Add OP-puro to the cell culture medium and incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Chemistry Reaction: Perform a click chemistry reaction to attach a fluorescent probe (e.g., a fluorescently tagged azide) to the alkyne group of the incorporated OP-puro.[12]

  • Detection and Quantification: The amount of newly synthesized protein can be quantified by measuring the fluorescence intensity using methods such as:

    • Western Blotting: Using an anti-puromycin antibody.

    • Fluorescence Microscopy: To visualize protein synthesis within cells.

    • Flow Cytometry: For high-throughput quantification of protein synthesis in a cell population.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the comparison of HMTBA and other methionine analogs.

Methionine_Metabolism cluster_HMTBA HMTBA Conversion cluster_DLMet DL-Methionine Conversion cluster_Central_Metabolism Central Methionine Metabolism HMTBA HMTBA (D- and L-isomers) KMB 2-keto-4-(methylthio)butanoic acid (KMB) HMTBA->KMB Oxidation (L-HAOX / D-HADH) L_Met_from_DL L-Methionine KMB->L_Met_from_DL Transamination DL_Met DL-Methionine (D- and L-isomers) DL_Met->KMB Oxidation (D-amino acid oxidase on D-Met) L_Met L-Methionine L_Met_from_DL->L_Met SAM S-adenosylmethionine (SAM) L_Met->SAM MAT Protein_Synthesis Protein Synthesis L_Met->Protein_Synthesis Antioxidant_Defense Antioxidant Defense (Glutathione Synthesis) L_Met->Antioxidant_Defense Transsulfuration Pathway Methylation Methylation Reactions SAM->Methylation

Caption: Metabolic conversion of HMTBA and DL-Methionine to L-Methionine and its subsequent metabolic fate.

mTOR_Signaling cluster_Inputs Methionine Analogs cluster_Conversion Conversion to L-Methionine cluster_mTORC1 mTORC1 Signaling Cascade HMTBA HMTBA L_Met L-Methionine HMTBA->L_Met Enzymatic Conversion DL_Met DL-Methionine DL_Met->L_Met Enzymatic Conversion Amino_Acid_Sensing Amino Acid Sensing (e.g., Sestrin2, CASTOR1) L_Met->Amino_Acid_Sensing mTORC1 mTORC1 Amino_Acid_Sensing->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Phosphorylation (inhibition) Protein_Synthesis_Regulation Protein Synthesis (Translation Initiation) S6K1->Protein_Synthesis_Regulation Activation fourE_BP1->Protein_Synthesis_Regulation Relief of Inhibition

Caption: Simplified overview of the mTOR signaling pathway activation by L-methionine derived from HMTBA and DL-Met.

Experimental_Workflow cluster_Phase1 Animal Trial cluster_Phase2 Sample Collection and Processing cluster_Phase3 Biochemical Analyses cluster_Phase4 Data Interpretation Animal_Allocation Random Allocation of Animals to Treatment Groups Dietary_Treatment Feeding of Experimental Diets (Basal, +DL-Met, +HMTBA) Animal_Allocation->Dietary_Treatment Data_Collection Collection of Performance Data (BWG, FCR) Dietary_Treatment->Data_Collection Sample_Collection Blood and Tissue Sampling Dietary_Treatment->Sample_Collection Growth_Analysis Growth Performance Analysis Data_Collection->Growth_Analysis Tissue_Homogenization Tissue Homogenization Sample_Collection->Tissue_Homogenization Antioxidant_Assays Antioxidant Status Assays (SOD, CAT, MDA) Tissue_Homogenization->Antioxidant_Assays Protein_Synthesis_Assay Protein Synthesis Assay (e.g., Puromycin Labeling) Tissue_Homogenization->Protein_Synthesis_Assay Statistical_Analysis Statistical Analysis Growth_Analysis->Statistical_Analysis Antioxidant_Assays->Statistical_Analysis Protein_Synthesis_Assay->Statistical_Analysis Comparative_Evaluation Comparative Evaluation of Methionine Analogs Statistical_Analysis->Comparative_Evaluation

Caption: General experimental workflow for the comparative study of methionine analogs.

References

A Researcher's Guide to Validating Analytical Methods for HMTBA Detection in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in tissues is critical for metabolic, pharmacokinetic, and nutritional studies. HMTBA, a widely used methionine supplement in animal feed, is converted into L-methionine within the animal's tissues.[1] Validating the analytical methods used to detect HMTBA ensures the reliability and reproducibility of experimental data.

This guide provides an objective comparison of the two primary analytical techniques for HMTBA quantification in complex biological matrices: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS for HMTBA detection often depends on the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, requiring minimal sample preparation. GC-MS provides a robust alternative, though it typically requires derivatization of the analyte to improve volatility.

The following table summarizes the key quantitative performance parameters for each method, based on validated studies and typical performance characteristics for analyzing small molecules in tissue matrices.

ParameterLC-MS/MSGC-MS
Limit of Quantitation (LOQ) ~1 ng/mL (ppb)[1]50 - 100 ng/mL (ppb)
**Linearity (R²) **> 0.99> 0.99
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 15%< 20%
Sample Preparation Simple (Homogenization, Protein Precipitation)Moderate (Requires Derivatization)
Throughput HighModerate
Specificity Very HighHigh

Experimental Protocols

Detailed and robust protocols are fundamental to achieving accurate and reproducible results. Below are comprehensive methodologies for HMTBA analysis in tissue using both LC-MS/MS and GC-MS.

Method 1: LC-MS/MS Protocol for HMTBA in Tissue

This method is adapted from a validated procedure for bovine serum and is suitable for tissue matrices like liver, kidney, or muscle.[1]

1. Sample Preparation:

  • Weigh approximately 1 gram of frozen tissue.
  • Homogenize the tissue in 4 mL of ice-cold acetone (B3395972) using a mechanical homogenizer.
  • Vortex the homogenate for 30 seconds, then sonicate for 5 minutes.
  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
  • Collect the supernatant and transfer to a new tube.
  • Evaporate the acetone supernatant to near dryness under a gentle stream of nitrogen.
  • Reconstitute the dried residue in 1 mL of a 50:50 (v/v) water-methanol mixture.
  • Filter the final extract through a 0.2 µm syringe filter prior to injection.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 25 cm × 4.6 mm, 5-μm particle size).[1]
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
  • MRM Transition: Monitor the transition of the precursor ion m/z 149 to a specific product ion (e.g., m/z 101) for quantification.[1]

Method 2: GC-MS Protocol for HMTBA in Tissue

This protocol is based on established methods for identifying HMTBA and other amino acid analogs in tissues.[2] It includes a necessary derivatization step to make HMTBA volatile for GC analysis.

1. Sample Preparation & Derivatization:

  • Perform homogenization, protein precipitation, and extraction as described in steps 1.1 - 1.6 of the LC-MS/MS protocol.
  • Reconstitute the dried residue in 100 µL of pyridine.
  • Add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
  • Cap the vial tightly and heat at 70°C for 60 minutes to create the trimethylsilyl (B98337) (TMS) derivative of HMTBA.
  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Mode: Splitless, 1 µL injection volume.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of the HMTBA-TMS derivative.

Visualized Workflows and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow and the metabolic context of HMTBA.

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (Liver, Muscle) Homogenize Homogenization in Acetone Tissue->Homogenize Centrifuge Protein Precipitation & Centrifugation Homogenize->Centrifuge Extract Supernatant Collection & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute Deriv Derivatization (for GC-MS) Reconstitute->Deriv Optional LCMS LC-MS/MS Reconstitute->LCMS GCMS GC-MS Deriv->GCMS Data Data Acquisition & Analysis LCMS->Data GCMS->Data

General workflow for HMTBA analysis in tissues.

G HMTBA HMTBA (2-hydroxy-4-(methylthio)butanoic acid) KMB KMB (2-keto-4-(methylthio)butanoic acid) HMTBA->KMB Oxidation (in Liver, Kidney) Met L-Methionine KMB->Met Transamination Protein Protein Synthesis Met->Protein

Simplified metabolic conversion of HMTBA to L-Methionine.

References

A Comparative Guide to the Cross-Species Metabolism of HMTBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely used synthetic methionine source, across various animal species. The information presented is supported by experimental data to aid in research and development involving this compound.

Overview of HMTBA Metabolism

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) serves as a precursor to the essential amino acid L-methionine.[1][2] Unlike L-methionine, which can be directly incorporated into proteins, HMTBA must first be converted to L-methionine within the animal's body.[3] This conversion is a two-step enzymatic process.[4][5][6] The primary differences in HMTBA metabolism across species lie in the primary sites of absorption and conversion.

Comparative Metabolic Pathways

The conversion of both D- and L-isomers of HMTBA to L-methionine follows a common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB).[4][6] However, the initial oxidation step is stereospecific, utilizing different enzymes for each isomer.[7]

  • L-HMTBA is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme located in the peroxisomes of the liver and kidney.[8][7]

  • D-HMTBA is converted by D-2-hydroxy acid dehydrogenase (D-HADH) , a mitochondrial enzyme found in a wide range of tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle.[8][7]

Once KMB is formed, it is then transaminated to L-methionine. This transamination can utilize various amino group donors, with branched-chain amino acids like L-leucine being preferred.[9]

HMTBA_Metabolism cluster_HMTBA HMTBA Isomers cluster_Conversion Enzymatic Conversion cluster_Methionine Final Product L_HMTBA L-HMTBA KMB 2-Keto-4-(methylthio)butanoic acid (KMB) L_HMTBA->KMB L-2-hydroxy acid oxidase (L-HAOX) D_HMTBA D-HMTBA D_HMTBA->KMB D-2-hydroxy acid dehydrogenase (D-HADH) L_Met L-Methionine KMB->L_Met Transamination

Cross-Species Comparison of HMTBA Metabolism

Significant variations exist in the primary tissues responsible for HMTBA metabolism across different species.

SpeciesPrimary Absorption MechanismPrimary Sites of Conversion to L-MethionineKey Findings & References
Poultry (Chickens) Passive Diffusion & Monocarboxylate Transporter 1 (MCT1).[1][9][10]Liver, Kidney, Small Intestine.[1][2][9]The small intestine demonstrates significant capacity for HMTBA conversion to methionine.[9] The enzymes for converting both D- and L-HMTBA are present in various tissues, allowing for widespread utilization.[7]
Pigs Passive Diffusion & MCT1.[1]Liver, Kidney, Small Intestine.[1]Similar to poultry, these three organs are the main sites for the conversion of HMTBA to L-methionine.[1]
Ruminants (Lambs, Dairy Cows) Passive Diffusion & MCT1.Non-hepatic tissues play a major role.[1][9] Rumen, omasum, kidney, and liver all possess converting enzymes.[9]In lambs, the kidney is a primary source of plasma methionine derived from HMTBA, while the liver retains the converted methionine.[11][12] The gastrointestinal tract is also a site of L-methionine synthesis from HMTBA.[9] In dairy cows, infused HMTBA is extracted by the portal-drained viscera, liver, and mammary gland.[13][14]
Fish (Rainbow Trout) Intestinal uptake.Liver and other tissues.The metabolic conversion of HMTBA to L-methionine is a two-step process similar to other species. The liver plays a role in this conversion.[6]

Experimental Protocols

The following outlines common methodologies used to investigate the cross-species metabolism of HMTBA.

In Vitro Tissue Homogenate Assay
  • Objective: To determine the enzymatic activity of HMTBA converting enzymes in various tissues.

  • Protocol:

    • Tissues of interest (e.g., liver, kidney, intestinal mucosa) are collected and homogenized in a suitable buffer.

    • The homogenate is incubated with a known concentration of D-HMTBA or L-HMTBA.

    • The reaction is stopped at specific time points.

    • The formation of the product, KMB or L-methionine, is quantified using techniques like High-Performance Liquid Chromatography (HPLC).[5][7]

  • Data Analysis: Enzyme activity is typically expressed as the rate of product formation per unit of time per milligram of protein.

In Vivo Stable Isotope Infusion
  • Objective: To trace the absorption and conversion of HMTBA to L-methionine in live animals.

  • Protocol:

    • Animals are surgically fitted with catheters in relevant blood vessels (e.g., portal vein, hepatic vein, mesenteric artery) to allow for blood sampling from specific sites.

    • A stable isotope-labeled form of HMTBA (e.g., [1-¹³C]HMTBA) is infused into the gastrointestinal tract (e.g., abomasum in ruminants) or intravenously.

    • Simultaneously, a different isotopically labeled L-methionine (e.g., [²H₃]Met) can be infused intravenously to act as a tracer for whole-body methionine kinetics.

    • Blood and tissue samples are collected at various time points.

    • The enrichment of the isotopes in HMTBA, L-methionine, and other metabolites is determined using mass spectrometry.[11][14]

  • Data Analysis: The appearance of the isotope from labeled HMTBA in the L-methionine pool indicates conversion. Flux rates and tissue-specific conversion can be calculated based on the isotopic enrichments in different blood vessels and tissues.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_Data Data Interpretation Tissue_Collection Tissue Collection (Liver, Kidney, Intestine) Homogenization Homogenization Tissue_Collection->Homogenization Incubation Incubation with HMTBA Homogenization->Incubation Analysis_IV Quantification (HPLC) Incubation->Analysis_IV Enzyme_Kinetics Enzyme Kinetics Analysis_IV->Enzyme_Kinetics Animal_Prep Animal Preparation (Catheterization) Infusion Isotope-Labeled HMTBA Infusion Animal_Prep->Infusion Sampling Blood & Tissue Sampling Infusion->Sampling Analysis_IVV Mass Spectrometry Analysis Sampling->Analysis_IVV Metabolic_Flux Metabolic Flux & Conversion Rates Analysis_IVV->Metabolic_Flux

Conclusion

The metabolism of HMTBA to L-methionine is a fundamental process for its utilization as a methionine source in animal nutrition. While the core two-step enzymatic conversion is conserved across species, significant differences exist in the primary tissues responsible for this conversion. In non-ruminants such as poultry and pigs, the liver, kidneys, and small intestine are the main sites of metabolism.[1] In contrast, ruminants exhibit a more prominent role for non-hepatic tissues in the conversion process.[1][9] Understanding these species-specific differences is crucial for optimizing the use of HMTBA in various animal production systems and for informing further research in animal nutrition and drug development.

References

Unraveling the Molecular Tapestry: A Comparative Analysis of HMTBA and DL-Methionine on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and supplement development, understanding the nuanced effects of different methionine sources at the molecular level is paramount. This guide provides an objective comparison of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DLM) on gene expression, supported by experimental data, to elucidate their distinct biological impacts.

Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis, methylation reactions, and antioxidant defense.[1] In animal nutrition and biomedical research, two primary synthetic forms are utilized: DL-methionine and its hydroxy analogue, HMTBA. While both serve as precursors to L-methionine, their chemical differences in absorption, transport, and metabolism lead to divergent effects on gene expression and subsequent physiological outcomes.[2][3] This guide delves into these differences, presenting key experimental findings in a structured format to aid in informed decision-making.

Comparative Effects on Gene Expression: A Tabular Summary

The following tables summarize the quantitative data from various studies comparing the effects of HMTBA and DL-methionine on the expression of key genes involved in critical metabolic and physiological pathways.

Methionine Metabolism and Homocysteine Remethylation

Organism: Broiler Chickens Tissue: Jejunum

GeneFunctionHMTBA Effect (relative to DLM)DL-Methionine EffectSignificance (p-value)Reference
BHMT Betaine-homocysteine S-methyltransferaseIncreased expressionBaselinep = 0.0072[2][3]
MTRR 5-methyltetrahydrofolate-homocysteine methyltransferase reductaseIncreased expressionBaselinep = 0.0003[2][3]
GSS Glutathione synthetaseHigher expressionBaselinep = 0.0672[2][3]

Organism: IPEC-J2 cells (Porcine intestinal epithelial cells)

GeneFunctionHMTBA Effect (relative to L-Met)L-Methionine EffectSignificance (p-value)Reference
MAT2A Methionine adenosyltransferase 2ASignificantly higher mRNA level (at ≤ 85%:15% L-Met:DL-HMTBA)Baseline< 0.01[4]
CBS Cystathionine-beta-synthaseSignificantly higher mRNA level (at ≤ 70%:30% L-Met:DL-HMTBA)Baseline< 0.01[4]
AHCY S-adenosylhomocysteine hydrolaseSignificantly higher mRNA level (at ≤ 40%:60% L-Met:DL-HMTBA)Baseline< 0.01[4]
CTH Cystathionine-gamma-lyaseSignificantly higher mRNA level (at ≤ 40%:60% L-Met:DL-HMTBA)Baseline< 0.01[4]
MTR 5-methyltetrahydrofolate-homocysteine methyltransferaseSignificantly higher mRNA level (at 100% DL-HMTBA)Baseline< 0.05[4]
MTHFR Methylenetetrahydrofolate reductaseSignificantly higher mRNA level (at 100% DL-HMTBA)Baseline< 0.05[4]
Intestinal Barrier Function and Inflammation

Organism: Broiler Chickens Tissue: Ileum

GeneFunctionHMTBA Effect (relative to DLM)DL-Methionine EffectSignificance (p-value)Reference
Claudin-1 Tight junction proteinUpregulated expressionBaseline< 0.05[5]
IL-6 Pro-inflammatory cytokineDown-regulated expressionBaseline< 0.05[5]

Organism: IPEC-J2 cells (Porcine intestinal epithelial cells)

GeneFunctionHMTBA Effect (relative to L-Met)L-Methionine EffectSignificance (p-value)Reference
ZO-1 Tight junction proteinSignificantly upregulated mRNA expressionBaseline< 0.05[4]
Claudin Tight junction proteinSignificantly upregulated mRNA expressionBaseline< 0.05[4]
Occludin Tight junction proteinSignificantly upregulated mRNA expressionBaseline< 0.05[4]
Antioxidant Status

Organism: Laying Ducks Tissue: Liver and Ileum

GeneFunctionHMTBA Effect (relative to Basal Diet)DL-Methionine Effect (relative to Basal Diet)Significance (p-value)Reference
SOD1 Superoxide dismutase 1Increased expressionIncreased expression< 0.05[6]
HO-1 Heme oxygenase 1Increased expressionIncreased expression< 0.05[6]
Nrf2 Nuclear factor erythroid 2-related factor 2Increased expressionIncreased expression< 0.05[6]
GPX1 Glutathione peroxidase 1Increased expression (Ileum only)Increased expression< 0.05[6]

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

MethionineMetabolism cluster_absorption Absorption cluster_conversion Conversion to L-Methionine cluster_metabolic_fates Metabolic Fates DLM DL-Methionine D_Met D-Methionine DLM->D_Met D-amino acid oxidase L_Met L-Methionine DLM->L_Met HMTBA HMTBA HMTBA_conv HMTBA HMTBA->HMTBA_conv KMB α-keto-γ-methylthiobutyric acid (KMB) D_Met->KMB Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM MAT KMB->L_Met Transaminase D_HMTBA D-HMTBA HMTBA_conv->D_HMTBA L_HMTBA L-HMTBA HMTBA_conv->L_HMTBA D_HMTBA->KMB Hydroxyacid oxidase L_HMTBA->KMB Hydroxyacid oxidase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., DNA, RNA, proteins) HCY Homocysteine SAH->HCY SAHH HCY->L_Met Remethylation (MTR, BHMT) CYS Cysteine HCY->CYS Transsulfuration (CBS, CTH) GSH Glutathione (GSH) CYS->GSH Taurine Taurine CYS->Taurine

Caption: Simplified overview of DL-Methionine and HMTBA metabolism.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Molecular Analysis cluster_data Data Analysis Animals Animal Model (e.g., Broilers, Pigs) Diet Dietary Groups: - Control - DL-Methionine - HMTBA Animals->Diet Duration Experimental Duration Diet->Duration Tissues Tissue Sampling (e.g., Jejunum, Liver, Ileum) Duration->Tissues RNA_Extraction RNA Extraction Tissues->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Gene_Expression Relative Gene Expression Analysis qPCR->Gene_Expression Stats Statistical Analysis Gene_Expression->Stats

Caption: General experimental workflow for gene expression analysis.

Detailed Experimental Protocols

The methodologies employed in the cited studies generally follow a standard molecular biology workflow. Below is a synthesized protocol representative of the key experiments.

1. Animal Husbandry and Dietary Treatments:

  • Animal Models: Studies have utilized various models, including Cobb-700 male broilers, IPEC-J2 porcine intestinal epithelial cells, and Longyan laying ducks.[2][4][6]

  • Housing: Animals are typically housed in controlled environments with ad libitum access to feed and water.

  • Diets: A basal diet deficient in methionine and cysteine is formulated. Experimental diets are created by supplementing the basal diet with either DL-methionine or HMTBA at specified concentrations (e.g., equimolar levels).[3][6]

  • Experimental Design: A completely randomized design is often employed, with multiple replicates per treatment group.[2]

2. Sample Collection and RNA Extraction:

  • For cell culture experiments, cells are harvested after treatment.[4]

  • Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C.

  • Total RNA is extracted from the samples using commercial kits (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for the target genes (e.g., BHMT, MTRR, ZO-1, Claudin-1, IL-6, SOD1, Nrf2) and a reference gene (e.g., β-actin, GAPDH) are designed using appropriate software.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA, forward and reverse primers, and SYBR Green master mix.

  • Thermal Cycling: The thermal cycling protocol generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene. Statistical analysis (e.g., t-test, ANOVA) is performed to determine significant differences between treatment groups.

Discussion and Conclusion

The compiled data indicates that while both HMTBA and DL-methionine serve as effective methionine sources, they elicit distinct gene expression profiles. HMTBA appears to have a more pronounced effect on upregulating genes involved in the remethylation pathway of homocysteine and in enhancing intestinal barrier function through the increased expression of tight junction proteins.[2][3][4][5] Furthermore, some studies suggest that HMTBA may have a greater impact on antioxidant pathways and in modulating inflammatory responses.[5][6]

These differences in gene expression likely stem from the distinct absorption and metabolic pathways of the two compounds. DL-methionine is absorbed via active transport, whereas HMTBA is absorbed through both active transport and passive diffusion.[2] The conversion of HMTBA to L-methionine involves enzymatic steps that may influence the metabolic flux through various pathways, leading to the observed differences in gene regulation.

References

A Comparative Guide to 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) for Enhancing Milk Production in Dairy Cows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine analogue, and its effects on milk production in dairy cows. The information presented is supported by experimental data from multiple studies, offering insights into its efficacy compared to other methionine sources and its underlying mechanisms of action.

Overview of HMTBA and its Role in Dairy Nutrition

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is a synthetic methionine precursor utilized in dairy cow nutrition to supply the essential amino acid methionine.[1][2] Unlike crystalline DL-methionine, HMTBA features a hydroxyl group in place of the amino group, a structural difference that confers greater stability in the rumen environment. This increased resistance to microbial degradation allows a significant portion of HMTBA to bypass the rumen and be absorbed, where it is later converted into L-methionine in tissues such as the liver and mammary glands.[3] Approximately 40% of HMTBA is estimated to bypass the rumen, while the remaining 60% is utilized by rumen microbes, contributing to improved fermentation efficiency.[3]

Comparative Effects of HMTBA on Milk Yield and Composition

The impact of HMTBA supplementation on milk production parameters varies across studies, often influenced by the cows' diet, production level, and stage of lactation.

2.1. Milk Yield

The effect of HMTBA on overall milk yield is not consistently positive. Several studies have reported no significant alteration in milk production following HMTBA supplementation.[1][4][5][6] For instance, one study involving 158 multiparous Holstein cows found no significant difference in milk production between the control group and the group receiving 35 g/day of HMTBA over a 42-day period.[1] However, other research has indicated a potential for increased milk yield. A study on periparturient dairy cows showed that HMTBA supplementation led to a quadratic effect on milk yield, with supplemented cows producing approximately 3 kg more milk per day during the first 84 days in milk.[7] A meta-analysis also suggested that HMTBA supplementation tends to increase milk yield.[8]

2.2. Milk Fat

A more consistent finding across multiple studies is the positive effect of HMTBA on milk fat content and yield.[1][4][8][9] Supplementation with HMTBA has been shown to increase milk fat percentage and yield, particularly in cows fed diets that pose a high risk for milk fat depression (MFD).[2][9][10] HMTBA appears to mitigate MFD by altering rumen biohydrogenation pathways and reducing the production of certain trans fatty acids that inhibit milk fat synthesis in the mammary gland.[9][10][11] One study reported an increase in milk fat from 3.2% to 3.6% with HMTBA supplementation.[9] Another study observed higher milk fat content (3.94% vs. 3.75%) in cows receiving HMTBA.[1]

2.3. Milk Protein

The impact of HMTBA on milk protein content and yield is variable. While methionine is a crucial amino acid for protein synthesis,[12] the response to HMTBA supplementation is not uniform. Some studies have reported no significant effect on milk protein content or yield.[1][9] Conversely, a meta-analysis indicated that supplementation with various methionine sources, including HMTBA, generally increases milk protein yield.[8] Another methionine analog, the isopropyl ester of HMB (HMBi), has been shown to significantly increase milk protein content and yield.[13]

2.4. Other Milk Components

HMTBA supplementation has also been associated with changes in other milk components. An increase in milk lactose (B1674315) and total solids content has been observed in some studies.[1]

Comparison with Other Methionine Sources

3.1. HMTBA vs. DL-Methionine

DL-methionine is a common source of supplemental methionine. However, it is more susceptible to degradation in the rumen compared to HMTBA.[4] To be effective, DL-methionine often requires a protective coating to allow it to bypass the rumen.[3] HMTBA's inherent chemical structure provides greater resistance to ruminal breakdown.[3] In terms of bioavailability, some studies in non-ruminants suggest that L-methionine is more readily utilized than DL-methionine and DL-HMTBA.[14] However, in dairy cows, a meta-analysis found that the response of milk fat yield to HMTBA was significantly greater than that of infused DL-methionine and other rumen-protected methionine products.[8]

3.2. HMTBA vs. Isopropyl Ester of HMB (HMBi)

The isopropyl ester of HMTBA (HMBi) is another methionine analog designed to have a decreased rate and extent of ruminal breakdown.[13] Studies have shown that HMBi can significantly increase milk yield, as well as protein, fat, and lactose yields, with more pronounced effects than HMTBA in some cases.[13] HMBi is absorbed across the rumen wall and converted to methionine in the liver, providing a source of metabolizable methionine.[15]

Experimental Data Summary

The following tables summarize the quantitative data from key studies on the effects of HMTBA on milk production in dairy cows.

Table 1: Effect of HMTBA on Milk Yield and Composition

Study ReferenceAnimal ModelHMTBA DosageDurationMilk Yield ( kg/d )Milk Fat (%)Milk Protein (%)
Baldin et al., 2018 (as cited in[1])158 multiparous Holstein cows35 g/d42 daysNo significant difference (p=0.11)3.94 vs. 3.75 (p<0.01)No significant difference (p=0.52)
St-Pierre & Sylvester, 2005 (as cited in[9])Not SpecifiedNot SpecifiedNot SpecifiedNo significant difference3.6 vs. 3.2No significant difference
Noftsger et al., 2005 (as cited in[5])8 multiparous lactating Holstein cows0.05, 0.10, 0.15% of DM28-day periodsNo significant differenceNot ReportedNo significant difference
Piepenbrink et al., 2004[7]48 Holstein cows0, 0.1, 0.2% of DM21 d prepartum to 84 d postpartumQuadratic effect (p<0.03), ~3 kg/d increaseNo significant differenceNo significant difference
Vargas-Villalobos et al., 2017[6]20 multiparous Holstein cows25 g/dNot SpecifiedNo significant differenceNo significant differenceNo significant difference

Table 2: Comparison of HMTBA with other Methionine Sources on Milk Fat and Protein Yield

Study Reference (Meta-analysis)Methionine SourceMilk Fat Yield Response (g/g of MP Met)Milk Protein Yield Response (g/g of MP Met)
Patton, 2010[8]Infused DL-Met1.872.23
Patton, 2010[8]Mepron1.872.23
Patton, 2010[8]Smartamine1.872.23
Patton, 2010[8]HMTBA 5.38 2.23

Experimental Protocols

5.1. Study by Baldin et al. (as cited in[1])

  • Objective: To evaluate the effects of HMTBA supplementation on the productive performance of high-producing Holstein cows.

  • Animals: 158 multiparous Holstein cows blocked by parity, days in milk (DIM), and milk production. The HMTBA group (n=79) had an average of 130 ± 78 DIM and the control group (n=79) had 138 ± 131 DIM.

  • Experimental Design: Randomized block design over a 42-day period.

  • Dietary Treatments:

    • Control: 100 g/cow/day of corn meal.

    • HMTBA: 35 g of HMTBA + 65 g/cow/day of corn meal. The diet was formulated to contain moderate levels of NDF and starch.

  • Measurements: Milk production and composition were recorded.

5.2. Study by Noftsger et al. (2005)[5]

  • Objective: To test the effect of HMTBA on ruminal fermentation, nutrient digestibility, and performance of dairy cows.

  • Animals: Eight multiparous lactating Holstein dairy cows.

  • Experimental Design: Replicated 4x4 Latin square design with 28-day experimental periods (21 days for adaptation).

  • Dietary Treatments: Four levels of HMTBA supplementation: 0 (control), 0.05%, 0.10%, and 0.15% of diet dry matter.

  • Measurements: Dry matter intake, milk yield, milk composition, nutrient digestibility, and ruminal parameters were measured.

Signaling Pathways and Mechanisms of Action

The mechanisms through which HMTBA exerts its effects on milk production are multifaceted, involving both ruminal and post-absorptive processes.

6.1. Rumen Metabolism and Biohydrogenation

A significant portion of HMTBA is utilized by rumen microbes, which can enhance microbial protein synthesis.[3][5] HMTBA supplementation has been shown to alter the rumen microbial population, which in turn influences the biohydrogenation of unsaturated fatty acids.[16] Under conditions that typically lead to milk fat depression (high starch and unsaturated fatty acid diets), HMTBA helps to maintain the normal biohydrogenation pathway, preventing the accumulation of specific trans fatty acid isomers (like trans-10 C18:1) that are known inhibitors of milk fat synthesis in the mammary gland.[9][10][11][16]

Rumen_Metabolism_HMTBA HMTBA HMTBA Supplementation Rumen Rumen Environment HMTBA->Rumen Microbes Alteration of Rumen Microbiota Rumen->Microbes influences Normal_BH Maintained Normal Biohydrogenation Pathway Microbes->Normal_BH Altered_BH Reduced Shift to Altered Biohydrogenation Pathway Microbes->Altered_BH MFD Prevention of Milk Fat Depression Normal_BH->MFD Trans_FA Decreased Production of trans-10 C18:1 Altered_BH->Trans_FA Trans_FA->MFD MilkFat Increased Milk Fat Synthesis MFD->MilkFat Post_Absorptive_Metabolism_HMTBA HMTBA_Rumen HMTBA (Rumen Bypass Fraction) Absorption Absorption (Rumen Wall & Omasum) HMTBA_Rumen->Absorption Tissues Peripheral Tissues (Liver, Kidney, etc.) Absorption->Tissues Conversion Conversion to L-Methionine Tissues->Conversion Mammary_Gland Mammary Gland Conversion->Mammary_Gland transported via blood Milk_Protein Milk Protein Synthesis Mammary_Gland->Milk_Protein

References

The Methionine Maze: A Cost-Effectiveness Showdown Between HMTBA and DL-Methionine in Animal Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of animal feed formulation, the choice of methionine source is a critical determinant of both animal performance and economic efficiency. As the first limiting amino acid in typical corn-soybean meal-based diets for poultry and swine, methionine supplementation is essential. The two most prominent synthetic methionine sources commercially available are DL-methionine (B7763240) (DLM) and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This guide provides a comprehensive comparison of the cost-effectiveness of HMTBA and DL-methionine, supported by experimental data, detailed methodologies, and a metabolic pathway overview to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance and Bioavailability: A Numbers Game

The efficacy of a methionine source is ultimately measured by its impact on key performance indicators such as body weight gain (BWG) and feed conversion ratio (FCR), alongside its relative bioavailability (RBV). Numerous studies have been conducted to quantify these parameters, and the results often vary depending on the species, diet composition, and experimental conditions.

On a product-to-product basis, the bioavailability of HMTBA is generally considered to be lower than that of DL-methionine. Studies in pigs have consistently shown the bioavailability of HMTBA to be around 65% compared to DL-methionine.[1] However, some research suggests this value can range between 63% and 71%.[1] In broiler chickens, the reported bioavailability of HMTBA varies more widely, with some studies indicating a range of 65% to 72%, while certain commercial products claim a higher methionine availability of up to 84%.[2]

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of animals fed diets supplemented with either HMTBA or DL-methionine.

Table 1: Performance Comparison in Broiler Chickens

Study ReferenceMethionine SourceInclusion LevelBody Weight Gain (g)Feed Conversion RatioKey Findings
Schothorst Feed Research (2015)[3][4]DL-MetGraded levels--HMTBA and DL-Met were equally effective at 90-110% of required doses. HMTBA showed higher efficacy at high doses in starter diets.
Schothorst Feed Research (2015)[3][4]HMTBAGraded levelsHeavier bird weights-In the finisher phase, HMTBA supplementation led to heavier birds compared to DL-Met, regardless of the dosage.
Unnamed Study (2020)[2]DL-Met65% of HMTBA-CaIncreased by 4.3%Decreased by 7.1%DL-methionine at 65% of the hydroxy analogue level increased live weight and improved feed conversion.
Unnamed Study (2020)[2]HMTBA-Ca---The efficiency of HMTBA-Ca did not exceed 65% compared to DL-Methionine.

Table 2: Performance and Bioavailability Comparison in Pigs

Study ReferenceMethionine SourceComparison MetricResultKey Findings
Htoo and Morales (2016)[1]L-Met vs. DL-MetRelative Bioavailability100%L-methionine and DL-methionine are equally bioavailable for young pigs based on average daily gain.
Multiple Studies[1]MHA-FA vs. DL-MetRelative Bioavailability63% - 71%The bioavailability of liquid Methionine Hydroxy Analog-Free Acid is consistently lower than DL-methionine in pigs.
Opapeju et al. (2012)[1]MHA-Ca vs. DL-MetRelative Bioavailability71%Based on nitrogen retention, the calcium salt of MHA showed a lower bioavailability compared to DL-methionine on a product basis.
Unnamed US Trial (2020)[5]DL-Met vs. MHA-CaPerformance ComparisonPigs can achieve the same performance with DL-methionine at 65% of the MHA-Ca inclusion level.Replacing 100 parts of MHA-Ca with 65 parts of DL-methionine resulted in similar pig performance and increased profitability.

The Metabolic Journey: From Supplement to L-Methionine

For any synthetic methionine source to be utilized for protein synthesis and other metabolic functions, it must first be converted into L-methionine. DL-methionine is a racemic mixture containing 50% D-methionine and 50% L-methionine. HMTBA is also a racemic mixture of D- and L-isomers of the hydroxy analog. The conversion of D-methionine and both isomers of HMTBA to L-methionine is a two-step enzymatic process.

Metabolic_Conversion_of_Methionine_Sources DLM DL-Methionine D_Met D-Methionine DLM->D_Met 50% L_Met_from_DLM L-Methionine DLM->L_Met_from_DLM 50% DAO D-amino acid oxidase D_Met->DAO L_Met_Final L-Methionine HMTBA HMTBA D_HMTBA D-HMTBA HMTBA->D_HMTBA 50% L_HMTBA L-HMTBA HMTBA->L_HMTBA 50% D_HADH D-2-hydroxy acid dehydrogenase D_HMTBA->D_HADH L_HAOX L-2-hydroxy acid oxidase L_HMTBA->L_HAOX KMB α-keto-methylthiobutyrate (KMB) Transaminase Transaminases KMB->Transaminase DAO->KMB Oxidation L_HAOX->KMB Oxidation D_HADH->KMB Oxidation Transaminase->L_Met_Final Transamination

Caption: Metabolic conversion of DL-methionine and HMTBA to L-methionine.

The first step involves the oxidation of D-methionine, D-HMTBA, and L-HMTBA to a common intermediate, α-keto-methylthiobutyrate (KMB).[6][7] This is catalyzed by stereospecific enzymes: D-amino acid oxidase for D-methionine, L-2-hydroxy acid oxidase for L-HMTBA, and D-2-hydroxy acid dehydrogenase for D-HMTBA.[6][7] In the second step, KMB is transaminated to L-methionine by transaminases, utilizing other amino acids as donors.[6][7]

Experimental Protocols: A Look Under the Hood

To ensure the validity and reproducibility of studies comparing methionine sources, rigorous experimental protocols are essential. Below is a synthesized methodology based on common practices in poultry and swine nutrition research.

Objective: To determine the cost-effectiveness and relative bioavailability of HMTBA versus DL-methionine in young, growing animals (e.g., broiler chickens or nursery pigs).

Experimental Design:

  • Animals and Housing: A sufficient number of healthy, uniform animals (e.g., 1-day-old Ross 308 broiler chicks or weaned crossbred barrows) are randomly allocated to dietary treatment groups. Animals are housed in pens or metabolic cages under controlled environmental conditions (temperature, humidity, and lighting).

  • Dietary Treatments:

    • A basal diet is formulated to be deficient in methionine but adequate in all other nutrients, typically using corn and soybean meal as the primary ingredients.[8][9]

    • Graded levels of a reference methionine source (e.g., L-methionine or DL-methionine) are added to the basal diet to create a standard response curve.

    • Graded levels of the test methionine source (HMTBA) are added to the basal diet. The inclusion levels are chosen to bracket the expected requirement of the animal.

  • Feeding and Data Collection:

    • Feed and water are provided ad libitum.

    • Feed intake and body weight are measured at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • For bioavailability studies using the slope-ratio assay, a nitrogen balance study is conducted. This involves a 5-day adaptation period followed by a 5-day period of total, separate collection of feces and urine.[9][10]

  • Sample Analysis:

    • Feed samples are analyzed for dry matter, crude protein, amino acid content (including methionine), and other key nutrients to confirm the calculated composition.

    • Feces and urine samples from the nitrogen balance study are analyzed for their nitrogen content.

    • Analytical methods for determining methionine and HMTBA in feed often involve ion-exchange chromatography coupled with post-column derivatization and UV or fluorescence detection, or reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[11][12]

  • Statistical Analysis:

    • Performance data (ADG, ADFI, FCR) are subjected to analysis of variance (ANOVA).

    • The relative bioavailability of the test methionine source is determined using the slope-ratio assay, where the slopes of the regression lines of a response variable (e.g., nitrogen retention or weight gain) against the supplemental intake of the reference and test methionine sources are compared.[8][9]

Conclusion: A Balancing Act of Bioavailability and Price

The decision to use HMTBA or DL-methionine in animal feed is a complex one that requires a careful evaluation of both biological efficacy and economic factors. While DL-methionine generally exhibits higher bioavailability on a product-to-product basis, the price per unit of methionine activity can influence the overall cost-effectiveness. The "65% rule" for HMTBA in relation to DL-methionine is a commonly used benchmark in the industry, particularly for swine, and is supported by a significant body of research.

Ultimately, the optimal choice will depend on the specific goals of the producer, the target animal species, the composition of the basal diet, and the prevailing market prices of the different methionine sources. It is crucial for nutritionists and researchers to stay abreast of the latest scientific findings and to conduct their own economic analyses to make the most informed and profitable decisions.

References

A Meta-Analysis of HMTBA Efficacy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine hydroxy analog, in comparison to the traditional DL-methionine (B7763240) (DLM) supplementation in animal nutrition. The following sections present quantitative data from various studies, detail the experimental protocols employed, and visualize key biochemical and experimental processes.

Data Summary: HMTBA vs. DL-Methionine Efficacy

The relative bioefficacy of HMTBA compared to DL-methionine has been a subject of extensive research, with varying results across different species. The following tables summarize the quantitative findings from several meta-analyses and individual studies.

Table 1: Relative Bioefficacy of HMTBA in Poultry

Performance MetricHMTBA Bioefficacy (relative to DLM)SpeciesReference
Average Daily Gain81% (equimolar basis)Chickens for fattening[1]
Feed/Gain Ratio79% (equimolar basis)Chickens for fattening[1]
Weight Gain & Feed Conversion65% (weight basis)Broilers[2]
Growth Performance98-100%Laying ducks[3]
Growth Performance & Carcass Traits99%Cherry Valley ducks[4]

Table 2: Relative Bioefficacy of HMTBA in Swine

Performance MetricHMTBA Bioefficacy (relative to DLM)SpeciesReference
Nitrogen Retention64.2%Weaning pigs[5]
Nitrogen Retention per day66.3%Weaning pigs[5]
Overall Bioequivalence (product-to-product)64%Pigs[5]
Overall Bioequivalence (equimolar basis)73%Pigs[5]
Protein Deposition (equimolar basis)74.4%Growing pigs[6]
Nitrogen Retention (product-to-product)71%Starter pigs[7]
Nitrogen Retention (equimolar basis)85%Starter pigs[7]

Table 3: Efficacy of HMTBA in Dairy Cattle

| Performance Metric | Effect of HMTBA Supplementation | Species | Reference | | :--- | :--- | :--- |[8] | | Milk Yield | Tended to increase | Lactating dairy cows |[8] | | Milk Protein Yield | Increased | Lactating dairy cows |[8] | | Milk Fat Yield | Increased | Lactating dairy cows |[8][9] | | Milk Fat Concentration | Increased | Lactating dairy cows |[8][10][11] | | Dry Matter Intake | No significant effect | Lactating dairy cows |[9][11] |

Experimental Protocols

The studies cited in this guide employed various experimental designs to assess the efficacy of HMTBA. Below are detailed methodologies for key experiments.

Poultry: Dose-Response Meta-Analysis
  • Objective: To determine the relative bioefficacy of HMTBA compared to DL-methionine for average daily gain (ADG) and feed-to-gain ratio in chickens for fattening.

  • Methodology: A meta-analysis of 46 dose-response studies from 27 peer-reviewed papers was conducted.[1] The analysis utilized regression models to compare the dose-response curves of HMTBA and DL-methionine on an equimolar basis.[1]

  • Animal Subjects: Chickens for fattening.

  • Diet: Basal diets were formulated to be deficient in sulfur amino acids, with treatment groups receiving graded levels of either HMTBA or DL-methionine.

  • Data Collection: Body weight gain and feed intake were recorded to calculate ADG and feed/gain ratio.

  • Statistical Analysis: Non-linear regression models were used to analyze the dose-response relationship and calculate the relative bioefficacy of HMTBA.

Swine: Nitrogen Balance and Growth Performance Study
  • Objective: To evaluate the efficacy of HMTBA-FA (free acid) compared to DLM as methionine sources for weanling pigs.[5]

  • Methodology: Two experiments were conducted. In the first, a nitrogen balance study was performed. In the second, a growth performance trial was conducted.

  • Animal Subjects: Crossbred weanling pigs.[5]

  • Diet: A basal diet deficient in methionine was used. Treatment diets were created by supplementing the basal diet with graded levels of either DLM or HMTBA-FA.[5]

  • Data Collection: In the N-balance study, total feces and urine were collected to determine nitrogen retention. In the growth trial, body weight and feed intake were measured to calculate average daily gain, average daily feed intake, and feed efficiency.

  • Statistical Analysis: A slope-ratio assay was used to determine the relative biological equivalence of HMTBA-FA to DLM based on nitrogen retention.[5]

Dairy Cattle: Lactation Performance Meta-Analysis
  • Objective: To evaluate the productive response of lactating dairy cows to methionine supplementation from various sources, including HMTBA.[8]

  • Methodology: A meta-analysis of 64 studies was conducted. Data from experiments published between 1970 and 2011 were included.[8]

  • Animal Subjects: Lactating dairy cows.

  • Diet: Diets varied across studies but generally consisted of a basal diet with or without methionine supplementation from different sources.

  • Data Collection: Data on dry matter intake, milk yield, and milk composition (protein and fat) were extracted from the publications.

  • Statistical Analysis: A weighted analysis of the response to supplementation compared with the intra-experiment control was performed, along with a regression analysis of the response to changing dietary metabolizable methionine.[8]

Visualizations: Pathways and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

cluster_absorption Intestinal Lumen cluster_conversion Enterocyte / Hepatocyte HMTBA HMTBA Enzyme1 Hydroxy-acid oxidase HMTBA->Enzyme1 Absorption DLM DL-Methionine L_Met L-Methionine DLM->L_Met Absorption & Separation D_Met D-Methionine DLM->D_Met Absorption & Separation KMB α-keto-methionine (KMB) Enzyme3 Transaminase KMB->Enzyme3 Protein Protein Synthesis L_Met->Protein Enzyme2 D-amino acid oxidase D_Met->Enzyme2 Enzyme1->KMB Enzyme2->KMB Enzyme3->L_Met

Caption: Biochemical conversion pathway of HMTBA and DL-Methionine to L-Methionine.

cluster_setup Experimental Setup cluster_treatments Treatment Diets cluster_data Data Collection & Analysis A1 Animal Selection & Acclimation A2 Basal Diet Formulation (Methionine Deficient) A1->A2 A3 Treatment Group Allocation (Randomized) A2->A3 T1 Control: Basal Diet A3->T1 T2 DLM Group: Basal + Graded DLM A3->T2 T3 HMTBA Group: Basal + Graded HMTBA A3->T3 D1 Measure Performance: - Weight Gain - Feed Intake - Milk Yield/Composition T1->D1 T2->D1 T3->D1 D2 Statistical Analysis: - Regression - Slope-Ratio Assay D1->D2 D3 Determine Relative Bioefficacy D2->D3

Caption: Generalized workflow for a dose-response efficacy trial.

References

Unraveling the Performance of Commercial HMTBA Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount. This guide provides a head-to-head comparison of commercial 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) products, focusing on their performance based on available experimental data. HMTBA, a hydroxy analogue of the essential amino acid methionine, is a critical supplement in various biological studies and applications.

While direct comparative studies between different commercial HMTBA brands are limited in publicly available literature, extensive research has been conducted comparing HMTBA to another common methionine source, DL-methionine (DL-Met). These studies provide valuable insights into the bioefficacy and performance of HMTBA, which can be extrapolated to understand the expected performance of commercial HMTBA products.

Performance Metrics: A Comparative Overview

The primary application of HMTBA in research and commercial settings is as a source of methionine. Therefore, its performance is often evaluated based on its ability to elicit biological responses comparable to or better than other methionine sources. Key performance indicators include its impact on growth, feed efficiency, and specific metabolic functions.

A large-scale study involving 50 billion broilers demonstrated that birds supplemented with HMTBA had consistently higher livability compared to those fed DL-methionine over a five-year period.[1] This resulted in a significant economic benefit, with an estimated savings of $115.8 million in condemnation reduction for the 38 billion HMTBA-fed birds.[1]

In laying ducks, supplementation with either HMTBA or DL-Met led to increased average egg weight and mass, and a decreased feed to egg ratio compared to a basal diet.[2] While no significant differences were observed between the two methionine sources for several production parameters, HMTBA supplementation did lead to a quadratic increase in egg mass with increasing dietary levels.[2]

The relative bioefficacy of HMTBA compared to DL-methionine can vary depending on the species and the performance parameter being measured. A meta-analysis indicated that the biological efficiencies of HMTBa were 81% and 79% of the values for DL-methionine for average daily gain and feed/gain in poultry, respectively.[3] However, other studies suggest that HMTBA may outperform DL-Met at commercial and higher dosage levels.[4][5]

Performance ParameterHMTBA Performance relative to DL-MethionineSpeciesKey FindingsReference
LivabilityHigherBroiler ChickensConsistently higher over 5 years, leading to significant economic savings.[1]
Egg MassComparable, with quadratic increase at higher dosesLaying DucksBoth supplements improved performance over basal diet.[2]
Average Daily Gain81% bioefficacyPoultryMeta-analysis of multiple studies.[3]
Feed/Gain79% bioefficacyPoultryMeta-analysis of multiple studies.[3]
Growth PerformancePotentially better at commercial levelsBroilersDose-response relationship differs from DL-Met.[4][5]
Milk Fat ContentIncreasedDairy CowsHMTBa supplementation can help maintain stable milk fat levels.[6][7]
Microbial Protein SynthesisIncreasedDairy CowsLinear increase with increasing HMTBa supplementation.[6]

Experimental Methodologies

The data presented above is derived from various experimental protocols designed to assess the efficacy of methionine sources in animal nutrition. A common methodology involves:

  • Animal Trials: Groups of animals (e.g., broilers, laying ducks, dairy cows) are fed a basal diet deficient in methionine.

  • Supplementation: Different groups are then supplemented with varying levels of either HMTBA or a reference methionine source like DL-methionine.

  • Data Collection: Over a defined period, key performance indicators are measured. These can include body weight gain, feed intake, egg production, milk yield and composition, and blood metabolites.

  • Statistical Analysis: The collected data is statistically analyzed to determine the effects of the different supplements and their relative bioefficacy.

For instance, in the study with laying ducks, 792 ducks were randomly divided into 11 groups and fed a basal diet or diets supplemented with five different levels of either DL-Met or HMTBA on an iso-molar basis for 16 weeks.[2]

Absorption and Metabolism: A Key Differentiator

The observed differences in performance between HMTBA and DL-methionine can be partly attributed to their distinct absorption and metabolic pathways. HMTBA is absorbed primarily through passive diffusion, a process that is not easily saturated.[8] This contrasts with the active transport mechanism for DL-methionine.[8]

The chemical structure of HMTBA, being a hydroxy analogue, also influences its metabolic conversion to L-methionine, the biologically active form.[9][10]

cluster_absorption Intestinal Lumen to Enterocyte cluster_metabolism Metabolic Conversion HMTBA HMTBA Enterocyte Enterocyte HMTBA->Enterocyte Passive Diffusion DL-Met DL-Met DL-Met->Enterocyte Active Transport Passive_Diffusion Passive_Diffusion Active_Transport Active_Transport HMTBA_in_Cell HMTBA L_Methionine L_Methionine HMTBA_in_Cell->L_Methionine Enzymatic Conversion

Caption: Simplified workflow of HMTBA absorption and conversion.

Antioxidant Properties

Beyond its role as a methionine precursor, HMTBA has demonstrated antioxidant capabilities. In a study with mice fed a high-fat diet, HMTBA supplementation was shown to restore oxidative redox status under conditions of oxidative stress.[11] This suggests an additional benefit of using HMTBA in experimental models where oxidative stress is a concern.

Commercial HMTBA Product Landscape

Several companies manufacture and supply HMTBA products for research and commercial use. Novus International, for example, offers a range of HMTBA products including ALIMET® (a liquid form), MHA® (a dry granular form), and MFP® (a dry granular form with enhanced flavoring).[12] While direct, publicly available head-to-head performance data for these specific commercial products is scarce, the underlying active ingredient, HMTBA, has been extensively studied. The choice between liquid and dry forms may depend on the specific experimental setup and handling requirements.

Conclusion

The selection of a commercial HMTBA product should be guided by an understanding of its well-documented performance characteristics relative to other methionine sources. The available data strongly supports the efficacy of HMTBA in various biological systems, with potential advantages in terms of livability and performance under certain conditions. The unique absorption and metabolic pathway of HMTBA, along with its antioxidant properties, make it a valuable tool for researchers and drug development professionals. When selecting a specific commercial product, factors such as physical form (liquid vs. dry) and manufacturer specifications should be considered in the context of the intended application. Further direct comparative studies between commercial HMTBA products would be beneficial to the scientific community for more nuanced product selection.

References

A Comparative Analysis of HMTBA Absorption Sites in the Gut

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intestinal absorption sites and mechanisms of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely used methionine precursor in animal nutrition. The information presented is supported by experimental data from various in vitro, ex vivo, and in vivo studies to offer a comprehensive understanding for research and development applications.

Overview of HMTBA and DL-Methionine Absorption

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met) are the two primary synthetic sources of methionine used to supplement animal diets.[1] While both serve as precursors to the essential amino acid L-methionine, their chemical structures—an alpha-hydroxyl group in HMTBA versus an alpha-amino group in DL-Met—dictate fundamentally different pathways for their absorption in the gastrointestinal tract (GIT).[1][2] HMTBA, being a carboxylic acid, is absorbed via mechanisms common to organic acids, whereas DL-Met is absorbed through systems dedicated to amino acids.[3][4]

Mechanisms of Intestinal Absorption

The absorption of HMTBA is multifaceted, involving both passive diffusion and carrier-mediated transport, largely influenced by the pH of the gut environment.

  • Passive Diffusion : As an organic acid with a pKa of approximately 3.53, HMTBA is predominantly in its undissociated, more lipid-soluble form in the acidic environment of the upper GIT.[3] This characteristic allows it to be readily absorbed via passive diffusion across the enterocyte membranes.[5] A low pH significantly enhances this absorption route.[3]

  • Carrier-Mediated Transport : In addition to diffusion, HMTBA is transported by the monocarboxylate transporter 1 (MCT1).[4][5][6] This transport is Na+-independent but coupled with a proton (H+) gradient, often facilitated by the Na+/H+ exchanger.[5][6]

In contrast, DL-methionine absorption is primarily an active, energy-dependent process mediated by multiple Na+-dependent and Na+-independent amino acid carrier systems.[2][4][6] Key transporters include B⁰AT1 (SLC6A19) and ATB⁰,+ (SLC6A14).[4][7]

Comparative Sites of Absorption in the Gastrointestinal Tract

Experimental evidence indicates that HMTBA is absorbed along the entire length of the GIT, with significant absorption occurring much earlier than for DL-methionine.

  • Upper Gastrointestinal Tract : A substantial portion of HMTBA absorption occurs in the acidic upper sections of the GIT. In poultry, studies have shown that approximately 85% of dietary HMTBA is absorbed before the digesta reaches the gizzard.[3] In ruminants, high concentrations of HMTBA have been noted in the abomasum, duodenum, and jejunum, suggesting absorption is not limited to the small intestine.[3]

  • Small Intestine :

    • Duodenum : The duodenum is a primary site for HMTBA absorption. In pigs, HMTBA was found to disappear completely by the end of the duodenum.[3]

    • Jejunum and Ileum : While most absorption for many nutrients occurs in the jejunum and ileum, the data for HMTBA is varied.[8][9] An early in vitro study observed low uptake of HMTBA in the duodenum and no significant increase in the jejunum or ileum, unlike L-Met.[3] However, its absorption is understood to continue throughout the small intestine, albeit potentially at different rates compared to the upper GIT.[3][6]

This widespread absorption contrasts with DL-Methionine, which is primarily absorbed in the small intestine, where its specific amino acid transporters are most active.[1][4]

Quantitative Data Presentation

The table below summarizes the key differences in the absorption characteristics of HMTBA and DL-Methionine based on published experimental findings.

FeatureHMTBA (2-hydroxy-4-(methylthio)butanoic acid)DL-Methionine
Molecule Type Organic Acid (Carboxylic Acid)Amino Acid
Primary Absorption Mechanism Passive Diffusion (pH-dependent)[3]Active Transport (Carrier-mediated)[2]
Key Transporters Monocarboxylate Transporter 1 (MCT1)[4][6][10]B⁰AT1 (SLC6A19), ATB⁰,+ (SLC6A14)[4][7]
Energy & Ion Dependence Na+-independent, H+-dependent[5]Na+-dependent, Energy-dependent[3]
Primary Absorption Sites Upper GIT (Crop, Gizzard, Abomasum), Duodenum, Jejunum, Ileum[3][6]Small Intestine (Duodenum, Jejunum, Ileum)[1][4]
Key Influencing Factor Low pH enhances absorption[3]Presence of specific amino acid transporters
Bioavailability Comparison Generally considered to have lower bioefficacy than DL-Met on a molar basis in some studies.[11]Higher bioefficacy compared to HMTBA in several studies.[11]

Experimental Protocols

The characterization of HMTBA absorption relies on several key experimental methodologies.

A. In Vitro Ussing Chamber Technique

This technique is used to measure the transport of ions, nutrients, and drugs across an epithelial tissue.

  • Protocol:

    • Euthanize the animal and excise a segment of the desired intestinal tissue (e.g., jejunum).

    • Immediately place the tissue in chilled, oxygenated Ringer solution.

    • Open the intestinal segment along the mesenteric border, rinse away luminal contents, and strip the muscle layers to isolate the mucosa.

    • Mount the isolated epithelial sheet as a diaphragm between the two halves of the Ussing chamber.

    • Fill both the mucosal and serosal sides of the chamber with an identical, oxygenated buffer solution maintained at a physiological temperature (e.g., 37°C).

    • Add the radiolabeled HMTBA or DL-Met to the mucosal side (apical side).

    • Take periodic samples from the serosal side (basolateral side) to measure the rate of appearance of the labeled compound, which represents the absorptive flux.

    • To study ion dependency, replace Na+ in the buffer with an impermeable cation like N-methyl-D-glucamine.[12]

B. Ex Vivo Everted Gut Sac Technique

This method provides a more intact system than isolated membranes to study absorption.

  • Protocol:

    • Excise a segment of the small intestine (e.g., 5-10 cm).

    • Gently evert the segment over a glass rod so that the mucosal surface faces outwards.

    • Tie off one end of the everted segment.

    • Fill the sac with a specific volume of serosal buffer solution.

    • Tie off the other end to form a sealed sac.

    • Incubate the sac in a flask containing oxygenated mucosal buffer solution with a known concentration of the test substance (e.g., HMTBA).

    • After a set incubation period (e.g., 60 minutes), remove the sac, blot it dry, and collect the serosal fluid from inside.

    • Analyze the concentration of the test substance in the serosal fluid to determine the amount transported against a concentration gradient.

    • Tissue viability should be monitored, as it is a limiting factor in these experiments.[3]

C. In Vivo Intestinal Perfusion

This technique allows for the study of absorption in a live, anesthetized animal, providing a highly physiological context.

  • Protocol:

    • Anesthetize the animal and expose the small intestine through a midline abdominal incision.

    • Select an intestinal segment (e.g., jejunum) and cannulate both ends to create an isolated loop.

    • Perfuse the loop with a solution containing HMTBA and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate.

    • Collect the perfusate as it exits the distal end of the loop.

    • Analyze the concentrations of HMTBA and the non-absorbable marker in the initial and final perfusate.

    • The rate of disappearance of HMTBA from the perfusate, corrected for any water movement using the marker, indicates the rate of absorption.

Mandatory Visualizations

The following diagrams illustrate the conceptual pathways and experimental workflows discussed.

G cluster_lumen Intestinal Lumen (Low pH) cluster_cell Enterocyte cluster_blood Bloodstream HMTBA_un HMTBA (Undissociated) HMTBA_inside HMTBA HMTBA_un->HMTBA_inside Passive Diffusion HMTBA_ion HMTBA- (Ionized) MCT1 MCT1 Transporter HMTBA_ion->MCT1 MCT1->HMTBA_inside Carrier-Mediated Transport H_ion H+ H_ion->MCT1 HMTBA_blood HMTBA HMTBA_inside->HMTBA_blood Basolateral Efflux G start Start: Excise Intestinal Segment evert Evert Segment on Glass Rod (Mucosa Outward) start->evert tie1 Tie One End of the Segment evert->tie1 fill Fill with Serosal Buffer tie1->fill tie2 Tie Second End to Form Sac fill->tie2 incubate Incubate Sac in Mucosal Buffer with Labeled HMTBA tie2->incubate collect Collect Serosal Fluid from Inside Sac incubate->collect analyze Analyze HMTBA Concentration in Serosal Fluid collect->analyze end_node End: Determine Transport Rate analyze->end_node

References

A Comparative Analysis of HMTBA and DL-Methionine Supplementation: Long-Term Effects and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methyl group donation, and antioxidant defense. In animal nutrition and biomedical research, supplementation with synthetic methionine sources is common practice. The two primary forms utilized are DL-methionine (DL-Met) and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). While both serve as precursors to L-methionine, their distinct chemical structures lead to differences in absorption, metabolic conversion, and long-term physiological effects. This guide provides an objective comparison of HMTBA and DL-methionine, supported by experimental data, to inform research and development decisions.

Bioavailability and Absorption: A Tale of Two Pathways

The fundamental difference between HMTBA and DL-methionine lies in their intestinal absorption mechanisms. DL-methionine is absorbed via active transport systems, whereas HMTBA is absorbed through both active transport and passive diffusion.[1] This distinction in absorption pathways can influence their bioavailability and efficacy under various physiological and environmental conditions.[1]

Some studies suggest that HMTBA may be absorbed more effectively during conditions of heat stress.[1] The bioavailability of HMTBA compared to DL-methionine has been a subject of extensive research, with reported values for HMTBA ranging from 45% to 88% of DL-methionine depending on the parameter measured and the animal model.[2] A meta-analysis of 46 dose-response studies concluded that HMTBA and its salts have lower bioavailability than DL-methionine in broiler chickens.[3] Conversely, other research suggests that HMTBA performs better than DL-methionine, attributing this to a more controlled and gradual release into the bloodstream, which may promote optimal growth.[4]

dot

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte DL-Met_Lumen DL-Methionine DL-Met_Transport Active Transporters DL-Met_Lumen->DL-Met_Transport Uptake HMTBA_Lumen HMTBA HMTBA_Transport Active & Passive Transport HMTBA_Lumen->HMTBA_Transport Uptake L-Met_Intra L-Methionine DL-Met_Transport->L-Met_Intra Direct use KMB α-keto-γ- (methylthio)butyrate (KMB) HMTBA_Transport->KMB Oxidation Portal_Vein Portal Vein L-Met_Intra->Portal_Vein To Liver KMB->L-Met_Intra Transamination

Figure 1: Intestinal absorption and initial metabolism of DL-Methionine and HMTBA.

Long-Term Performance and Growth

Numerous studies have compared the long-term effects of HMTBA and DL-methionine on animal growth and performance, with varying results. In laying ducks, dietary supplementation with either HMTBA or DL-methionine improved productive performance and egg quality, with the efficacy of HMTBA being similar to DL-Met, ranging from 98% to 100% for productive performance and egg albumen ratio.[5] Similarly, a study on Cherry Valley ducks found no significant difference between the two methionine sources on growth performance, carcass traits, and feather growth.[6]

However, some research indicates a lower bioefficacy for HMTBA in non-ruminant species.[3] One study reported that birds fed DL-HMTBA showed worse weight gain and higher feed conversion compared to those fed DL-Met.[7] It is important to note that dietary composition and animal species can influence the relative efficacy of these methionine sources.

Table 1: Comparative Effects on Animal Performance

ParameterAnimal ModelHMTBA Effect vs. DL-MethionineReference
Productive Performance Laying DucksSimilar efficacy (98-100%)[5]
Growth Performance Cherry Valley DucksNo significant difference[6]
Weight Gain Broiler ChickensWorse[7]
Feed Conversion Broiler ChickensHigher (less efficient)[7]
Growth (Heat Stress) Broiler ChickensLess pronounced negative effects[8]

Antioxidant Capacity and Oxidative Stress

Methionine is a precursor to cysteine, which is required for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). Therefore, methionine supplementation can impact an organism's antioxidant status. Several studies have investigated the differential effects of HMTBA and DL-methionine on oxidative stress markers.

HMTBA has been shown to exhibit a higher antioxidant capability in vitro compared to DL-methionine.[9] In vivo studies in mice fed a high-fat diet demonstrated that HMTBA restored oxidative redox status, and its antioxidant properties were positively correlated with the dosage.[9] In broiler chickens, HMTBA supplementation was associated with decreased levels of total and oxidized glutathione in various tissues and increased expression of the antioxidant enzyme thioredoxin.[10] Another study in ducks found that HMTBA supplementation significantly increased the total antioxidant capacity and the activities of glutathione peroxidase in muscle tissue compared to DL-methionine.[6] These findings suggest that HMTBA may offer additional benefits in mitigating oxidative stress.[11][12]

Table 2: Comparative Effects on Antioxidant Status

ParameterAnimal ModelHMTBA Effect vs. DL-MethionineReference
In Vitro Antioxidant Capacity -Higher[9]
Oxidative Redox Status Mice (High-Fat Diet)Restored[9]
Total & Oxidized Glutathione Broiler ChickensDecreased[10]
Thioredoxin Gene Expression Broiler ChickensIncreased[10]
Total Antioxidant Capacity Cherry Valley DucksIncreased[6]
Glutathione Peroxidase Activity Cherry Valley DucksIncreased[6]

Gut Health and Integrity

The intestinal epithelium is a critical barrier, and its integrity is essential for nutrient absorption and preventing pathogen translocation. Methionine plays a role in maintaining gut health. Research suggests that DL-HMTBA supplementation may promote the intestinal physical barrier by increasing the gene expression of tight junction proteins like claudin-1.[13] The same study also observed a downregulation of the inflammatory cytokine IL-6 with DL-HMTBA supplementation compared to the DL-methionine group.[13] Furthermore, HMTBA, being an organic acid, may contribute to feed acidification, which can help in lowering gastric pH and supporting effective digestion.[14]

dot

cluster_gut Intestinal Effects HMTBA_Supp HMTBA Supplementation TJ_Expression Tight Junction Protein Expression (Claudin-1) HMTBA_Supp->TJ_Expression Increases IL6_Expression IL-6 Expression (Inflammatory Cytokine) HMTBA_Supp->IL6_Expression Decreases DLMet_Supp DL-Methionine Supplementation DLMet_Supp->IL6_Expression Higher than HMTBA Gut_Barrier Improved Gut Barrier Function TJ_Expression->Gut_Barrier Inflammation Reduced Inflammation IL6_Expression->Inflammation

Figure 2: Differential effects of HMTBA and DL-Methionine on gut health markers.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a general methodology for a comparative study on HMTBA and DL-methionine supplementation.

1. Animal Model and Housing:

  • Species and Strain: Clearly define the animal model used (e.g., C57BL/6 mice, Ross 308 broiler chickens).

  • Age and Sex: Specify the age and sex of the animals at the start of the experiment.

  • Housing: Describe the housing conditions, including cage type, stocking density, temperature, humidity, and light-dark cycle.

2. Diets and Supplementation:

  • Basal Diet: Provide the detailed composition of the basal diet, ensuring it is iso-caloric and iso-nitrogenous across all experimental groups.

  • Supplementation: Specify the inclusion levels of HMTBA and DL-methionine. The supplementation should be on an equimolar basis to allow for a direct comparison.

  • Control Groups: Include a negative control group (basal diet without supplementation) and a positive control group (basal diet with a known effective dose of one of the methionine sources).

3. Experimental Design and Duration:

  • Design: Utilize a randomized complete block design to minimize the effects of confounding variables.

  • Duration: The experimental period should be of sufficient length to observe long-term effects (e.g., several weeks to months, depending on the research question and animal model).

4. Sample Collection and Analysis:

  • Performance Data: Record body weight, feed intake, and other relevant performance metrics at regular intervals.

  • Blood Sampling: Collect blood samples at specified time points for the analysis of plasma metabolites, hormones, and antioxidant markers.

  • Tissue Collection: At the end of the experimental period, euthanize a subset of animals and collect relevant tissues (e.g., liver, intestine, muscle) for histological examination, gene expression analysis, and measurement of antioxidant enzyme activities.

5. Statistical Analysis:

  • Method: Employ appropriate statistical methods (e.g., ANOVA, t-tests) to analyze the data.

  • Significance Level: Define the level of statistical significance (e.g., p < 0.05).

dot

Start Start of Experiment Animal_Selection Animal Selection & Acclimatization Start->Animal_Selection Dietary_Groups Random Assignment to Dietary Groups: - Control - DL-Met - HMTBA Animal_Selection->Dietary_Groups Feeding_Period Long-Term Feeding Period Dietary_Groups->Feeding_Period Data_Collection Regular Data Collection: - Body Weight - Feed Intake Feeding_Period->Data_Collection Mid_Sampling Mid-Experiment Blood Sampling Feeding_Period->Mid_Sampling End_Sampling End of Experiment: - Blood Collection - Tissue Harvesting Feeding_Period->End_Sampling Analysis Sample Analysis: - Biochemical Assays - Gene Expression - Histology End_Sampling->Analysis Stats Statistical Analysis Analysis->Stats Conclusion Conclusion Stats->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxy-4-(methylthio)butyric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers and laboratory professionals on the proper handling and disposal of 2-Hydroxy-4-(methylthio)butyric acid (MHA), a compound commonly used in scientific research and various industrial applications.

This document provides a comprehensive overview of the necessary safety protocols and step-by-step procedures for the responsible disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is crucial for maintaining a safe research environment and complying with regulatory standards.

Key Safety and Hazard Information

This compound presents several hazards that necessitate careful handling. It is known to cause skin irritation and serious eye damage.[1][2][3] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[2][3] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Quantitative Data Summary:

The following table summarizes key quantitative data for this compound, primarily derived from safety data sheets.

PropertyValueSource
Chemical Formula C5H10O3S[1]
Molecular Weight 150.2 g/mol [4]
Physical State Liquid (Clear, Very pale yellow - Reddish yellow)[1]
Flash Point 121°C (249.8°F) (closed cup)[5]
Oral LD50 (Rat) 3478 mg/kg[1][5]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Damage (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 3)[2][3]

Standard Operating Protocol for Disposal

1. Personal Protective Equipment (PPE):

Before handling the chemical, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Clothing: A lab coat or other protective clothing to prevent skin contact.[2]

2. Spill Management:

In the event of a spill, follow these steps:

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Containment: Stop the leak if it is safe to do so.[5]

  • Absorption: Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[2][5]

  • Collection: Collect the absorbed material into a suitable, labeled container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with water.[5]

3. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and clearly labeled container for waste this compound and contaminated materials. The container should be kept tightly sealed when not in use.[5]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5][6]

4. Final Disposal:

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Professional Disposal Service: It is recommended to use a licensed hazardous waste disposal company for the final disposal of this chemical.[7]

  • Environmental Precaution: Avoid releasing the chemical into drains or waterways due to its aquatic toxicity.[2][6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Material for Disposal ppe->assess spill Accidental Spill assess->spill Spill Occurs waste Unused/Waste Product assess->waste Routine Disposal contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill collect_waste Collect in Designated Hazardous Waste Container waste->collect_waste contain_spill->collect_waste label_container Label Container: 'Hazardous Waste - this compound' collect_waste->label_container store Store in Cool, Dry, Ventilated Area Away from Incompatibles label_container->store contact_ehs Contact Institutional EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxy-4-(methylthio)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Hydroxy-4-(methylthio)butyric acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This document provides detailed procedural guidance on personal protective equipment (PPE), operational handling, and disposal of this chemical.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment and safety practices for handling this compound.

Equipment/PracticeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be necessary.Protects against splashes and vapors that can cause serious eye damage.[1][2][3]
Hand Protection Compatible chemical-resistant gloves.[4] Gloves must be inspected for integrity before each use.Prevents skin contact, as the chemical is known to cause skin irritation.[1][2][3]
Skin and Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.[1][2] For larger quantities, chemical-resistant clothing is advised.[4]Provides a barrier against accidental spills and contamination of personal clothing. Contaminated clothing should be removed immediately and washed before reuse.[1][5]
Respiratory Protection A vapor respirator or a NIOSH/MSHA-approved respirator is recommended if ventilation is inadequate or when handling large quantities.[4][6]Protects against the inhalation of vapors or aerosols, which may cause respiratory irritation.[4]
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] An eyewash station and safety shower must be readily accessible.[4][6]Minimizes the concentration of airborne vapors and provides immediate decontamination facilities in case of an emergency.
Hygiene Practices Wash hands thoroughly with soap and water after handling the chemical.[1][5] Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and cross-contamination.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key stages from preparation to disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet prep_ppe->prep_sds prep_area 3. Prepare Well-Ventilated Work Area prep_sds->prep_area handle_chem 4. Carefully Handle and Dispense Chemical prep_area->handle_chem handle_exp 5. Conduct Experiment in Fume Hood handle_chem->handle_exp cleanup_decon 6. Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_dispose 7. Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe 8. Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-(methylthio)butyric acid
Reactant of Route 2
2-Hydroxy-4-(methylthio)butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.